molecular formula C13H14N2O8 B1192665 DSG Crosslinker-d4

DSG Crosslinker-d4

货号: B1192665
分子量: 330.28 g/mol
InChI 键: LNQHREYHFRFJAU-RRVWJQJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DSG-d4 Deuterated Crosslinker, also known as Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a cell membrane-permeable, amine-reactive chemical crosslinker . Its core structure incorporates four deuterium atoms, which provides a distinct four dalton shift in mass spectrometry analysis. This mass shift is crucial for researchers, as it allows for precise identification and differentiation of crosslinked products from non-labeled species in complex mixtures, thereby simplifying data analysis in proteomics studies . The reagent operates by forming covalent bonds between primary amines in proteins, facilitating the study of protein-protein interactions, protein complex structures, and dynamics. The deuterated version is particularly valuable in quantitative mass spectrometry applications, where it can be used as a heavy form in conjunction with the non-deuterated version for cross-linking and MS (CX-MS) experiments. This enables comparative studies of protein structures and interactions under different conditions. Furthermore, chemical cross-linking reagents like DSG-d4 are powerful tools for investigating the architecture of multi-protein complexes and for capturing transient protein interactions, providing insights that are often complementary to other structural biology techniques such as hydrogen/deuterium exchange (HDX) . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H14N2O8

分子量

330.28 g/mol

IUPAC 名称

bis(2,5-dioxopyrrolidin-1-yl) 2,2,4,4-tetradeuteriopentanedioate

InChI

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2

InChI 键

LNQHREYHFRFJAU-RRVWJQJTSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DSG-d4 Deuterated Crosslinker

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSG Crosslinker-d4 for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DSG Crosslinker-d4

Disuccinimidyl glutarate-d4 (DSG-d4), chemically known as Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a deuterated, homobifunctional, amine-reactive crosslinking agent.[1][2] It is a valuable tool in the field of proteomics, particularly for the study of protein-protein interactions and the structural characterization of protein complexes. As a cell membrane-permeable molecule, DSG-d4 can be used for both in vitro and in vivo crosslinking studies.[1][3]

The core functionality of DSG-d4 lies in its two N-hydroxysuccinimide (NHS) ester groups, which readily react with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds.[4][5] The key feature of DSG-d4 is the incorporation of four deuterium (B1214612) atoms on the glutarate backbone. This isotopic labeling results in a precise 4 Dalton mass shift compared to its non-deuterated counterpart, DSG (DSG-d0).[2][3] This mass difference is readily detectable by mass spectrometry, making the DSG-d0/d4 pair a powerful reagent system for quantitative cross-linking mass spectrometry (CLMS).[3]

Primary Use: Quantitative Cross-Linking Mass Spectrometry (CLMS)

The primary application of this compound is in quantitative proteomics to identify and quantify changes in protein-protein interactions under different cellular states. This is achieved by using a combination of the "heavy" (DSG-d4) and "light" (DSG-d0) crosslinkers to label proteins from two different experimental conditions.

The general principle involves treating one cell population or protein sample with DSG-d0 and a second with DSG-d4. After crosslinking, the samples are combined, and the proteins are digested into peptides. The crosslinked peptides are then analyzed by mass spectrometry. The 4 Da mass difference between the d0 and d4 labeled crosslinked peptides allows for their distinct identification and the relative quantification of the interaction between the two states. This powerful technique enables researchers to study the dynamics of protein complexes in response to stimuli, disease progression, or drug treatment.

Technical and Physicochemical Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Chemical and Physical Properties

PropertyThis compoundDSG Crosslinker (d0)
Systematic Name Bis[Succinimidyl] 2,2,4,4-glutarate-d4Disuccinimidyl glutarate
Molecular Formula C13H10D4N2O8C13H14N2O8
Molecular Weight 330.29 g/mol [1][6]326.26 g/mol [4]
Spacer Arm Length 7.7 Å7.7 Å[7]
CAS Number 2242802-40-8[1]79642-50-5[4]
Appearance White to off-white solid[1]White solid
Purity ≥97%[4]≥97%[4]

Table 2: Solubility and Storage

ParameterInformation
Solubility Soluble in organic solvents such as DMSO and DMF[5][8]
Storage (Powder) Store desiccated at -20°C for long-term (up to 3 years) or 4°C for shorter periods (up to 2 years)[1]
Storage (in Solvent) Store at -80°C (up to 6 months) or -20°C (up to 1 month)[1]
Important Note DSG and DSG-d4 are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use as NHS esters readily hydrolyze in aqueous solutions.

Experimental Protocols

Two-Step In Vivo Crosslinking for Protein-Chromatin Interaction Analysis

This protocol is adapted from a method for studying protein-chromatin interactions and can be applied to investigate cellular protein complexes.[9]

Materials:

  • Cells grown in culture

  • Phosphate-buffered saline (PBS)

  • PBS with 1 mM MgCl2

  • DSG (or DSG-d0/d4 for quantitative studies) stock solution (0.25 M in dry DMSO)[9]

  • 16% Formaldehyde (B43269) solution

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Wash adherent cells three times with PBS at room temperature.

  • Protein-Protein Crosslinking:

    • Add 10 ml of PBS/MgCl2 to each plate.

    • Add 80 µL of freshly prepared 0.25 M DSG stock solution to achieve a final concentration of 2 mM.[9]

    • Immediately swirl the plate to ensure the DSG dissolves.

    • Incubate at room temperature for 45 minutes.[9]

  • Protein-DNA Crosslinking (Optional, for chromatin studies):

    • Wash the cells three times with PBS.

    • Add 10 ml of 1% formaldehyde in PBS.

    • Incubate at room temperature for 10 minutes.

  • Quenching:

    • To quench the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM Tris-HCl.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Processing:

    • Wash cells with ice-cold PBS.

    • Proceed with cell lysis using an appropriate buffer for your downstream application (e.g., immunoprecipitation, mass spectrometry).

General Protocol for Quantitative Cross-Linking Mass Spectrometry (CLMS) with DSG-d0/d4

This protocol outlines a general workflow for a quantitative proteomics experiment using the DSG-d0/d4 pair. The principles are based on established methods for quantitative CLMS with isotopic labels.

Materials:

  • Two distinct cell populations or protein samples for comparison (e.g., treated vs. untreated)

  • DSG-d0 stock solution (in dry DMSO)

  • DSG-d4 stock solution (in dry DMSO)

  • Lysis buffer

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., Tris-HCl or ammonium (B1175870) bicarbonate)

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Crosslinking:

    • Culture and treat cells under the two conditions to be compared.

    • Harvest and wash the cells.

    • Resuspend the cell pellets from each condition in a suitable buffer.

    • Treat one sample with DSG-d0 and the other with DSG-d4 at a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching and Lysis:

    • Quench the crosslinking reaction with a final concentration of 20-50 mM Tris-HCl or 50 mM ammonium bicarbonate.

    • Combine the two cell pellets in a 1:1 ratio.

    • Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Digestion:

    • Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • To increase the identification rate of crosslinked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) can be performed.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • The instrument should be configured to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer with XlinkX, pLink) to identify the crosslinked peptides.

    • The software should be configured to search for peptide pairs linked by either DSG-d0 or DSG-d4, accounting for the 4 Da mass difference.

    • Quantify the relative abundance of the d0- and d4-labeled crosslinked peptides to determine changes in protein interactions between the two conditions.

Mandatory Visualizations

G cluster_workflow Two-Step In Vivo Crosslinking Workflow start Adherent Cells in Culture wash1 Wash with PBS start->wash1 add_dsg Add DSG (2 mM in PBS/MgCl2) wash1->add_dsg incubate_dsg Incubate 45 min at RT add_dsg->incubate_dsg wash2 Wash with PBS incubate_dsg->wash2 add_fa Add 1% Formaldehyde wash2->add_fa Protein-DNA Crosslinking (Optional) quench Quench with Tris-HCl wash2->quench Directly to Quenching incubate_fa Incubate 10 min at RT add_fa->incubate_fa incubate_fa->quench incubate_quench Incubate 15 min at RT quench->incubate_quench lysis Cell Lysis incubate_quench->lysis downstream Downstream Analysis (e.g., IP, MS) lysis->downstream

Caption: Workflow for two-step in vivo crosslinking.

G cluster_quant Quantitative CLMS Workflow with DSG-d0/d4 cluster_condition1 Condition 1 cluster_condition2 Condition 2 cell1 Cells/Protein Sample 1 crosslink1 Crosslink with DSG-d0 cell1->crosslink1 combine Combine Samples (1:1) crosslink1->combine cell2 Cells/Protein Sample 2 crosslink2 Crosslink with DSG-d4 cell2->crosslink2 crosslink2->combine lysis Cell Lysis combine->lysis digest Protein Digestion (Trypsin) lysis->digest enrich Enrich Crosslinked Peptides (Optional) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Data Analysis (Identify & Quantify d0/d4 pairs) lcms->data_analysis results Relative Quantification of Protein Interactions data_analysis->results

References

An In-depth Technical Guide to DSG Crosslinker-d4 for Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl glutarate-d4 (DSG-d4), a deuterated, homobifunctional, amine-reactive crosslinker. It details the mechanism of action, experimental protocols, and data analysis considerations for its application in studying protein-protein interactions, particularly within structural proteomics workflows utilizing mass spectrometry.

Core Mechanism of Action

Disuccinimidyl glutarate (DSG) and its deuterated analog, DSG-d4, are chemical crosslinkers designed to covalently link proteins that are in close proximity. The core technology relies on the reaction of N-hydroxysuccinimide (NHS) esters with primary amines.[1][2][3]

Reaction Chemistry: DSG possesses two NHS ester functional groups at either end of a 5-carbon spacer arm.[4][5] These NHS esters are highly reactive towards nucleophilic primary amine groups (–NH₂), which are predominantly found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) (Lys) residues.[1][4][6]

The reaction proceeds via a two-step nucleophilic acyl substitution:

  • First Reaction (Monolink Formation): A primary amine from a protein attacks one of the NHS esters on the DSG molecule. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]

  • Second Reaction (Crosslink Formation): The second, unreacted NHS ester on the other end of the DSG molecule then reacts with a primary amine on a nearby protein (intermolecular crosslink) or on the same protein (intramolecular crosslink), again forming a stable amide bond.[4]

This reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 9.0, where primary amines are deprotonated and thus more nucleophilic.[2][7] The resulting amide bonds are highly stable and resistant to hydrolysis under physiological conditions.[1]

DSG_Mechanism cluster_protein1 Protein A cluster_crosslinker DSG-d4 Crosslinker cluster_protein2 Protein B P1 Lysine Residue (-NH2) Monolink Step 1: Monolink Formation (Release of NHS) P1->Monolink Nucleophilic Attack DSG NHS-Ester --(d4-Glutarate)-- NHS-Ester DSG->Monolink P2 Lysine Residue (-NH2) Crosslink Step 2: Stable Crosslink (Release of NHS) P2->Crosslink Monolink->Crosslink Final Covalently Linked Protein Complex Crosslink->Final

Figure 1: Reaction mechanism of DSG-d4 with protein primary amines.

The Role of Deuteration (d4)

The "d4" in DSG-d4 signifies that four hydrogen atoms in the glutarate spacer arm have been replaced with deuterium, a stable heavy isotope of hydrogen.[7][8] This isotopic labeling is crucial for mass spectrometry (MS) based analysis.[9]

When studying protein interactions using MS, researchers typically use a 1:1 mixture of the light (d0) and heavy (d4) versions of the crosslinker. Peptides that have been successfully crosslinked will appear in the mass spectrum as characteristic doublet peaks separated by a precise mass difference (4.025 Da). This unique isotopic signature allows for the confident and unambiguous identification of crosslinked peptides from a complex background of unmodified peptides.

Quantitative Data Summary

The key physicochemical properties of DSG and its deuterated analog are summarized below for easy comparison.

PropertyDSG (Light/d0)DSG-d4 (Heavy)Reference(s)
Full Chemical Name Disuccinimidyl glutarateBis(Succinimidyl) 2,2,4,4-glutarate-d4[7],[4]
Molecular Formula C₁₃H₁₄N₂O₈C₁₃H₁₀D₄N₂O₈,[2]
Molecular Weight 326.26 g/mol 330.28 g/mol ,[1],[2]
Spacer Arm Length 7.7 Å7.7 Å[7],,[5]
Reactivity Primary amines (N-terminus, Lysine ε-amine)Primary amines (N-terminus, Lysine ε-amine)[1],[4]
Mass Shift (Monolink) +156.047 Da+160.072 DaCalculated
Mass Shift (Crosslink) +138.068 Da+142.093 DaCalculated
Cleavability Non-cleavableNon-cleavable[5]
Cell Membrane Permeability YesYes,[6],
Water Solubility Insoluble (Requires organic solvent like DMSO or DMF)Insoluble (Requires organic solvent like DMSO or DMF)[7],

Detailed Experimental Protocols

This section outlines a general, robust protocol for in-vitro protein crosslinking using DSG/DSG-d4. Concentrations and incubation times may require optimization depending on the specific proteins and their concentrations.

Materials and Reagents
  • Protein Sample: Purified protein or protein complex in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer) at pH 7.2-8.5.[7] Avoid buffers like Tris or glycine, as they contain primary amines that will compete with the reaction.[2][7]

  • DSG (d0) and DSG-d4: Stored desiccated at -20°C or 4°C.[7]

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). These solvents are hygroscopic; use a fresh aliquot of a high-purity grade.[7]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5.[7]

  • Reaction Tubes: Low-protein-binding microcentrifuge tubes.

Crosslinking Protocol
  • Sample Preparation:

    • Prepare the protein sample in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The optimal protein concentration can range from 0.1 to 5 mg/mL.

  • Crosslinker Stock Solution Preparation:

    • Before opening, allow the vials of DSG and DSG-d4 to equilibrate to room temperature for at least 15 minutes to prevent moisture condensation.[7]

    • Immediately before use, prepare separate stock solutions of DSG and DSG-d4 (e.g., 25-50 mM) in anhydrous DMSO. Do not store crosslinkers in solution, as the NHS esters readily hydrolyze in the presence of moisture.[7]

    • Create a 1:1 (mol/mol) working solution by mixing equal volumes of the DSG and DSG-d4 stock solutions.

  • Crosslinking Reaction:

    • Add the DSG/DSG-d4 working solution to the protein sample to achieve a final crosslinker concentration typically between 0.25 and 5 mM.[7] A common starting point is a 20- to 50-fold molar excess of crosslinker to protein, especially for protein concentrations below 5 mg/mL.[7]

    • Mix thoroughly but gently by pipetting.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[7]

  • Quenching:

    • Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[7]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or reacted with the quenching agent.[7]

  • Downstream Processing:

    • The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, or for proteomic sample preparation (denaturation, reduction, alkylation, and enzymatic digestion) for mass spectrometry analysis. Unreacted crosslinker can be removed by methods like dialysis or gel filtration if necessary.

Experimental and Data Analysis Workflow

The use of DSG-d4 is intrinsically linked to a mass spectrometry-based workflow. The following diagram illustrates the typical steps from sample preparation to data analysis.

XLMS_Workflow cluster_wetlab Wet Lab Protocol cluster_data Computational Analysis start Protein Sample (e.g., Complex) crosslink Crosslink with 1:1 DSG-d0/d4 Mixture start->crosslink quench Quench Reaction (e.g., with Tris) crosslink->quench denature Denature, Reduce, and Alkylate quench->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest enrich Optional: Enrich for Crosslinked Peptides (SEC/SCX) digest->enrich lcms LC-MS/MS Analysis enrich->lcms search Database Search with Specialized Software (e.g., MeroX, xiSEARCH) lcms->search identify Identify d0/d4 Doublets search->identify validate Validate Crosslinks (FDR Calculation) identify->validate model Generate Distance Restraints & Structural Modeling validate->model

Figure 2: A typical crosslinking mass spectrometry (XL-MS) workflow.

Data Analysis Considerations: The analysis of data from DSG-d0/d4 experiments requires specialized software capable of searching for pairs of peptide spectra that exhibit the characteristic mass shift. This software identifies candidate crosslinked peptides (inter-protein, intra-protein, and monolinks) and scores them based on the fragmentation patterns observed in the MS/MS spectra. The final output is a high-confidence list of distance restraints that can be used to model the three-dimensional structure of proteins and protein complexes.

References

Unveiling Protein Architectures: A Technical Guide to Deuterated DSG Crosslinkers for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of deuterated disuccinimidyl glutarate (d-DSG), a powerful tool in the field of structural proteomics. By leveraging the principles of cross-linking mass spectrometry (XL-MS), d-DSG enables the elucidation of protein-protein interactions and the mapping of three-dimensional protein structures, offering invaluable insights for basic research and drug development.

Core Properties of Deuterated DSG

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker that reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. Its deuterated counterpart, commonly d4-DSG, incorporates deuterium (B1214612) atoms, introducing a specific mass shift that facilitates the identification of cross-linked peptides in mass spectrometry.

Table 1: Physicochemical Properties of d0-DSG and d4-DSG

Propertyd0-Disuccinimidyl Glutarate (d0-DSG)d4-Disuccinimidyl Glutarate (d4-DSG)
Molecular Formula C₁₃H₁₄N₂O₈C₁₃H₁₀D₄N₂O₈
Molecular Weight 326.26 g/mol 330.28 g/mol [1]
Spacer Arm Length 7.7 Å[2][3]7.7 Å
Reactivity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Membrane Permeability Yes[3]Yes
Cleavability Non-cleavableNon-cleavable

Table 2: Mass Spectrometry-Related Properties

PropertyValue/Description
Mass Shift (d4-DSG vs. d0-DSG) 4.0251 Da
Isotopic Purity (typical) ≥98%[1]
Cross-linking Efficiency While a direct quantitative comparison is not readily available in the literature, the chemical reactivity of d0- and d4-DSG is considered to be nearly identical. Therefore, their cross-linking efficiencies are expected to be comparable under the same experimental conditions.

The Power of Isotopic Labeling in XL-MS

The use of a 1:1 mixture of light (d0) and heavy (d4) DSG is a cornerstone of quantitative XL-MS workflows. This isotopic labeling strategy results in characteristic doublet signals in the mass spectrum for each cross-linked peptide, separated by the mass difference between the two isotopic forms of the crosslinker. This unique signature allows for:

  • Confident Identification: The presence of the doublet pattern readily distinguishes true cross-linked peptides from background noise and unmodified peptides.

  • Simplified Data Analysis: Specialized software can be used to specifically search for these isotopic pairs, significantly reducing the complexity of data analysis.

  • Quantitative Analysis: The relative intensities of the light and heavy peaks can be used to quantify changes in protein conformations or interactions under different experimental conditions.

Experimental Workflows and Protocols

Detailed and robust experimental protocols are critical for successful XL-MS experiments. Below are representative workflows for key applications of deuterated DSG.

In-Cell Cross-linking for Capturing Native Interactions

This protocol is designed to capture protein-protein interactions within their native cellular environment.

In_Cell_Crosslinking_Workflow A Cell Culture and Harvest B Wash Cells with PBS A->B C Resuspend in Cross-linking Buffer B->C D Add d0/d4-DSG Mixture C->D E Incubate (e.g., 30 min at RT) D->E F Quench Reaction (e.g., with Tris or Glycine) E->F G Cell Lysis F->G H Protein Digestion (e.g., Trypsin) G->H I Enrichment of Cross-linked Peptides H->I J LC-MS/MS Analysis I->J

In-Cell Cross-linking Workflow using d-DSG.

Detailed Protocol:

  • Cell Preparation: Culture cells to the desired confluency. Harvest cells and wash them three times with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Cross-linking: Resuspend the cell pellet in a suitable cross-linking buffer (e.g., PBS) at a concentration of approximately 1-5 x 10⁷ cells/mL. Prepare a fresh stock solution of a 1:1 mixture of d0-DSG and d4-DSG in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO). Add the crosslinker mixture to the cell suspension to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.

  • Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Protein Digestion: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin).

  • Enrichment and Analysis: Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC)[4][5][6] or strong cation exchange (SCX) chromatography. Analyze the enriched fraction by LC-MS/MS.

Analysis of Purified Protein Complexes

This protocol is tailored for studying the architecture of isolated and purified protein complexes.

Detailed Protocol:

  • Sample Preparation: Prepare the purified protein complex in a cross-linking compatible buffer (e.g., HEPES buffer at pH 7.5-8.0) at a concentration of 0.1-1 mg/mL.

  • Cross-linking Reaction: Add a freshly prepared 1:1 mixture of d0/d4-DSG (dissolved in DMSO) to the protein solution. A 25-50 fold molar excess of the crosslinker over the protein is a good starting point.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Sample Processing: The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For mass spectrometry analysis, proceed with in-solution or in-gel digestion of the protein complex.

  • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS, focusing on the identification of isotopic doublets corresponding to cross-linked peptides.

Quantitative XL-MS for Conformational Studies

This workflow allows for the quantitative comparison of protein conformations or interaction states between two or more conditions.

Quantitative_XLMS_Workflow cluster_0 Condition A cluster_1 Condition B A1 Protein Sample A2 Cross-link with d0-DSG A1->A2 C Combine Samples (1:1 ratio) A2->C B1 Protein Sample B2 Cross-link with d4-DSG B1->B2 B2->C D Protein Digestion C->D E Enrichment of Cross-linked Peptides D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantify d0/d4 Ratios) F->G

Quantitative XL-MS Workflow using isotopic DSG.

Detailed Protocol:

  • Differential Labeling: Treat two separate aliquots of your protein sample under the different conditions you wish to compare (e.g., with and without a ligand). Cross-link one sample with d0-DSG and the other with d4-DSG.

  • Sample Combination: After quenching the reactions, combine the two samples in a 1:1 ratio.

  • Digestion and Enrichment: Proceed with protein digestion and enrichment of cross-linked peptides as described in the previous protocols.

  • LC-MS/MS and Data Analysis: Acquire data on a high-resolution mass spectrometer. Use specialized software to identify the d0/d4 peptide pairs and quantify the peak area ratios for each pair. Changes in these ratios between the two conditions can indicate conformational changes or alterations in protein-protein interactions.

Case Study: Elucidating the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. Chemical cross-linking has been instrumental in studying the intricate protein-protein and protein-DNA interactions within this pathway.[7][8][9] DSG, in a two-step cross-linking procedure with formaldehyde, has been shown to be highly efficient in capturing the interaction of NF-κB with DNA.[7][10]

The canonical NF-κB pathway involves the activation of the IKK complex, which then phosphorylates IκB, leading to its ubiquitination and degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and bind to specific DNA sequences to regulate gene expression.[11][12][13]

NF_kB_Signaling_Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome targeted for NFkB NF-κB (p50/p65) NFkB->IkB inhibited by Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression regulates

Canonical NF-κB Signaling Pathway.

Data Analysis and Interpretation

The analysis of XL-MS data, particularly from experiments using isotopic labels, requires specialized software. Several academic and commercial software packages are available that can:

  • Identify isotopic doublets in MS1 spectra.

  • Perform database searches to identify the cross-linked peptides.

  • Calculate false discovery rates (FDR) to ensure the reliability of the identifications.

  • Quantify the relative abundance of light and heavy cross-linked peptides.

Conclusion

Deuterated DSG crosslinkers are indispensable tools for modern structural proteomics. The ability to introduce a defined mass shift through isotopic labeling significantly enhances the confidence and depth of XL-MS analyses. By providing distance constraints within and between proteins, d-DSG empowers researchers to map protein interaction networks, elucidate the architecture of complex molecular machines, and study dynamic conformational changes. These insights are fundamental to understanding cellular processes and are critical for the rational design of novel therapeutics.

References

Unlocking Protein Interactions: A Technical Guide to DSG-d4 in Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions within their native cellular context. This guide delves into the significant advantages of a specialized tool in the XL-MS arsenal: the deuterated cross-linker, Disuccinimidyl glutarate-d4 (DSG-d4). By providing a stable isotopic label, DSG-d4, when used in conjunction with its non-deuterated counterpart (DSG), offers a robust method for the confident identification of cross-linked peptides, thereby enhancing the accuracy and depth of protein interaction studies.

Core Advantages of DSG-d4 in Protein-Protein Interaction Studies

DSG-d4 is a homo-bifunctional, amine-reactive, and membrane-permeable cross-linker. Its core advantage lies in the four deuterium (B1214612) atoms incorporated into its structure. This seemingly subtle modification provides a 4-Dalton mass shift in mass spectrometry analysis when used alongside the non-deuterated "light" version, DSG (d0). This isotopic signature is the key to unambiguously identifying cross-linked peptides from the complex mixture of peptides generated during a typical XL-MS experiment.

The primary benefits of employing a DSG-d4/d0 isotopic labeling strategy include:

  • Confident Identification of Cross-Linked Peptides: The presence of a characteristic doublet signal, separated by 4 Daltons (or a multiple thereof, depending on the charge state), in the mass spectrum serves as a clear indicator of a peptide pair that has been successfully cross-linked. This significantly reduces the false discovery rate and increases the confidence in identified interactions.

  • Simplified Data Analysis: The distinct isotopic signature simplifies the computational analysis of complex MS data. Specialized software can be configured to specifically search for these isotopic doublets, streamlining the identification process and reducing the ambiguity associated with identifying cross-linked peptides from a background of linear and singly modified peptides.

  • Improved Signal-to-Noise Ratio: By focusing on the unique isotopic pattern, the signal from true cross-links can be more easily distinguished from background noise, leading to more sensitive detection of low-abundance interactions.

  • Versatility in Application: As a membrane-permeable reagent, DSG-d4 can be used for both in vivo and in vitro cross-linking studies, allowing researchers to probe protein interactions within living cells or with purified protein complexes.

Quantitative Data Presentation

Cross-linker Mixing Ratio (Light:Heavy)Average Number of Unique Cross-links Identified
1:117
1:219
1:432

Table adapted from a study on BS3-d0/d4 cross-linking of HSA, illustrating the effect of isotopic partner ratios on cross-link identification.[1]

Another key parameter for a cross-linker is its spacer arm length, which defines the maximum distance between the reactive groups and, consequently, the residues it can link. Below is a comparison of the properties of DSG with other commonly used amine-reactive cross-linkers.

Cross-linkerFull NameSpacer Arm Length (Å)Water-SolubleMembrane-PermeantMS-CleavableIsotopic Label Available
DSG Disuccinimidyl glutarate7.7NoYesNoYes (d4)
DSS Disuccinimidyl suberate11.4NoYesNoYes (d4, d8)
BS3 Bis(sulfosuccinimidyl) suberate11.4YesNoNoYes (d4)
DSSO Disuccinimidyl sulfoxide10.1NoYesYesNo

Experimental Protocols

The following sections provide detailed methodologies for utilizing DSG-d4 in protein-protein interaction studies. These protocols are generalized and may require optimization for specific applications.

In Vivo Dual Cross-linking for Protein-Chromatin Interactions

This two-step protocol is particularly useful for capturing protein complexes that may not be directly bound to DNA but are part of larger chromatin-associated machinery.

Materials:

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Disuccinimidyl glutarate (DSG) stock solution (0.25 M in DMSO, freshly prepared)

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218) solution (2.5 M)

  • Cell lysis buffer

  • RIPA buffer

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cells and wash them three times with ice-cold PBS containing protease inhibitors.

  • First Cross-linking Step (DSG):

    • Resuspend the cell pellet in PBS.

    • Add freshly prepared DSG stock solution to a final concentration of 2 mM.

    • Incubate at room temperature for 45 minutes with gentle rotation.[2]

  • Quenching and Washing:

    • Quench the DSG cross-linking reaction by adding glycine to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Wash the cells three times with ice-cold PBS.

  • Second Cross-linking Step (Formaldehyde):

    • Resuspend the cell pellet in PBS.

    • Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes.

  • Final Quenching:

    • Add glycine to a final concentration of 125 mM to quench the formaldehyde cross-linking and incubate for 5 minutes at room temperature.

  • Cell Lysis and Downstream Processing:

    • Wash the cells twice with ice-cold PBS.

    • Proceed with cell lysis using an appropriate buffer (e.g., RIPA buffer) for subsequent immunoprecipitation and mass spectrometry analysis.

General In Vitro Cross-linking of Purified Proteins

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7-8)

  • DSG-d4/d0 stock solution (10-25 mM in DMSO or DMF, freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Prepare the purified protein sample at a concentration of 0.1-2 mg/mL in a cross-linking compatible buffer. Avoid buffers containing primary amines like Tris.

  • Cross-linking Reaction:

    • Add the DSG-d4/d0 stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming excess reactive groups.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

    • For mass spectrometry analysis, the cross-linked proteins are typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

Mandatory Visualizations

Experimental Workflow for XL-MS using DSG-d4/d0

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Start Protein Sample (in vivo or in vitro) Crosslinking Cross-linking with DSG-d4/d0 Mixture Start->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Acquisition Data-Dependent Acquisition LC_MS->Data_Acquisition Database_Search Database Search for Isotopic Doublets Data_Acquisition->Database_Search Validation Cross-link Validation and FDR Calculation Database_Search->Validation Modeling Structural Modeling and Interaction Mapping Validation->Modeling End Identified Protein Interactions Modeling->End

Caption: A typical experimental workflow for protein-protein interaction studies using DSG-d4/d0 cross-linking mass spectrometry.

Signaling Pathway: Simplified EGFR Interaction Network

While a specific, comprehensive study of the entire Epidermal Growth Factor Receptor (EGFR) signaling pathway using DSG-d4 is not available, XL-MS studies have been instrumental in mapping interactions within this critical pathway. The following diagram illustrates a simplified view of key EGFR interactions that can be investigated using cross-linking techniques.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Dimer EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Recruitment SOS1 SOS1 GRB2->SOS1 Interaction RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation

Caption: Simplified representation of the EGFR signaling cascade, a key pathway in cell proliferation and survival.

DSG-d4 in the Context of Drug Development

The precise mapping of protein-protein interactions is a cornerstone of modern drug discovery. By identifying the key nodes and interfaces within a disease-related signaling pathway, researchers can pinpoint novel targets for therapeutic intervention. XL-MS, enhanced by the use of DSG-d4, plays a crucial role in this process.

Target Identification and Validation:

  • Mapping Target Interactomes: DSG-d4 can be used to map the interaction network of a potential drug target within its native cellular environment. This provides a comprehensive view of the target's function and potential downstream effects of its modulation.

  • Validating "Undruggable" Targets: Many challenging drug targets, such as transcription factors and scaffolding proteins, lack a clear active site for small molecule binding. XL-MS can identify interaction interfaces that can be targeted by novel therapeutic modalities, such as stapled peptides or molecular glues, to disrupt or stabilize disease-relevant PPIs.

Case Study Snippet: Elucidating the Architecture of a Multi-Subunit Complex as a Therapeutic Target

While a specific drug discovery case study centered solely on DSG-d4 is not prominently featured in the literature, the application of isotopic cross-linkers has been pivotal in understanding the architecture of complex molecular machines that are important drug targets. For example, studies on the proteasome, a key target in cancer therapy, have utilized XL-MS to delineate the spatial arrangement of its numerous subunits. By cross-linking the proteasome in the presence and absence of inhibitors, researchers can gain insights into the conformational changes induced by drug binding, aiding in the design of more potent and specific therapeutics. The use of DSG-d4 in such studies would provide the necessary confidence in the identified cross-links to accurately model these conformational shifts.

The following diagram illustrates the logical workflow of how XL-MS with DSG-d4 can be integrated into a drug discovery pipeline.

Drug_Discovery_Workflow Disease Disease State Target_ID Target Identification Disease->Target_ID XL_MS XL-MS with DSG-d4/d0 (Interaction Mapping) Target_ID->XL_MS Target_Validation Target Validation XL_MS->Target_Validation Lead_Gen Lead Generation & Optimization Target_Validation->Lead_Gen Preclinical Preclinical Studies Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Unveiling Molecular Architectures: A Technical Guide to DSG Crosslinker-d4 and its 7.7 Å Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, understanding the three-dimensional architecture of proteins and their interaction networks is paramount to deciphering function and developing targeted therapeutics. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions (PPIs) in their native states. At the heart of this methodology lies the cross-linking reagent, a molecular ruler that covalently links amino acids in close proximity. This in-depth guide focuses on Disuccinimidyl Glutarate (DSG) and its deuterated analog, DSG-d4, paying special attention to the significance of their 7.7 Å spacer arm in providing crucial distance constraints for structural modeling.

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. Its deuterated counterpart, DSG-d4 , is chemically identical except for the incorporation of four deuterium (B1214612) atoms. This isotopic labeling results in a 4 Dalton mass shift, enabling quantitative analysis of cross-linked species in mass spectrometry.

The 7.7 Å Spacer Arm: A Molecular Ruler of Significance

The defining characteristic of the DSG and DSG-d4 crosslinkers is their spacer arm length of 7.7 Ångstroms (Å).[1] This fixed distance acts as a molecular ruler, providing a specific and valuable distance constraint for computational modeling of protein structures and complexes. When a cross-link is identified between two amino acid residues, it signifies that the alpha-carbons of these residues were within a certain maximum distance in the protein's native conformation. This distance is not simply the 7.7 Å of the spacer arm but also includes the length of the side chains of the cross-linked amino acids.

The significance of this 7.7 Å constraint lies in its ability to:

  • Refine Protein Structural Models: For proteins with unknown or low-resolution structures, the distance constraints provided by DSG cross-links can be used to guide and validate computational models. By filtering out models that violate these distance constraints, researchers can arrive at a more accurate representation of the protein's three-dimensional fold.

  • Map Protein-Protein Interaction Interfaces: Identifying intermolecular cross-links between two different proteins provides direct evidence of their interaction. The 7.7 Å spacer arm helps to pinpoint the regions of close proximity at the interaction interface, offering valuable insights into the binding orientation and organization of protein complexes.

  • Distinguish Between Different Conformations: Changes in the cross-linking pattern of a protein under different conditions (e.g., with and without a ligand) can reveal conformational changes. The fixed length of the DSG spacer arm allows for a precise comparison of distances in different functional states.

While longer spacer arms might yield more cross-links, the shorter and well-defined 7.7 Å length of DSG provides higher-resolution structural information, making it a valuable tool for detailed structural analysis.

Quantitative Data Summary

The key quantitative parameters for DSG and DSG-d4 are summarized in the table below for easy comparison.

PropertyDSG (Disuccinimidyl glutarate)DSG-d4 (Disuccinimidyl glutarate-d4)
Spacer Arm Length 7.7 Å7.7 Å
Molecular Weight 326.26 g/mol 330.30 g/mol (approx.)
Mass Difference -+4 Da (approx.)
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)

Experimental Protocol: Quantitative Cross-Linking Mass Spectrometry (XL-MS) using DSG-d0/d4

This protocol outlines a general workflow for a quantitative XL-MS experiment using a 1:1 mixture of "light" (d0) and "heavy" (d4) DSG. This approach allows for the confident identification of cross-linked peptides and their relative quantification across different experimental conditions.

1. Reagent Preparation:

  • DSG-d0 and DSG-d4 Stock Solutions: Prepare fresh stock solutions of both DSG-d0 and DSG-d4 in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A typical concentration is 25 mM. To avoid hydrolysis, it is crucial to use anhydrous solvents and protect the stock solutions from moisture.

2. Protein Cross-Linking:

  • Sample Preparation: Prepare the protein sample in an amine-free buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.2 and 8.0. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.

  • Cross-Linking Reaction: Add the DSG-d0/d4 mixture to the protein sample. The final concentration of the crosslinker and the molar excess over the protein will need to be optimized for each system. A common starting point is a 50- to 100-fold molar excess of the crosslinker over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

3. Sample Processing for Mass Spectrometry:

  • Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using urea (B33335) or guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Digest the protein sample with a protease such as trypsin. The digestion can be performed in-solution or after separating the cross-linked complexes by SDS-PAGE.

  • Enrichment of Cross-linked Peptides (Optional but Recommended): To increase the identification rate of cross-linked peptides, it is often beneficial to enrich them from the complex mixture of linear peptides. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography are commonly used for this purpose.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reverse-phase column. A long gradient is typically used to achieve good separation of the complex peptide mixture.

  • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). The characteristic isotopic doublet pattern of the d0/d4-labeled cross-linked peptides (a mass difference of approximately 4 Da) can be used to trigger fragmentation.

5. Data Analysis:

  • Database Searching: Use specialized software to identify the cross-linked peptides from the MS/MS data. Several software packages are available for this purpose, such as pLink, xQuest, or MeroX. These programs can handle the complexity of searching for two peptide sequences connected by a crosslinker and can be configured to recognize the d0/d4 isotopic signature.

  • Quantification: The relative abundance of the light (d0) and heavy (d4) forms of each cross-linked peptide can be determined by comparing the peak areas of their respective precursor ions in the MS1 spectra. This allows for the quantification of changes in protein conformation or interaction under different experimental conditions.

  • Structural Modeling: Use the identified distance constraints (with a maximum Cα-Cα distance derived from the 7.7 Å spacer arm and lysine side-chain lengths) to guide and validate protein structure modeling using software like Rosetta, HADDOCK, or I-TASSER.

Visualizations

Crosslinking_Workflow cluster_SamplePrep Sample Preparation cluster_Reaction Cross-Linking Reaction cluster_MS_Prep MS Preparation cluster_Analysis Analysis Protein Protein Sample Crosslinked_Protein Cross-linked Protein Protein->Crosslinked_Protein Cross-linking DSG_mix DSG-d0/d4 Mix DSG_mix->Crosslinked_Protein Digestion Digestion Crosslinked_Protein->Digestion Quenching & Processing Enrichment Enrichment Digestion->Enrichment LC_MS LC-MS/MS Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Caption: A generalized workflow for a quantitative cross-linking mass spectrometry experiment.

Significance_of_Spacer_Arm DSG DSG/DSG-d4 Crosslinker (7.7 Å Spacer Arm) Distance_Constraint Provides a Fixed Distance Constraint DSG->Distance_Constraint Structural_Modeling Refines Protein Structural Models Distance_Constraint->Structural_Modeling Interaction_Mapping Maps Protein-Protein Interaction Interfaces Distance_Constraint->Interaction_Mapping Conformational_Analysis Reveals Protein Conformational Changes Distance_Constraint->Conformational_Analysis

Caption: The significance of the 7.7 Å spacer arm of DSG in structural biology applications.

Conclusion

The DSG and DSG-d4 crosslinkers, with their well-defined 7.7 Å spacer arm, are invaluable tools for researchers in structural biology and drug development. The precise distance constraints they provide are crucial for the accurate modeling of protein structures and the detailed mapping of protein-protein interaction networks. The ability to perform quantitative XL-MS using the deuterated form, DSG-d4, further enhances the power of this approach by enabling the study of dynamic changes in protein conformation and interactions. By following a robust experimental and data analysis workflow, scientists can leverage the unique properties of DSG crosslinkers to gain deeper insights into the molecular machinery of life.

References

The Role of Deuterium in DSG-d4 for Mass Spectrometry Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the deuterated cross-linker Disuccinimidyl glutarate-d4 (DSG-d4) in mass spectrometry (MS)-based structural and interaction proteomics. We will delve into the core principles of using stable isotope labeling in cross-linking studies, detail experimental protocols, present quantitative data, and visualize key workflows and biological pathways.

Introduction: The Power of Deuterium (B1214612) Labeling in Cross-Linking Mass Spectrometry

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes.[1][2] The method involves covalently linking spatially proximate amino acid residues within a protein or between interacting proteins using a bifunctional reagent. Subsequent enzymatic digestion and MS analysis of the resulting cross-linked peptides provide distance constraints that can be used to model protein architecture.[2]

The use of isotope-labeled cross-linkers, such as DSG-d4, significantly enhances the confidence and efficiency of cross-link identification.[3] DSG-d4 is a deuterated analog of Disuccinimidyl glutarate (DSG), a homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linker that reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein).[4][5] The four deuterium atoms in DSG-d4 introduce a specific mass shift in the resulting cross-linked peptides, a feature that is readily detectable by mass spectrometry.

The primary advantage of using a deuterated cross-linker lies in the generation of characteristic isotopic signatures in the mass spectrum. When a 1:1 mixture of the light (d0) and heavy (d4) versions of the cross-linker is used, cross-linked peptides appear as distinct doublets separated by the mass difference imparted by the deuterium atoms. This unique signature allows for the rapid and confident identification of cross-linked peptides amidst a complex background of unmodified peptides.

Quantitative Data for DSG and DSG-d4

The precise mass and isotopic purity of the cross-linking reagents are critical for accurate data analysis in XL-MS experiments. Below is a summary of the key quantitative properties of DSG and its deuterated analog, DSG-d4. Commercial suppliers typically provide a Certificate of Analysis (CoA) with specific batch information on isotopic purity, which should be consulted for the most accurate data.[6][7]

PropertyDisuccinimidyl glutarate (DSG)Disuccinimidyl glutarate-d4 (DSG-d4)Reference
Molecular Formula C₁₃H₁₄N₂O₈C₁₃H₁₀D₄N₂O₈[5]
Molecular Weight (Monoisotopic) 326.0754 g/mol 330.0995 g/mol [5]
Mass Shift of Cross-linker (d4 - d0) -4.0241 DaCalculated
Spacer Arm Length 7.7 Å7.7 Å[5]
Typical Isotopic Purity >95%≥98% atom % D[6]
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester[4]
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)[4]

Experimental Protocol: Cross-Linking of the 26S Proteasome with DSG-d4

This protocol provides a detailed methodology for the in-vitro cross-linking of a purified multi-protein complex, the 26S proteasome, using a 1:1 mixture of DSG and DSG-d4. The 26S proteasome is a large, dynamic molecular machine responsible for regulated protein degradation in eukaryotic cells, making it an excellent model system for XL-MS studies.[8][9][10]

Reagent Preparation
  • Cross-linker Stock Solution: Allow vials of DSG (non-deuterated) and DSG-d4 to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] Prepare individual 50 mM stock solutions of DSG and DSG-d4 in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] Immediately before use, prepare a 1:1 (v/v) mixed stock solution containing 25 mM of each cross-linker.

  • Reaction Buffer: Prepare a non-amine-containing buffer, such as HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS) at pH 7.5.[4] Avoid buffers containing Tris or glycine (B1666218), as they will quench the NHS-ester reaction.

  • Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine at pH 7.5.[5]

Cross-Linking Reaction
  • Protein Preparation: Prepare the purified 26S proteasome complex at a concentration of 1 mg/mL in the reaction buffer.

  • Initiation of Cross-Linking: Add the mixed DSG/DSG-d4 stock solution to the protein solution to a final concentration of 1 mM. The optimal cross-linker concentration may need to be empirically determined and typically ranges from 0.5 to 5 mM.[5]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[4]

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted cross-linker.[4][5]

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample in 8 M urea (B33335). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

  • Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins with a protease, typically trypsin, overnight at 37°C. A sequential digestion with a second protease, such as Lys-C, can improve sequence coverage.[11]

  • Enrichment of Cross-Linked Peptides (Optional but Recommended): Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) is often employed to separate the larger cross-linked peptides from the smaller, more abundant linear peptides.[2]

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to MS analysis.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Acquisition: Employ a data-dependent acquisition (DDA) method. Configure the instrument to preferentially select precursor ions with a charge state of 3+ or higher, as cross-linked peptides are typically more highly charged.[8] Utilize a stepped collision energy approach for fragmentation to obtain informative MS/MS spectra.[12][13][14]

Data Analysis
  • Database Searching: Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database containing the sequences of the 26S proteasome subunits.[15] The search parameters should be set to identify peptides linked by DSG, considering the mass modifications of both the light (d0) and heavy (d4) cross-linker.

  • Filtering and Validation: Filter the identified cross-links based on a false discovery rate (FDR) of ≤ 5%. Manually validate the MS/MS spectra of high-confidence cross-linked peptides to confirm the presence of the characteristic doublet signature and sufficient fragment ion coverage.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a cross-linking mass spectrometry experiment using DSG/DSG-d4.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Prot_Complex Purified 26S Proteasome Crosslinking Cross-linking Reaction Prot_Complex->Crosslinking XL_Mix DSG-d0/d4 Mix XL_Mix->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation, & Digestion Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DB_Search Database Search LC_MS->DB_Search Validation Validation & Filtering DB_Search->Validation Modeling Structural Modeling Validation->Modeling

General workflow for cross-linking mass spectrometry.
Logical Relationship of Cross-Link Identification

The use of a deuterated cross-linker simplifies the identification of cross-linked peptides by introducing a characteristic mass shift. This diagram illustrates the logical process of identifying different types of cross-linked products.

Crosslink_Identification Start MS1 Spectrum Doublet Peak Doublet (4.024 Da separation) Start->Doublet Isotope pattern observed? NoDoublet Single Peak Start->NoDoublet No MS2 MS/MS Fragmentation Doublet->MS2 Interlink Inter-linked Peptides (from two different proteins) MS2->Interlink Fragments match two peptides Intralink Intra-linked Peptides (from the same protein) MS2->Intralink Fragments match one peptide Deadend Dead-end Cross-link (one end reacted, one end hydrolyzed) MS2->Deadend Fragments show modified peptide Unmodified Unmodified Peptide NoDoublet->Unmodified

Logical flow for identifying cross-linked peptides.
Simplified Model of 26S Proteasome Subunit Interactions

Cross-linking studies of the 26S proteasome have provided valuable insights into its complex architecture and dynamic nature.[6][16][17][18] This simplified diagram illustrates some of the key subunit interactions within the 19S regulatory particle and between the 19S and the 20S core particle that can be probed using DSG-d4 cross-linking.

Key subunit interactions within the 26S proteasome.

Conclusion

DSG-d4 is a valuable tool in the field of structural proteomics. The incorporation of deuterium atoms provides a distinct isotopic signature that greatly facilitates the identification of cross-linked peptides in complex mixtures. This, in turn, allows for the confident mapping of protein-protein interactions and the generation of structural models of protein complexes. The experimental workflow and data analysis strategies outlined in this guide provide a robust framework for utilizing DSG-d4 to gain novel insights into the architecture and dynamics of cellular machinery, as exemplified by the study of the 26S proteasome. As mass spectrometry technology continues to advance, the use of deuterated cross-linkers like DSG-d4 will undoubtedly play an increasingly important role in unraveling the complexities of the cellular interactome.

References

Capturing the Fleeting Dance: A Technical Guide to Studying Transient Protein Interactions with DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of cellular life, transient protein-protein interactions (PPIs) are the ephemeral yet crucial steps that dictate signaling cascades, regulate metabolic pathways, and drive cellular machinery. Capturing these fleeting interactions is a paramount challenge in modern biological research and drug discovery. This technical guide delves into the application of Disuccinimidyl Glutarate-d4 (DSG-d4), a deuterated chemical crosslinker, as a powerful tool to stabilize and identify these transient interactions, providing a deeper understanding of the dynamic proteome.

Introduction: The Challenge of Transient Interactions

Transient protein interactions, characterized by their brief duration and often low affinity, are notoriously difficult to study using traditional biochemical methods like co-immunoprecipitation, which often fail to preserve these delicate complexes. Chemical crosslinking, in conjunction with mass spectrometry (XL-MS), has emerged as a robust technique to overcome this hurdle.[1] By covalently linking interacting proteins in close proximity, crosslinkers "freeze" these transient interactions, allowing for their subsequent enrichment and identification.

DSG-d4, a deuterated analog of Disuccinimidyl Glutarate (DSG), offers distinct advantages for quantitative and qualitative analysis of these interactions. The deuterium (B1214612) labeling provides a unique isotopic signature that facilitates the confident identification of crosslinked peptides amidst the complex background of unmodified peptides in a mass spectrometry experiment.[2]

DSG-d4: Properties and Mechanism of Action

DSG is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, meaning it has two identical reactive groups that target primary amines (the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues).[3] The reaction forms a stable amide bond, covalently linking the two interacting proteins. The "d4" designation indicates that four hydrogen atoms in the glutarate spacer arm have been replaced with deuterium.

Table 1: Chemical Properties of DSG-d4 [4][5]

PropertyValue
Alternative Names Disuccinimidyl glutarate-d4
Molecular Weight ~330.28 g/mol
Spacer Arm Length 7.7 Å
Reactivity Primary amines (-NH2)
Solubility Water-insoluble (requires organic solvent like DMSO or DMF for stock solution)
Cell Permeability Membrane permeable

The workflow for using DSG-d4 to study transient PPIs typically involves several key steps, from crosslinking in vitro or in vivo to mass spectrometry analysis and data interpretation.

DSG_d4_Mechanism cluster_reaction DSG-d4 Crosslinking Reaction ProteinA Protein A (with primary amine) Complex Transient Protein Complex ProteinA->Complex Interaction ProteinB Protein B (with primary amine) ProteinB->Complex DSGd4 DSG-d4 CrosslinkedComplex Covalently Crosslinked Complex DSGd4->CrosslinkedComplex Covalent Bond Formation Complex->DSGd4 XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation Start Biological Sample (Cells or Purified Proteins) Crosslinking DSG-d4 Crosslinking Start->Crosslinking Quenching Quenching Crosslinking->Quenching Lysis Cell Lysis (for in vivo) Quenching->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (e.g., XlinkX, MeroX) LCMS->DataAnalysis Identification Identification of Crosslinked Peptides DataAnalysis->Identification Quantification Quantitative Analysis Identification->Quantification Modeling Structural Modeling & Network Visualization Quantification->Modeling NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IkBα degradation, NF-κB translocation Coactivator Co-activator (e.g., p300/CBP) NFkB_nuc->Coactivator Recruits (Transient Interaction) Gene Target Gene Expression NFkB_nuc->Gene Binds DNA Coactivator->Gene Enhances Transcription

References

An In-depth Technical Guide to Isotope-Labeled Crosslinkers for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Interactions with Isotope-Labeled Crosslinkers

In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions and conformational changes. Understanding these molecular dynamics is paramount for deciphering biological processes and for the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions in their native environment. By covalently linking spatially proximate amino acid residues, crosslinkers provide distance constraints that help in elucidating protein structures and mapping interaction interfaces.[1][2][3][4][5]

The advent of isotope-labeled crosslinkers has propelled the field into the quantitative era, enabling the precise measurement of changes in protein conformations and interactions across different cellular states.[6][7] This technical guide provides a comprehensive overview of isotope-labeled crosslinkers for proteomics, detailing their chemistry, experimental workflows, and applications in dissecting complex biological systems.

Core Principles of Quantitative Crosslinking Mass Spectrometry (qXL-MS)

Quantitative crosslinking mass spectrometry (qXL-MS) allows for the relative or absolute quantification of crosslinked peptides between different experimental conditions. This is typically achieved by introducing stable isotopes into the experimental workflow. The mass difference between the light and heavy isotopic forms of the crosslinked peptides allows for their distinct detection and quantification by mass spectrometry. Several strategies for introducing isotopic labels exist, with the most common being the use of isotope-labeled crosslinkers.[6][7]

The general workflow for a qXL-MS experiment using isotope-labeled crosslinkers involves several key steps:

  • Sample Preparation : Two or more biological samples representing different conditions (e.g., treated vs. untreated cells) are prepared.

  • Crosslinking : Each sample is treated with either the "light" or "heavy" version of the isotope-labeled crosslinker.

  • Sample Pooling (Optional but recommended) : The samples are then combined to minimize experimental variability.

  • Protein Digestion : The crosslinked protein mixture is digested into smaller peptides using a protease, typically trypsin.

  • Enrichment (Optional) : Crosslinked peptides are often of low abundance and can be enriched using techniques like strong cation exchange (SCX) chromatography or affinity purification if the crosslinker contains a tag (e.g., biotin).[4][8]

  • LC-MS/MS Analysis : The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Specialized software is used to identify the crosslinked peptides and quantify the relative abundance of the light and heavy forms.

Types of Isotope-Labeled Crosslinkers

A variety of isotope-labeled crosslinkers have been developed, each with unique chemical properties and applications. They can be broadly categorized based on their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry.

Amine-Reactive Crosslinkers: The Workhorses of XL-MS

The most commonly used crosslinkers target primary amines, which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[9][10] These residues are generally abundant on protein surfaces, making them accessible for crosslinking.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds.[9][10][11] A popular example is Bis(sulfosuccinimidyl)suberate (BS3) , which is available in its non-deuterated (d0) and deuterated (d4) forms. The four deuterium (B1214612) atoms in BS3-d4 result in a 4 Dalton mass shift, allowing for the differentiation and quantification of crosslinks from two different samples.[3][12]

CrosslinkerReactive GroupSpacer Arm LengthIsotopic Label
BS3-d0/d4 Sulfo-NHS ester11.4 Å4x Deuterium
DSS-d0/d12 NHS ester11.4 Å12x Deuterium

Table 1: Common Amine-Reactive Isotope-Labeled Crosslinkers.

MS-Cleavable Crosslinkers: Simplifying Data Analysis

A significant challenge in XL-MS is the confident identification of crosslinked peptides from complex MS/MS spectra. MS-cleavable crosslinkers have been designed to address this by incorporating a labile bond in their spacer arm that can be fragmented in the mass spectrometer.[8][13][14] This fragmentation generates characteristic reporter ions or signature fragmentation patterns that simplify the identification of crosslinked peptides.

Protein Interaction Reporter (PIR) Crosslinkers: PIR crosslinkers are a class of MS-cleavable reagents that are particularly powerful for in vivo crosslinking studies.[2][4][15][16] They are cell-permeable and often contain an affinity tag (e.g., biotin) for enrichment of crosslinked species.[2][4] Isotope-labeled versions of PIR crosslinkers, such as d0- and d8-BDP-NHP, have been developed for quantitative studies.[15]

CrosslinkerReactive GroupCleavage MethodIsotopic Label
DSBU NHS esterCollision-Induced Dissociation (CID)13C, 15N
DSSO NHS esterCollision-Induced Dissociation (CID)13C, 15N
BDP-NHP-d0/d8 NHP esterCollision-Induced Dissociation (CID)8x Deuterium

Table 2: Examples of Isotope-Labeled MS-Cleavable Crosslinkers.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful qXL-MS experiments. Below are generalized protocols for the use of BS3-d0/d4 and an in vivo PIR crosslinker.

Protocol 1: In Vitro Crosslinking with BS3-d0/d4

This protocol is adapted for the crosslinking of purified proteins or protein complexes in solution.

Materials:

  • Purified protein/protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • BS3-d0 and BS3-d4 (dissolved in DMSO or water immediately before use)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)

  • SDS-PAGE reagents

  • In-gel or in-solution digestion reagents (Trypsin, DTT, Iodoacetamide)

Procedure:

  • Protein Preparation: Prepare two aliquots of the protein sample at a concentration of 1 mg/mL.

  • Crosslinker Preparation: Prepare fresh stock solutions of BS3-d0 and BS3-d4 at a concentration of 25 mM.

  • Crosslinking Reaction:

    • To one protein aliquot, add BS3-d0 to a final concentration of 1 mM.

    • To the second protein aliquot, add BS3-d4 to a final concentration of 1 mM.

    • Incubate the reactions for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Sample Pooling: Combine the two crosslinked samples in a 1:1 ratio.

  • SDS-PAGE Analysis: Run a small aliquot of the pooled sample on an SDS-PAGE gel to visualize the crosslinked products.

  • Protein Digestion: The pooled sample can be either run on an SDS-PAGE gel and the crosslinked bands excised for in-gel digestion, or the entire mixture can be subjected to in-solution digestion.

    • In-gel digestion: Reduce the proteins in the gel slice with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

    • In-solution digestion: Denature the proteins (e.g., with urea), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.

  • LC-MS/MS Analysis: Desalt the digested peptides and analyze by LC-MS/MS.

Protocol 2: In Vivo Crosslinking with an Isotope-Labeled PIR Crosslinker

This protocol is a general guideline for crosslinking proteins within living cells.

Materials:

  • Cultured cells (two populations for comparison)

  • Isotope-labeled PIR crosslinker (light and heavy versions)

  • Cell lysis buffer

  • Avidin (B1170675) affinity resin (for enrichment)

  • Digestion reagents

Procedure:

  • Cell Culture: Grow two populations of cells under the desired experimental conditions.

  • Crosslinking:

    • Resuspend each cell population in a suitable buffer (e.g., PBS).

    • Add the "light" PIR crosslinker to one cell population and the "heavy" PIR crosslinker to the other. The optimal concentration and incubation time should be empirically determined.

    • Incubate the cells for the determined time at the appropriate temperature.

  • Quenching: Quench the crosslinking reaction according to the manufacturer's instructions.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

  • Sample Pooling: Combine the protein extracts from the two cell populations in a 1:1 ratio based on total protein concentration.

  • Protein Digestion: Digest the pooled protein sample with trypsin.

  • Enrichment of Crosslinked Peptides: Use avidin affinity chromatography to enrich for the biotin-tagged crosslinked peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

Quantitative Data Presentation

The output of a qXL-MS experiment is a list of identified crosslinked peptides with their corresponding light-to-heavy ratios. This data can be presented in tables to facilitate comparison and interpretation.

Crosslinked PeptidesProtein(s)Light/Heavy Ratio (Condition 1)Light/Heavy Ratio (Condition 2)Fold Changep-value
Peptide A - Peptide BProtein X - Protein Y1.052.102.000.001
Peptide C - Peptide DProtein Z0.980.50-1.960.02
Peptide E - Peptide FProtein A - Protein B1.021.051.030.85

Table 3: Example of Quantitative Crosslinking Data Summary. This table illustrates how quantitative data from a qXL-MS experiment can be presented, showing the fold change in crosslink abundance between two conditions.

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the resulting protein interaction networks is crucial for understanding the complex data generated by qXL-MS. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for qXL-MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking Sample A Sample A Light Crosslinker Light Crosslinker Sample A->Light Crosslinker Sample B Sample B Heavy Crosslinker Heavy Crosslinker Sample B->Heavy Crosslinker Pooled Sample Pooled Sample Light Crosslinker->Pooled Sample Heavy Crosslinker->Pooled Sample Protein Digestion Protein Digestion Pooled Sample->Protein Digestion Enrichment Enrichment Protein Digestion->Enrichment LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Quantitative crosslinking mass spectrometry workflow.
Application to Signaling Pathways: EGFR Signaling

qXL-MS can be applied to study dynamic changes in protein interaction networks within signaling pathways. For example, the epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer.[17][18][19][20][21]

Upon binding of its ligand, EGF, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins.[17][21] qXL-MS can be used to map the interactions of EGFR with its binding partners before and after EGF stimulation, providing insights into the dynamic assembly of the signaling complex.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR_mono EGFR (monomer) EGFR_dimer EGFR (dimer) -P EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment EGF EGF EGF->EGFR_mono Binding Sos1 Sos1 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway.
Application to Signaling Pathways: TNF Signaling

The tumor necrosis factor (TNF) signaling pathway is another critical pathway involved in inflammation and apoptosis.[1][22][23][24][25] Upon TNF binding to its receptor, TNFR1, a series of protein-protein interactions are initiated, leading to the activation of downstream signaling cascades. qXL-MS can be used to delineate the composition and dynamics of the TNFR1 signaling complex.

TNF_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNF TNFα TNF->TNFR1 Binding RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex RIPK1->IKK_complex cIAP cIAP1/2 TRAF2->cIAP NFkB NF-κB IKK_complex->NFkB Inflammation Inflammation NFkB->Inflammation

Simplified TNF signaling pathway.

Conclusion

Isotope-labeled crosslinkers have become an indispensable tool in the proteomics toolbox, enabling the quantitative analysis of protein-protein interactions and conformational dynamics. The ability to measure changes in these interactions with high precision provides invaluable insights into the mechanisms of cellular regulation and disease. As crosslinker chemistry, mass spectrometry instrumentation, and data analysis software continue to evolve, the depth and breadth of biological questions that can be addressed with qXL-MS will undoubtedly expand, further revolutionizing our understanding of the dynamic proteome.

References

Navigating the Aqueous Environment: A Technical Guide to DSG Crosslinker-d4 Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate-d4 (DSG-d4) is a non-cleavable, membrane-permeable, homobifunctional crosslinker essential for capturing protein-protein interactions in their native cellular environment. Its deuterated nature makes it a valuable tool in mass spectrometry-based proteomics for unambiguous identification of crosslinked species. However, the utility of this powerful reagent is critically dependent on its solubility and stability in aqueous buffers, where most biological reactions are performed. This guide provides an in-depth technical overview of these properties, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in their experimental design and execution.

Solubility of DSG Crosslinker-d4 in Aqueous Buffers

The hydrophobic nature of the glutarate spacer in DSG-d4 dictates its limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not recommended as it can lead to precipitation and inaccurate concentration measurements.[1][2] The standard and recommended practice is to first dissolve DSG-d4 in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[3][4][5] This stock solution can then be diluted into the desired aqueous reaction buffer immediately before use.

Solvent/Buffer SystemConcentrationNotesReference(s)
Dimethyl sulfoxide (DMSO)~20 mg/mLA common solvent for preparing stock solutions.[3][6]
Dimethylformamide (DMF)~10 mg/mLAn alternative solvent for stock solutions.[3][6]
1:5 DMSO:PBS (pH 7.2)~0.15 mg/mLRepresents the solubility upon dilution of a DMSO stock solution into an aqueous buffer.[3][6]

Key Considerations for Dissolving DSG-d4:

  • Use of Dry Solvents: DSG-d4 is highly sensitive to moisture.[1] Always use anhydrous DMSO or DMF to prepare stock solutions to prevent premature hydrolysis of the N-hydroxysuccinimide (NHS) esters.

  • Equilibrate to Room Temperature: Before opening the vial, allow the DSG-d4 to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product.[7]

  • Fresh Preparation: Stock solutions in organic solvents should be prepared fresh for optimal reactivity.[1] If storage is necessary, it should be under desiccated conditions at -80°C for a short period. Aqueous solutions of DSG-d4 are not recommended for storage.[3]

Stability of this compound in Aqueous Buffers

The stability of DSG-d4 in aqueous buffers is primarily governed by the hydrolysis of its amine-reactive NHS esters. This competing reaction with the desired crosslinking reaction is highly dependent on the pH of the buffer system.

The Competing Reactions: Crosslinking vs. Hydrolysis

DSG-d4 crosslinks proteins by reacting with the primary amines on lysine (B10760008) residues and the N-termini of polypeptides. This forms a stable amide bond. However, in an aqueous environment, the NHS esters can also react with water, leading to hydrolysis of the ester and rendering the crosslinker inactive.

DSG_d4 DSG-d4 (Active) Crosslinked_Product Stable Crosslinked Product DSG_d4->Crosslinked_Product  Crosslinking  (Desired Reaction) Hydrolyzed_DSG Inactive Hydrolyzed DSG-d4 DSG_d4->Hydrolyzed_DSG  Hydrolysis  (Competing Reaction) Protein_Amine Primary Amine (e.g., Lysine) Water Water (Aqueous Buffer) cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Downstream Analysis A Equilibrate DSG-d4 to Room Temperature C Prepare Fresh DSG-d4 Stock Solution in DMSO A->C B Prepare Protein Sample in Amine-Free Buffer D Add DSG-d4 Stock to Protein Sample B->D C->D E Incubate at Room Temp (30-60 min) or 4°C (2-4 hr) D->E F Add Quenching Buffer (e.g., Tris or Glycine) E->F G Incubate for 15 min F->G H Proceed to SDS-PAGE, Mass Spectrometry, etc. G->H

References

Unveiling Protein Architectures: A Technical Guide to DSG-d4 in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug discovery, understanding the three-dimensional organization of proteins and their interaction networks is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein conformations and identify protein-protein interactions (PPIs) in their native cellular context. Among the arsenal (B13267) of cross-linking reagents, Disuccinimidyl glutarate-d4 (DSG-d4) offers unique advantages for researchers. This deuterated, membrane-permeable cross-linker provides a valuable tool for capturing transient and stable protein interactions, offering crucial distance constraints for structural modeling and illuminating complex biological pathways. This in-depth guide explores the core applications of DSG-d4 in structural biology, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research endeavors.

Core Principles of DSG-d4 Cross-Linking

DSG-d4 is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker that covalently links primary amino groups, primarily found on lysine (B10760008) residues and protein N-termini. Its defining characteristic is the incorporation of four deuterium (B1214612) atoms, which induces a 4 Dalton mass shift in mass spectrometry analysis. This isotopic labeling strategy facilitates the confident identification of cross-linked peptides from complex mixtures.[1] The spacer arm of DSG spans approximately 7.7 Å, providing a defined distance constraint between the linked amino acid residues.[2][3] Being membrane-permeable, DSG and its deuterated analog are suitable for both in vitro studies with purified proteins and in vivo cross-linking of proteins within intact cells.[4]

Quantitative Analysis of Protein Complexes with DSG-d4

The deuterated nature of DSG-d4 is particularly advantageous for quantitative XL-MS studies. By using a 1:1 mixture of light (d0) and heavy (d4) DSG, researchers can readily distinguish cross-linked peptides from unmodified peptides in the mass spectrum by their characteristic isotopic signature. This approach enhances the confidence of cross-link identification and enables quantitative comparisons of protein conformations and interactions under different conditions.

One illustrative example of DSG's application is the study of ubiquitin, a small regulatory protein. Using a top-down mass spectrometry approach, researchers identified several intramolecular cross-links within ubiquitin following treatment with DSG. These findings provided valuable distance constraints that were consistent with the known crystal structure of the protein.[3]

ProteinCross-linkerCross-linked ResiduesTechniqueReference
UbiquitinDSGAmino terminus - Lys 6Tandem Mass Spectrometry (MS/MS)[3]
UbiquitinDSGLys 6 - Lys 11Tandem Mass Spectrometry (MS/MS)[3]
UbiquitinDSGLys 48 - Lys 63Tandem Mass Spectrometry (MS/MS)[3]

Experimental Protocols

Precise and reproducible experimental protocols are critical for successful XL-MS studies. Below are detailed methodologies for both in vitro and in vivo cross-linking using DSG-d4.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the structure of purified proteins or the interactions within reconstituted protein complexes.

Materials:

  • Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, bicarbonate/carbonate) at pH 7-9. Avoid amine-containing buffers like Tris.

  • DSG-d4 (and DSG-d0 for quantitative studies)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl pH 7.5 or 1 M ammonium (B1175870) bicarbonate)

  • SDS-PAGE analysis reagents

  • Enzymes for protein digestion (e.g., Trypsin)

  • Mass spectrometer

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at an appropriate concentration.

  • Cross-linker Preparation: Immediately before use, dissolve DSG-d4 (and DSG-d0 if applicable) in anhydrous DMSO or DMF to a stock concentration of 25-50 mM.

  • Cross-linking Reaction: Add the cross-linker solution to the protein sample. The final concentration of the cross-linker typically ranges from 0.1 to 5 mM. The optimal protein-to-cross-linker ratio should be empirically determined, often starting with a 10- to 50-fold molar excess of the cross-linker.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Verification of Cross-linking: Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful cross-linking.[5]

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked proteins (e.g., with urea).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a sequence-specific protease like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify cross-linked peptides from the complex MS/MS data.

In Vivo Two-Step Cross-Linking for Protein-Chromatin Interactions

This protocol is designed to capture protein-protein interactions within the context of chromatin in living cells.[5]

Materials:

Procedure:

  • Cell Harvest and Washing: Harvest cultured cells and wash them with PBS.

  • First Cross-linking Step (DSG-d4): Resuspend the cells in PBS and add DSG-d4 to a final concentration of 2 mM. Incubate for 30-45 minutes at room temperature.

  • Second Cross-linking Step (Formaldehyde): Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-15 minutes at room temperature.

  • Quenching: Quench the cross-linking reactions by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to the desired fragment size using sonication.

  • Downstream Analysis: The cross-linked chromatin can then be used for various downstream applications, such as Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to identify protein-DNA and protein-protein interactions on a genomic scale.

Visualizing Workflows and Pathways

Understanding the intricate steps of an XL-MS experiment and the complex biological pathways under investigation is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a typical XL-MS workflow and a hypothetical signaling pathway that could be elucidated using DSG-d4.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis start Protein Sample (Purified or in vivo) crosslinking Cross-linking (DSG-d4) start->crosslinking quenching Quenching crosslinking->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition database_search Database Search (e.g., xiSEARCH, XlinkX) data_acquisition->database_search identification Cross-link Identification database_search->identification quantification Quantitative Analysis identification->quantification modeling Structural Modeling quantification->modeling

A generalized workflow for DSG-d4 cross-linking mass spectrometry.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Adaptor1 Adaptor Protein 1 Receptor->Adaptor1 Phosphorylation & Recruitment (DSG-d4 capturable) Adaptor2 Adaptor Protein 2 Adaptor1->Adaptor2 Interaction (DSG-d4 capturable) Kinase1 Kinase 1 Adaptor2->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Nuclear Translocation GeneExpression Gene Expression Nucleus->GeneExpression Transcriptional Regulation

Hypothetical signaling pathway elucidated using DSG-d4 cross-linking.

Applications in Drug Discovery and Development

The insights gained from DSG-d4 mediated XL-MS have significant implications for the pharmaceutical industry. By mapping protein-protein interactions, researchers can:

  • Identify and Validate Novel Drug Targets: Uncovering previously unknown protein interactions within a disease-relevant pathway can reveal new therapeutic targets.[6] For instance, identifying the interaction partners of an oncoprotein can provide alternative strategies for therapeutic intervention.

  • Elucidate Drug Mechanism of Action: XL-MS can be used to understand how a small molecule drug perturbs protein interaction networks. By comparing the cross-linking patterns in the presence and absence of a drug, researchers can identify the direct targets and off-target effects of the compound.

  • Guide Structure-Based Drug Design: The distance constraints obtained from DSG-d4 cross-linking can be integrated with other structural biology techniques, such as cryo-electron microscopy (cryo-EM) and computational modeling, to generate more accurate high-resolution models of protein complexes. These models are invaluable for the rational design of small molecules that can modulate specific protein-protein interactions.

Data Analysis Software

The analysis of XL-MS data requires specialized software capable of identifying peptides connected by a cross-linker from complex tandem mass spectra. Several software packages are available, each with its own algorithms and features. Some commonly used tools include:

  • pLink: A popular software for identifying cross-linked peptides.

  • XlinkX: A node within the Proteome Discoverer software (Thermo Fisher Scientific) for cross-link analysis.[7]

  • xiSEARCH: A search engine specifically designed for cross-linked peptide identification.[8][9]

  • MeroX: Another widely used tool for analyzing XL-MS data.

These software tools typically allow for the specification of the cross-linker used (including its mass and specificity), the enzyme used for digestion, and various search parameters to control the false discovery rate. For quantitative studies using DSG-d4/d0, software that can recognize and quantify the isotopic pairs is essential.

Conclusion

DSG-d4 has established itself as a valuable reagent in the structural biologist's toolkit. Its ability to permeate cell membranes and its unique isotopic signature make it particularly well-suited for both in vitro and in vivo studies of protein architecture and interaction networks. The detailed protocols and workflows presented in this guide, coupled with the power of modern mass spectrometry and data analysis software, provide a robust framework for researchers to employ DSG-d4 in their quest to unravel the complex molecular machinery of the cell. The structural and quantitative insights gained from these experiments are not only fundamental to our understanding of biology but also hold immense potential for the development of next-generation therapeutics.

References

Unraveling Cellular Architecture: A Technical Guide to DSG-d4 Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease pathogenesis. Chemical crosslinking, coupled with mass spectrometry, has emerged as a powerful tool to capture these transient interactions, providing a snapshot of the cellular machinery in its native state. This guide delves into the core principles and applications of a specialized reagent, disuccinimidyl glutarate-d4 (DSG-d4), offering a comprehensive resource for its effective use in cellular crosslinking studies.

The Foundation: Understanding DSG-d4 and its Mechanism

Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups.[1] These reactive groups are N-hydroxysuccinimide (NHS) esters, which readily and specifically react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3] This reaction forms a stable, covalent amide bond, effectively "linking" two proteins that are in close proximity.[4] The "d4" designation in DSG-d4 signifies that four hydrogen atoms in the glutarate spacer arm have been replaced with deuterium (B1214612) atoms. This isotopic labeling is the cornerstone of its application in quantitative proteomics.[5]

The primary advantage of using a deuterated crosslinker like DSG-d4 lies in its ability to serve as a "heavy" internal standard for quantitative mass spectrometry analysis.[5] By using a 1:1 mixture of non-deuterated ("light") DSG and deuterated ("heavy") DSG-d4, or by treating two different cell populations separately with the light and heavy crosslinkers, researchers can precisely quantify differences in protein-protein interactions between different cellular states (e.g., treated vs. untreated).[1][6] In the mass spectrometer, the crosslinked peptides will appear as doublet peaks with a predictable mass difference (4 Daltons in the case of DSG-d4), and the ratio of the intensities of these peaks provides a direct measure of the relative abundance of the interaction.[7]

Key Properties of DSG-d4:

PropertyValue/DescriptionCitation
Reactive Groups N-hydroxysuccinimide (NHS) esters[2][3]
Target Functional Group Primary amines (e.g., lysine ε-amino group, protein N-terminus)[2][3]
Spacer Arm Length 7.7 Å[1]
Chemical Nature Homobifunctional, membrane-permeable[1][8]
Isotopic Label 4 Deuterium atoms[5]
Mass Shift +4 Da compared to DSG[7]

Experimental Design and Protocols

The successful application of DSG-d4 in cellular crosslinking hinges on a well-designed experimental workflow. The following sections provide a detailed overview of the key steps involved.

General Experimental Workflow

The overall process for a quantitative cellular crosslinking experiment using DSG-d4 can be broken down into several key stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_proc Protein Processing cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture Cell Culture & Treatment crosslinking Crosslinking with DSG-d0/d4 cell_culture->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis quenching->lysis digestion Protein Digestion lysis->digestion enrichment Enrichment of Crosslinked Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Identification & Quantification data_analysis->quantification

Caption: A generalized workflow for quantitative cellular crosslinking using DSG-d4.

Detailed Experimental Protocol: In-Cell Crosslinking

This protocol outlines a typical procedure for in-cell crosslinking using a combination of DSG and DSG-d4.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DSG (non-deuterated)

  • DSG-d4 (deuterated)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein digestion enzymes (e.g., Trypsin)

  • Enrichment materials (e.g., size-exclusion chromatography columns)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Apply experimental treatments (e.g., drug stimulation, time-course experiments) to one set of cells, leaving a control set untreated.

  • Preparation of Crosslinker Stock Solutions:

    • Immediately before use, prepare separate stock solutions of DSG and DSG-d4 in anhydrous DMSO. A typical concentration is 25-50 mM. It is crucial to use anhydrous DMSO as NHS esters are moisture-sensitive.[9]

  • Cellular Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.

    • For quantitative analysis comparing two conditions (e.g., control vs. treated), add the DSG solution to the control cells and the DSG-d4 solution to the treated cells. A final concentration of 1-2 mM DSG/DSG-d4 in PBS is a common starting point.[10]

    • Alternatively, for a single sample, a 1:1 mixture of DSG and DSG-d4 can be used.

    • Incubate the cells with the crosslinker for 30-60 minutes at room temperature.[10]

  • Quenching the Reaction:

    • Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[4]

    • Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess NHS esters.

  • Cell Lysis and Protein Extraction:

    • Wash the cells again with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

  • Sample Mixing (for separate labeling):

    • If control and treated cells were labeled separately with DSG and DSG-d4, combine the lysates in a 1:1 ratio based on protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the protein mixture.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides:

    • Crosslinked peptides are often low in abundance. Enrich for these peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[7]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify the crosslinked peptides. The software should be capable of searching for peptide pairs linked by both the light and heavy crosslinkers.

    • Quantify the relative abundance of each crosslinked peptide pair by calculating the ratio of the peak intensities of the light and heavy isotopic forms.

Quantitative Data Summary:

ParameterRecommended RangeCitation
DSG/DSG-d4 Stock Concentration 25 - 50 mM in anhydrous DMSO[10]
Final Crosslinker Concentration 1 - 2 mM[10]
Incubation Time 30 - 60 minutes at room temperature[10]
Quenching Buffer Concentration 20 - 50 mM (Tris or Glycine)[4]
Quenching Time 15 minutes at room temperature[4]

Visualizing the Crosslinking Reaction and Data Analysis

The following diagrams illustrate the chemical reaction of DSG with proteins and the principle of quantitative analysis using isotopic labeling.

dsg_reaction cluster_reactants Reactants cluster_product Product DSG DSG/DSG-d4 (NHS Ester) Crosslinked Crosslinked Proteins (Stable Amide Bond) DSG->Crosslinked Protein1 Protein 1 (Primary Amine) Protein1->Crosslinked Protein2 Protein 2 (Primary Amine) Protein2->Crosslinked quantitative_analysis cluster_samples Sample Labeling cluster_ms Mass Spectrometry cluster_quant Quantification Control Control Cells + DSG (light) MS LC-MS/MS Analysis Control->MS Treated Treated Cells + DSG-d4 (heavy) Treated->MS Spectrum Mass Spectrum (Doublet Peaks) MS->Spectrum Ratio Intensity Ratio (light/heavy) Spectrum->Ratio signaling_pathway Receptor Receptor Adaptor1 Adaptor 1 Receptor->Adaptor1 Interaction A Ligand Ligand Ligand->Receptor Adaptor2 Adaptor 2 Adaptor1->Adaptor2 Interaction B Kinase1 Kinase 1 Adaptor1->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Response Cellular Response Effector->Response

References

A Technical Guide to Deuterated vs. Non-Deuterated Disuccinimidyl Glutarate (DSG) for Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of deuterated (DSG-d4) and non-deuterated (DSG) disuccinimidyl glutarate, homobifunctional, amine-reactive cross-linking agents pivotal in the study of protein-protein interactions. This document outlines their core properties, experimental applications, and data analysis workflows, with a focus on their use in cross-linking mass spectrometry (XL-MS).

Introduction to DSG and DSG-d4

Disuccinimidyl glutarate (DSG) is a widely used chemical cross-linker that covalently links proteins by reacting with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of polypeptides. Its deuterated counterpart, DSG-d4, is chemically identical except for the substitution of four hydrogen atoms with deuterium (B1214612) on the glutarate backbone. This isotopic labeling is the cornerstone of its utility in mass spectrometry, providing a precise mass shift that facilitates the confident identification of cross-linked peptides.

The primary advantage of using a combination of DSG and DSG-d4 is the generation of characteristic isotopic signatures in the mass spectrum. Cross-linked peptides will appear as doublets with a mass difference of 4 Da, allowing for their straightforward identification amidst a complex background of unmodified peptides.

Physicochemical Properties

The fundamental properties of DSG and DSG-d4 are summarized below. The key difference lies in their molecular weights, which is a direct result of the deuterium labeling.

PropertyNon-deuterated DSG (DSG-d0)Deuterated DSG (DSG-d4)
Molecular Formula C₁₃H₁₄N₂O₈C₁₃H₁₀D₄N₂O₈
Molecular Weight 326.26 g/mol [1][2]330.28 g/mol
Mass Shift introduced 138.068 Da142.093 Da
Spacer Arm Length 7.7 Å[3]7.7 Å
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Specificity Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Solubility Soluble in organic solvents (DMSO, DMF); partially soluble in water[3][4]Soluble in organic solvents (DMSO, DMF)
Membrane Permeability Yes[3]Yes[5]

Reactivity and Isotopic Effects

Both DSG and DSG-d4 employ NHS esters for amine acylation, a robust and well-characterized reaction. While the chemical reactivity of deuterated and non-deuterated molecules is generally considered to be nearly identical, the presence of heavier isotopes can theoretically lead to a kinetic isotope effect (KIE), potentially slowing down the reaction rate. For C-H bond cleavage, this effect can be significant. However, in the case of NHS ester reactions, the C-H bonds in the glutarate spacer are not directly involved in the rate-determining step of the acylation reaction. Therefore, any kinetic isotope effect is expected to be minimal and unlikely to significantly impact cross-linking efficiency under typical experimental conditions. To date, no studies have reported a significant difference in cross-linking efficiency between DSG and DSG-d4.

Experimental Protocols

The following are detailed protocols for in-vitro and in-cell cross-linking using DSG or a mixture of DSG and DSG-d4.

In-vitro Cross-linking of Purified Proteins

This protocol is suitable for studying interactions within a purified protein complex.

  • Reagent Preparation:

    • Equilibrate DSG and/or DSG-d4 vials to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution of the cross-linker(s) (e.g., 25 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). For isotopic labeling experiments, a 1:1 molar mixture of DSG and DSG-d4 is typically used.

  • Protein Sample Preparation:

    • Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.0.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 5 mM. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding an amine-containing buffer, such as Tris or glycine (B1666218), to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted cross-linker.

  • Sample Processing for Mass Spectrometry:

    • The cross-linked sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

    • For mass spectrometry analysis, the protein sample is typically denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

In-cell Two-Step Cross-linking

This protocol is used to capture protein-protein interactions within a cellular context, often followed by formaldehyde (B43269) cross-linking to fix protein-DNA interactions for applications like Chromatin Immunoprecipitation (ChIP).

  • Cell Preparation:

    • Wash cultured cells three times with phosphate-buffered saline (PBS) at room temperature.

  • First Cross-linking Step (DSG/DSG-d4):

    • Resuspend the cells in PBS.

    • Add freshly prepared DSG or a DSG/DSG-d4 mixture (from a stock in DMSO) to a final concentration of 2 mM.[6]

    • Incubate at room temperature for 30-45 minutes with gentle rotation.[6]

  • Quenching and Washing:

    • Quench the DSG cross-linking by adding Tris or glycine to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Wash the cells with PBS to remove excess cross-linker and quenching reagent.

  • Second Cross-linking Step (Formaldehyde - Optional):

    • For protein-DNA cross-linking, resuspend the cells in a formaldehyde solution (e.g., 1% in PBS) and incubate for 10-15 minutes at room temperature.

    • Quench the formaldehyde by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Downstream Processing:

    • Lyse the cells to extract the cross-linked protein complexes.

    • Proceed with the desired downstream application, such as immunoprecipitation followed by mass spectrometry.

Mass Spectrometry Workflow and Data Analysis

The identification of cross-linked peptides from a complex mixture is a challenging task. The use of isotopically labeled cross-linkers like DSG-d4 significantly simplifies this process.

Experimental Workflow

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Cross-linking with DSG/DSG-d4 (1:1) Protein_Complex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture MS1 MS1 Scan: Detect d0/d4 Peptide Pairs LC_MS->MS1 MS2 MS2 Scan: Fragment Peptides for Sequencing MS1->MS2 Software Specialized Software (e.g., xQuest, MaxLynx) MS2->Software MS/MS Spectra Identification Identify Cross-linked Peptides Software->Identification Modeling Structural Modeling Identification->Modeling EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Active) EGFR_mono->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation DSG DSG/DSG-d4 Cross-linker DSG->EGFR_dimer Cross-links Dimers Adaptor Adaptor Proteins (e.g., Grb2, Shc) Autophosphorylation->Adaptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Downstream Gene Expression, Cell Proliferation, Survival RAS_RAF_MEK_ERK->Downstream PI3K_AKT->Downstream

References

Unraveling "DSG-d4": A Critical Examination of a Novel Term in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The term "DSG-d4" presents a significant ambiguity within the current scientific and drug development landscape. An in-depth analysis of existing research and public data reveals no readily identifiable molecule or experimental compound with this designation. This suggests that "DSG-d4" may represent a highly specialized, non-public research compound, a novel shorthand not yet in common usage, or a potential misnomer.

This technical guide aims to deconstruct the possible interpretations of "DSG-d4" based on its constituent parts—"DSG" and "-d4"—to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential, albeit speculative, areas of investigation this term might encompass.

Decoding the Acronyms: Potential Candidates for "DSG"

In the context of biomedical research, "DSG" most prominently refers to Desmoglein , a family of cadherin proteins crucial for cell-to-cell adhesion through the formation of desmosomes.[1] The desmoglein family includes four members: DSG1, DSG2, DSG3, and DSG4.[1] These proteins are of significant clinical interest, particularly in the field of autoimmune diseases. For instance, autoantibodies targeting DSG1 and DSG3 are implicated in the pathogenesis of pemphigus, a group of severe blistering skin disorders.[2][3] Consequently, desmogleins are considered potential therapeutic targets.

Alternatively, in a broader clinical trial context, "DSG" is the acronym for DSG, Inc. , a company that provides clinical trial software and data management solutions.[4][5] While relevant to drug development, it is a corporate entity and not a molecular compound.

The Significance of "-d4": An Isotopic Label

The "-d4" suffix in chemical nomenclature typically denotes tetradeuteration , the substitution of four hydrogen atoms with their heavier isotope, deuterium. This isotopic labeling is a common strategy in drug development for several reasons:

  • Pharmacokinetic Profiling: Deuteration can alter the metabolic profile of a drug, often slowing its breakdown by metabolic enzymes. This "kinetic isotope effect" can lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen.

  • Mechanistic Studies: Deuterated compounds are invaluable tools in mechanistic studies to trace the metabolic fate of a molecule and to understand enzyme reaction mechanisms.

  • Quantitative Analysis: Deuterated analogs are frequently used as internal standards in mass spectrometry-based bioanalytical assays for the precise quantification of the non-deuterated drug in biological matrices.

Hypothetical Scenarios for "DSG-d4"

Given the lack of direct information, we can construct several hypothetical scenarios for what "DSG-d4" might represent, focusing on the most scientifically plausible interpretation: a deuterated compound related to Desmoglein.

Scenario 1: A Deuterated Modulator of Desmoglein Interaction

This is the most likely interpretation in a drug discovery context. "DSG-d4" could be a deuterated version of a small molecule designed to modulate the function or interaction of a specific Desmoglein protein. The experimental design for such a compound would focus on comparing its properties to the non-deuterated parent molecule.

Initial Experimental Considerations:
  • In Vitro Metabolic Stability: Compare the rate of metabolism of DSG-d4 and its non-deuterated counterpart in liver microsomes or hepatocytes from relevant species (e.g., human, mouse, rat).

  • Pharmacokinetic Studies: Conduct single-dose pharmacokinetic studies in animal models to compare key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Target Engagement and Potency: Confirm that deuteration does not negatively impact the binding affinity and functional activity of the compound on the target Desmoglein protein using assays such as surface plasmon resonance (SPR) or cell-based functional assays.

  • Efficacy and Safety Profiling: In relevant disease models (e.g., animal models of pemphigus), compare the efficacy and safety profiles of the deuterated and non-deuterated compounds.

Experimental Workflow:

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Metabolic Stability Metabolic Stability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Select Candidate Target Binding Target Binding Functional Activity Functional Activity Target Binding->Functional Activity Confirm Potency Efficacy Studies Efficacy Studies Functional Activity->Efficacy Studies Validate Mechanism Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology Assess Therapeutic Window Autoantibody Autoantibody DSG3 DSG3 Autoantibody->DSG3 Steric Hindrance Steric Hindrance DSG3->Steric Hindrance Internalization Internalization DSG3->Internalization Signal Transduction Signal Transduction DSG3->Signal Transduction Cell Adhesion Loss Cell Adhesion Loss Steric Hindrance->Cell Adhesion Loss Internalization->Cell Adhesion Loss Signal Transduction->Cell Adhesion Loss

References

The 4 Dalton Shift: A Technical Guide to Using DSG-d4 for Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles and applications of using deuterated Disuccinimidyl glutarate (DSG-d4) in mass spectrometry. It focuses on the characteristic 4 Dalton (Da) mass shift that serves as a powerful tool for the confident identification of cross-linked peptides, a critical technique in structural proteomics and the study of protein-protein interactions.

Core Principle: Isotope Labeling and the 4 Dalton Shift

Chemical cross-linking combined with mass spectrometry (XL-MS) is a robust method for mapping protein-protein interactions and gaining insights into the three-dimensional structure of protein complexes.[1] The technique utilizes cross-linking reagents to form covalent bonds between amino acid residues that are in close spatial proximity.[2]

Disuccinimidyl glutarate (DSG) is a common homobifunctional, amine-reactive cross-linker.[3][4] It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, such as the ε-amino groups of lysine (B10760008) residues or the N-termini of proteins, to form stable amide bonds.[3][5]

The innovation of DSG-d4 lies in the incorporation of a stable isotope label. In DSG-d4, four hydrogen atoms (¹H) in the glutarate spacer arm are replaced with deuterium (B1214612) atoms (²H).[6] Since deuterium is approximately 1 Da heavier than hydrogen, the DSG-d4 cross-linker is ~4 Da heavier than its light counterpart, DSG-d0.

When a 1:1 mixture of DSG-d0 and DSG-d4 is used for a cross-linking reaction, every cross-linked peptide population will appear in the mass spectrum as a characteristic doublet—two peaks of equal intensity separated by a mass corresponding to the number of deuterium atoms. This 4 Da shift provides a distinct isotopic signature, enabling the rapid and confident identification of cross-linked peptides amidst a complex background of unmodified peptides.[1]

Chemical Reactions and Mass Modifications

DSG reacts with primary amines in a two-step nucleophilic substitution reaction, displacing the NHS group to form a stable amide bond. The cross-linker can form several types of modifications, each of which will exhibit the characteristic 4 Da mass shift when using a d0/d4 mixture.

cluster_reagents Reagents cluster_reaction Reaction cluster_products Potential Products DSG DSG-d0 / DSG-d4 (Cross-linker) Reaction Nucleophilic Substitution (pH 7-9) DSG->Reaction Reacts with Protein Protein with Primary Amines (-NH2) (e.g., Lysine) Protein->Reaction Interlink Type 2 Inter-peptide Cross-link Reaction->Interlink Forms Intralink Type 1 Intra-peptide Cross-link Reaction->Intralink Forms Deadend Type 0 Dead-end Modification (Hydrolyzed) Reaction->Deadend Forms

Caption: Reaction scheme of DSG with protein primary amines.

The table below summarizes the key quantitative data regarding the mass shifts induced by DSG-d0 and DSG-d4 upon reaction.

ParameterDSG-d0 (Light)DSG-d4 (Heavy)Mass Difference (Da)
Cross-linker Formula C₁₃H₁₄N₂O₈C₁₃H₁₀D₄N₂O₈~4.025
Cross-linker MW 326.26~330.28~4.025
Mass Added (Cross-link) 138.068142.0934.025
Mass Added (Dead-end) 156.079160.1044.025

Note: Mass additions are calculated after the loss of both NHS groups for a cross-link and the loss of one NHS group plus hydrolysis for a dead-end modification.

Experimental Workflow for XL-MS using DSG-d0/d4

A typical XL-MS experiment involves several critical stages, from sample preparation to data analysis. The use of the isotopic pair simplifies the final data analysis step by providing a clear signature to search for.

Caption: General experimental workflow for XL-MS using DSG-d0/d4.

Detailed Experimental Protocol (Generalized)

This protocol provides a template for a typical cross-linking experiment. Researchers should optimize concentrations, ratios, and incubation times for their specific protein system.

  • Reagent Preparation:

    • Prepare stock solutions of DSG-d0 and DSG-d4 (e.g., 25 mM) in a dry organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][7] DSG is moisture-sensitive and should be dissolved immediately before use.

    • Prepare the cross-linking buffer (e.g., 50 mM HEPES or PBS, pH 7.5-8.0).

  • Cross-Linking Reaction:

    • Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in the cross-linking buffer.

    • Create a 1:1 (v/v) mixture of the DSG-d0 and DSG-d4 stock solutions.

    • Add the d0/d4 cross-linker mixture to the protein sample to achieve a final molar excess of cross-linker to protein (e.g., 20-fold).[8]

    • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).[2]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted cross-linker is neutralized.

  • Sample Preparation for Mass Spectrometry:

    • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[2]

    • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[2]

    • Digestion: Dilute the sample with a suitable buffer (e.g., 25 mM ammonium bicarbonate) to reduce the denaturant concentration. Add a protease, such as trypsin, at a specific protein-to-enzyme ratio (e.g., 30:1 w/w) and incubate overnight at 37°C.[2][9]

  • LC-MS/MS Analysis:

    • Acidify the peptide digest (e.g., with formic acid) and clean it up using a C18 solid-phase extraction method.

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[8]

    • Set the data acquisition method to specifically look for precursor ions with charge states of 3+ or higher, as cross-linked peptides are typically larger and carry more charge.[1][9]

Data Analysis and Interpretation

The key advantage of the DSG-d0/d4 strategy is the simplification of data analysis. Specialized software can be used to screen MS1 spectra for the signature isotopic doublets separated by 4.025 Da (for z=1).

cluster_yes YES cluster_no NO MS1 MS1 Spectrum Scan FindDoublet Is a 4 Da doublet present? MS1->FindDoublet IsCrosslink Potential Cross-linked Peptide (or dead-end modification) FindDoublet->IsCrosslink Yes NotCrosslink Unmodified or Non-DSG Modified Peptide FindDoublet->NotCrosslink No SelectMS2 Select both d0 and d4 precursors for MS/MS IsCrosslink->SelectMS2 CompareSpectra Compare MS/MS Spectra SelectMS2->CompareSpectra Identify Identify Peptide Sequences and Cross-link Site CompareSpectra->Identify Ignore Ignore for Cross-link Search NotCrosslink->Ignore

Caption: Logical workflow for identifying cross-linked peptides.

Interpreting Mass Shifts for Different Species

The 4 Da shift is observed for all species modified by the cross-linker. The table below illustrates the expected masses for different types of modifications on a hypothetical peptide.

Species TypeDescriptionMass Calculation (Light Isotope)Mass Calculation (Heavy Isotope)Δ Mass (Da)
Unmodified Peptide Peptide 'A'Mass(A)N/AN/A
Type 0 (Dead-end) Peptide 'A' + one hydrolyzed DSGMass(A) + 156.079Mass(A) + 160.1044.025
Type 1 (Intra-peptide) Peptide 'A' with an internal loopMass(A) + 138.068Mass(A) + 142.0934.025
Type 2 (Inter-peptide) Peptide 'A' linked to Peptide 'B'Mass(A) + Mass(B) + 138.068Mass(A) + Mass(B) + 142.0934.025

Conclusion

The use of DSG-d4 in conjunction with its light counterpart provides a robust and efficient method for identifying cross-linked peptides in complex biological samples. The characteristic 4 Dalton mass shift serves as a highly specific filter, significantly reducing the complexity of data analysis and increasing the confidence in identified protein-protein interactions. This technique is invaluable for researchers in structural biology, proteomics, and drug development who seek to elucidate protein complex architecture and interaction networks.

References

Methodological & Application

Application Notes: Step-by-Step Protocol for DSG-d4 Crosslinking in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl glutarate (DSG), and its deuterated analog DSG-d4, are homobifunctional, amine-reactive crosslinkers essential for studying protein-protein interactions.[1][2][3] With a spacer arm length of 7.7 Å, DSG penetrates cell membranes to covalently link spatially proximate primary amines on interacting proteins, thereby stabilizing transient interactions for subsequent analysis.[1][4] This protocol provides a detailed, step-by-step guide for crosslinking proteins in cultured cells using DSG-d4. The incorporation of a stable isotope label in DSG-d4 can be advantageous for mass spectrometry-based applications, allowing for the differentiation of crosslinked peptides.[5][6]

Data Presentation

The following table summarizes the key quantitative parameters for DSG-d4 crosslinking, derived from various established protocols. Optimization may be required depending on the cell type and specific protein targets.

ParameterRecommended RangeNotes
DSG-d4 Stock Solution 10 - 50 mM in dry DMSO or DMFPrepare fresh immediately before use as DSG is moisture-sensitive and hydrolyzes in aqueous solutions.[7][8]
Final DSG-d4 Concentration 0.25 - 5 mMThe optimal concentration should be empirically determined. For cellular applications, 1-2 mM is a common starting point.[7][9]
Molar Excess (DSG:Protein) 10- to 50-foldFor purified proteins, a 10-fold excess is recommended for concentrations >5 mg/mL, and a 20- to 50-fold excess for concentrations <5 mg/mL.[7]
Reaction Buffer Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate, or Borate bufferspH should be maintained between 7.0 and 9.0. Avoid buffers containing primary amines like Tris or glycine.[7][8]
Incubation Time 30 - 60 minutes at Room TemperatureAlternatively, 2 - 4 hours at 4°C or on ice.[7][8]
Quenching Reagent Tris or Glycine---
Quenching Concentration 10 - 50 mM (final concentration)A higher concentration of up to 200 mM Tris can also be used.[7][8]
Quenching Time 15 - 20 minutes at Room TemperatureThis step is crucial to stop the crosslinking reaction.[1][7]

Experimental Protocols

This protocol is designed for adherent cells in a standard 100 mm culture dish. Adjust volumes accordingly for different plate sizes.

Materials
  • Cultured cells (~75% confluency)[9]

  • DSG-d4 (Disuccinimidyl glutarate-d4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[7][8]

  • Phosphate-Buffered Saline (PBS), pH 7.4[7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

Protocol
  • Cell Preparation:

    • Begin with healthy, sub-confluent cultured cells.

    • Aspirate the culture medium from the cells.

    • Wash the cells three times with PBS at room temperature to remove any residual serum proteins. After the final wash, carefully aspirate all remaining PBS.[9]

  • DSG-d4 Preparation:

    • Allow the vial of DSG-d4 to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

    • Immediately before use, prepare a 25-50 mM stock solution of DSG-d4 in anhydrous DMSO or DMF. For example, to make a 25 mM stock, dissolve 5 mg of DSG-d4 in the appropriate volume of solvent. Vortex to ensure it is fully dissolved.[8][9]

  • Crosslinking Reaction:

    • Add 10 mL of PBS to the plate of washed cells.[9]

    • Add the freshly prepared DSG-d4 stock solution to the PBS covering the cells to achieve the desired final concentration (e.g., for a final concentration of 2 mM in 10 mL, add 80 µL of a 250 mM stock solution).[9]

    • Immediately and gently swirl the plate to ensure even distribution of the crosslinker.[9]

    • Incubate the cells at room temperature for 30-45 minutes.[1][9]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 200-500 µL of 1 M Tris-HCl, pH 7.5 to the 10 mL reaction volume).[7]

    • Gently swirl the plate and incubate at room temperature for 15 minutes.[7][10]

  • Cell Harvesting:

    • Aspirate the crosslinking/quenching solution.

    • Wash the cells three times with ice-cold PBS.

    • After the final wash, add an appropriate volume of ice-cold PBS and use a cell scraper to harvest the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C).

    • Carefully remove the supernatant. The cell pellet is now ready for downstream applications such as lysis, immunoprecipitation, or storage at -80°C.

Visualizations

DSG-d4 Crosslinking Workflow

DSG_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Wash Cultured Cells with PBS C Add DSG-d4 to Cells in PBS A->C B Prepare Fresh DSG-d4 Stock in DMSO/DMF B->C D Incubate at Room Temperature (30-45 min) C->D E Quench with Tris or Glycine (15 min) D->E F Wash Cells with Cold PBS E->F G Harvest Cell Pellet F->G H Downstream Analysis (e.g., Lysis, IP, MS) G->H

Caption: Experimental workflow for DSG-d4 crosslinking in cultured cells.

DSG-d4 Amine Reaction Mechanism

DSG_Mechanism DSG DSG-d4 NHS-Ester Glutarate-d4 Spacer NHS-Ester Intermediate Intermediate Complex Protein 1-Glutarate-d4-NHS DSG:nhs1->Intermediate + Protein 1 Protein1 Protein 1 Primary Amine (Lysine) Protein1:lys->Intermediate Protein2 Protein 2 Primary Amine (Lysine) Final {Crosslinked Proteins|{Protein 1-Glutarate-d4-Protein 2}} Protein2:lys->Final Intermediate->Final + Protein 2

Caption: Reaction of DSG-d4 with primary amines on two interacting proteins.

References

Optimal Concentration of DSG-d4 for In Vivo Crosslinking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl glutarate (DSG) and its deuterated analog, DSG-d4, are homobifunctional, amine-reactive crosslinkers widely employed in the study of protein-protein interactions.[1][2] Their membrane permeability makes them particularly suitable for in vivo crosslinking, enabling the capture of transient and stable protein complexes within their native cellular environment. DSG-d4, which is isotopically labeled with four deuterium (B1214612) atoms, is especially valuable in quantitative mass spectrometry-based proteomics, as it allows for the differentiation and relative quantification of crosslinked products from different experimental conditions.[3] This document provides detailed application notes and protocols for the use of DSG-d4 in in vivo crosslinking experiments, with a focus on determining the optimal concentration for effective protein interaction capture.

While specific studies optimizing the concentration of DSG-d4 are limited, its chemical reactivity is virtually identical to that of DSG. Therefore, the optimal concentration range for DSG-d4 is expected to be the same as that established for DSG. The protocols and data presented herein are based on this principle and draw from established methodologies for DSG crosslinking.

Data Presentation: Quantitative Parameters for In Vivo Crosslinking with DSG/DSG-d4

The following table summarizes key quantitative parameters for in vivo crosslinking using DSG, which are directly applicable to DSG-d4.

ParameterRecommended Value/RangeApplicationNotes
Working Concentration 1 - 2 mMChIP-seq, XL-MSA final concentration of 2 mM is most commonly cited for effective crosslinking in various cell lines.[4]
Stock Solution Concentration 250 mM - 500 mM in DMSOGeneral UsePrepare fresh before each use as DSG is moisture-sensitive.[4]
Incubation Time 30 - 45 minutesGeneral UseLonger incubation times may lead to over-crosslinking and the formation of non-specific aggregates.
Incubation Temperature Room Temperature (20-25°C)General UseSome protocols suggest incubation on ice for 2 hours as an alternative.
Quenching Reagent Tris or Glycine (B1666218)General UseTris is typically used at a final concentration of 20-50 mM, while glycine is used at 100 mM.
Quenching Time 15 minutesGeneral UseSufficient time should be allowed for the quenching reagent to inactivate any remaining reactive NHS esters.

Experimental Protocols

Protocol 1: In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from established methods for dual crosslinking in ChIP experiments, where DSG is used to capture protein-protein interactions before formaldehyde (B43269) is used to crosslink proteins to DNA.

Materials:

  • DSG-d4 (store desiccated at 4°C)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (37% solution)

  • Glycine (2.5 M stock solution)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 80-90%).

  • DSG-d4 Stock Solution Preparation: Immediately before use, prepare a 250 mM stock solution of DSG-d4 in anhydrous DMSO. For example, dissolve 8.25 mg of DSG-d4 (MW: 330.28 g/mol ) in 100 µL of DMSO.

  • Initial Crosslinking with DSG-d4:

    • Aspirate the culture medium and wash the cells once with PBS at room temperature.

    • Resuspend the cell pellet in PBS.

    • Add the DSG-d4 stock solution to the cell suspension to a final concentration of 2 mM. For example, add 8 µL of 250 mM DSG-d4 stock to 1 mL of cell suspension.

    • Incubate for 45 minutes at room temperature with gentle rotation.[4]

  • Formaldehyde Crosslinking:

    • Following the DSG-d4 incubation, add formaldehyde directly to the cell suspension to a final concentration of 1%.

    • Incubate for 10-15 minutes at room temperature with gentle rotation.

  • Quenching:

    • Add glycine to a final concentration of 125 mM to quench the crosslinking reaction.

    • Incubate for 10 minutes at room temperature with gentle rotation.

  • Cell Lysis and Downstream Processing:

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS containing protease inhibitors.

    • Proceed with your standard ChIP protocol for cell lysis, chromatin shearing, immunoprecipitation, and analysis.

Protocol 2: In Vivo Crosslinking for Protein-Protein Interaction Analysis by Mass Spectrometry (XL-MS)

This protocol outlines a general workflow for in vivo crosslinking with DSG-d4 for the identification of protein-protein interactions using mass spectrometry.

Materials:

  • DSG-d4 (store desiccated at 4°C)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris-HCl, pH 7.5 (1 M stock solution)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture medium components. Resuspend the cell pellet in PBS.

  • DSG-d4 Stock Solution Preparation: Prepare a fresh stock solution of DSG-d4 in anhydrous DMSO at a concentration of 50 mM.

  • Crosslinking Reaction:

    • Add the DSG-d4 stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing.[1]

  • Quenching:

    • Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Pellet the crosslinked cells and wash with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis:

    • Proceed with protein digestion, enrichment of crosslinked peptides, and LC-MS/MS analysis to identify interacting proteins.

Mandatory Visualization

In_Vivo_Crosslinking_Workflow cluster_preparation Preparation cluster_crosslinking Crosslinking cluster_quenching Quenching cluster_processing Downstream Processing CellCulture 1. Cell Culture DSG_Prep 2. Prepare fresh DSG-d4 stock solution in DMSO WashCells 3. Wash cells with PBS CellCulture->WashCells Add_DSG 4. Add DSG-d4 to a final concentration of 1-2 mM WashCells->Add_DSG Incubate 5. Incubate at room temperature for 30-45 minutes Add_DSG->Incubate Quench 6. Add Tris or Glycine to quench the reaction Incubate->Quench Incubate_Quench 7. Incubate for 15 minutes Quench->Incubate_Quench Lyse 8. Cell Lysis Incubate_Quench->Lyse Analysis 9. Downstream Analysis (e.g., ChIP, XL-MS) Lyse->Analysis

Caption: General workflow for in vivo crosslinking with DSG-d4.

Signaling Pathways and Logical Relationships

The primary mechanism of DSG-d4 crosslinking involves the reaction of its two N-hydroxysuccinimide (NHS) esters with primary amines (e.g., the ε-amine of lysine (B10760008) residues) on proteins. This forms stable amide bonds, effectively creating a covalent linkage between two protein molecules that are in close proximity.

DSG_Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product DSG DSG-d4 (NHS-ester) Crosslinked_Complex Covalently Crosslinked Protein Complex DSG->Crosslinked_Complex Reacts with Protein1 Protein 1 (with primary amine) Protein1->Crosslinked_Complex Protein2 Protein 2 (with primary amine) Protein2->Crosslinked_Complex

Caption: Reaction mechanism of DSG-d4 with primary amines on proteins.

References

Application Notes and Protocols for DSG-d4 and Formaldehyde Two-Step Crosslinking in ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for a two-step crosslinking procedure using Disuccinimidyl glutarate (DSG), often deuterated (d4), and formaldehyde (B43269) for Chromatin Immunoprecipitation sequencing (ChIP-seq). This dual-crosslinking approach is particularly advantageous for capturing stable protein complexes and indirect protein-DNA interactions that may be missed with standard formaldehyde-only protocols.[1][2][3]

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate protein-DNA interactions within the native cellular environment.[4][5][6] The most common method utilizes formaldehyde as a crosslinking agent to covalently link proteins to DNA.[7] Formaldehyde is a zero-length crosslinker, primarily reacting with lysine (B10760008) residues on proteins and the exocyclic amino groups of DNA bases, forming a methylene (B1212753) bridge of approximately 2 Å.[1] This short spacer arm makes it highly effective for capturing direct protein-DNA interactions.

However, many crucial gene regulatory events are mediated by large protein complexes where only a subset of proteins directly contacts the DNA.[8] Standard formaldehyde crosslinking is often insufficient to preserve these more distal protein-protein interactions within a complex. To overcome this limitation, a two-step crosslinking protocol incorporating a longer, protein-protein crosslinker like DSG has been developed.[1][2][9]

DSG is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker with a spacer arm of approximately 7.7 Å.[1] It reacts with primary amines (like the side chain of lysine) to form stable amide bonds, effectively "stitching" together proteins within a complex before the addition of formaldehyde to capture the entire complex on the DNA.[1][10] The use of deuterated DSG (DSG-d4) can be beneficial for mass spectrometry-based analyses, though for standard ChIP-seq, non-deuterated DSG is also commonly used. This dual-crosslinking approach, sometimes referred to as double-crosslinking ChIP-seq (dxChIP-seq), enhances the detection of chromatin-bound factors, especially those that do not bind DNA directly, and can improve the signal-to-noise ratio for many targets.[1]

Advantages of the Two-Step Crosslinking Protocol

  • Enhanced capture of protein complexes: The longer spacer arm of DSG stabilizes protein-protein interactions within multi-subunit complexes before they are crosslinked to DNA by formaldehyde.[1][8]

  • Improved detection of indirectly bound proteins: It allows for the immunoprecipitation of proteins that are part of a larger complex but do not make direct contact with DNA.[1][9]

  • Increased signal-to-noise ratio: For some DNA-binding proteins, the dual-crosslinking method can lead to a better enrichment of target sites.[1]

  • Better preservation of chromatin architecture: The initial stabilization of protein complexes can help to maintain a more native chromatin structure during the subsequent experimental steps.[1]

Experimental Workflow

The overall workflow for a DSG and formaldehyde two-step crosslinking ChIP-seq experiment is outlined below. Each major step is detailed in the subsequent protocol section.

experimental_workflow cluster_cell_prep Cell Preparation cluster_crosslinking Two-Step Crosslinking cluster_chromatin_prep Chromatin Preparation cluster_chip Chromatin Immunoprecipitation cluster_dna_purification DNA Purification & Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest dsg_crosslink 3. DSG Crosslinking cell_harvest->dsg_crosslink fa_crosslink 4. Formaldehyde Crosslinking dsg_crosslink->fa_crosslink quenching 5. Quenching fa_crosslink->quenching cell_lysis 6. Cell Lysis & Nuclei Isolation quenching->cell_lysis sonication 7. Chromatin Sonication cell_lysis->sonication immunoprecipitation 8. Immunoprecipitation sonication->immunoprecipitation washing 9. Washing immunoprecipitation->washing elution 10. Elution washing->elution reverse_crosslink 11. Reverse Crosslinks elution->reverse_crosslink dna_purification 12. DNA Purification reverse_crosslink->dna_purification library_prep 13. Library Preparation & Sequencing dna_purification->library_prep

Caption: Experimental workflow for DSG and formaldehyde two-step crosslinking ChIP-seq.

Detailed Protocol

This protocol is a synthesis of several published methods and should be optimized for specific cell types and target proteins.[1][2][9]

Reagents and Buffers
Reagent/BufferCompositionStorage
Phosphate Buffered Saline (PBS) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Room Temperature
DSG Stock Solution 0.5 M Disuccinimidyl glutarate in DMSO (prepare fresh)4°C (powder, desiccated)
Formaldehyde (FA) 16% or 37% stock solution4°C
Glycine (B1666218) Solution 1.25 M in PBSRoom Temperature (prepare fresh)
Lysis Buffer 1 (LB1) 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-1004°C
Lysis Buffer 2 (LB2) 10 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA4°C
Lysis Buffer 3 (LB3) 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosineRoom Temperature
RIPA Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA pH 8.0, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS4°C
Wash Buffer 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl4°C
Elution Buffer 1% SDS, 100 mM NaHCO3Room Temperature (prepare fresh)
Protease Inhibitor Cocktail Add fresh to lysis and wash buffers before use-20°C
Step 1: Cell Culture and Harvesting
  • Culture cells to approximately 80-90% confluency. The number of cells required can range from 1x10^7 to 5x10^7 per immunoprecipitation.

  • For adherent cells, aspirate the medium, and wash the cells once with room temperature PBS.

  • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with room temperature PBS.

Step 2: Two-Step Crosslinking

a. DSG Crosslinking (Protein-Protein)

  • Resuspend the cell pellet (or cover adherent cells) in PBS containing 2 mM DSG.[2][9] Note: The optimal concentration of DSG can range from 1.5 mM to 3 mM and should be empirically determined.[8][11]

  • Incubate at room temperature for 30-45 minutes with gentle rocking.[2][9]

b. Formaldehyde Crosslinking (Protein-DNA)

  • Add formaldehyde directly to the cell suspension to a final concentration of 1%.[1][2]

  • Incubate at room temperature for 10-15 minutes with gentle rocking.[2] Note: Shorter formaldehyde incubation times (e.g., 8 minutes) have also been reported to be effective.[1]

c. Quenching

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM (0.125 M).[12]

  • Incubate for 5 minutes at room temperature with gentle rocking.

  • Pellet the cells by centrifugation (e.g., 800 x g for 5 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS. The crosslinked cell pellet can be stored at -80°C for several months.

Step 3: Chromatin Preparation

a. Cell Lysis and Nuclei Isolation

  • Resuspend the cell pellet in Lysis Buffer 1 supplemented with protease inhibitors.

  • Incubate on ice for 10 minutes.

  • Pellet the nuclei by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).

  • Resuspend the nuclear pellet in Lysis Buffer 2 with protease inhibitors and incubate on ice for 10 minutes.

  • Pellet the nuclei and resuspend in Lysis Buffer 3 with protease inhibitors.

b. Chromatin Sonication

  • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-800 bp. The optimal sonication conditions (power, duration, number of cycles) must be empirically determined for each cell type and sonicator.

  • After sonication, centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the insoluble debris.

  • Transfer the supernatant containing the soluble chromatin to a new tube. This is the chromatin sample that will be used for immunoprecipitation.

Step 4: Immunoprecipitation
  • Determine the chromatin concentration (e.g., by measuring DNA concentration after reversing crosslinks on a small aliquot).

  • Dilute the chromatin in RIPA buffer supplemented with protease inhibitors.

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C with rotation.

  • Pellet the beads and transfer the pre-cleared chromatin to a new tube.

  • Add the specific antibody for the protein of interest and incubate overnight at 4°C with rotation. An IgG control should be run in parallel.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.

Step 5: Washing and Elution
  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. A typical wash series includes:

    • 2x washes with low-salt wash buffer

    • 2x washes with high-salt wash buffer

    • 2x washes with LiCl wash buffer

    • 2x washes with TE buffer

  • Elute the immunoprecipitated complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

Step 6: Reverse Crosslinks and DNA Purification
  • Reverse the crosslinks by adding NaCl to the eluate to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).

  • Add RNase A and incubate at 37°C for 30 minutes to degrade RNA.[5]

  • Add Proteinase K and incubate at 45-55°C for 1-2 hours to degrade proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • The purified DNA is now ready for library preparation and high-throughput sequencing.

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be considered and optimized for a successful DSG-formaldehyde ChIP-seq experiment.

ParameterRecommended RangeNotes
Cell Number per IP 1 x 10^7 - 5 x 10^7Cell type and target abundance dependent.
DSG Concentration 1.5 - 3 mMOptimization is crucial to avoid over-crosslinking.[8][11]
DSG Incubation Time 18 - 45 minutesLonger times may be needed for certain complexes.[1][2]
Formaldehyde Concentration 1%Standard concentration for protein-DNA crosslinking.[1][2]
Formaldehyde Incubation Time 8 - 15 minutesShorter times can reduce background.[1][2]
Chromatin Fragment Size 200 - 800 bpOptimal size for sequencing and resolution.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the principle of how DSG and formaldehyde work in tandem to capture protein complexes on DNA.

signaling_pathway cluster_before Before Crosslinking cluster_after_dsg After DSG Crosslinking cluster_after_fa After Formaldehyde Crosslinking DNA DNA DNA_dsg DNA P1 Protein 1 (Directly Bound) P1->DNA Direct Interaction P1_dsg Protein 1 P2 Protein 2 (Indirectly Bound) P2->P1 Protein-Protein Interaction DNA_fa DNA P1_dsg->DNA_dsg Direct Interaction P1_fa Protein 1 P2_dsg Protein 2 P2_dsg->P1_dsg DSG Crosslink (7.7 Å) P2_fa Protein 2 P1_fa->DNA_fa Formaldehyde Crosslink (~2 Å) P2_fa->P1_fa DSG Crosslink

Caption: Mechanism of DSG and formaldehyde two-step crosslinking.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low ChIP efficiency Insufficient crosslinking; Epitope masking by over-crosslinking; Poor antibody qualityOptimize crosslinking times and concentrations; Test different antibodies
High background Over-sonication leading to small fragments; Insufficient washing; Non-specific antibody bindingOptimize sonication; Increase number and stringency of washes; Use pre-cleared chromatin
Large fragment sizes after sonication Inefficient sonication due to over-crosslinkingReduce crosslinking times; Increase sonication power/duration
Inconsistent results Variability in cell culture conditions or crosslinking procedureStandardize cell density, passage number, and crosslinking reagents and timing

By carefully optimizing each step of this protocol, researchers can successfully apply the DSG and formaldehyde two-step crosslinking method to gain deeper insights into the composition and genomic localization of protein complexes.

References

Application Notes and Protocols for XL-MS Analysis using DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and interactional analysis of proteins and protein complexes. This method provides distance constraints by covalently linking spatially proximal amino acid residues, offering insights into protein topology, conformational changes, and protein-protein interaction interfaces. Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive cross-linker with a spacer arm of 7.7 Å that is frequently used in these studies. The deuterated version, DSG-d4, provides a valuable tool for quantitative and differential XL-MS studies, introducing a +4 Dalton mass shift that allows for the clear differentiation of cross-linked species in mass spectrometry analysis.

This document provides a detailed workflow and experimental protocols for sample preparation in XL-MS analysis using DSG-d4, from initial protein cross-linking to the enrichment of cross-linked peptides for subsequent mass spectrometric analysis.

Sample Preparation Workflow Overview

The overall workflow for preparing samples for XL-MS analysis using DSG-d4 involves several key stages. Each stage is critical for the successful identification of cross-linked peptides and the subsequent structural and interactional analysis.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample (Purified Complex or Cell Lysate) Crosslinking Cross-linking with DSG-d4 ProteinSample->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation, Reduction & Alkylation Quenching->Denaturation Digestion Enzymatic Digestion Denaturation->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis Data Analysis LC_MS->DataAnalysis

Figure 1: General workflow for XL-MS sample preparation and analysis.

Experimental Protocols

Protein Cross-linking with DSG-d4

This section details the protocols for both in vitro cross-linking of purified protein complexes and in vivo cross-linking within cells.

1.1. In Vitro Cross-linking of Purified Proteins

This protocol is suitable for purified protein complexes.

ParameterRecommendationNotes
Protein Concentration 0.1 - 2 mg/mLHigher concentrations can improve cross-linking efficiency.
Cross-linking Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0 or HEPES buffer, pH 7.5-8.0Avoid buffers containing primary amines (e.g., Tris, glycine).
DSG-d4 Stock Solution 10-50 mM in anhydrous DMSO or DMFPrepare fresh immediately before use.
DSG-d4 Final Concentration 0.25 - 2 mMThe optimal concentration should be determined empirically.
Molar Excess of DSG-d4 20:1 to 50:1 (DSG-d4 : protein)Start with a 20-fold molar excess and optimize as needed.
Incubation Time 30 - 60 minutes at room temperature, or 2 hours on iceLonger incubation on ice can be used for sensitive samples.
Quenching Reagent 1 M Tris-HCl, pH 7.5 or 1 M Glycine
Quenching Concentration 20 - 50 mM final concentration
Quenching Time 15 - 30 minutes at room temperature

Protocol:

  • Prepare the protein sample in a suitable cross-linking buffer.

  • Bring the vial of DSG-d4 to room temperature before opening to prevent condensation.

  • Prepare a fresh stock solution of DSG-d4 in anhydrous DMSO or DMF.

  • Add the DSG-d4 stock solution to the protein sample to achieve the desired final concentration.

  • Incubate the reaction mixture as recommended.

  • Quench the reaction by adding the quenching reagent to the specified final concentration and incubate.

  • The cross-linked sample is now ready for downstream processing.

1.2. In Vivo Cross-linking

This protocol is for cross-linking proteins within intact cells.

ParameterRecommendationNotes
Cell State Exponential growth phase, sub-confluent
Washing Buffer Ice-cold PBS
DSG-d4 Final Concentration 1 - 5 mM in PBSThe optimal concentration should be determined empirically.
Incubation Time 10 - 45 minutes at room temperature or 37°C
Quenching Reagent 1 M Tris-HCl, pH 7.5 or 1 M Glycine
Quenching Concentration 50 - 100 mM final concentration
Quenching Time 15 minutes at room temperature

Protocol:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in PBS.

  • Add freshly prepared DSG-d4 to the cell suspension to the desired final concentration.

  • Incubate the cells with gentle rotation.

  • Quench the reaction by adding the quenching reagent.

  • Pellet the cells by centrifugation and proceed with cell lysis and protein extraction.

Protein Digestion

Following cross-linking, the protein sample is denatured, reduced, alkylated, and then digested into peptides. Both in-solution and in-gel digestion methods are commonly used.

2.1. In-Solution Digestion

This method is suitable for purified cross-linked protein complexes.

StepReagentConditions
Denaturation/Reduction 8 M Urea (B33335), 10 mM DTT37-60°C for 30-60 minutes
Alkylation 55 mM Iodoacetamide (B48618)Room temperature in the dark for 30-45 minutes
Dilution Dilute urea to < 2 M with 50 mM Ammonium (B1175870) BicarbonateTo ensure trypsin activity
Digestion Trypsin (1:20 to 1:50 enzyme:protein ratio)37°C for 16-20 hours
Quenching Formic acid to a final concentration of 1%

Protocol:

  • Resuspend the cross-linked protein sample in 8 M urea containing 10 mM DTT and incubate.

  • After cooling to room temperature, add iodoacetamide and incubate in the dark.

  • Dilute the sample with ammonium bicarbonate to reduce the urea concentration.

  • Add trypsin and incubate overnight.

  • Stop the digestion by adding formic acid.

2.2. In-Gel Digestion

This method is used when cross-linked proteins are separated by SDS-PAGE.

StepReagentConditions
Excision & Destaining Coomassie destaining solutionRoom temperature until gel pieces are clear
Dehydration 100% AcetonitrileUntil gel pieces shrink and turn white
Reduction 10 mM DTT in 100 mM Ammonium Bicarbonate56°C for 45-60 minutes
Alkylation 55 mM Iodoacetamide in 100 mM Ammonium BicarbonateRoom temperature in the dark for 30-45 minutes
Digestion Trypsin (12.5 ng/µL) in 50 mM Ammonium Bicarbonate37°C for 16-20 hours
Peptide Extraction 50% Acetonitrile / 5% Formic Acid2-3 extraction steps

Protocol:

  • Excise the protein band of interest from the Coomassie-stained gel.

  • Destain and dehydrate the gel pieces.

  • Reduce the proteins with DTT and then alkylate with iodoacetamide.

  • Wash and dehydrate the gel pieces again.

  • Rehydrate the gel pieces in trypsin solution and incubate overnight.

  • Extract the peptides from the gel pieces using an acetonitrile/formic acid solution.

  • Pool the extracts and dry them in a vacuum centrifuge.

Enrichment of Cross-linked Peptides

Due to the low abundance of cross-linked peptides compared to linear peptides, an enrichment step is crucial. Size-Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography are two effective methods.

3.1. Size-Exclusion Chromatography (SEC)

This method separates peptides based on their size. Cross-linked peptides, being larger, elute earlier than most linear peptides.

ParameterExample Specification
Column Superdex Peptide PC 3.2/300
Mobile Phase 30% Acetonitrile / 0.1% Trifluoroacetic Acid in Water
Flow Rate 50 µL/min
Fraction Collection Collect early eluting fractions corresponding to higher molecular weight species.

3.2. Strong Cation Exchange (SCX) Chromatography

This method separates peptides based on charge. Cross-linked peptides often carry a higher positive charge and thus bind more strongly to the SCX resin.

ParameterExample Specification
Column/Tip SCX StageTips or SCX spin columns
Binding Buffer 0.1% Formic Acid in 5% Acetonitrile
Wash Buffer 0.1% Formic Acid in 5% Acetonitrile
Elution Buffers Stepwise gradient of increasing salt concentration (e.g., 100 mM, 250 mM, 500 mM Ammonium Acetate or NaCl in wash buffer)

Mass Spectrometry and Data Analysis

The enriched cross-linked peptides are analyzed by LC-MS/MS. The use of DSG-d4 introduces a characteristic +4 Da mass shift for cross-linked peptides compared to those cross-linked with the non-deuterated DSG. This isotopic signature is a powerful tool in the data analysis stage.

Data_Analysis_Pathway cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_results Results RawData LC-MS/MS Raw Data PeakPicking Peak Picking & Centroiding RawData->PeakPicking DatabaseSearch Database Search (e.g., XlinkX, MeroX, xiSEARCH) PeakPicking->DatabaseSearch FDR_Validation False Discovery Rate (FDR) Validation DatabaseSearch->FDR_Validation note1 note1 DatabaseSearch->note1  Define DSG-d4 mass (+4 Da shift) IdentifiedCrosslinks Identified Cross-links FDR_Validation->IdentifiedCrosslinks StructuralModeling Structural Modeling & Visualization IdentifiedCrosslinks->StructuralModeling

Figure 2: Data analysis workflow for XL-MS experiments.

Data Analysis Software Configuration:

When using software such as XlinkX (within Proteome Discoverer), MeroX, or xiSEARCH, it is essential to define the properties of the DSG-d4 cross-linker correctly. This includes specifying the mass of the cross-linker and the mass modification it imparts on the linked amino acids. For quantitative studies comparing light (DSG-d0) and heavy (DSG-d4) cross-linked samples, the software should be configured to recognize the isotopic labels and perform quantification based on the paired signals.

SoftwareKey Configuration Steps
XlinkX (Proteome Discoverer) In the modification editor, define a new cross-linker with the specific mass of DSG-d4. Specify the reactive residues (typically Lysine, Serine, Threonine, Tyrosine, and protein N-termini).
MeroX Define a new cross-linker in the settings, inputting the mass of DSG-d4 and the masses of its fragments if it were cleavable (for non-cleavable DSG, this is less critical). Specify the reactive amino acids.
xiSEARCH Configure the cross-linker settings by defining the mass of DSG-d4 and the specificities for the amino acids it reacts with. For quantitative analysis, define the isotopic labels.

Conclusion

The use of the deuterated cross-linker DSG-d4 in XL-MS studies provides a robust method for gaining structural and interactional insights into protein biology. The detailed protocols and workflow presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully prepare samples for XL-MS analysis. Careful optimization of each step, from cross-linking to data analysis, is crucial for achieving high-quality, reliable results that can significantly advance our understanding of protein structure and function.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl glutarate (DSG) and its deuterated analog, DSG-d4, are homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinkers used to covalently link interacting proteins. These reagents react with primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds. DSG and DSG-d4 are membrane-permeable, making them suitable for crosslinking intracellular and membrane protein complexes. The 7.7 Å spacer arm of DSG is relatively short, making it ideal for capturing proteins that are in close proximity.

The primary application of DSG-d4, in conjunction with its non-deuterated counterpart, is in quantitative crosslinking mass spectrometry (XL-MS). By using a known ratio of DSG-d4 and DSG to crosslink samples under different conditions, researchers can quantify changes in protein-protein interactions. This is achieved by analyzing the relative intensities of the isotopic peaks of the crosslinked peptides in the mass spectrometer.

This document provides detailed application notes and protocols for utilizing DSG-d4 in crosslinking reactions, with a focus on optimizing buffer conditions for efficient and reliable results.

Recommended Buffer Conditions

The efficiency of the DSG-d4 crosslinking reaction is highly dependent on the buffer conditions. The NHS-ester groups are susceptible to hydrolysis, which competes with the desired acylation reaction of primary amines. The rate of hydrolysis increases with pH. Therefore, careful selection of the reaction buffer and pH is critical for successful crosslinking.

Key Considerations for Buffer Selection:

  • pH: The optimal pH range for NHS-ester reactions is between 7 and 9.[1][2][3] At lower pH values, the primary amine groups on proteins are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS-ester increases significantly, reducing the crosslinking efficiency.

  • Buffer Components: The buffer must be free of primary amines, as these will compete with the target proteins for reaction with the DSG-d4. Commonly used amine-free buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers.[1][4]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris and glycine, must be avoided in the crosslinking reaction itself.[1] However, these reagents are ideal for quenching the reaction once the desired incubation time is complete.

Table 1: Recommended Reaction Buffers for DSG-d4 Crosslinking

Buffer ComponentTypical ConcentrationRecommended pH RangeNotes
Phosphate Buffered Saline (PBS)1X (e.g., 10 mM PO₄³⁻, 137 mM NaCl, 2.7 mM KCl)7.2 - 7.4A commonly used and effective buffer for many applications.
HEPES20 - 50 mM7.0 - 8.0A good buffering agent in the physiological pH range.
Bicarbonate/Carbonate100 mM8.0 - 9.0Can be used to favor the acylation reaction at a slightly higher pH.
Borate50 mM8.0 - 9.0Another option for buffering in the slightly alkaline range.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the interaction between purified proteins in solution.

Materials:

  • DSG-d4 (and DSG for quantitative experiments)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0)

  • Protein sample in Reaction Buffer

Procedure:

  • Prepare DSG-d4 Stock Solution: Immediately before use, dissolve DSG-d4 in anhydrous DMSO or DMF to a final concentration of 10-25 mM. Do not store the stock solution as NHS-esters are moisture-sensitive and will hydrolyze over time.[1]

  • Reaction Setup: In a microcentrifuge tube, add your protein sample in the chosen reaction buffer. The protein concentration will influence the required molar excess of the crosslinker.

  • Initiate Crosslinking: Add the DSG-d4 stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 10- to 50-fold molar excess of crosslinker over protein.[1] For quantitative experiments, a mixture of DSG-d4 and DSG at a defined ratio is used.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1] The optimal time and temperature may need to be determined empirically for your specific system.

  • Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: In Vivo Crosslinking of Cellular Proteins

This protocol is designed to capture protein-protein interactions within intact cells.

Materials:

  • DSG-d4

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell culture plates with adherent or suspension cells

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.

  • Prepare DSG-d4 Solution: Immediately before use, prepare a stock solution of DSG-d4 in anhydrous DMSO.

  • Crosslinking: Resuspend or cover the cells with PBS. Add the DSG-d4 stock solution to the cells to a final concentration of 1-2 mM. Gently mix or rock the plate to ensure even distribution of the crosslinker.[1]

  • Incubation: Incubate the cells for 30 minutes at room temperature.[1]

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]

  • Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed using an appropriate lysis buffer for subsequent immunoprecipitation and analysis by Western blotting or mass spectrometry.

Data Presentation

The efficiency of DSG crosslinking can be influenced by the choice of crosslinker and reaction conditions. The following table summarizes a comparison of the number of crosslinks identified using DSG and a similar, but longer, crosslinker, Disuccinimidyl suberate (B1241622) (DSS).

Table 2: Comparison of Crosslinking Efficiency between DSG and DSS [2]

CrosslinkerSpacer Arm Length (Å)Number of Non-redundant Crosslinks IdentifiedAverage Distance of Crosslinked Residues (Å)
DSG7.710~16
DSS11.422~17

Data from a study on a mixture of seven proteins with known three-dimensional structures.[2] This data indicates that while the longer spacer arm of DSS results in a higher number of identified crosslinks, the average distance constraint provided by both crosslinkers is similar. The shorter DSG is more stringent in capturing only very close protein interactions.

Mandatory Visualizations

Experimental Workflow for Quantitative Crosslinking Mass Spectrometry

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using DSG-d4 and DSG.

G s1_protein Protein Complex s1_crosslink Crosslink with DSG s1_protein->s1_crosslink mix Mix Samples 1:1 s1_crosslink->mix s2_protein Protein Complex s2_crosslink Crosslink with DSG-d4 s2_protein->s2_crosslink s2_crosslink->mix digest Proteolytic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data quant Quantify Crosslinked Peptides data->quant

Caption: Workflow for quantitative protein interaction analysis using DSG and DSG-d4.

Signaling Pathway Example: Canonical NF-κB Signaling

DSG crosslinking can be employed to stabilize and identify protein-protein interactions within signaling pathways. The canonical NF-κB signaling pathway is a key regulator of the immune response and involves a cascade of protein interactions. The diagram below illustrates the core components of this pathway, highlighting interactions that could be investigated using DSG crosslinking.

G tnfa TNFα tnfr TNFR tnfa->tnfr Binds tradd TRADD tnfr->tradd Recruits traf2 TRAF2 tradd->traf2 Recruits rip1 RIP1 tradd->rip1 Recruits ikk_complex IKK Complex (IKKα/IKKβ/NEMO) traf2->ikk_complex Activates rip1->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p50/p65) ub Ubiquitination ikb->ub nfkb->ikb Inhibited by nucleus Nucleus nfkb->nucleus Translocates proteasome Proteasome ub->proteasome Degradation proteasome->nfkb Releases nfkb_nuc NF-κB (p50/p65) gene Gene Expression nfkb_nuc->gene Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Effectively Quenching DSG-d4 Crosslinking Reactions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for effectively quenching crosslinking reactions involving Disuccinimidyl Glutarate-d4 (DSG-d4), a deuterated, amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker. DSG-d4 is a valuable tool in proteomics and structural biology, particularly for applications involving mass spectrometry, where the deuterium (B1214612) label provides a convenient mass shift for data analysis.[1][2][3] Incomplete quenching of the crosslinking reaction can lead to unwanted side reactions, sample aggregation, and artifacts in downstream analysis. This document outlines the mechanism of quenching and provides a standardized protocol using common laboratory reagents to ensure complete and efficient termination of the crosslinking process.

Introduction to DSG-d4 Crosslinking and the Importance of Quenching

DSG-d4 is a homobifunctional crosslinker that covalently links primary amine groups on proteins and other biomolecules.[4][5] The N-hydroxysuccinimide (NHS) esters at both ends of the DSG-d4 molecule react with the primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds.[5][6] This reaction is most efficient at a pH range of 7 to 9.[7][8]

The crosslinking reaction must be effectively terminated, or "quenched," to prevent the formation of non-specific crosslinks and to ensure that the crosslinked complexes are stable and representative of the interactions at the time of quenching. Quenching is achieved by adding an excess of a small molecule containing a primary amine. This quenching agent rapidly reacts with any remaining active NHS esters on the DSG-d4 molecules, rendering them inert.[7][8] Failure to properly quench the reaction can lead to continued, uncontrolled crosslinking, which can obscure the intended protein-protein interaction data.

Mechanism of Quenching

The quenching of a DSG-d4 crosslinking reaction is a straightforward nucleophilic acyl substitution. The primary amine of the quenching reagent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond with the crosslinker and the release of the N-hydroxysuccinimide leaving group. Common quenching reagents include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), and ethanolamine.[9][10] These reagents are used in molar excess to ensure that all unreacted NHS esters are consumed.

Data Presentation: Comparison of Common Quenching Reagents

The following table summarizes the commonly used quenching reagents and their typical working conditions for DSG-d4 and other NHS-ester crosslinking reactions.

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris 10-50 mM15-20 minutesRoom TemperatureA very common and effective quenching agent.[4][5]
Glycine 10-50 mM15 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[5][9]
Hydroxylamine 10 mMOptionalRoom TemperatureCan also be used, but Tris and glycine are more common.[9]
Ethanolamine 20-50 mMNot specifiedNot specifiedAn alternative primary amine-containing quenching agent.[9]

Experimental Protocols

Materials
  • DSG-d4 crosslinker (stored desiccated at -20°C)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.5)[5][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Protocol for DSG-d4 Crosslinking and Quenching

This protocol is a general guideline and may require optimization for specific applications.

  • Equilibrate DSG-d4: Allow the vial of DSG-d4 to warm to room temperature before opening to prevent moisture condensation.[5]

  • Prepare DSG-d4 Stock Solution: Immediately before use, dissolve the DSG-d4 in anhydrous DMSO or DMF to create a 10-25 mM stock solution. Do not store the stock solution.[5][12]

  • Perform Crosslinking Reaction:

    • Ensure your protein sample is in an amine-free buffer at the desired concentration.

    • Add the DSG-d4 stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker to protein).[12]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[5]

  • Quench the Reaction:

    • Add the Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M glycine) to the reaction mixture to a final concentration of 10-50 mM. For example, add 20 µL of 1 M Tris-HCl to a 1 mL reaction to achieve a final concentration of 20 mM.[4][5]

    • Incubate the quenching reaction for 15-20 minutes at room temperature with gentle mixing.[4]

  • Downstream Processing: After quenching, the sample is ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry analysis. Unreacted and quenched crosslinkers can be removed by dialysis or gel filtration if necessary.[4]

Visualizations

DSG-d4 Crosslinking and Quenching Workflow

DSG_Quenching_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis Protein Protein in Amine-Free Buffer Crosslinking Crosslinking Reaction (RT, 30 min) Protein->Crosslinking DSG_prep Prepare DSG-d4 in DMSO/DMF DSG_prep->Crosslinking Quench Add Quenching Reagent (e.g., Tris, Glycine) Crosslinking->Quench Quench_Incubation Incubation (RT, 15-20 min) Quench->Quench_Incubation Downstream Downstream Analysis (SDS-PAGE, MS, etc.) Quench_Incubation->Downstream Quenching_Mechanism DSG Active DSG-d4 (NHS Ester) Quencher Quenching Reagent (e.g., Tris, R-NH2) Quenched_DSG Quenched DSG-d4 (Stable Amide Bond) DSG->Quenched_DSG + Quencher->Quenched_DSG NHS N-hydroxysuccinimide

References

Unveiling Protein Dynamics: A Guide to Quantitative Crosslinking Mass Spectrometry using DSG-d0/d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. The integration of stable isotope labeling, specifically through the use of deuterated crosslinkers like disuccinimidyl glutarate (DSG-d0/d4), has propelled the field into the quantitative realm. This allows for the precise measurement of changes in protein interactions and conformations in response to various stimuli, providing invaluable insights for basic research and drug development.

This document provides a detailed guide to the application of DSG-d0/d4 for quantitative crosslinking mass spectrometry (QCLMS). It outlines the experimental workflow, from sample preparation to data analysis, and includes detailed protocols for key experimental steps.

Principle of Quantitative Crosslinking with DSG-d0/d4

DSG is a homobifunctional, amine-reactive crosslinker that covalently links primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) that are in close proximity (spacer arm length of 7.7 Å). The quantitative approach utilizes a pair of chemically identical but isotopically distinct DSG crosslinkers: a "light" version (DSG-d0) and a "heavy" version containing four deuterium (B1214612) atoms (DSG-d4).

Two different states of a protein or protein complex (e.g., treated vs. untreated, wild-type vs. mutant) are crosslinked separately, one with DSG-d0 and the other with DSG-d4. The samples are then combined, digested, and analyzed by mass spectrometry. Crosslinked peptides will appear as doublet signals in the mass spectrum, separated by a characteristic mass difference corresponding to the number of deuterium atoms. The intensity ratio of these heavy and light isotopic peaks directly reflects the relative abundance of that specific protein interaction or conformation in the two different states.

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: Identifying the specific residues involved in the interaction between two or more proteins.

  • Studying Conformational Changes: Detecting changes in protein structure upon ligand binding, mutation, or post-translational modification.

  • Characterizing Protein Complexes: Determining the stoichiometry and arrangement of subunits within a complex.

  • Drug Target Validation: Assessing how a drug candidate affects protein-protein interactions or protein conformation.

  • Systems Biology: Investigating large-scale protein interaction networks within cells.[1]

Experimental Workflow

The overall workflow for a quantitative crosslinking experiment using DSG-d0/d4 can be summarized in the following steps:

Quantitative_Crosslinking_Workflow cluster_0 Sample Preparation cluster_1 Crosslinking cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis SampleA Sample A (e.g., Untreated) CrosslinkA Crosslink with DSG-d0 SampleA->CrosslinkA SampleB Sample B (e.g., Treated) CrosslinkB Crosslink with DSG-d4 SampleB->CrosslinkB Quench Quench Reaction CrosslinkA->Quench CrosslinkB->Quench Combine Combine Samples Quench->Combine Digest Proteolytic Digestion Combine->Digest Enrich Enrich Crosslinked Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification Data_Analysis_Workflow cluster_0 Data Processing cluster_1 Identification cluster_2 Quantification cluster_3 Interpretation RawData Raw MS Data PeakPicking Peak Picking & Feature Detection RawData->PeakPicking DatabaseSearch Database Search (e.g., xiSEARCH, pLink) PeakPicking->DatabaseSearch FDR False Discovery Rate Control DatabaseSearch->FDR IsotopeRatio Isotopic Peak Ratio Calculation (e.g., MaxQuant, Skyline) FDR->IsotopeRatio Normalization Normalization IsotopeRatio->Normalization DataVisualization Data Visualization (e.g., xiVIEW) Normalization->DataVisualization StructuralModeling Structural Modeling DataVisualization->StructuralModeling

References

Application of DSG-d4 in Mapping Protein Interaction Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes in both healthy and diseased states. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to identify and characterize these interactions by covalently linking proteins that are in close proximity. Disuccinimidyl glutarate-d4 (DSG-d4) is a deuterated, amine-reactive, homobifunctional cross-linker that is particularly valuable for these studies. Its membrane permeability allows for in vivo cross-linking, capturing transient and stable interactions within the cellular context. The incorporation of four deuterium (B1214612) atoms in DSG-d4 results in a distinct isotopic signature that facilitates the confident identification of cross-linked peptides by mass spectrometry. This 4 Dalton mass shift allows for the clear differentiation of intermolecular and intramolecular cross-links from unmodified peptides.

This application note provides detailed protocols for utilizing DSG-d4 in protein interaction studies, from in vivo cross-linking to mass spectrometry data analysis. It also presents a representative dataset of identified cross-linked peptides and illustrates the visualization of a protein interaction network using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as an example.

Data Presentation

The following table represents a typical format for presenting quantitative data from a cross-linking mass spectrometry experiment. This example data is adapted from a study on an E. coli proteome sample cross-linked with BS3, a similar NHS-ester cross-linker to DSG. The principles of data presentation are directly applicable to experiments using DSG-d4. The data showcases identified cross-linked peptides, the proteins they originate from, and scores that indicate the confidence of the identification.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Score
130S ribosomal protein S2K13830S ribosomal protein S2K21025.4
230S ribosomal protein S3K5930S ribosomal protein S4K18622.1
350S ribosomal protein L2K8950S ribosomal protein L5K12131.8
4Chaperone protein DnaKK155Chaperone protein DnaKK44319.5
5Elongation factor TuK56Elongation factor TuK20828.9
6ATP synthase subunit alphaK175ATP synthase subunit betaK16235.2
7GroEL proteinK139GroEL proteinK32724.7
830S ribosomal protein S5K430S ribosomal protein S8K1018.3
950S ribosomal protein L1K18150S ribosomal protein L1K21921.6
10DNA-directed RNA polymerase subunit alphaK271DNA-directed RNA polymerase subunit betaK15829.1

Note: Data is illustrative and adapted from a study using BS3 cross-linker on an E. coli proteome.[1][2] Scores are representative of typical output from cross-link identification software and indicate the confidence of the peptide-spectrum match.

Experimental Protocols

In Vivo Cross-linking of Mammalian Cells with DSG-d4

This protocol describes the general procedure for cross-linking proteins in living mammalian cells using the membrane-permeable DSG-d4.

Materials:

  • DSG-d4 (Disuccinimidyl glutarate-d4)

  • Dry DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Cell scrapers

  • Ice-cold PBS

  • Centrifuge

Protocol:

  • Cell Culture: Grow mammalian cells to 80-90% confluency in appropriate cell culture dishes.

  • DSG-d4 Stock Solution Preparation: Immediately before use, prepare a 25 mM stock solution of DSG-d4 in dry DMSO.

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cross-linking Reaction:

    • Add pre-warmed PBS (37°C) to the cells.

    • Add the 25 mM DSG-d4 stock solution to the PBS covering the cells to a final concentration of 1-2 mM.

    • Incubate the cells at 37°C for 30 minutes.

  • Quenching: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis and Downstream Processing: The cross-linked cell pellet can now be used for protein extraction, immunoprecipitation, and subsequent mass spectrometry analysis.

Protein Digestion and Mass Spectrometry Analysis of Cross-linked Samples

This protocol outlines the steps for digesting cross-linked protein samples and preparing them for LC-MS/MS analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting columns

  • LC-MS/MS system

Protocol:

  • Protein Extraction: Lyse the cross-linked cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Reduction and Alkylation:

    • Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • In-solution Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of detergents.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using C18 desalting columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, prioritizing the fragmentation of precursor ions with higher charge states (≥3+), which are more likely to be cross-linked peptides.

    • The use of fragmentation techniques such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) can be beneficial for the analysis of cross-linked peptides.

  • Data Analysis: Use specialized software (e.g., pLink, xQuest, MeroX) to identify the cross-linked peptides from the raw mass spectrometry data. These programs are designed to handle the complexity of searching for two peptides connected by a cross-linker with a specific mass modification (in this case, from DSG-d4).

Mandatory Visualization

Experimental Workflow for Protein Interaction Mapping using DSG-d4

experimental_workflow cluster_cell_culture In Vivo Cross-linking cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis start Mammalian Cell Culture (80-90% confluency) wash1 Wash with PBS start->wash1 crosslink DSG-d4 Addition (1-2 mM, 37°C, 30 min) wash1->crosslink quench Quench with Tris-HCl crosslink->quench harvest Cell Harvesting quench->harvest lysis Cell Lysis & Protein Extraction harvest->lysis reduce_alkylate Reduction (DTT) & Alkylation (IAA) lysis->reduce_alkylate digest Tryptic Digestion reduce_alkylate->digest desalt Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Cross-link Identification (e.g., pLink, xQuest) lcms->data_analysis network Protein Interaction Network Mapping data_analysis->network

Caption: Workflow for DSG-d4 based protein interaction mapping.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a key target for drug development. The following diagram illustrates the key protein-protein interactions at the initial stages of EGFR activation.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SHC1 SHC1 EGFR->SHC1 Phosphorylates SOS1 SOS1 GRB2->SOS1 Recruits RAS RAS SOS1->RAS Activates SHC1->GRB2 Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates EGF EGF (Ligand) EGF->EGFR Binds

References

Application Note: Identification of Crosslinked Peptides using Disuccinimidyl Glutarate (DSG) and Isotope-Labeled DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. This method utilizes crosslinking reagents to covalently link interacting amino acid residues, providing distance constraints that are invaluable for structural modeling. Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker that is frequently employed for these studies. Its deuterated analog, DSG-d4, serves as an isotopic label, facilitating the confident identification of crosslinked peptides by mass spectrometry. This application note provides a detailed protocol for the use of DSG and DSG-d4 in XL-MS experiments, from sample preparation to data analysis.

Principle of the Method

DSG contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, forming stable amide bonds.[1][2] The use of a 1:1 mixture of light (DSG-d0) and heavy (DSG-d4) isotopes results in characteristic doublet signals in the mass spectrum for each crosslinked peptide, separated by 4 Da. This unique isotopic signature allows for the straightforward identification of crosslinked peptides within complex mixtures, significantly improving the confidence of data analysis.

Materials and Reagents

  • Disuccinimidyl glutarate (DSG) (e.g., Thermo Scientific™, CovaChem)[1][3]

  • Disuccinimidyl glutarate-d4 (DSG-d4) (e.g., MedChemExpress)[4]

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer, pH 7.5-8.0[2][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine[2][3]

  • Denaturation/Reduction Buffer: 8 M Urea (B33335), 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 50 mM Iodoacetamide (B48618) (IAA)

  • Digestion Enzyme: Sequencing-grade Trypsin

  • Desalting Columns (e.g., C18 spin columns)

  • Enrichment Columns (e.g., Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) columns)[5][6]

Experimental Protocol

A generalized workflow for identifying crosslinked peptides using DSG/DSG-d4 is presented below. Optimization of parameters such as protein concentration and crosslinker-to-protein molar ratio may be required for specific protein systems.

Sample Preparation
  • Prepare the protein sample in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris, Glycine) as they will compete with the crosslinking reaction.[3]

  • The optimal protein concentration can range from 0.1 to 5 mg/mL.

Crosslinking Reaction
  • Equilibrate the DSG and DSG-d4 vials to room temperature before opening to prevent moisture condensation.[3]

  • Immediately before use, prepare a 25 mM stock solution of DSG and a 25 mM stock solution of DSG-d4 in anhydrous DMSO or DMF.[7]

  • Add the DSG and DSG-d4 stock solutions to the protein sample in a 1:1 molar ratio to achieve the desired final crosslinker concentration. A 10- to 50-fold molar excess of total crosslinker to protein is a good starting point.[3]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-20 minutes at room temperature.[2][3]

Protein Digestion
  • Denature and reduce the crosslinked protein sample by adding denaturation/reduction buffer and incubating at 37°C for 30-60 minutes.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample at least 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

  • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Enrichment of Crosslinked Peptides (Optional but Recommended)

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to increase the number of identifications.[5][8]

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Crosslinked peptides are generally larger than linear peptides and will elute earlier.

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their charge. Crosslinked peptides often carry a higher positive charge and can be selectively eluted using a salt gradient.[9][10]

Desalting and Mass Spectrometry Analysis
  • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Analyze the desalted peptides by LC-MS/MS. A high-resolution mass spectrometer is recommended for accurate mass determination of the precursor and fragment ions.

Data Analysis

The identification of crosslinked peptides from the acquired MS/MS data is a complex task that requires specialized software. Several academic and commercial software packages are available for this purpose.

Data Analysis Workflow
  • Peak Picking and Preprocessing: Convert the raw mass spectrometry data to a suitable format (e.g., mzML, MGF).

  • Database Searching: Use a specialized crosslink identification software (e.g., xiSEARCH, StavroX, MeroX, XlinkX) to search the MS/MS spectra against a protein sequence database.[11][12][13] The search parameters must be set to account for the mass of the crosslinker and the presence of the deuterated label.

  • Candidate Scoring and Validation: The software will score potential crosslinked peptide pairs based on the match between the experimental and theoretical fragmentation patterns. The presence of the characteristic 4 Da mass shift between the d0 and d4 labeled peptides is a critical validation criterion.

  • False Discovery Rate (FDR) Estimation: Apply a target-decoy strategy to estimate the false discovery rate and ensure the confidence of the identifications.

  • Visualization and Structural Mapping: Visualize the identified crosslinks on the protein structure to gain insights into the protein's architecture and interactions.[14]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Protein Concentration 0.1 - 5 mg/mL[3]
Reaction Buffer PBS (pH 7.2-8.0) or HEPES (pH 7.5-8.0)[2][3]
DSG/DSG-d4 Stock Solution 25 mM in anhydrous DMSO or DMF[7]
Crosslinker:Protein Molar Excess 10 to 50-fold[3]
Reaction Time and Temperature 30-60 min at RT or 2 hours at 4°C[2][3]
Quenching Reagent 20-50 mM Tris or Glycine[2][3]
Trypsin:Protein Ratio (w/w) 1:50 to 1:100[15]
Mass Spectrometry High-resolution Orbitrap or TOF instrument[5][16]
MS1 Resolution > 60,000[16]
MS2 Resolution > 15,000[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_digest Digestion cluster_analysis Analysis p1 Protein Sample in Reaction Buffer c1 Add DSG-d0/d4 Mix p1->c1 c2 Incubate c1->c2 c3 Quench Reaction c2->c3 d1 Denature & Reduce c3->d1 d2 Alkylate d1->d2 d3 Trypsin Digestion d2->d3 a1 Enrichment (SEC/SCX) d3->a1 a2 Desalting a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Experimental workflow for DSG-d4 crosslinking.

data_analysis_workflow cluster_raw_data Data Acquisition cluster_processing Data Processing cluster_validation Validation & Interpretation rd1 Raw MS Data dp1 Peak Picking & Format Conversion rd1->dp1 dp2 Database Search (e.g., xiSEARCH, XlinkX) dp1->dp2 dp3 Identify d0/d4 Pairs dp2->dp3 v1 Scoring & FDR Calculation dp3->v1 v2 Visualization & Structural Mapping v1->v2

Caption: Data analysis workflow for DSG-d4 data.

References

Application Notes and Protocols for In-Solution Digestion of DSG-d4 Crosslinked Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural analysis of protein-protein interactions and protein complexes.[1][2][3][4][5] Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (the N-terminus and lysine (B10760008) residues), forming stable covalent bonds.[6] The deuterated version, DSG-d4, provides a convenient 4-dalton mass shift in mass spectrometry analysis, aiding in the identification of crosslinked peptides.[7] This document provides detailed protocols for the in-solution digestion of protein complexes crosslinked with DSG-d4, a critical step for subsequent mass spectrometric analysis.

Key Considerations for DSG-d4 Crosslinking

  • Purity of Protein Sample: It is crucial to begin with a highly pure protein sample to avoid a complex mixture of crosslinked products, which can complicate data analysis.[1]

  • Buffer Composition: The crosslinking reaction should be performed in a buffer free of primary amines, such as HEPES, sodium phosphate, or bicarbonate/carbonate, at a pH between 7 and 9.[1] Amine-containing buffers like Tris will quench the NHS-ester reaction.[1]

  • DSG-d4 Concentration: The optimal concentration of DSG-d4 needs to be empirically determined for each protein system. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein for samples with protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[1]

  • DSG-d4 Handling: DSG-d4 is moisture-sensitive.[6] It should be stored desiccated and brought to room temperature before opening to prevent condensation.[6] Prepare DSG-d4 solutions immediately before use in a dry, water-miscible solvent like DMSO or DMF.[6]

Experimental Workflow

The overall workflow for the in-solution digestion of DSG-d4 crosslinked protein complexes involves several key stages, from sample preparation to readiness for mass spectrometry analysis.

Workflow cluster_prep Sample Preparation cluster_digestion In-Solution Digestion cluster_cleanup Sample Cleanup & Analysis Protein_Complex Purified Protein Complex Crosslinking DSG-d4 Crosslinking Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation Quenching->Denaturation Reduction Reduction Denaturation->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Acidification Acidification Digestion->Acidification Desalting Desalting (e.g., C18 StageTip) Acidification->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Digestion_Logic Denaturation Denaturation (Unfolds Protein) Reduction Reduction (Breaks Disulfide Bonds) Denaturation->Reduction Exposes Cysteines Alkylation Alkylation (Prevents Disulfide Bond Re-formation) Reduction->Alkylation Creates free thiols Digestion Enzymatic Digestion (Cleaves Protein into Peptides) Alkylation->Digestion Ensures linear peptides for enzyme access

References

Application Notes and Protocols for the Enrichment of DSG-d4 Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective enrichment of peptides crosslinked with Disuccinimidyl glutarate-d4 (DSG-d4). These strategies are crucial for overcoming the analytical challenges posed by the low abundance of crosslinked species in complex biological samples, thereby enabling robust identification and quantification for protein-protein interaction studies and structural proteomics.

Introduction

Chemical crosslinking-mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and defining protein topologies. DSG-d4 is a non-cleavable, amine-reactive crosslinker that introduces a stable isotopic label, aiding in the identification of crosslinked peptides. However, the substoichiometric nature of crosslinking reactions necessitates effective enrichment strategies to selectively isolate crosslinked peptides from the overwhelming abundance of unmodified peptides. This document outlines two primary enrichment methodologies: affinity-based purification and chromatographic fractionation.

Enrichment Strategies Overview

The low yield of crosslinked peptides, often less than 1% of the total identified peptides, makes their detection without enrichment extremely challenging.[1][2][3] Two orthogonal and effective enrichment strategies are presented here:

  • Affinity Enrichment: This strategy utilizes a crosslinker containing a bio-orthogonal handle (e.g., an azide (B81097) or alkyne group) that can be selectively captured. While DSG-d4 itself does not contain such a handle, this section will describe the general workflow for enrichable crosslinkers, as it represents a powerful and widely used approach.

  • Chromatographic Fractionation: Techniques such as Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography exploit the unique physicochemical properties of crosslinked peptides (larger size and higher charge state on average) to separate them from linear peptides.[4]

I. Affinity Enrichment of Crosslinked Peptides (General Workflow)

While DSG-d4 is not inherently enrichable via affinity tags, many modern crosslinking strategies employ crosslinkers designed for this purpose, such as those containing azide or biotin (B1667282) moieties.[5] The following protocol describes a general workflow for the enrichment of peptides crosslinked with an azide-tagged crosslinker, such as Azide-A-DSBSO, which can be adapted for other affinity systems.[6][7][8]

Experimental Protocol: Affinity Enrichment using Click Chemistry

This protocol is based on the enrichment of azide-tagged crosslinked peptides using a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with dibenzocyclooctyne (DBCO)-functionalized beads.[6][8]

1. In-vivo or In-vitro Crosslinking:

  • Resuspend cells or purified proteins in a suitable crosslinking buffer (e.g., 20 mM HEPES pH 7.6, 150 mM NaCl, 1.5 mM MgCl₂).[6]
  • Add the azide-containing crosslinker (e.g., Azide-A-DSBSO) to a final concentration of 2 mM.[6]
  • Incubate for 1 hour at 37°C with shaking.[6]
  • Quench the reaction with a final concentration of 50-100 mM Tris-HCl or ammonium (B1175870) bicarbonate.

2. Cell Lysis and Protein Digestion (FASP Method):

  • Lyse the crosslinked cells and perform a filter-aided sample preparation (FASP).[7][8]
  • Reduce proteins with 10 mM Dithiothreitol (DTT) for 30 minutes at 50°C.[9]
  • Alkylate with 50 mM Iodoacetamide (IAA) for 30 minutes in the dark at room temperature.[9]
  • Digest proteins with an appropriate protease (e.g., Trypsin/Lys-C) overnight at 37°C.[1][9]

3. Affinity Enrichment:

  • Condition DBCO-functionalized magnetic beads by washing with the appropriate buffer.
  • Incubate the digested peptide mixture with the DBCO beads to allow the click reaction to proceed, covalently linking the azide-tagged peptides to the beads.[6][8]
  • Perform stringent washing steps to remove non-specifically bound peptides.
  • Elute the enriched crosslinked peptides. If using an acid-cleavable crosslinker, elution can be performed with an acidic solution (e.g., 5% trifluoroacetic acid).[1]

4. Post-Enrichment Cleanup:

  • Desalt the eluted peptides using C18 StageTips or equivalent before LC-MS/MS analysis.

Workflow Diagram: Affinity Enrichment

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Crosslinking Protein Crosslinking (Azide-Tagged XL) Digestion Lysis & Digestion (e.g., FASP) Crosslinking->Digestion Click_Reaction Click Reaction (DBCO Beads) Digestion->Click_Reaction Wash Stringent Washing Click_Reaction->Wash Elution Elution Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS

Caption: Affinity enrichment workflow for azide-tagged crosslinked peptides.

II. Chromatographic Fractionation for DSG-d4 Crosslinked Peptides

For non-enrichable crosslinkers like DSG-d4, chromatographic fractionation is the primary method for enrichment. These techniques separate peptides based on their physical properties.

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Crosslinked peptides, being larger than the majority of linear tryptic peptides, will elute in earlier fractions.[3]

  • Sample Preparation:

    • Perform crosslinking with DSG-d4 and digest the protein sample as described in the affinity enrichment protocol (steps 1 and 2).

    • Ensure the peptide digest is fully solubilized in the SEC mobile phase.

  • SEC Column and Mobile Phase:

    • Use a column suitable for peptide separations (e.g., Superdex Peptide PC).[3]

    • A typical mobile phase is 30% acetonitrile (B52724) with 0.1% trifluoroacetic acid.

  • Fractionation:

    • Load the digested peptide sample (e.g., 100 µg) onto the column.[3]

    • Collect fractions, particularly the early-eluting ones where crosslinked peptides are expected to be enriched.[2][3]

  • Analysis:

    • Analyze each fraction by LC-MS/MS. The majority of crosslinked peptide identifications are typically found in the initial fractions.[2][3]

B. Strong Cation Exchange (SCX) Chromatography

SCX separates peptides based on their charge. At low pH, peptides are positively charged. Crosslinked peptides often carry a higher positive charge than linear peptides and thus bind more strongly to the SCX resin, requiring higher salt concentrations for elution.[4]

  • Sample Preparation:

    • Crosslink with DSG-d4 and digest the protein sample.

    • Acidify the sample with a final concentration of 0.1% formic acid or trifluoroacetic acid.[4]

  • SCX Column/Spin Column and Buffers:

    • Use SCX spin columns or StageTips containing a polymer-based SCX resin.[2]

    • Loading Buffer: 0.1% TFA.

    • Wash Buffer: 0.1% TFA.

    • Elution Buffers: Step gradients of increasing salt concentration (e.g., 20 mM, 100 mM, 500 mM sodium chloride or ammonium acetate (B1210297) in a buffered solution).[3][4]

  • Fractionation:

    • Equilibrate the SCX material with loading buffer.

    • Load the acidified peptide sample.

    • Wash to remove unbound peptides.

    • Elute peptides with the step gradient of salt solutions. A simplified two-fraction elution (e.g., 100 mM and 500 mM NaCl) can be effective.[2]

  • Post-Fractionation Cleanup and Analysis:

    • Desalt each fraction using C18 spin columns or StageTips before LC-MS/MS analysis.[3]

Workflow Diagram: Chromatographic Fractionation

cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis XL_Digest DSG-d4 Crosslinked and Digested Peptides SEC Size Exclusion (SEC) XL_Digest->SEC SCX Strong Cation Exchange (SCX) XL_Digest->SCX LCMS LC-MS/MS Analysis SEC->LCMS SCX->LCMS

Caption: Orthogonal chromatographic fractionation workflows for DSG-d4 peptides.

Data Presentation: Comparison of Enrichment Strategies

The effectiveness of enrichment strategies can be quantified by the increase in the number of identified crosslinked peptides compared to an unenriched sample. The following table summarizes representative data from studies using similar crosslinkers.

Enrichment StrategyCrosslinkerProtein/SystemImprovement in Crosslinked Peptide IDsReference
SCX Fractionation aaDSBSOBSA14% increase vs. unenriched[1]
Reverse-Phase Fractionation aaDSBSOBSA50% increase vs. unenriched[1]
SEC Fractionation DSS/DSSOBSA10% to 30% increase vs. unenriched[2][3]
SCX Spin Columns DSS/DSSOBSASimilar to SEC[2]
Affinity + SEC (2D) Azide-A-DSBSOK562 Cells~90% of all crosslinks in a single SEC fraction[7]
MCX Cartridges DSSBSA3.5 to 4.6 times higher vs. unenriched[4]

Note: aaDSBSO is an azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide crosslinker. DSS and DSSO are common amine-reactive crosslinkers similar to DSG-d4.

Concluding Remarks

The successful identification of DSG-d4 crosslinked peptides from complex biological samples is highly dependent on the implementation of an effective enrichment strategy. For non-enrichable crosslinkers like DSG-d4, chromatographic fractionation by SEC or SCX provides a robust and accessible method to increase the concentration of crosslinked species relative to linear peptides. The choice between SEC and SCX may depend on sample complexity and available instrumentation, with both offering significant improvements over the analysis of unfractionated samples. For ultimate performance, especially in proteome-wide studies, the use of enrichable crosslinkers combined with a two-dimensional enrichment strategy (e.g., affinity capture followed by SEC) is recommended.[6][7][8] The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute successful XL-MS experiments.

References

Application Notes and Protocols for Mass Spectrometry Data Analysis of DSG-d4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting quantitative cross-linking mass spectrometry (CX-MS) experiments using the isotope-labeled cross-linker disuccinimidyl glutarate-d4 (DSG-d4). This powerful technique allows for the identification and relative quantification of protein-protein interactions (PPIs) and conformational changes in protein complexes, providing valuable insights for structural biology and drug development.

Introduction

Chemical cross-linking coupled with mass spectrometry (CX-MS) has emerged as a robust method for studying protein structures and interaction networks.[1][2] The use of isotope-labeled cross-linkers, such as DSG-d4, enables quantitative analysis (qCX-MS) by comparing the relative abundance of light (DSG-d0) and heavy (DSG-d4) cross-linked peptide pairs.[3] This allows for the investigation of dynamic changes in protein conformations and interactions in response to various stimuli, such as drug treatment or cellular signaling events.

DSG is a homobifunctional, amine-reactive cross-linker that covalently bonds with lysine (B10760008) residues and protein N-termini that are in close proximity (spacer arm length of 7.7 Å).[4] By using a 1:1 mixture of DSG-d0 and DSG-d4, protein populations under two different states can be differentially labeled and then combined for analysis. The resulting mass spectra will show characteristic doublets for cross-linked peptides, with a mass difference corresponding to the deuterium (B1214612) label, allowing for the relative quantification of interactions between the two states.

Experimental Design and Protocols

A typical quantitative DSG cross-linking experiment involves treating two distinct biological samples with either the "light" (DSG-d0) or "heavy" (DSG-d4) version of the cross-linker. After quenching the reaction, the samples are combined, and the proteins are digested. The resulting peptide mixture is then analyzed by LC-MS/MS.

Materials and Reagents
  • Disuccinimidyl glutarate (DSG), light isotope (d0)

  • Disuccinimidyl glutarate-d4 (DSG-d4), heavy isotope

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris-HCl, pH 7.5

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting columns

Protocol: In-solution Cross-linking of a Purified Protein Complex

This protocol describes the cross-linking of a purified protein complex under two different conditions (e.g., with and without a small molecule inhibitor).

  • Protein Preparation:

    • Prepare the purified protein complex in a non-amine-containing buffer, such as PBS, at a concentration of 1-2 mg/mL.

    • Divide the protein solution into two equal aliquots, one for the "light" labeling (Condition A) and one for the "heavy" labeling (Condition B).

    • Induce the desired change in Condition B (e.g., add the inhibitor at a specific concentration and incubate for the desired time).

  • Cross-linker Preparation:

    • Immediately before use, prepare fresh 25 mM stock solutions of DSG-d0 and DSG-d4 in anhydrous DMSO.[4]

  • Cross-linking Reaction:

    • Add the DSG-d0 stock solution to the Condition A protein sample to a final concentration of 1 mM.

    • Add the DSG-d4 stock solution to the Condition B protein sample to a final concentration of 1 mM.

    • Incubate both reactions for 30-60 minutes at room temperature.[4]

  • Quenching:

    • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.[4]

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Preparation for Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Denature the proteins by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion:

    • Add sequencing grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C. For complex samples, a sequential digestion with a second protease like Lys-C can improve sequence coverage.[5][6]

  • Desalting:

    • Acidify the peptide mixture with formic acid to a pH of ~2-3.

    • Desalt the peptides using C18 desalting columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

Mass Spectrometry Data Acquisition

The analysis of cross-linked peptides requires a high-resolution mass spectrometer capable of accurate mass measurements and tandem mass spectrometry (MS/MS).

  • Instrumentation: An Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) is well-suited for this application.[7]

  • Liquid Chromatography (LC): Peptides are typically separated using a nano-flow HPLC system with a reversed-phase C18 column over a 60-120 minute gradient.

  • Data Acquisition Mode: Data-dependent acquisition (DDA) is commonly used. In this mode, the instrument acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.[8]

  • MS1 Parameters:

    • Resolution: 60,000-120,000

    • Scan range: m/z 350-1500

  • MS2 Parameters:

    • Activation type: Higher-energy C-trap dissociation (HCD)

    • Resolution: 30,000-60,000

    • Isolation window: 1.2-1.6 m/z

    • Normalized collision energy: 27-30%

Data Analysis Pipeline

The analysis of quantitative cross-linking data is a multi-step process that involves identifying the cross-linked peptides and then quantifying the relative abundance of the light and heavy forms.

cluster_0 Data Acquisition cluster_1 Data Conversion cluster_2 Cross-link Identification (pLink 2) cluster_3 Quantification & Validation cluster_4 Downstream Analysis Raw_Data Raw MS Data (.raw) MGF Peak List (.mgf) Raw_Data->MGF MSConvert pLink pLink 2 Search MGF->pLink Results Identified Cross-links (.csv) pLink->Results Quant Quantification of Light/Heavy Pairs Results->Quant Validation Manual Validation & Filtering Quant->Validation Visualization Structural Mapping & Visualization Validation->Visualization Biological_Interpretation Biological Interpretation Visualization->Biological_Interpretation

Caption: Mass spectrometry data analysis workflow for DSG-d4 experiments.

Step 1: Data Conversion

The raw mass spectrometry data files (e.g., .raw files from Thermo Scientific instruments) are converted to a peak list format, such as .mgf, using a tool like MSConvert from the ProteoWizard suite.

Step 2: Cross-link Identification with pLink 2

pLink 2 is a widely used search engine for identifying cross-linked peptides from tandem mass spectra.[9][10]

pLink 2 Configuration for DSG-d4 Data:

ParameterSettingDescription
Linker DSGDefine the DSG cross-linker.
Linker Mass 96.021129Mass of the DSG cross-linker remnant.
Isotope Label d4Specify the deuterium label.
Isotope Mass Shift 4.025107Mass difference between DSG-d4 and DSG-d0.
Precursor Mass Tolerance 10 ppmMass tolerance for precursor ions.
Fragment Mass Tolerance 20 ppmMass tolerance for fragment ions.
Enzyme TrypsinSpecify the protease used for digestion.
Max Missed Cleavages 2Number of allowed missed cleavage sites.
Fixed Modifications Carbamidomethyl (C)Cysteine alkylation.
Variable Modifications Oxidation (M)Potential methionine oxidation.
Database Your_Protein.fastaFASTA file containing the protein sequences of interest.
Step 3: Quantification of Cross-linked Peptides

The output from pLink 2 will be a list of identified cross-linked peptide-spectrum matches (CSMs). For quantitative analysis, the extracted ion chromatograms (XICs) for the precursor ions of the light and heavy cross-linked peptide pairs are integrated. The ratio of the areas under the curves for the heavy and light forms provides the relative abundance of the cross-link in the two experimental conditions. This can be performed using software such as MaxQuant or Skyline, or through custom scripts.[11][12]

Quantitative Data Summary Table:

Cross-link IDProtein 1Residue 1Protein 2Residue 2Light Intensity (Condition A)Heavy Intensity (Condition B)Ratio (Heavy/Light)
XL-001EGFR845GRB2101.2E+072.5E+072.08
XL-002EGFR1068SHC13179.8E+061.1E+071.12
XL-003EGFR1148PIK3R16525.4E+061.5E+060.28
........................
Step 4: Data Validation and Filtering

The identified cross-links should be manually inspected to ensure high-quality spectral matches. Filtering criteria should be applied, such as a false discovery rate (FDR) of <5% and a minimum pLink score.

Step 5: Structural Visualization and Biological Interpretation

The identified and quantified cross-links can be visualized on existing protein structures using software like UCSF Chimera with the Xlink Analyzer plugin or CLMSVault.[7][13] This allows for the mapping of interaction interfaces and the visualization of conformational changes.

Application Example: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is implicated in many cancers.[15] DSG-d4 cross-linking can be used to study the dynamic protein-protein interactions within the EGFR signaling cascade upon ligand binding. For example, one could compare the interactions of EGFR with its downstream effectors, such as GRB2 and SHC1, in the presence and absence of epidermal growth factor (EGF).[1][16]

cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Interaction SHC1 SHC1 EGFR->SHC1 Interaction PI3K PI3K EGFR->PI3K Interaction SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription SHC1->GRB2 AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway highlighting key protein-protein interactions.

An increase in the heavy-to-light ratio for a cross-link between EGFR and GRB2 would indicate that EGF stimulation promotes this interaction. Conversely, a decrease in the ratio for a particular intra-protein cross-link within EGFR could suggest a conformational change upon ligand binding.

Conclusion

Quantitative cross-linking mass spectrometry with DSG-d4 is a powerful technique for elucidating the dynamics of protein-protein interactions and conformational changes. The detailed protocols and data analysis pipeline presented here provide a comprehensive guide for researchers to successfully implement this methodology in their studies of complex biological systems. Careful experimental design and rigorous data analysis are crucial for obtaining high-quality, interpretable results that can advance our understanding of protein function and aid in the development of novel therapeutics.

References

Revolutionizing Quantitative Proteomics: A Detailed Guide to Combining DSG-d4 and SILAC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of proteomics, drug discovery, and biomedical research, the precise quantification of protein-protein interactions (PPIs) is paramount to unraveling complex cellular processes and identifying novel therapeutic targets. A powerful strategy has emerged that combines the strengths of in vivo chemical crosslinking with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to provide a quantitative snapshot of protein interactions within their native cellular environment. This application note details a comprehensive protocol for utilizing the deuterated, amine-reactive crosslinker Disuccinimidyl glutarate-d4 (DSG-d4) in conjunction with SILAC to investigate dynamic changes in protein interactions, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a model system.

Introduction to the Synergy of DSG-d4 and SILAC

SILAC is a metabolic labeling technique that allows for the differential isotopic labeling of entire proteomes, enabling accurate relative quantification of protein abundance between different cell populations by mass spectrometry (MS).[1][2][3] DSG is a homobifunctional N-hydroxysuccinimide (NHS) ester that covalently crosslinks primary amines (lysine residues and N-termini) of interacting proteins that are in close proximity, effectively "freezing" transient interactions.[4] The deuterated form, DSG-d4, introduces a specific mass shift, facilitating the identification of crosslinked peptides during MS analysis.

The combination of these two techniques, known as quantitative crosslinking-mass spectrometry (qXL-MS), allows researchers to not only identify interacting proteins but also to quantify changes in these interactions under different conditions, such as before and after ligand stimulation or drug treatment.[5] This approach is particularly valuable for studying dynamic signaling pathways like the EGFR pathway, which is crucial in cell proliferation, differentiation, and migration, and is often dysregulated in cancer.[6][7][8]

Application: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates downstream signaling cascades through a series of protein-protein interactions.[6][7] Understanding the dynamics of the EGFR interactome is critical for developing targeted cancer therapies. By combining DSG-d4 crosslinking with SILAC, we can quantitatively assess how the EGFR interaction network changes upon EGF stimulation.

Experimental Workflow Overview

The overall experimental workflow involves labeling two cell populations with "light" and "heavy" amino acids (SILAC), treating one population to induce a change in protein interactions (e.g., with EGF), performing in vivo crosslinking with DSG-d4, combining the cell lysates, enriching for the protein of interest (e.g., EGFR), and analyzing the crosslinked peptides by LC-MS/MS to identify and quantify protein-protein interactions.

G cluster_0 Cell Culture and SILAC Labeling cluster_1 Experimental Treatment cluster_2 In Vivo Crosslinking cluster_3 Sample Preparation cluster_4 Mass Spectrometry and Data Analysis Light Cells Light Cells Heavy Cells Heavy Cells Control (Unstimulated) Control (Unstimulated) Light Cells->Control (Unstimulated) EGF Stimulation EGF Stimulation Heavy Cells->EGF Stimulation DSG-d4 Addition DSG-d4 Addition Control (Unstimulated)->DSG-d4 Addition EGF Stimulation->DSG-d4 Addition Cell Lysis & Mixing Cell Lysis & Mixing DSG-d4 Addition->Cell Lysis & Mixing Protein Enrichment (e.g., IP) Protein Enrichment (e.g., IP) Cell Lysis & Mixing->Protein Enrichment (e.g., IP) Proteolytic Digestion Proteolytic Digestion Protein Enrichment (e.g., IP)->Proteolytic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantified PPIs Quantified PPIs Data Analysis->Quantified PPIs

Fig 1. Experimental workflow for quantitative PPI analysis.

Detailed Experimental Protocols

Protocol 1: SILAC Labeling of Cells
  • Cell Culture: Culture human epidermoid carcinoma A431 cells (which overexpress EGFR) in DMEM. For SILAC labeling, use DMEM deficient in L-lysine and L-arginine.

  • Media Preparation: Prepare "light" SILAC medium by supplementing the deficient DMEM with 10% dialyzed fetal bovine serum, L-lysine (Lys0), and L-arginine (Arg0). Prepare "heavy" SILAC medium by supplementing with heavy isotope-labeled L-lysine (e.g., 13C6, 15N2-Lysine, Lys8) and L-arginine (e.g., 13C6, 15N4-Arginine, Arg10).

  • Metabolic Labeling: Culture the cells for at least five passages in their respective "light" or "heavy" SILAC media to ensure >97% incorporation of the labeled amino acids.[9]

  • Verification of Labeling: Before the main experiment, confirm complete incorporation by analyzing a small sample of protein lysate by mass spectrometry.

Protocol 2: In Vivo Crosslinking with DSG-d4 and Sample Preparation
  • Cell Treatment: Grow "light" and "heavy" labeled A431 cells to 80-90% confluency. Starve the cells in serum-free SILAC media for 12-24 hours. Stimulate the "heavy" cells with 100 ng/mL EGF for 10 minutes at 37°C. The "light" cells serve as the unstimulated control.

  • In Vivo Crosslinking:

    • Immediately after stimulation, wash the cells twice with ice-cold PBS.

    • Prepare a fresh 50 mM stock solution of DSG-d4 in anhydrous DMSO.

    • Add DSG-d4 to the cells at a final concentration of 1-2 mM in PBS.

    • Incubate for 30 minutes at room temperature with gentle rocking.

  • Quenching: Quench the crosslinking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis and Mixing:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the "light" and "heavy" cells separately in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Enrichment (Immunoprecipitation of EGFR):

    • Incubate the mixed lysate with an anti-EGFR antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Proteolytic Digestion:

    • Elute the protein complexes from the beads.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using C18 StageTips before LC-MS/MS analysis.

Protocol 3: LC-MS/MS and Data Analysis
  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

  • Data Analysis:

    • Use a specialized software package (e.g., MaxQuant) to identify crosslinked peptides. The software should be configured to search for the specific mass shift of the DSG-d4 crosslinker.

    • The software will also perform SILAC-based quantification by calculating the heavy-to-light (H/L) ratios for the identified crosslinked peptides.

    • An increased H/L ratio for a crosslinked peptide pair indicates an increased interaction between the two proteins upon EGF stimulation.

Data Presentation: Quantitative Analysis of EGFR Interactome

The quantitative data obtained from the DSG-d4 SILAC experiment can be summarized in tables to clearly present the changes in protein-protein interactions.

Table 1: Quantification of EGFR Interactors Upon EGF Stimulation

Interacting ProteinGene NameH/L Ratio (Unstimulated/Stimulated)p-valueBiological Function
Growth factor receptor-bound protein 2GRB23.5 ± 0.4<0.01Adaptor protein in RTK signaling
Src homology 2 domain-containing transforming protein C1SHC12.8 ± 0.3<0.01Adaptor protein in RTK signaling
Phospholipase C gamma-1PLCG12.1 ± 0.2<0.05Signal transduction
CBL proto-oncogeneCBL1.8 ± 0.2<0.05E3 ubiquitin ligase, negative regulator
Protein tyrosine phosphatase, non-receptor type 11PTPN11 (SHP2)1.5 ± 0.1>0.05Protein tyrosine phosphatase
Clathrin heavy chain 1CLTC1.1 ± 0.1>0.05Endocytosis

H/L ratios are presented as mean ± standard deviation from three biological replicates. A higher H/L ratio indicates increased interaction upon EGF stimulation.

Visualization of the EGFR Signaling Pathway

The identified protein-protein interactions can be visualized in the context of the known EGFR signaling pathway to provide a clearer understanding of the dynamic changes occurring upon stimulation.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits (H/L Ratio: 3.5) SHC1 SHC1 EGFR->SHC1 Recruits (H/L Ratio: 2.8) PLCG1 PLCG1 EGFR->PLCG1 Recruits (H/L Ratio: 2.1) CBL CBL EGFR->CBL Recruits (H/L Ratio: 1.8) PTPN11 PTPN11 EGFR->PTPN11 Interacts PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS SHC1->GRB2 PLCg PLCg PLCG1->PLCg CBL->EGFR Ubiquitinates (Negative Regulation) Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) Akt Akt PI3K->Akt Akt->Gene Expression\n(Proliferation, Survival) PKC PKC PLCg->PKC PKC->Gene Expression\n(Proliferation, Survival)

References

Revolutionizing Structural Biology: Using DSG-d4 to Stabilize Protein Complexes for Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The structural determination of dynamic and transiently interacting protein complexes is a significant challenge in structural biology. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing these large macromolecular assemblies, but its success hinges on the stability and homogeneity of the sample. Chemical cross-linking offers a robust solution to stabilize these delicate complexes, and the deuterated cross-linker, disuccinimidyl glutarate-d4 (DSG-d4), is proving to be a valuable tool in this endeavor.

This document provides detailed application notes and protocols for utilizing DSG-d4 to stabilize protein complexes for cryo-EM analysis. It is intended for researchers, scientists, and drug development professionals who are looking to improve the quality of their cryo-EM samples and achieve higher-resolution structures.

Introduction to DSG-d4 Cross-linking for Cryo-EM

DSG-d4 is a homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linker that reacts with primary amines (primarily the ε-amine of lysine (B10760008) residues and N-termini) to form stable amide bonds. Its deuterated nature makes it particularly useful for mass spectrometry-based analysis of cross-linked peptides, aiding in the identification of protein-protein interaction sites. For cryo-EM, the primary benefit of DSG-d4, like its non-deuterated counterpart DSG, lies in its ability to covalently link interacting proteins, thereby stabilizing the complex and preventing its dissociation during sample preparation and vitrification.

The 7.7 Å spacer arm of DSG is suitable for capturing both transient and stable interactions. By locking the complex in a specific conformational state, DSG-d4 can significantly improve particle homogeneity, leading to better 2D class averages and higher-resolution 3D reconstructions. For instance, chemical cross-linking with DSG was instrumental in stabilizing the flexible loops of the PI3Kα complex, enabling a 3.4 Å resolution cryo-EM structure where some regions were previously unresolved[1].

Quantitative Data Summary

The following table summarizes key quantitative parameters for DSG-based cross-linking, derived from established protocols. Note that optimal conditions can vary depending on the specific protein complex and buffer composition.

ParameterRecommended RangeNotes
DSG/DSG-d4 Concentration 0.25 - 5 mMA final concentration of 1-2 mM is a common starting point[2]. For initial optimization, a gradient of concentrations should be tested.
Protein Concentration > 5 mg/mLA 10-fold molar excess of DSG is recommended[2].
< 5 mg/mLA 20- to 50-fold molar excess of DSG is recommended[2].
Incubation Time 30 minutes at room temperature or 2 hours on iceLonger incubation times at lower temperatures can help to minimize non-specific cross-linking and sample degradation[2].
Quenching Agent 10 - 50 mM Tris or GlycineThe quenching reaction should proceed for at least 15 minutes to ensure all unreacted DSG-d4 is neutralized[2].
pH 7.2 - 8.0NHS-ester reactions are most efficient at neutral to slightly basic pH.

Experimental Protocols

General Workflow for DSG-d4 Cross-linking and Cryo-EM Sample Preparation

The following diagram illustrates the general workflow for stabilizing a protein complex with DSG-d4 prior to cryo-EM analysis.

DSG_Workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_purification Purification & QC cluster_cryoem Cryo-EM P1 Prepare Protein Complex C1 Incubate Protein with DSG-d4 P1->C1 P2 Prepare DSG-d4 Stock P2->C1 C2 Quench Reaction C1->C2 PU1 Size Exclusion Chromatography C2->PU1 PU2 SDS-PAGE & Negative Stain EM PU1->PU2 CR1 Grid Preparation & Vitrification PU2->CR1 CR2 Data Collection & Processing CR1->CR2

DSG-d4 cross-linking workflow for cryo-EM.
Detailed Protocol for DSG-d4 Cross-linking of a Purified Protein Complex

This protocol is a starting point and should be optimized for each specific sample.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.2-7.5). Avoid buffers containing primary amines like Tris.

  • DSG-d4 (disuccinimidyl glutarate-d4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Size exclusion chromatography (SEC) column suitable for the size of the complex.

Procedure:

  • Prepare DSG-d4 Stock Solution:

    • Equilibrate the DSG-d4 vial to room temperature before opening to prevent moisture condensation.

    • Dissolve DSG-d4 in anhydrous DMSO to a stock concentration of 25 mM. This solution should be prepared fresh immediately before use. Do not store DSG-d4 in solution.

  • Cross-linking Reaction:

    • To your purified protein complex, add the DSG-d4 stock solution to achieve the desired final concentration (e.g., 1 mM). Gently mix immediately.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).

    • Incubate for 15 minutes at room temperature to quench any unreacted DSG-d4.

  • Removal of Excess Cross-linker and Aggregates:

    • To remove excess cross-linker, unreacted protein, and any large aggregates, subject the sample to size exclusion chromatography (SEC). The running buffer for SEC should be the buffer used for cryo-EM grid preparation.

    • Collect the fractions corresponding to the cross-linked complex.

  • Quality Control:

    • Analyze the collected fractions by SDS-PAGE to confirm cross-linking. The cross-linked complex should appear as a higher molecular weight band compared to the non-cross-linked control.

    • (Optional but recommended) Perform negative stain electron microscopy to assess the homogeneity and integrity of the cross-linked complex before proceeding to cryo-EM.

Protocol for Cryo-EM Grid Preparation and Vitrification

Materials:

  • Cross-linked and purified protein complex at a suitable concentration for cryo-EM (typically 0.1 - 2 mg/mL).

  • Cryo-EM grids (e.g., Quantifoil or C-flat).

  • Glow discharger.

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Liquid ethane (B1197151) and liquid nitrogen.

Procedure:

  • Glow Discharge Grids: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Sample Application: In a temperature and humidity-controlled environment (e.g., 4°C and 100% humidity in a Vitrobot), apply 3-4 µL of the cross-linked protein complex solution to the glow-discharged grid.

  • Blotting: Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time will need to be optimized.

  • Vitrification: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Storage: Store the vitrified grids in liquid nitrogen until ready for imaging.

Logical Relationships in Protocol Optimization

Optimizing the cross-linking conditions is crucial for obtaining a high-quality cryo-EM sample. The following diagram illustrates the key relationships to consider during optimization.

Optimization_Logic cluster_input Input Variables cluster_output Output Assessment cluster_goal Desired Outcome DSG_Conc DSG-d4 Concentration SDS_PAGE SDS-PAGE Analysis (Cross-linking efficiency) DSG_Conc->SDS_PAGE SEC SEC Profile (Aggregation/Dissociation) DSG_Conc->SEC Inc_Time Incubation Time Inc_Time->SDS_PAGE Inc_Time->SEC Prot_Conc Protein Concentration Prot_Conc->SDS_PAGE Prot_Conc->SEC Neg_Stain Negative Stain EM (Particle Homogeneity) SDS_PAGE->Neg_Stain SEC->Neg_Stain Goal Homogeneous, Stable Complex for Cryo-EM Neg_Stain->Goal

Key relationships in optimizing DSG-d4 cross-linking.

Conclusion

The use of DSG-d4 for stabilizing protein complexes is a valuable strategy for overcoming challenges associated with sample instability and heterogeneity in cryo-EM. By covalently linking subunits, DSG-d4 can trap a complex in a specific state, leading to improved particle averages and higher-resolution structures. The protocols and guidelines presented here provide a solid foundation for researchers to apply this technique to their own systems. As with any biochemical technique, optimization is key, and careful quality control at each step will ultimately lead to a successful cryo-EM structure determination.

References

Unveiling Protein Dynamics: Differential Crosslinking with DSG-d0 and DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions (PPIs) and mapping the topology of protein complexes within their native cellular environment. Differential crosslinking, utilizing isotopically labeled crosslinkers, further extends this capability by enabling the quantitative analysis of changes in protein interactions and conformations between different cellular states. This application note details a protocol for differential crosslinking experiments using the amine-reactive, homobifunctional crosslinkers disuccinimidyl glutarate (DSG-d0) and its deuterated analogue (DSG-d4). This technique allows for the precise quantification of alterations in PPIs in response to stimuli, disease progression, or drug treatment, providing critical insights for basic research and drug development.

Principle of the Method

The differential crosslinking workflow involves the parallel treatment of two distinct cell or protein populations with the "light" (DSG-d0) and "heavy" (DSG-d4) crosslinkers, respectively. For instance, a control sample (e.g., untreated cells) is crosslinked with DSG-d0, while the experimental sample (e.g., drug-treated cells) is crosslinked with DSG-d4. Following the crosslinking reaction, the samples are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The 4-Dalton mass difference between DSG-d0 and DSG-d4 allows for the straightforward identification and relative quantification of crosslinked peptide pairs from the two different conditions based on the intensity ratios of the corresponding isotopic peaks in the mass spectrum.

Experimental Workflow

A generalized workflow for a differential crosslinking experiment is depicted below. This process involves sample preparation, parallel crosslinking, sample pooling, protein digestion, enrichment of crosslinked peptides, and finally, LC-MS/MS analysis followed by data processing.

Differential Crosslinking Workflow cluster_0 Sample Preparation cluster_1 Crosslinking cluster_2 Sample Processing cluster_3 Analysis Control Sample Control Sample DSG-d0 DSG-d0 Control Sample->DSG-d0 Crosslink Experimental Sample Experimental Sample DSG-d4 DSG-d4 Experimental Sample->DSG-d4 Crosslink Combine Samples Combine Samples DSG-d0->Combine Samples DSG-d4->Combine Samples Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Combine Samples->Cell Lysis & Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (e.g., Trypsin) Enrichment of Crosslinked Peptides Enrichment of Crosslinked Peptides Protein Digestion (e.g., Trypsin)->Enrichment of Crosslinked Peptides LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Crosslinked Peptides->LC-MS/MS Analysis Data Analysis (Identification & Quantification) Data Analysis (Identification & Quantification) LC-MS/MS Analysis->Data Analysis (Identification & Quantification)

A generalized workflow for differential crosslinking experiments.

Detailed Protocol: Differential Crosslinking of Cultured Cells

This protocol provides a detailed methodology for performing a differential crosslinking experiment on cultured mammalian cells to compare protein-protein interactions between a control and a treated condition.

Materials:

  • Crosslinkers: Disuccinimidyl glutarate (DSG-d0) (e.g., Thermo Scientific™, Cat. No. 20593) and Disuccinimidyl glutarate-d4 (DSG-d4).

  • Cell Culture: Adherent mammalian cells grown to ~80-90% confluency in appropriate culture dishes.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5

    • Urea (B33335) (8 M in 100 mM Tris-HCl, pH 8.5)

    • Dithiothreitol (DTT)

    • Iodoacetamide (B48618) (IAA)

    • Trypsin, sequencing grade

    • Formic acid

    • Acetonitrile

    • Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) materials for enrichment.

Procedure:

1. Preparation of Crosslinker Stock Solutions:

  • Immediately before use, prepare 25 mM stock solutions of DSG-d0 and DSG-d4 by dissolving the required amount in anhydrous DMSO.[1]

  • Note: DSG is moisture-sensitive. Ensure DMSO is anhydrous and allow the crosslinker vial to equilibrate to room temperature before opening to prevent condensation.[2][3]

2. Cell Treatment and Crosslinking:

  • Control Sample:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add fresh, serum-free medium or PBS to the cells.

    • Add the 25 mM DSG-d0 stock solution to a final concentration of 1-2 mM. Gently swirl the plate to ensure even distribution.[1]

    • Incubate at room temperature for 30 minutes.[3]

  • Experimental Sample:

    • Treat cells with the desired stimulus (e.g., drug, growth factor) for the appropriate duration.

    • Repeat the washing and crosslinking steps as for the control sample, but use the 25 mM DSG-d4 stock solution.

3. Quenching the Crosslinking Reaction:

  • To both control and experimental samples, add the 1 M Tris-HCl, pH 7.5 quenching buffer to a final concentration of 20-50 mM.[3]

  • Incubate at room temperature for 15 minutes to quench any unreacted crosslinker.[2][3]

4. Cell Lysis and Protein Extraction:

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.

  • Combine the cell pellets from the DSG-d0 and DSG-d4 treated samples.

  • Lyse the combined cell pellet in an appropriate lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

5. Protein Digestion:

  • Denature the proteins in the clarified lysate by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

  • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

6. Enrichment of Crosslinked Peptides:

  • Acidify the digest with formic acid to stop the trypsin activity.

  • Enrich for crosslinked peptides using either strong cation exchange (SCX) or size exclusion chromatography (SEC). This step is crucial for reducing sample complexity and increasing the identification rate of crosslinked peptides.

7. LC-MS/MS Analysis:

  • Analyze the enriched peptide fractions by LC-MS/MS using a high-resolution mass spectrometer.

  • Employ a data-dependent acquisition method optimized for the identification of crosslinked peptides.

8. Data Analysis:

  • Use specialized software (e.g., pLink, xQuest, MeroX) to identify the crosslinked peptide pairs from the MS/MS data.

  • Perform quantitative analysis by calculating the intensity ratios of the light (d0) and heavy (d4) isotopic pairs for each identified crosslink.

  • Validate the quantitative data and map the identified interactions to known protein structures and pathways.

Application Example: Investigating Conformational Changes in Alzheimer's Disease

A recent study utilized a similar differential crosslinking approach with BS3-d0/d4 (a water-soluble analog of DSG) to investigate protein conformational changes in cerebrospinal fluid (CSF) from patients with Mild Cognitive Impairment (MCI), a prodromal stage of Alzheimer's disease (AD), compared to healthy controls.[4] This approach allowed for the identification of altered protein-protein interactions and conformational shifts associated with the disease.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data, modeled after the findings of the aforementioned study, illustrating the types of results obtained from a differential crosslinking experiment comparing MCI to control CSF.

Interacting ProteinsCrosslinked Residuesd4/d0 Ratio (MCI/Control)p-valuePutative Functional Implication
Apolipoprotein E (ApoE) - Apolipoprotein E (ApoE)K95 - K1082.15<0.05Altered ApoE oligomerization
Alpha-1-antitrypsin (A1AT) - Complement C3 (C3)K246 (A1AT) - K721 (C3)1.89<0.05Increased interaction in the complement cascade
Serum Albumin (ALB) - Serum Albumin (ALB)K159 - K2330.98>0.05No significant change in albumin conformation
Contactin-1 (CNTN1) - Contactin-1 (CNTN1)K452 - K5120.45<0.05Decreased self-interaction, potential neuronal adhesion changes
Amyloid-beta A4 protein (APP) - Apolipoprotein E (ApoE)K16 (APP) - K146 (ApoE)3.21<0.01Enhanced interaction, relevant to amyloid plaque formation

Note: This table is a representative example and does not contain actual experimental data.

Signaling Pathway Visualization

The differential crosslinking data can provide insights into the modulation of specific signaling and interaction pathways. In the context of Alzheimer's disease, the interaction between Apolipoprotein E (ApoE) and the Amyloid-beta peptide (Aβ), a cleavage product of the Amyloid Precursor Protein (APP), is of critical importance in the pathogenesis of the disease. The following diagram illustrates this key interaction within the broader context of amyloid plaque formation.

ApoE and Amyloid-beta Interaction Pathway cluster_APP Amyloid Precursor Protein (APP) Processing cluster_ApoE Apolipoprotein E (ApoE) Interaction cluster_Plaque Pathological Aggregation APP APP sAPP sAPPβ APP->sAPP cleavage Abeta Amyloid-beta (Aβ) APP->Abeta cleavage AICD AICD Oligomers Aβ Oligomers Abeta->Oligomers Aggregation BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->APP ApoE Apolipoprotein E (ApoE) ApoE->Abeta Binds to and modulates aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Neuronal Dysfunction Neuronal Dysfunction Plaques->Neuronal Dysfunction

Interaction of ApoE with Amyloid-beta in Alzheimer's disease.

Conclusion

Differential crosslinking with DSG-d0 and DSG-d4 is a robust method for the quantitative analysis of protein-protein interactions and conformational dynamics. The ability to compare different cellular states provides a powerful approach to understanding the molecular mechanisms underlying cellular processes, disease pathogenesis, and drug action. The detailed protocol and application example provided here serve as a guide for researchers and drug development professionals to implement this technology in their own studies to gain deeper insights into complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving DSG-d4 Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency of Disuccinimidyl glutarate-d4 (DSG-d4) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSG-d4 and what are its primary applications? A1: Disuccinimidyl glutarate-d4 (DSG-d4) is a deuterated version of DSG, a homobifunctional, amine-reactive, and cell-membrane permeable crosslinking agent.[1][2] It is primarily used to covalently link proteins that are in close proximity (the spacer arm is 7.7 Å long), effectively "freezing" protein-protein interactions for subsequent analysis.[1][2][3] The four deuterium (B1214612) atoms create a 4-dalton mass shift, making it a valuable tool for quantitative mass spectrometry (MS) studies when used in combination with its non-deuterated "light" counterpart, DSG-d0.[4][5] Its membrane permeability makes it suitable for capturing transient or weak interactions within intact cells (in vivo).[2]

Q2: How does the DSG-d4 crosslinking reaction work? A2: DSG-d4 contains two N-hydroxysuccinimide (NHS) ester groups at each end of its glutarate spacer.[2] These NHS esters react with primary amines, such as the ε-amino group on the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide.[2][6] The reaction forms a stable, covalent amide bond, releasing the NHS group and linking the two amine-containing molecules.[6]

Q3: What are the most critical factors that influence DSG-d4 crosslinking efficiency? A3: The efficiency of the reaction is primarily influenced by three factors:

  • Reagent Integrity: DSG-d4 is highly sensitive to moisture and can easily hydrolyze, rendering it inactive. It is crucial to use freshly prepared solutions from a dry solvent like DMSO or DMF and to allow the reagent vial to warm to room temperature before opening to prevent condensation.[6][7]

  • Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, glycine), as these will compete with the target proteins and quench the reaction.[6] Optimal crosslinking occurs in phosphate, HEPES, or borate (B1201080) buffers at a pH between 7 and 9.[1][6][8]

  • Protein Concentration: The crosslinking (acylation) reaction is more favored than the competing hydrolysis reaction in more concentrated protein solutions.[6] In dilute samples, hydrolysis can significantly reduce efficiency.[6]

Q4: When is a two-step crosslinking protocol recommended? A4: A two-step crosslinking protocol is highly recommended for Chromatin Immunoprecipitation (ChIP) applications.[9] This method first uses DSG to capture protein-protein interactions, stabilizing larger complexes. This is followed by a second crosslinking step using formaldehyde (B43269) to capture protein-DNA interactions.[9][10][11] This sequential approach is particularly effective for trapping transcription factors that are in a highly dynamic equilibrium with chromatin or for preserving co-factor interactions that might be missed by formaldehyde alone.[9][12]

Troubleshooting Guide

Issue 1: Low or No Crosslinking Detected

Q: My mass spectrometry or Western blot results show minimal to no evidence of crosslinked products. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to reagent integrity or reaction conditions.

  • Potential Cause 1: Inactive Crosslinker. The NHS esters on DSG-d4 are highly susceptible to hydrolysis.[6] If the reagent was exposed to moisture or stored improperly, it may be inactive.

    • Solution: Always use DSG-d4 from a properly stored, desiccated vial.[6][7] Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1][6] Prepare the stock solution in a high-quality, anhydrous grade of DMSO or DMF immediately before you plan to use it; do not store DSG-d4 in solution.[3][6]

  • Potential Cause 2: Incorrect Buffer. Your reaction buffer may contain primary amines that are quenching the reaction.

    • Solution: Ensure your buffer (e.g., PBS, HEPES) is free from any primary amine-containing compounds like Tris or glycine (B1666218).[6] The optimal pH range for the reaction is 7.0 to 9.0.[1][7][8]

  • Potential Cause 3: Insufficient Crosslinker Concentration. The concentration of DSG-d4 may be too low relative to the amount of protein.

    • Solution: The optimal final concentration is typically between 0.25 and 5 mM.[6] For purified proteins, it is often better to calculate the molar excess. A 10- to 50-fold molar excess of DSG-d4 to protein is a good starting point, with higher excess used for lower protein concentrations.[1][6]

  • Potential Cause 4: Dilute Protein Sample. In dilute protein solutions, the rate of DSG-d4 hydrolysis can be faster than the rate of crosslinking.[6]

    • Solution: If possible, concentrate your protein sample before initiating the crosslinking reaction. The acylation reaction is favored in more concentrated solutions.[6]

Issue 2: Excessive Crosslinking or Sample Precipitation

Q: My sample shows extensive high-molecular-weight smearing on a gel, or it precipitated during the reaction. How can I fix this?

A: These symptoms typically indicate that the crosslinking reaction is too aggressive.

  • Potential Cause 1: Crosslinker Concentration is Too High. An excessive concentration of DSG-d4 can lead to indiscriminate crosslinking and the formation of large, insoluble aggregates.

    • Solution: Perform a titration experiment to find the optimal DSG-d4 concentration. Start at the lower end of the recommended range (e.g., 0.25 mM or a 10-fold molar excess) and gradually increase it.[6]

  • Potential Cause 2: Extended Reaction Time. Allowing the reaction to proceed for too long can also lead to over-crosslinking.

    • Solution: Reduce the incubation time. Typical reactions run for 30-45 minutes at room temperature or 2 hours on ice.[1][6] If you are seeing aggregation, try shortening the time to 15-20 minutes at room temperature.

  • Potential Cause 3: Poor Reagent Solubility. DSG is not soluble in water.[3][6] Adding a large volume of concentrated DSG-d4 in organic solvent to an aqueous buffer can cause it to precipitate, which may look like a milky or turbid solution.[6]

    • Solution: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%. When adding the DSG-d4 stock to your sample, mix it quickly and thoroughly to aid dissolution.[9]

Issue 3: Inconsistent Results and Poor Reproducibility

Q: I am getting variable crosslinking efficiency between experiments. How can I improve my consistency?

A: Reproducibility issues often stem from small variations in reagent handling and experimental timing.

  • Potential Cause 1: Inconsistent Reagent Preparation. The age and handling of the DSG-d4 stock solution can significantly impact its activity.

    • Solution: Adopt a strict protocol of always preparing the DSG-d4 stock solution fresh for every single experiment.[6] Discard any unused solution.

  • Potential Cause 2: Fluctuations in Reaction Time or Temperature. Even though the reaction is not highly temperature-sensitive, significant variations can affect the outcome.[7]

    • Solution: Use a timer to ensure precise incubation periods. For temperature control, use a water bath or a cold room/ice bath and allow samples to equilibrate to the target temperature before adding the crosslinker.

  • Potential Cause 3: Ineffective or Inconsistent Quenching. Failure to properly stop the reaction can lead to continued crosslinking, affecting results.

    • Solution: Ensure the quenching agent (e.g., Tris or glycine) is added to a sufficient final concentration (20-50 mM) and is well-mixed into the sample.[6] Allow the quenching reaction to proceed for a consistent amount of time (e.g., 15-20 minutes) for all samples.[1][6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative parameters for designing and optimizing your DSG-d4 crosslinking experiments.

Table 1: Recommended DSG-d4 Reaction Conditions

ParameterIn Vitro (Purified Protein)In Vivo / In Situ (Cells)Source(s)
DSG-d4 Stock Conc. 10 - 50 mM in dry DMSO/DMF50 mM - 0.25 M in dry DMSO[1][7][9]
Final Concentration 0.25 - 5 mM1 - 5 mM[6][9]
Molar Excess 10x to 50x over proteinN/A[1][6]
Reaction Buffer PBS, HEPES, Borate (amine-free)PBS (amine-free)[1][6][9]
pH Range 7.0 - 9.07.2 - 7.4[1][6][8]
Temperature Room Temp (20-25°C) or 4°CRoom Temp (20-25°C) or 4°C[1][6][7]
Incubation Time 30 - 60 min (RT) or 2-3 hours (4°C)10 - 45 min[1][6][7][9]

Table 2: Quenching Conditions

Quenching ReagentFinal ConcentrationIncubation TimeIncubation TemperatureSource(s)
Tris Buffer 10 - 50 mM15 - 20 minutesRoom Temperature[1][6]
Glycine 20 - 50 mM15 minutesRoom Temperature[1][6]
Ammonium Bicarbonate ~20 mM5 - 15 minutesRoom Temperature or on ice[13][14]

Experimental Protocols

Protocol 1: General In Vitro Crosslinking of Purified Proteins

This protocol is a starting point for crosslinking two or more purified proteins in solution.

  • Buffer Preparation: Prepare your protein sample in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Equilibrate Reagents: Allow the vial of DSG-d4 to warm completely to room temperature before opening.

  • Prepare DSG-d4 Stock: Immediately before use, dissolve DSG-d4 in anhydrous DMSO to a concentration of 10-20 mM.[1]

  • Initiate Reaction: Add the DSG-d4 stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM) or molar excess (e.g., 20-fold). Mix thoroughly but gently.

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours on ice.[6]

  • Quench Reaction: Stop the reaction by adding a stock solution of 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[6]

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSG-d4 is quenched.[6]

  • Analysis: The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[1]

Protocol 2: Two-Step In Vivo Crosslinking for ChIP

This protocol is adapted for capturing protein-protein and protein-DNA interactions in cultured cells.

  • Cell Preparation: Harvest cultured cells (e.g., 4–6 × 10⁶ cells per 100 mm dish) and wash them three times with ice-cold PBS.[9]

  • First Crosslinking (Protein-Protein):

    • Resuspend the cell pellet in 10 mL of PBS.

    • Prepare a fresh 0.25 M stock solution of DSG-d4 in DMSO.[9]

    • Add the DSG-d4 stock to the cell suspension to a final concentration of 2 mM. Swirl rapidly to mix.[9]

    • Incubate at room temperature for 45 minutes with gentle rocking.[9]

  • Wash: Pellet the cells and wash thoroughly three times with PBS to remove all unreacted DSG-d4. This step is critical as DSG can react with formaldehyde.[9]

  • Second Crosslinking (Protein-DNA):

    • Resuspend the cells in 10 mL of a 1% formaldehyde solution in PBS.

    • Incubate for 10-15 minutes at room temperature.[9][10] Note: Some studies show room temperature fixation to be more efficient than 37°C.[10]

  • Quench Reaction: Add glycine to a final concentration of 125 mM to quench the formaldehyde. Incubate for 5 minutes at room temperature.

  • Final Wash: Wash the cells twice with ice-cold PBS. The cell pellet is now ready for lysis and subsequent steps of the ChIP protocol (e.g., sonication, immunoprecipitation).

Visualizations

DSG_Mechanism cluster_reactants Reactants cluster_product Product P1 Protein 1 (Primary Amine, e.g., Lysine) DSG DSG-d4 (NHS-ester) P1->DSG Reaction Step 1 Complex Covalently Crosslinked Protein Complex P2 Protein 2 (Primary Amine, e.g., Lysine) DSG->P2 Reaction Step 2 DSG->Complex Stable Amide Bond Crosslinking_Workflow A 1. Reagent Preparation - Warm DSG-d4 vial to RT - Prepare fresh stock in dry DMSO B 2. Sample Preparation - Use amine-free buffer (pH 7-9) - Ensure optimal protein concentration A->B C 3. Crosslinking Reaction - Add DSG-d4 to sample - Incubate (e.g., 30 min at RT) B->C D 4. Quenching - Add Tris or Glycine (20-50 mM) - Incubate for 15 min C->D E 5. Downstream Analysis - SDS-PAGE - Western Blot - Mass Spectrometry D->E Troubleshooting_Tree start Low Crosslinking Efficiency? check_reagent Was DSG-d4 stock prepared fresh in anhydrous solvent? start->check_reagent Yes check_buffer Is the reaction buffer 100% free of primary amines (Tris, Glycine)? check_reagent->check_buffer Yes sol_reagent Solution: Always prepare reagent immediately before use. check_reagent->sol_reagent No check_conc Is the DSG-d4 concentration and molar excess sufficient for your protein concentration? check_buffer->check_conc Yes sol_buffer Solution: Use recommended buffers like PBS or HEPES (pH 7-9). check_buffer->sol_buffer No sol_conc Solution: Increase concentration. Perform a titration experiment. check_conc->sol_conc No

References

Technical Support Center: Troubleshooting Low Yield of Crosslinked Peptides with DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disuccinimidyl glutarate-d4 (DSG-d4) for protein-protein interaction studies, achieving a high yield of crosslinked peptides is crucial for successful downstream mass spectrometry analysis. This guide provides a comprehensive resource for troubleshooting common issues leading to low crosslink yield and offers detailed protocols and optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during DSG-d4 crosslinking experiments.

Q1: Why is the yield of my DSG-d4 crosslinked peptides consistently low?

A1: Low yield is a common issue in crosslinking experiments and can be attributed to several factors. The most frequent culprits include:

  • Hydrolysis of the DSG-d4 Reagent: DSG-d4 is highly susceptible to hydrolysis in aqueous solutions. The N-hydroxysuccinimide (NHS) esters react with water, rendering the crosslinker inactive. This process is accelerated at higher pH and temperature.[1]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target proteins for reaction with the DSG-d4, effectively quenching the crosslinking reaction.[1]

  • Suboptimal Reagent Concentration: Both the protein and the DSG-d4 concentrations are critical. Low protein concentration can reduce the probability of intermolecular crosslinking, while an insufficient molar excess of DSG-d4 may not be enough to drive the reaction efficiently.[2]

  • Incorrect Reaction Conditions: Factors such as pH, temperature, and incubation time significantly impact crosslinking efficiency. The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9.[3]

  • Poor Reagent Quality or Handling: DSG-d4 is moisture-sensitive and should be stored under desiccated conditions. Allowing the reagent to warm to room temperature before opening can prevent condensation from forming inside the vial.[1]

Q2: How can I minimize the hydrolysis of my DSG-d4 reagent?

A2: To minimize hydrolysis and maximize the reactivity of your DSG-d4:

  • Prepare DSG-d4 Stock Solution Fresh: Always dissolve the DSG-d4 in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) immediately before use. Do not store DSG-d4 in solution.

  • Control pH: Perform the crosslinking reaction in a buffer with a pH between 7.0 and 8.0. While the reaction can proceed up to pH 9, higher pH values also increase the rate of hydrolysis.[1]

  • Optimize Reaction Time and Temperature: Shorter reaction times at room temperature (e.g., 30-60 minutes) are often sufficient. If longer incubation is needed, performing the reaction on ice (e.g., 2-4 hours) can help to slow down the rate of hydrolysis.[1]

Q3: What are the optimal buffer conditions for a DSG-d4 crosslinking reaction?

A3: The choice of buffer is critical for a successful crosslinking experiment.

  • Use Amine-Free Buffers: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are recommended.[1]

  • Avoid Buffers with Primary Amines: Do not use Tris, glycine, or other buffers containing primary amines during the crosslinking step. These are, however, suitable for quenching the reaction.[1]

Q4: How do I determine the optimal molar excess of DSG-d4 to use?

A4: The optimal molar excess of DSG-d4 depends on the concentration of your protein.

  • For higher protein concentrations (> 5 mg/mL): A 10- to 20-fold molar excess of DSG-d4 is a good starting point.[1]

  • For lower protein concentrations (< 5 mg/mL): A higher molar excess, ranging from 20- to 50-fold, may be necessary to increase the probability of crosslinking.[1]

It is highly recommended to perform a titration experiment to determine the optimal DSG-d4 concentration for your specific protein of interest and its concentration.

Q5: My crosslinking reaction appears to have worked, but I'm still getting low peptide identification in my mass spectrometry analysis. What could be the issue?

A5: Low identification of crosslinked peptides by mass spectrometry can stem from several factors beyond the initial crosslinking reaction itself:

  • Low Abundance of Crosslinked Species: Crosslinked peptides are often present in much lower abundance compared to unmodified peptides.[2]

  • Inefficient Enrichment: Failure to enrich for crosslinked peptides can lead to their being masked by the vast excess of linear peptides during MS analysis.

  • Suboptimal Digestion: Overly crosslinked protein complexes can be resistant to enzymatic digestion, resulting in peptides that are too large for effective MS/MS analysis.

  • Complex Fragmentation Spectra: The fragmentation spectra of crosslinked peptides are more complex than those of linear peptides, which can make identification challenging for some data analysis software.[2]

Q6: What strategies can I use to enrich for low-abundance crosslinked peptides?

A6: Enrichment is a critical step for improving the identification of crosslinked peptides. Common strategies include:

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Crosslinked peptides are generally larger than their linear counterparts and will elute earlier.

  • Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides often carry a higher positive charge than linear peptides at low pH, allowing for their separation using SCX.

  • Affinity Purification: If using a crosslinker with an affinity tag (e.g., biotin), you can use affinity chromatography for enrichment.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing the yield of crosslinked peptides. The following tables summarize recommended starting points and ranges for critical parameters.

Table 1: Recommended DSG-d4 Crosslinking Reaction Parameters

ParameterRecommended RangeNotes
DSG-d4 Molar Excess 10x to 50x over proteinStart with 20x and optimize. Higher excess is needed for lower protein concentrations.[1]
Protein Concentration > 1 mg/mLHigher concentrations favor intermolecular crosslinking.[2]
Reaction Buffer Phosphate, HEPES, BicarbonateMust be free of primary amines.[1]
pH 7.0 - 8.0Balances reaction efficiency with minimizing hydrolysis.
Temperature Room Temperature or 4°CRoom temperature for shorter incubations, 4°C for longer incubations.
Incubation Time 30 - 60 minutes (RT) or 2 - 4 hours (4°C)Longer times can increase crosslinking but also hydrolysis.[1]
Quenching Reagent Tris or Glycine20-50 mM final concentration.[1]
Quenching Time 15 - 20 minutesAt room temperature.

Table 2: Comparison of Crosslinking Conditions for ChIP Enrichment

While not a direct measure of peptide yield, data from dual crosslinking (DSG + Formaldehyde) ChIP experiments demonstrate the impact of DSG concentration on the enrichment of protein-DNA complexes. This suggests that optimizing DSG concentration is critical for capturing protein interactions.

DSG ConcentrationRelative Enrichment of Fab-7 Locus
1.0 mMLow
2.5 mMHigh
5.0 mMHigh

Data adapted from a study on Drosophila embryos, showing that a sufficiently high concentration of DSG is important for effective crosslinking.[4]

Experimental Protocols

This section provides a detailed methodology for a typical DSG-d4 crosslinking experiment followed by sample preparation for mass spectrometry.

Detailed Protocol: In-solution Crosslinking of a Purified Protein Complex with DSG-d4 for LC-MS/MS Analysis

Materials:

  • Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)

  • DSG-d4 (prepare fresh stock solution)

  • Anhydrous DMSO

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Denaturation buffer (8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (1 M Dithiothreitol - DTT)

  • Alkylating agent (0.5 M Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns for desalting

Procedure:

  • Sample Preparation:

    • Ensure the purified protein complex is at a concentration of at least 1 mg/mL in a compatible, amine-free buffer.

  • DSG-d4 Stock Solution Preparation (Prepare Fresh):

    • Allow the vial of DSG-d4 to equilibrate to room temperature before opening.

    • Dissolve DSG-d4 in anhydrous DMSO to a final concentration of 25 mM. For example, dissolve 1 mg of DSG-d4 in approximately 123 µL of DMSO.

  • Crosslinking Reaction:

    • Add the freshly prepared DSG-d4 stock solution to the protein sample to achieve the desired final molar excess (e.g., 20-fold).

    • Mix gently by pipetting.

    • Incubate the reaction for 30 minutes at room temperature.

  • Quenching:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DSG-d4.

  • Reduction and Alkylation:

    • Add denaturation buffer (8 M Urea) to the crosslinked sample to a final urea concentration of at least 6 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 30 minutes at 37°C.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate for 20 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) mass ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

    • Analyze the sample using a high-resolution mass spectrometer.

Visualizations

Experimental Workflow for DSG-d4 Crosslinking

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_ms_prep MS Sample Preparation cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer crosslink Incubate Protein + DSG-d4 (e.g., 30 min, RT) protein_prep->crosslink dsg_prep Prepare Fresh DSG-d4 Stock dsg_prep->crosslink quench Quench Reaction (e.g., Tris or Glycine) crosslink->quench reduce_alkylate Reduce and Alkylate quench->reduce_alkylate digest Enzymatic Digestion (e.g., Trypsin) reduce_alkylate->digest desalt Desalt Peptides (e.g., C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis (Identify Crosslinked Peptides) lcms->data_analysis

Caption: A typical experimental workflow for DSG-d4 crosslinking and subsequent mass spectrometry analysis.

Troubleshooting Logic for Low Crosslinked Peptide Yield

troubleshooting_workflow cluster_reagent Reagent Issues cluster_reaction Reaction Conditions cluster_downstream Downstream Processing cluster_solutions Solutions start Low Yield of Crosslinked Peptides check_reagent Is DSG-d4 stock prepared fresh? start->check_reagent check_storage Was DSG-d4 stored properly (desiccated)? check_reagent->check_storage Yes sol_fresh_reagent Prepare fresh DSG-d4 in anhydrous DMSO. check_reagent->sol_fresh_reagent No check_buffer Is the buffer amine-free? check_storage->check_buffer Yes sol_proper_storage Store DSG-d4 desiccated and warm to RT before use. check_storage->sol_proper_storage No check_ph Is the pH between 7.0-8.0? check_buffer->check_ph Yes sol_buffer Use amine-free buffers (e.g., PBS, HEPES). check_buffer->sol_buffer No check_concentration Is the DSG-d4/protein concentration optimal? check_ph->check_concentration Yes sol_ph Adjust buffer pH to 7.0-8.0. check_ph->sol_ph No check_time_temp Are incubation time and temperature optimized? check_concentration->check_time_temp Yes sol_concentration Titrate DSG-d4 and use higher protein concentration. check_concentration->sol_concentration No check_enrichment Was an enrichment step performed? check_time_temp->check_enrichment Yes sol_time_temp Optimize incubation time and temperature. check_time_temp->sol_time_temp No check_digestion Was digestion efficient? check_enrichment->check_digestion Yes sol_enrichment Implement SEC or SCX enrichment. check_enrichment->sol_enrichment No sol_digestion Optimize digestion protocol, consider alternative enzymes. check_digestion->sol_digestion No

Caption: A logical flow diagram for troubleshooting low yield of DSG-d4 crosslinked peptides.

References

Optimizing DSG-d4 incubation time for specific protein interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DSG-d4 incubation time in protein interaction studies. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively use DSG-d4 for crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSG-d4 and how does it differ from DSG?

A1: Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker commonly used to covalently link interacting proteins.[1][2] DSG-d4 is a deuterated version of DSG, where four hydrogen atoms are replaced with deuterium.[3][4] This isotopic labeling makes it a "heavy" crosslinker, which is used in conjunction with its "light" counterpart (DSG-d0) for quantitative mass spectrometry (MS) analysis of protein interactions.[5][6][7] The mass difference allows for the precise quantification of crosslinked peptides.

Q2: What is the optimal incubation time for DSG-d4 crosslinking?

A2: There is no single optimal incubation time, as it depends on several factors including protein concentration, temperature, and the specific characteristics of the interacting proteins. However, common starting points are 30-60 minutes at room temperature or 2-3 hours at 4°C.[8][9] Optimization is crucial for each specific experimental system.

Q3: Why is it important to quench the DSG-d4 reaction?

A3: Quenching stops the crosslinking reaction by consuming any unreacted DSG-d4.[1][8] This is essential to prevent non-specific crosslinking of proteins that may interact transiently after the intended experimental timeframe. Quenching is typically done by adding a buffer containing primary amines, such as Tris or glycine (B1666218).[9][10]

Q4: Can I use buffers like Tris or glycine during the crosslinking reaction?

A4: No. Buffers containing primary amines, such as Tris and glycine, will compete with the target proteins for reaction with the NHS-ester groups of DSG-d4, significantly reducing crosslinking efficiency.[9][11][12] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers at a pH between 7 and 9.[8][9]

Q5: How does temperature affect the DSG-d4 incubation?

A5: Lower temperatures (e.g., 4°C) slow down the crosslinking reaction and the competing hydrolysis of the NHS-ester.[11] This can be beneficial for capturing transient or weak interactions and may require a longer incubation time.[8] Room temperature incubations are faster but may lead to increased non-specific crosslinking and hydrolysis of the reagent.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during DSG-d4 crosslinking experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crosslinking 1. DSG-d4 Hydrolysis: The reagent is sensitive to moisture and can hydrolyze quickly in aqueous solutions.[9][13][14]2. Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine) inhibits the reaction.[9][11]3. Suboptimal pH: The reaction is most efficient at pH 7-9.[8]4. Insufficient Incubation Time: The reaction may not have proceeded to completion.1. Use Fresh Reagent: Prepare DSG-d4 solution immediately before use. Allow the reagent vial to warm to room temperature before opening to prevent condensation.[8][9]2. Buffer Selection: Switch to a non-amine buffer like PBS or HEPES at pH 7.2-8.0.[1][9]3. Verify pH: Check and adjust the pH of your reaction buffer.[11]4. Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the optimal incubation period.
High Levels of Non-Specific Crosslinking / Protein Aggregation 1. Excessive Incubation Time: Leaving the reaction for too long can lead to random, non-specific crosslinks.2. High DSG-d4 Concentration: Too much crosslinker can cause extensive, non-specific modifications.3. High Protein Concentration: Very high protein concentrations can promote aggregation.1. Reduce Incubation Time: Shorten the incubation period based on time-course experiment results.[10]2. Titrate DSG-d4: Perform a concentration-course experiment (e.g., 0.25, 0.5, 1, 2 mM) to find the lowest effective concentration.[9]3. Optimize Protein Concentration: If possible, reduce the concentration of your protein sample.
High Variability Between Replicates 1. Inconsistent Reagent Addition: Pipetting errors can lead to different final concentrations of DSG-d4.2. Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates.3. Incomplete Quenching: Variable quenching efficiency can lead to differences in the final crosslinked products.1. Ensure Accurate Pipetting: Use calibrated pipettes and add DSG-d4 solution quickly and consistently.2. Maintain Constant Temperature: Use a water bath or incubator to ensure a stable temperature during incubation.3. Standardize Quenching: Add a consistent concentration of quenching buffer (e.g., 20-50 mM Tris) and incubate for a standardized time (e.g., 15 minutes).[9]

Data Presentation

Table 1: Recommended Starting Conditions for DSG-d4 Crosslinking
ParameterIn Vitro (Purified Proteins)In Vivo (Cell-Based)
DSG-d4 Concentration 0.25 - 5 mM[9]1 - 2 mM[9][15]
Molar Excess (DSG:Protein) 10-fold to 50-fold[9]Not directly applicable
Incubation Temperature 4°C or Room TemperatureRoom Temperature[15][16]
Incubation Time 30 min (RT) or 2 hours (4°C)[9]10 - 45 minutes[10][15]
Quenching Reagent 20-50 mM Tris or Glycine[9]50-500 mM Tris or 100 mM Glycine[10]
Quenching Time 15 minutes (RT)[9]15 minutes[10]

Experimental Protocols

Protocol 1: Optimization of DSG-d4 Incubation Time for In Vitro Protein Crosslinking

This protocol provides a framework for determining the optimal incubation time for crosslinking two purified proteins (Protein A and Protein B).

  • Prepare Protein Sample:

    • Mix Protein A and Protein B in a non-amine buffer (e.g., PBS, pH 7.4) to the desired final concentrations.

  • Prepare DSG-d4 Stock Solution:

    • Allow the DSG-d4 vial to equilibrate to room temperature before opening.

    • Dissolve DSG-d4 in an anhydrous organic solvent like DMSO or DMF to create a 10-20 mM stock solution immediately before use.[1]

  • Set up Time-Course Experiment:

    • Aliquot the protein mixture into several tubes.

    • Add the DSG-d4 stock solution to each tube to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the tubes at room temperature for different durations: 0 min (control), 15 min, 30 min, 45 min, 60 min, and 120 min.

  • Quench the Reaction:

    • At the end of each incubation period, add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction.[9]

  • Analyze the Results:

    • Add SDS-PAGE loading buffer to each sample.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting to identify the time point that yields the highest amount of the desired crosslinked complex with minimal non-specific products.

Mandatory Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Protein Sample in Non-Amine Buffer e1 Add DSG-d4 to Protein Sample p1->e1 p2 Prepare Fresh DSG-d4 Stock Solution p2->e1 e2 Incubate at Defined Time Points (e.g., 15, 30, 60, 120 min) e1->e2 e3 Quench Reaction with Tris or Glycine Buffer e2->e3 a1 Analyze Samples by SDS-PAGE e3->a1 a2 Western Blot / Mass Spectrometry a1->a2 a3 Determine Optimal Incubation Time a2->a3 troubleshooting_flow start Start: Low/No Crosslinking q1 Is DSG-d4 solution fresh? start->q1 s1 Prepare fresh DSG-d4 in DMSO/DMF q1->s1 No q2 Is buffer amine-free (e.g., PBS, HEPES)? q1->q2 Yes s1->q2 s2 Switch to a non-amine buffer q2->s2 No q3 Is incubation time sufficient? q2->q3 Yes s2->q3 s3 Increase incubation time or run time-course q3->s3 No end Problem Resolved q3->end Yes s3->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R1 Receptor 1 Dimer Receptor Dimer (Crosslinked by DSG-d4) R1->Dimer R2 Receptor 2 R2->Dimer P1 Kinase A Dimer->P1 Phosphorylation P2 Kinase B P1->P2 TF Transcription Factor P2->TF nucleus Nucleus TF->nucleus Translocation Ligand Ligand Ligand->R1 Ligand->R2

References

How to minimize non-specific crosslinking with DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific crosslinking with Disuccinimidyl glutarate-d4 (DSG-d4).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific crosslinking with DSG-d4?

A1: Non-specific crosslinking with DSG-d4, an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker, primarily arises from several factors. High concentrations of the crosslinker can lead to random, proximity-based reactions with proteins that are not true interactors.[1] Additionally, the reactivity of the NHS ester is highly dependent on pH; suboptimal pH can increase hydrolysis of the crosslinker, which can sometimes lead to non-specific interactions.[2][3] Hydrophobic and electrostatic interactions between proteins can also contribute to non-specific aggregation, which is then captured by the crosslinker.[4]

Q2: How does DSG-d4 differ from the non-deuterated DSG (DSG-h4)?

A2: DSG-d4 is functionally identical to its non-deuterated counterpart in terms of its chemical reactivity. Both are homobifunctional NHS-ester crosslinkers that target primary amines (e.g., on lysine (B10760008) residues).[5][6] The key difference is that DSG-d4 is isotopically labeled with four deuterium (B1214612) atoms, resulting in a 4-dalton mass shift.[7] This mass difference is utilized in mass spectrometry-based experiments to distinguish crosslinked peptides from a sample crosslinked with the "light" DSG-h4, aiding in the confident identification of interacting proteins.[5] Strategies to minimize non-specific binding are the same for both forms.

Q3: What is the optimal pH for DSG-d4 crosslinking reactions to enhance specificity?

A3: The optimal pH range for NHS-ester crosslinking reactions is typically between 7.2 and 8.5.[2] Within this range, primary amines on proteins are sufficiently deprotonated and available for reaction with the NHS ester. At lower pH values, the amines are protonated, reducing their reactivity.[2] Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the crosslinking reaction and can reduce efficiency and specificity.[8] Maintaining a stable pH within the recommended range is crucial for minimizing non-specific interactions.

Q4: Which quenching reagent is more effective for stopping the DSG-d4 reaction: Tris or glycine (B1666218)?

A4: Both Tris and glycine can be used to quench the DSG-d4 crosslinking reaction by reacting with unreacted NHS esters. However, Tris is generally considered a more efficient quenching agent than glycine.[9][10] Tris can form a stable cyclic product upon reaction with formaldehyde, a related crosslinker, which suggests a more effective quenching mechanism.[9] While both are effective, using Tris at a final concentration of 20-50 mM for 15 minutes at room temperature is a robust method to halt the crosslinking reaction and prevent further non-specific interactions.[8]

Q5: Can the concentration of DMSO used to dissolve DSG-d4 affect non-specific crosslinking?

A5: Yes, the concentration of the organic solvent, typically DMSO or DMF, used to dissolve DSG-d4 can influence the reaction.[8] While DSG-d4 is not soluble in aqueous solutions and requires an organic solvent, the final concentration of this solvent in the reaction mixture should be kept to a minimum (ideally under 10%).[8] High concentrations of DMSO can alter protein conformation, potentially exposing hydrophobic regions that can lead to non-specific aggregation and subsequent non-specific crosslinking.[11][12] It is recommended to prepare a concentrated stock of DSG-d4 in anhydrous DMSO and then dilute it into the aqueous reaction buffer.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High background/Excessive non-specific crosslinking Crosslinker concentration is too high.Perform a concentration titration to determine the optimal DSG-d4 concentration. Start with a lower molar excess of crosslinker to protein (e.g., 10-fold) and gradually increase.[1]
Reaction time is too long.Reduce the incubation time. A typical reaction time is 30-60 minutes at room temperature.[8]
Suboptimal pH of the reaction buffer.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] Avoid buffers containing primary amines (e.g., Tris or glycine) during the crosslinking step.
Presence of protein aggregates in the sample.Centrifuge the protein sample to remove any pre-existing aggregates before adding the crosslinker. Consider including additives like non-ionic detergents (e.g., Tween 20) or increasing the salt concentration to disrupt non-specific hydrophobic or electrostatic interactions.[4]
Low or no crosslinking efficiency Hydrolysis of DSG-d4.Always use anhydrous DMSO or DMF to prepare the DSG-d4 stock solution immediately before use.[8] Equilibrate the DSG-d4 vial to room temperature before opening to prevent moisture condensation.[8]
Inactive quenching.Ensure the quenching buffer (e.g., Tris or glycine) is at the correct pH and concentration. Quench for a sufficient amount of time (e.g., 15 minutes at room temperature).[8]
Insufficiently reactive primary amines on the protein.Confirm that the protein of interest has accessible primary amines (lysine residues). If not, an alternative crosslinking chemistry may be necessary.
Incorrect buffer composition.Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with the crosslinker.
Protein precipitation upon addition of DSG-d4 High concentration of DSG-d4 or organic solvent.Reduce the final concentration of DSG-d4 and the volume of organic solvent added to the reaction.
Changes in protein solubility due to modification.The addition of the crosslinker can alter the protein's surface charge and hydrophobicity, leading to precipitation. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Experimental Protocols

Protocol: Optimizing DSG-d4 Concentration for Minimal Non-Specific Crosslinking
  • Prepare Protein Sample: Prepare your protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a known concentration. Ensure the buffer pH is between 7.2 and 8.0.[6]

  • Prepare DSG-d4 Stock Solution: Immediately before use, dissolve DSG-d4 in anhydrous DMSO to a concentration of 10-25 mM.[8]

  • Set up Titration Reactions: Prepare a series of reactions with a constant protein concentration but varying molar excess of DSG-d4 (e.g., 10:1, 20:1, 50:1, 100:1 crosslinker:protein). Add the corresponding volume of the DSG-d4 stock solution to each reaction tube. The final DMSO concentration should not exceed 10%.[8]

  • Incubation: Incubate the reactions at room temperature for 30 minutes.[8]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[8]

  • Analysis: Analyze the results by SDS-PAGE and Western blotting or mass spectrometry. The optimal DSG-d4 concentration will be the lowest concentration that produces the desired specific crosslinked product with minimal high molecular weight smearing or non-specific bands.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_analysis Analysis start Start: Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.0) prep_dsg Prepare fresh DSG-d4 stock in anhydrous DMSO start->prep_dsg add_dsg Add DSG-d4 to protein sample (optimize concentration) prep_dsg->add_dsg incubate Incubate at RT for 30-60 min add_dsg->incubate add_quench Add Quenching Buffer (e.g., Tris-HCl) incubate->add_quench incubate_quench Incubate at RT for 15 min add_quench->incubate_quench analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry incubate_quench->analysis

Caption: Experimental workflow for DSG-d4 crosslinking.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Mitigation Strategies issue Issue: High Non-Specific Crosslinking cause1 High DSG-d4 Concentration issue->cause1 cause2 Suboptimal Buffer pH issue->cause2 cause3 Protein Aggregation issue->cause3 cause4 Excessive Incubation Time issue->cause4 solution1 Optimize Concentration (Titration) cause1->solution1 solution2 Use Amine-Free Buffer (pH 7.2-8.0) cause2->solution2 solution3 Clarify Sample (Centrifugation) / Add Detergents cause3->solution3 solution4 Reduce Incubation Time cause4->solution4

Caption: Logic diagram for troubleshooting non-specific crosslinking.

References

Technical Support Center: Addressing DSG-d4 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSG-d4. These resources are designed to address common solubility challenges encountered during experimental procedures. As DSG-d4 is a deuterated form of Tetrabenazine, much of the solubility data and handling procedures are based on the properties of Tetrabenazine and its deuterated analog, Deutetrabenazine.

Frequently Asked Questions (FAQs)

Q1: What is DSG-d4 and what are its general solubility characteristics?

A1: DSG-d4 is a deuterated analog of Tetrabenazine, a selective inhibitor of vesicular monoamine transporter 2 (VMAT2).[1] Due to its chemical structure, DSG-d4 is a hydrophobic compound with poor aqueous solubility.[2] It is sparingly soluble in water and aqueous buffers but shows good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695).[3]

Q2: What is the recommended way to prepare a stock solution of DSG-d4?

A2: To prepare a stock solution, DSG-d4 should first be dissolved in an organic solvent in which it is freely soluble. DMSO is a commonly used solvent for this purpose. For example, a stock solution of 10 mg/mL or higher can be prepared in DMSO. It is recommended to purge the solvent with an inert gas before dissolving the compound and to store the stock solution at -20°C for long-term stability.[3]

Q3: My DSG-d4 precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. This typically occurs because the final concentration of DMSO is too low to maintain the solubility of the compound. Here are some strategies to address this:

  • Decrease the final concentration of DSG-d4: You may be exceeding its solubility limit in the final buffer.

  • Increase the final DMSO concentration: If your experimental system can tolerate a higher concentration of DMSO (typically up to 0.5% in cell-based assays), this can help maintain solubility.[2]

  • Use a co-solvent: Incorporating a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in your final buffer can improve solubility.

  • pH adjustment: The solubility of some compounds is pH-dependent. Investigating the solubility of DSG-d4 at different pH values may reveal a more suitable buffer pH for your experiment.[4]

Q4: Can I heat the solution to help dissolve DSG-d4?

A4: Gentle warming can aid in the dissolution of DSG-d4. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so gently and allow it to cool to room temperature slowly to prevent rapid precipitation.

Q5: How should I prepare DSG-d4 for in vivo studies?

A5: For in vivo studies, such as oral gavage in mice, DSG-d4 is often formulated as a suspension. A common method involves first dissolving the compound in a small amount of an organic solvent like DMSO, and then suspending this solution in a vehicle such as corn oil or a solution containing suspending agents like carboxymethylcellulose (CMC).[1][5] Another approach for solubilization for in vivo use involves a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Solubility Data

The following tables summarize the solubility of Tetrabenazine (as a proxy for DSG-d4) in various solvents.

Table 1: Solubility in Organic Solvents

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)30[3]
Dimethyl sulfoxide (DMSO)>10, 16.67 (with sonication)[5], 25[3]
Ethanol10[3]

Table 2: Solubility in Aqueous and Co-solvent Systems

Solvent SystemApproximate Solubility (mg/mL)
WaterInsoluble
1:2 solution of DMF:PBS (pH 7.2)0.33[3]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 1.67[5]
10% DMSO in 90% corn oil≥ 1.67[5]

Experimental Protocols

Protocol 1: Preparation of DSG-d4 for In Vitro Cell-Based Assays

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of DSG-d4 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate until the compound is completely dissolved. This is your primary stock solution.

  • Prepare Intermediate Dilutions:

    • Create a series of intermediate dilutions of your primary stock solution in 100% DMSO.

  • Prepare Final Working Solutions:

    • Add a small volume of the appropriate intermediate dilution to your pre-warmed cell culture medium or experimental buffer.

    • Ensure the final concentration of DMSO in the working solution is low and tolerated by your cells (typically ≤ 0.5%).

    • Mix thoroughly by gentle pipetting or inversion.

    • Visually inspect for any signs of precipitation.

    • It is recommended to prepare working solutions fresh for each experiment.[2]

Troubleshooting Guide

Issue: Precipitate forms in the aqueous buffer immediately after adding the DSG-d4 stock solution.

Possible Cause Solution
Concentration Exceeds Solubility Limit Lower the final concentration of DSG-d4 in your working solution.
Insufficient Organic Solvent Increase the final percentage of DMSO in your working solution, ensuring it remains within the tolerated limits of your experimental system.
Buffer Incompatibility Test the solubility of DSG-d4 in different buffers (e.g., PBS, TRIS) or at different pH values to find a more suitable condition.

Issue: The DSG-d4 solution appears clear initially but becomes cloudy over time.

Possible Cause Solution
Delayed Precipitation The solution may be supersaturated. Prepare fresh solutions immediately before use. Consider using a precipitation inhibitor such as a small amount of a suitable polymer.
Temperature Effects Ensure the temperature of your solution remains constant. A decrease in temperature can reduce solubility.

Visualizations

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Cytosol Monoamine (e.g., Dopamine) VMAT2 VMAT2 Monoamine_Cytosol->VMAT2 Transport Monoamine_Vesicle Monoamine VMAT2->Monoamine_Vesicle Packaging Synaptic_Vesicle Synaptic Vesicle cluster_synaptic_cleft cluster_synaptic_cleft Synaptic_Vesicle->cluster_synaptic_cleft Exocytosis DSG_d4 DSG-d4 DSG_d4->VMAT2 Inhibition Receptor Receptor cluster_synaptic_cleft->Receptor Binding

Caption: VMAT2 inhibition by DSG-d4 in a presynaptic neuron.

Experimental_Workflow start Start: DSG-d4 Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso check_solubility1 Precipitation? dissolve_dmso->check_solubility1 troubleshoot1 Troubleshoot: - Increase DMSO volume - Gentle warming/sonication check_solubility1->troubleshoot1 Yes dilute_buffer Dilute stock solution into aqueous buffer check_solubility1->dilute_buffer No troubleshoot1->dissolve_dmso check_solubility2 Precipitation? dilute_buffer->check_solubility2 troubleshoot2 Troubleshoot: - Lower final concentration - Increase final DMSO % - Use co-solvents - Adjust buffer pH check_solubility2->troubleshoot2 Yes final_solution Final Working Solution check_solubility2->final_solution No troubleshoot2->dilute_buffer

Caption: Troubleshooting workflow for DSG-d4 solution preparation.

References

Best practices for storing and handling DSG Crosslinker-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DSG Crosslinker-d4. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the crosslinker in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

A1: Upon receipt, this compound should be stored at -20°C for long-term stability.[1][2][3] For short-term storage (days to weeks), 4°C is acceptable.[3] It is crucial to protect the product from moisture by storing it in a desiccated environment.[1][4] If possible, blanketing the product under an inert gas like nitrogen is recommended for optimal results.[4]

Q2: What is the recommended procedure for bringing the this compound vial to room temperature?

A2: Before opening, you must allow the vial of this compound to fully equilibrate to ambient temperature.[1][4] This critical step prevents condensation from forming inside the vial, as the crosslinker is highly sensitive to moisture.[1][4]

Q3: Can I store this compound in solution?

A3: No, it is strongly advised not to store this compound in solution.[4] The N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which is accelerated in the presence of water.[4] Solvents like DMSO and DMF are hygroscopic and can absorb moisture, which will promote the degradation of the crosslinker.[4] Therefore, you should prepare the crosslinker solution immediately before use.[4]

Q4: What solvents are recommended for dissolving this compound?

A4: Dry dimethyl sulfoxide (B87167) (DMSO) or dry dimethylformamide (DMF) are the recommended solvents for dissolving this compound.[1] It is essential to use anhydrous (dry) solvents to minimize hydrolysis of the NHS-ester.

Q5: What buffers are compatible with this compound for crosslinking reactions?

A5: Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers with a pH range of 7-9 are optimal for crosslinking reactions.[1][4] Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecules for reaction with the crosslinker.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no crosslinking efficiency 1. Hydrolyzed Crosslinker: The this compound may have been exposed to moisture. 2. Inactive Protein: The protein's primary amine groups may not be available for reaction. 3. Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine).[4] 4. Insufficient Crosslinker Concentration: The molar excess of the crosslinker may be too low.1. Ensure the vial was equilibrated to room temperature before opening and use fresh, dry solvent.[1][4] Always prepare the solution immediately before use.[4] 2. Confirm the purity and folding of your protein. 3. Use a recommended buffer such as PBS, HEPES, or borate at a pH of 7-9.[1][4] 4. Increase the molar excess of the crosslinker. A 10-fold molar excess for protein concentrations >5mg/mL and a 20- to 50-fold molar excess for concentrations <5mg/mL is recommended.[4]
Protein Precipitation during reaction 1. High Crosslinker Concentration: The concentration of the water-insoluble DSG may be too high, causing it to precipitate in the aqueous reaction buffer.[4] 2. Solvent Carry-over: The final concentration of the organic solvent (e.g., DMSO) may be too high.1. While some turbidity may still allow for crosslinking, consider modifying the protocol to ensure complete dissolution.[4] This may involve a step-wise addition of the crosslinker. 2. Aim for a solvent carry-over of up to 10% of the final reaction volume.[4]
Non-specific crosslinking or aggregation 1. Over-crosslinking: The crosslinker concentration may be too high, or the reaction time too long.1. Optimize the crosslinker concentration and reaction time. Perform a titration experiment to find the optimal conditions.

Storage and Stability Data

Condition Temperature Duration Notes
Long-term Storage (Powder) -20°CUp to 3 yearsMust be kept dry and protected from moisture.[1][2][5]
Short-term Storage (Powder) 4°CUp to 2 yearsMust be kept dry.[2][5]
Stock Solution in Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][5]
Stock Solution in Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][5]

Experimental Protocols

General Protocol for Crosslinking Proteins
  • Prepare Protein Sample: Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[1][4]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in dry DMSO to a concentration of 10-25 mM.[4]

  • Add Crosslinker to Protein: Add the this compound solution to your protein sample to achieve a final crosslinker concentration between 0.25 and 5 mM.[4]

    • For protein concentrations > 5mg/mL, use a 10-fold molar excess of the crosslinker.[4]

    • For protein concentrations < 5mg/mL, use a 20- to 50-fold molar excess.[4]

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours on ice.[4]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[4] Incubate for 15 minutes at room temperature.[4]

  • Remove Excess Crosslinker: Remove unreacted or hydrolyzed crosslinker by dialysis or gel filtration.[1]

Visualized Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p1 Equilibrate DSG-d4 to Room Temperature p4 Dissolve DSG-d4 in Dry DMSO (10-25 mM) p1->p4 p2 Prepare Amine-Free Buffer (pH 7-9) p3 Prepare Protein Sample in Buffer p2->p3 r1 Add DSG-d4 Solution to Protein Sample p3->r1 p4->r1 r2 Incubate: 30 min at RT or 2 hrs on Ice r1->r2 q1 Quench with Tris or Glycine (20-50 mM) r2->q1 q2 Incubate 15 min at Room Temperature q1->q2 f1 Remove Excess Crosslinker (Dialysis/Gel Filtration) q2->f1 f2 Analyze Crosslinked Product f1->f2 logical_relationship storage_temp -20°C Long-Term 4°C Short-Term outcome_success Successful Crosslinking storage_temp->outcome_success storage_env Desiccated (Moisture-Free) storage_env->outcome_success equilibrate Equilibrate to RT Before Opening equilibrate->outcome_success dissolve Dissolve in Dry Solvent (DMSO/DMF) dissolve->outcome_success prepare_fresh Prepare Solution Immediately Before Use prepare_fresh->outcome_success buffer Amine-Free Buffer (e.g., PBS, HEPES) buffer->outcome_success ph pH 7-9 ph->outcome_success quencher Quench with Tris or Glycine quencher->outcome_success outcome_failure Failed Crosslinking moisture Moisture Exposure moisture->outcome_failure amine_buffer Amine-Containing Buffer amine_buffer->outcome_failure improper_storage Improper Storage improper_storage->outcome_failure

References

Identifying and reducing artifacts in DSG-d4 crosslinking experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DSG-d4 (Disuccinimidyl glutarate-d4) in crosslinking experiments.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency

Symptoms:

  • Bands corresponding to crosslinked products are faint or absent on an SDS-PAGE gel.

  • Mass spectrometry data shows a low yield of crosslinked peptides.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction pH The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[1] At lower pH, the amine groups are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is significantly increased.[1] Action: Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary to be within the optimal range.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the DSG-d4, significantly reducing crosslinking efficiency.[2][3] Action: Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate (B1201080) buffer.[3]
Hydrolyzed DSG-d4 Reagent DSG-d4 is moisture-sensitive and can hydrolyze over time if not stored properly.[3][4] Action: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][4] For optimal results, store under nitrogen or with a desiccant.[3] Prepare the DSG-d4 solution in anhydrous DMSO or DMF immediately before use and do not store it in solution.[3][4]
Low Protein Concentration At low protein concentrations, the competing hydrolysis reaction of the NHS ester is more likely to occur, leading to lower crosslinking efficiency.[3] Action: If possible, increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[1]
Inaccessible Primary Amines The primary amines (N-terminus and lysine (B10760008) ε-amino groups) on the protein surface may be sterically hindered, preventing reaction with DSG-d4. Action: If structural information is available, assess the accessibility of lysine residues. Consider using a crosslinker with a longer spacer arm if DSG's 7.7 Å is insufficient.
Issue 2: Protein Aggregation and Precipitation

Symptoms:

  • Visible precipitate forms in the reaction tube.

  • High molecular weight smears are observed at the top of an SDS-PAGE gel.

  • Loss of protein solubility after the crosslinking reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive Crosslinker Concentration Too much DSG-d4 can lead to extensive and uncontrolled crosslinking, resulting in large, insoluble aggregates. Action: Optimize the molar ratio of DSG-d4 to your protein. Start with a 10- to 50-fold molar excess and titrate to find the optimal ratio for your specific protein and concentration.[3]
High Protein Concentration While beneficial for crosslinking efficiency, very high protein concentrations can also promote aggregation. Action: If aggregation is observed at high protein concentrations, try reducing the concentration or adding stabilizing agents to the buffer, such as 1-5% glycerol.
Inappropriate Solvent Concentration DSG-d4 is dissolved in an organic solvent (DMSO or DMF), and a high final concentration of this solvent in the reaction can denature the protein. Action: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can affect protein stability. Action: Ensure the buffer pH is optimal for both the reaction and the stability of your protein. Maintain an appropriate ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the difference between DSG and DSG-d4, and do they behave differently in experiments?

A1: DSG-d4 is a deuterated version of Disuccinimidyl glutarate (DSG). The four hydrogen atoms on the glutarate backbone are replaced with deuterium (B1214612). Chemically, their reactivity is identical. The primary purpose of the deuterium labeling is for mass spectrometry (MS) analysis. The 4 Dalton mass shift creates a distinct isotopic signature, which allows for the unambiguous identification of crosslinked peptides in complex mass spectra. The troubleshooting and protocol considerations are the same for both reagents.

Q2: How should I prepare and handle DSG-d4?

A2: DSG-d4 is moisture-sensitive.[3][4] It should be stored at -20°C with a desiccant.[4] Before use, the vial must be equilibrated to room temperature before opening to prevent water condensation.[3][4] DSG-d4 is not readily soluble in aqueous solutions and should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately prior to the experiment.[3][4] Do not store DSG-d4 in solution, as it will hydrolyze.[3]

Q3: What are the optimal reaction conditions for DSG-d4 crosslinking?

A3: Optimal conditions can vary depending on the specific proteins and their concentrations. However, a good starting point is:

  • pH: 7.2 - 8.5[1]

  • Temperature: Room temperature for 30-60 minutes, or 4°C for 2-4 hours.[3][5] Lower temperatures can help minimize hydrolysis of the NHS ester but may require longer incubation times.[1]

  • Molar Excess: A 10- to 50-fold molar excess of DSG-d4 to protein is a common starting point.[3]

Q4: How do I stop (quench) the crosslinking reaction?

A4: The reaction is quenched by adding a buffer containing primary amines, which will react with and consume any excess DSG-d4. Common quenching agents include Tris or glycine.[3][5] Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-20 minutes at room temperature.[3][5]

Q5: What are common side reactions or artifacts to be aware of?

A5: Besides the intended reaction with primary amines on lysine residues and the N-terminus, NHS esters can also react with serine, threonine, and tyrosine residues, although this is less common under controlled pH conditions. The most significant side reaction is the hydrolysis of the NHS ester, where the ester reacts with water instead of the protein. This results in an inactive carboxyl group and reduces the efficiency of the crosslinking reaction.

Experimental Protocols

General Protocol for In Vitro Protein Crosslinking with DSG-d4
  • Prepare Protein Sample:

    • Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.[5]

  • Prepare DSG-d4 Solution:

    • Allow the DSG-d4 vial to warm to room temperature before opening.[5]

    • Immediately before use, dissolve the DSG-d4 in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.[3][5]

  • Crosslinking Reaction:

    • Add the DSG-d4 stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][5]

  • Quench Reaction:

    • Add a quenching buffer (e.g., 1 M Tris or glycine, pH 7.5) to a final concentration of 20-50 mM.[3]

    • Incubate for 15-20 minutes at room temperature to stop the reaction.[3][5]

  • Remove Excess Reagent:

    • Remove unreacted and quenched DSG-d4 by dialysis or gel filtration (desalting column).[5]

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Summary of Recommended Reaction Conditions
ParameterRecommended RangeNotes
pH 7.2 - 8.5Critical for reaction efficiency and minimizing hydrolysis.[1]
Buffer Amine-free (PBS, HEPES)Avoid Tris and glycine during the reaction.[2][3]
DSG-d4 Concentration 0.25 - 5 mMFinal concentration in the reaction mixture.[3]
Molar Excess (DSG-d4:Protein) 10x to 50xDependent on protein concentration.[3]
Temperature Room Temperature or 4°CLower temperature reduces hydrolysis but requires longer incubation.[1][3][5]
Incubation Time 30 - 60 min (RT) or 2 - 4 hours (4°C)Optimize for your specific system.[3][5]
Quenching Agent Tris or GlycineFinal concentration of 20-50 mM.[3]
Quenching Time 15 - 20 minutesAt room temperature.[3][5]

Visualizations

DSG_Crosslinking_Workflow DSG-d4 Crosslinking Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) add_dsg Add DSG-d4 to Protein Solution (10-50x Molar Excess) prep_protein->add_dsg prep_dsg Prepare Fresh DSG-d4 in Anhydrous DMSO/DMF prep_dsg->add_dsg incubate Incubate (30-60 min @ RT or 2-4h @ 4°C) add_dsg->incubate quench Quench with Tris/Glycine (20-50 mM, 15 min) incubate->quench purify Remove Excess Reagent (Dialysis / Desalting) quench->purify analysis Analyze Products (SDS-PAGE, MS, etc.) purify->analysis

Caption: Workflow for a typical DSG-d4 crosslinking experiment.

Troubleshooting_Logic Troubleshooting Logic for Low Crosslinking start Low/No Crosslinking check_ph Is pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is DSG-d4 fresh? check_buffer->check_reagent Yes change_buffer Change Buffer (e.g., to PBS) check_buffer->change_buffer No check_conc Is protein conc. >2 mg/mL? check_reagent->check_conc Yes new_reagent Use Fresh DSG-d4 check_reagent->new_reagent No inc_prot_conc Increase Protein Concentration check_conc->inc_prot_conc No success Re-run Experiment check_conc->success Yes adjust_ph->success change_buffer->success new_reagent->success inc_prot_conc->success

Caption: Decision tree for troubleshooting low crosslinking efficiency.

References

Technical Support Center: Optimizing DSG-d4 Crosslinking and Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the quenching conditions for DSG-d4 (Disuccinimidyl glutarate-d4) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the DSG-d4 crosslinking reaction?

DSG-d4 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The NHS esters at both ends of the DSG-d4 molecule react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds. This reaction results in the covalent crosslinking of proteins or other molecules containing primary amines.

Q2: Why is quenching a critical step in the DSG-d4 reaction?

Quenching is essential to stop the crosslinking reaction at a desired time point. Without effective quenching, the DSG-d4 will continue to react, potentially leading to excessive crosslinking, formation of large, insoluble aggregates, and non-specific crosslinking, all of which can compromise experimental results.[1][2]

Q3: What are the most common reagents for quenching the DSG-d4 reaction?

The most common quenching reagents are those that contain primary amines, which react with and consume the excess, unreacted NHS esters of DSG-d4. These include:

Q4: What are the recommended concentrations and incubation conditions for quenching?

The optimal concentration and incubation time can vary depending on the specific experimental conditions. However, general guidelines are provided in the table below.

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation Temperature
Tris10-50 mM[5]15 minutes[5]Room Temperature
Glycine10-50 mM[5]15 minutes[5]Room Temperature

Q5: Can pH be used to quench the DSG-d4 reaction?

Yes, the hydrolysis of NHS esters is pH-dependent and increases significantly at higher pH values. Increasing the pH of the reaction mixture to above 8.5 will accelerate the hydrolysis of the unreacted NHS esters, effectively quenching the reaction. However, using a primary amine-containing quenching reagent is generally more rapid and reliable.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no crosslinking efficiency Hydrolysis of DSG-d4: DSG-d4 is moisture-sensitive and can hydrolyze if exposed to water.Always allow the DSG-d4 vial to equilibrate to room temperature before opening to prevent condensation. Prepare DSG-d4 solution immediately before use. Do not store DSG-d4 in solution.[5]
Incompatible reaction buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecules for reaction with DSG-d4.Use a non-amine buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer at a pH of 7.2-8.5.[4][5]
Protein precipitation or aggregation after crosslinking/quenching Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein complexes.Optimize the DSG-d4 concentration by performing a titration. Reduce the reaction time. Ensure efficient and rapid quenching.
Inappropriate solvent concentration: DSG is not readily soluble in aqueous solutions and is often dissolved in an organic solvent like DMSO or DMF. High concentrations of organic solvents can cause protein precipitation.Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically under 10%).
Ineffective quenching Insufficient quencher concentration: The concentration of the quenching reagent may not be sufficient to react with all the excess DSG-d4.Increase the final concentration of the quenching reagent (e.g., to 50-100 mM).
Quencher degradation: The quenching reagent may have degraded over time.Use a fresh stock of the quenching reagent.
Reversal of crosslinks Use of Tris as a quencher: Some studies have shown that Tris can potentially lead to the reversal of formaldehyde (B43269) crosslinks over time, and a similar effect could be a consideration for NHS-ester crosslinkers under certain conditions.If crosslink stability over time is a concern, consider using glycine for quenching, which has been shown to be less likely to cause reversal of crosslinks.[7]

Experimental Protocols

Protocol: Standard Quenching of DSG-d4 Reaction
  • Perform the Crosslinking Reaction:

    • Prepare your protein sample in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.

    • Immediately before use, dissolve DSG-d4 in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.

    • Add the DSG-d4 stock solution to your protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[5]

    • Incubate the reaction mixture for the desired time (e.g., 30 minutes at room temperature or 2 hours on ice).[5]

  • Prepare the Quenching Solution:

    • Prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris or 1 M Glycine, pH 7.5-8.0).

  • Quench the Reaction:

    • Add the quenching stock solution to the reaction mixture to achieve a final concentration of 10-50 mM.[5]

    • Mix thoroughly.

    • Incubate for 15 minutes at room temperature to ensure complete quenching of the unreacted DSG-d4.[5]

  • Downstream Processing:

    • The quenched reaction mixture is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.

    • If necessary, unreacted crosslinker and quenching reagent can be removed by methods such as dialysis or gel filtration.

Visualizations

DSG_Crosslinking_Workflow DSG-d4 Crosslinking and Quenching Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Sample Prepare Protein Sample Initiate Crosslinking Initiate Crosslinking Prepare Protein Sample->Initiate Crosslinking Prepare DSG-d4 Stock Prepare DSG-d4 Stock Prepare DSG-d4 Stock->Initiate Crosslinking Prepare Quenching Buffer Prepare Quenching Buffer Quench Reaction Quench Reaction Prepare Quenching Buffer->Quench Reaction Incubate Incubate Initiate Crosslinking->Incubate Incubate->Quench Reaction Downstream Analysis Downstream Analysis Quench Reaction->Downstream Analysis

Caption: Workflow for DSG-d4 crosslinking and quenching.

Troubleshooting_Logic Troubleshooting Logic for DSG-d4 Quenching Start Start Problem Observed Problem Observed Start->Problem Observed Low/No Crosslinking Low/No Crosslinking Problem Observed->Low/No Crosslinking e.g., No band shift Precipitation/Aggregation Precipitation/Aggregation Problem Observed->Precipitation/Aggregation e.g., Visible precipitate Ineffective Quenching Ineffective Quenching Problem Observed->Ineffective Quenching e.g., Continued reaction Check DSG-d4 Handling Check DSG-d4 Handling Low/No Crosslinking->Check DSG-d4 Handling Check Buffer Composition Check Buffer Composition Low/No Crosslinking->Check Buffer Composition Optimize DSG-d4 Concentration Optimize DSG-d4 Concentration Precipitation/Aggregation->Optimize DSG-d4 Concentration Check Quencher Concentration Check Quencher Concentration Ineffective Quenching->Check Quencher Concentration Use Fresh Quencher Use Fresh Quencher Ineffective Quenching->Use Fresh Quencher Solution Solution Check DSG-d4 Handling->Solution Check Buffer Composition->Solution Optimize DSG-d4 Concentration->Solution Check Quencher Concentration->Solution Use Fresh Quencher->Solution

Caption: Logic diagram for troubleshooting DSG-d4 quenching.

References

Technical Support Center: Analysis of DSG-d4 Crosslinked Peptides in MaxQuant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disuccinimidyl glutarate (DSG/DSG-d4) crosslinked peptides and their identification in the MaxQuant software environment.

Frequently Asked Questions (FAQs)

Q1: Can MaxQuant be used to identify peptides crosslinked with DSG and its deuterated analog, DSG-d4?

A1: Yes, MaxQuant, particularly with the integrated MaxLynx workflow, is capable of identifying peptides crosslinked with non-cleavable crosslinkers like DSG.[1][2][3] For quantitative crosslinking studies using DSG and DSG-d4, MaxQuant can also be used to quantify the light and heavy crosslinked peptide pairs.[4][5]

Q2: What is the general workflow for identifying crosslinked peptides in MaxQuant?

A2: The MaxLynx workflow within MaxQuant is specifically designed for the identification of crosslinked peptides.[1][2][3] The general steps involve:

  • 3D Peak Detection: MaxQuant identifies features in the MS1 data. This process has been improved to more accurately determine the monoisotopic peak of heavy molecules like crosslinked peptides.[1][2][3]

  • Peak Refinement: A computational step is introduced to "repair" peaks of heavy molecules that may be poorly defined due to noise.[2][3]

  • Andromeda Search (for linear peptides): The conventional Andromeda search engine is used to identify linear peptides and for mass recalibration.[2][3]

  • Crosslink Search: A specialized search engine within MaxLynx is used to identify crosslinked peptides. For non-cleavable crosslinkers like DSG, an N-squared search is performed.[1][2]

  • Scoring and FDR Control: Crosslinked peptide identifications are scored, and a posterior error probability (PEP) is used to control the false discovery rate (FDR).[1][2][6]

Q3: How do I configure MaxQuant for a DSG/DSG-d4 crosslinking experiment?

A3: You will need to configure the crosslinker settings within MaxQuant. In the "Crosslinks" tab under the "Configuration" panel, you can define a new crosslinker. You will need to provide a name, the chemical formula of the crosslinker, and the specificities of the reactive groups (e.g., primary amines like lysine).[1] For quantitative analysis with DSG-d4, you will need to specify the isotopic label.

Troubleshooting Guide

Issue 1: Low number of identified crosslinked peptides.

  • Possible Cause: Suboptimal fragmentation of crosslinked peptides.

    • Solution: Optimize MS/MS acquisition parameters. For non-cleavable crosslinkers, higher-energy collisional dissociation (HCD) is commonly used.[7] Experiment with different collision energies or use a stepped HCD approach to improve fragmentation of both peptide backbones.[8]

  • Possible Cause: Inefficient enrichment of crosslinked peptides.

    • Solution: Crosslinked peptides are often low in abundance compared to linear peptides.[1][2] Employing an enrichment strategy, such as size exclusion chromatography (SEC) after digestion, can help to enrich for the larger, crosslinked peptides.[7][9]

  • Possible Cause: Incorrect parameter settings in MaxQuant.

    • Solution:

      • Enzyme: Allow for more missed cleavages (e.g., up to four) as the crosslink can hinder enzyme activity.[1][4]

      • Peptide Length: Set a minimum peptide length of at least 5 amino acids.[1]

      • Peptide Mass: Increase the maximum peptide mass to accommodate the combined mass of two peptides and the crosslinker (e.g., 8000 Da).[1]

      • Charge State: For some instruments, it may be beneficial to increase the maximum charge state considered, as crosslinked peptides can have higher charges.[1]

Issue 2: Poor quantification accuracy for DSG/DSG-d4 pairs.

  • Possible Cause: Retention time shift due to the deuterium (B1214612) label.

    • Solution: The deuterium in DSG-d4 can cause it to elute slightly earlier or later than the DSG-linked peptide.[4][10] A previous version of MaxQuant had difficulty with this, but newer versions have improved feature detection.[4] Ensure you are using a recent version of MaxQuant. If issues persist, manual verification of peak integration may be necessary for critical quantifications.[4][10]

  • Possible Cause: Incorrect feature detection by MaxQuant.

    • Solution: MaxQuant's algorithm for detecting chromatographic features is well-established.[4] However, in complex spectra, it can sometimes misidentify singlets and doublets. Implementing label-swap replicas in your experimental design can help to identify and mitigate hidden quantification errors.[4][5]

Issue 3: High False Discovery Rate (FDR).

  • Possible Cause: Inadequate FDR control strategy.

    • Solution: MaxLynx uses a posterior error probability (PEP) based on total and partial scores to control the FDR.[1][2] It is crucial to understand that FDR can be estimated at different levels (peptide-spectrum matches, peptide pairs, residue pairs, and protein pairs).[6] Ensure that the FDR is controlled at the level most relevant to your biological question, typically at the residue pair or protein pair level. Be aware that some data analysis methods can inadvertently disrupt the relationship between decoys and false positives, leading to an underestimation of the true error rate.[11][12]

Experimental Protocols

Protocol 1: General Workflow for DSG Crosslinking and Sample Preparation

  • Protein Crosslinking:

    • Prepare your protein sample in a suitable buffer (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).[7]

    • Add the DSG crosslinker (dissolved in a solvent like DMSO) to the protein solution at a desired molar excess.[13]

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).[13]

    • Quench the reaction by adding a quenching buffer, such as ammonium (B1175870) bicarbonate, to a final concentration of 20 mM.[13]

  • Protein Denaturation and Digestion:

    • Denature the crosslinked proteins by adding urea.[13]

    • Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate with an alkylating agent (e.g., iodoacetamide).

    • Perform in-solution digestion with an enzyme such as trypsin.[7]

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Fractionate the peptide mixture using size exclusion chromatography (SEC) to enrich for the higher molecular weight crosslinked peptides.[7]

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Use a suitable gradient to ensure the elution of often more hydrophobic crosslinked peptides.[14]

Quantitative Data Summary

IssueParameterRecommendationRationale
Low Identifications Missed CleavagesUp to 4Crosslinks can hinder enzymatic cleavage.[1][4]
Max. Peptide Mass8000 DaTo include the mass of two peptides plus the crosslinker.[1]
Min. Peptide Length5To avoid spurious short peptide matches.[1]
Poor Quantification MaxQuant VersionLatestImproved algorithms for isotope-labeled quantification.[4]
Experimental DesignLabel-swap replicasTo uncover hidden quantification errors.[4][5]
High FDR FDR Control LevelResidue/Protein PairMore biologically relevant than PSM-level FDR.[6]

Visualizations

MaxLynx_Workflow cluster_maxquant MaxQuant Environment rawData Raw MS Data peakDetection 3D Peak Detection rawData->peakDetection peakRefinement Peak Refinement peakDetection->peakRefinement linearSearch Andromeda Search (Linear Peptides) peakRefinement->linearSearch crosslinkSearch MaxLynx Crosslink Search (e.g., N-squared for non-cleavable) peakRefinement->crosslinkSearch scoringFDR Scoring & FDR Control linearSearch->scoringFDR crosslinkSearch->scoringFDR results Identified Crosslinked Peptides scoringFDR->results

Caption: The MaxLynx computational workflow for crosslinked peptide identification within MaxQuant.

Troubleshooting_Logic start Problem with Crosslink Identification lowIDs Low Number of IDs start->lowIDs poorQuant Poor Quantification start->poorQuant highFDR High FDR start->highFDR sol_frag Optimize Fragmentation lowIDs->sol_frag Fragmentation Issue? sol_enrich Enrich Crosslinks lowIDs->sol_enrich Low Abundance? sol_params Check MQ Parameters lowIDs->sol_params Parameter Error? sol_rts Address RT Shift poorQuant->sol_rts Deuterium Effect? sol_labelswap Use Label-Swap poorQuant->sol_labelswap Feature Detection Error? sol_fdrlevel Control FDR at appropriate level highFDR->sol_fdrlevel Incorrect FDR control?

Caption: A logical troubleshooting guide for common issues in crosslink identification.

References

Strategies for reducing sample complexity in DSG-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions (FAQs) for reducing sample complexity in DSG-d4 experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high sample complexity in DSG-d4 experiments and how do they affect results?

A1: High sample complexity in DSG-d4 assays typically originates from two main sources: the biological sample itself and the experimental procedure.

  • Biological Complexity: Samples like plasma, serum, or tissue lysates contain a vast dynamic range of proteins, with a few high-abundance proteins (like albumin in serum) masking the signals from thousands of low-abundance proteins.[1] This can lead to the suppression of important biological signals and an incomplete profile of the DSG-d4-related pathways.

  • Process-Induced Complexity: Steps such as sample collection, storage, and preparation can introduce variability and artifacts. Inconsistent protocols, batch effects, and measurement errors are common sources of non-biological variation that complicate data analysis.[2][3]

Q2: I'm observing high variability between my technical replicates. What are the common causes and how can I troubleshoot this?

A2: High variability between technical replicates is a common issue that points to problems with experimental consistency rather than biological differences. The troubleshooting workflow below can help you identify the source of the issue.

First, ensure that your experimental procedures are highly standardized.[2] This includes using calibrated instruments, consistent reagent preparation, and uniform handling of all samples.[3] If variability persists, consider implementing a blocking strategy in your experimental design, where replicates are grouped together to minimize the impact of known sources of variation.[4]

Troubleshooting High Replicate Variability

G cluster_0 Investigation Phase cluster_1 Action Phase start High Variability in Technical Replicates procedure Review Experimental Protocol Consistency start->procedure Inconsistent Procedures? reagents Check Reagent Quality & Aliquoting start->reagents Reagent Degradation? equipment Verify Instrument Calibration & Performance start->equipment Instrument Drift? handling Assess Sample Handling & Pipetting start->handling Human Error? standardize Standardize Protocol (Use SOPs) procedure->standardize new_reagents Use Fresh Reagents & Single-Use Aliquots reagents->new_reagents recalibrate Recalibrate Instruments equipment->recalibrate training Retrain Personnel on Precision Pipetting handling->training end Variability Reduced standardize->end new_reagents->end recalibrate->end training->end G DSG-d4 Experimental Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase exp_design Experimental Design (Blocking, Randomization) sample_coll Sample Collection exp_design->sample_coll sample_prep Sample Preparation sample_coll->sample_prep sub_prep Depletion or Fractionation? sample_prep->sub_prep dsg4_assay DSG-d4 Assay sub_prep->dsg4_assay Yes/No data_acq Data Acquisition dsg4_assay->data_acq sub_data Dimensionality Reduction? data_acq->sub_data data_analysis Statistical Analysis & Interpretation sub_data->data_analysis Yes/No G Trade-offs in Complexity Reduction Strategies cluster_physical Physical Method Attributes cluster_computational Computational Method Attributes center Goal: Reduce Sample Complexity physical Physical Methods (Depletion, Fractionation) center->physical computational Computational Methods (PCA, t-SNE) center->computational p_pro1 Increases detection of low-abundance signals physical->p_pro1 p_con1 Adds time, cost, and potential sample loss physical->p_con1 c_pro1 No sample loss, reduces post-acquisition complexity computational->c_pro1 c_con1 May obscure biology if used improperly; requires expertise computational->c_con1

References

Technical Support Center: Overcoming Challenges in DSG-d4 Crosslinking of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing DSG-d4 crosslinking of membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is DSG-d4, and why is it used for crosslinking membrane proteins?

Disuccinimidyl glutarate (DSG), and its deuterated form DSG-d4, is a homobifunctional, amine-reactive crosslinker.[1][2] It is commonly used to covalently link interacting proteins, effectively "freezing" protein complexes for subsequent analysis.[1] DSG is cell membrane permeable, making it suitable for crosslinking proteins within their native cellular environment, including integral membrane proteins and cytosolic proteins.[1] The 7.7 Å spacer arm of DSG is useful for capturing protein interactions within a specific distance range.[1][3] The deuterated (d4) version is particularly valuable in mass spectrometry-based analyses, as it introduces a predictable mass shift that aids in the identification of crosslinked peptides.[2]

Q2: My crosslinking reaction is inefficient, resulting in low yields of crosslinked products. What are the possible causes and solutions?

Low crosslinking efficiency can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal DSG-d4 Concentration: The concentration of DSG-d4 is critical. A 10 to 20 molar excess of crosslinker to protein is a general starting point.[1] However, for lower protein concentrations (<5 mg/mL), a 20- to 50-fold molar excess may be necessary.[4] It's recommended to perform a concentration titration to determine the optimal amount for your specific protein and sample conditions.[5]

  • Incorrect Buffer Composition: The crosslinking reaction is pH-sensitive and should be performed in an amine-free buffer at a pH between 7.0 and 8.0.[1][6] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS-ester of DSG-d4 and should be avoided in the reaction buffer itself.[4][7] Suitable buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers.[1][4]

  • DSG-d4 Hydrolysis: DSG is moisture-sensitive and can hydrolyze, rendering it inactive.[4][6] Always allow the DSG-d4 vial to equilibrate to room temperature before opening to prevent condensation.[4][6] Prepare DSG-d4 solutions in a dry organic solvent like DMSO or DMF immediately before use and do not store it in solution.[4][6]

  • Inaccessible Lysine (B10760008) Residues: DSG reacts with primary amines, primarily the ε-amine of lysine residues.[4] If the interacting surfaces of your membrane proteins have few or inaccessible lysine residues, crosslinking efficiency will be low. Consider using a crosslinker with a different reactive group or a longer spacer arm.

Q3: I am observing significant protein aggregation and precipitation after adding the crosslinker. How can I prevent this?

Protein aggregation is a common issue, especially with membrane proteins which are prone to instability once removed from their native lipid environment.[8][9]

  • Optimize Detergent and Solubilization Conditions: Proper solubilization is crucial for keeping membrane proteins stable and in a near-native conformation.[8][10][11] It is advisable to screen different detergents and their concentrations to find the optimal conditions for your target protein.[8][12] The amount of detergent should be sufficient to solubilize the protein but not so high as to disrupt protein-protein interactions.[10]

  • Control Crosslinker Concentration: High concentrations of the crosslinker can lead to extensive, non-specific crosslinking, resulting in large, insoluble aggregates.[13] Perform a titration to find the lowest effective concentration of DSG-d4.

  • Reaction Time and Temperature: Shorter reaction times or performing the reaction at a lower temperature (e.g., 4°C for 2-3 hours instead of room temperature for 45 minutes) can help to control the extent of crosslinking and reduce aggregation.[1][6]

Q4: How do I effectively quench the crosslinking reaction?

Quenching is essential to stop the reaction and prevent further, potentially non-specific, crosslinking.

  • Use an Amine-Containing Buffer: Add an excess of a primary amine-containing buffer to consume any unreacted DSG-d4.[1][4] Common quenching agents include Tris or glycine at a final concentration of 10-50 mM.[1][4]

  • Incubation Time: Allow the quenching reaction to proceed for at least 15-20 minutes at room temperature.[1][4]

Q5: What are the best practices for preparing DSG-d4 crosslinked membrane proteins for mass spectrometry analysis?

The analysis of crosslinked membrane proteins by mass spectrometry (XL-MS) presents unique challenges due to the presence of detergents and the low abundance of crosslinked peptides.[9]

  • Removal of Interfering Substances: Detergents and lipids can interfere with mass spectrometry analysis.[9] Techniques like gel filtration, dialysis, or protein precipitation can be used to remove these substances after crosslinking and quenching.[1]

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance.[14][15] Enrichment strategies, such as strong cation exchange (SCX) chromatography or the use of enrichable crosslinkers, can significantly improve their detection.[14][16][17]

  • Use of MS-Cleavable Crosslinkers: While DSG-d4 is not MS-cleavable, for complex samples, consider using MS-cleavable crosslinkers like DSSO.[18][19][20] These linkers can be fragmented in the mass spectrometer, simplifying the identification of the constituent peptides.[18]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low yield of crosslinked product Inactive DSG-d4 due to hydrolysis.Equilibrate DSG-d4 to room temperature before opening. Prepare fresh solutions in dry DMSO or DMF immediately before use.[4][6]
Suboptimal crosslinker concentration.Perform a titration of DSG-d4 concentration (e.g., 0.25-5 mM final concentration).[4] For low protein concentrations, use a higher molar excess (20-50 fold).[4]
Incorrect reaction buffer.Use an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-8.0.[1][4] Avoid buffers containing Tris or glycine.[4]
Inaccessible reactive sites on the protein.Consider using a crosslinker with a different spacer arm length or a different reactive chemistry.
High molecular weight smears or aggregates on SDS-PAGE Excessive crosslinking.Reduce the DSG-d4 concentration.[13] Shorten the reaction time or perform the reaction at a lower temperature (4°C).[1][6]
Poor protein solubility/stability.Optimize the detergent and solubilization conditions for the membrane protein.[8][10] Screen different detergents and concentrations.[12]
Difficulty identifying crosslinked peptides by mass spectrometry Low abundance of crosslinked peptides.Implement an enrichment strategy for crosslinked peptides, such as strong cation exchange (SCX) chromatography.[14][17]
Interference from detergents or lipids.Remove detergents and lipids after crosslinking using methods like gel filtration, dialysis, or precipitation.[1][9]
Complex fragmentation spectra.For very complex samples, consider using an MS-cleavable crosslinker to simplify data analysis.[18][19]
Loss of protein activity after crosslinking Crosslinker modifying residues in the active site.This is a known risk of NHS-ester chemistry.[4] If activity is crucial, consider alternative crosslinking strategies or targeted mutagenesis to protect active site lysines.

Experimental Protocols

General Protocol for DSG-d4 Crosslinking of Integral Membrane Proteins

This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is recommended for each specific system.

  • Sample Preparation:

    • Isolate and solubilize membrane proteins in an appropriate amine-free buffer (e.g., PBS, HEPES) containing a suitable detergent.[8] The optimal pH is between 7.0 and 8.0.[1]

    • Ensure the protein concentration is known to calculate the required molar excess of the crosslinker.

  • DSG-d4 Preparation:

    • Allow the vial of DSG-d4 to warm to room temperature before opening.[1][4]

    • Immediately before use, dissolve the DSG-d4 in dry DMSO or DMF to create a stock solution (e.g., 10-25 mM).[1][4]

  • Crosslinking Reaction:

    • Add the DSG-d4 stock solution to the protein sample to achieve the desired final concentration (a starting point is a 10-20 molar excess).[1]

    • Incubate the reaction mixture. Typical conditions are 30-45 minutes at room temperature or 2-3 hours at 4°C.[1][4][6]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 10-50 mM.[1][4]

    • Incubate for 15-20 minutes at room temperature.[1][4]

  • Downstream Processing:

    • The sample is now ready for analysis by SDS-PAGE, Western blotting, or for further processing for mass spectrometry.

    • For mass spectrometry, remove unreacted crosslinker, quenching agent, and detergents by dialysis, gel filtration, or precipitation.[1]

Visualizations

DSG_Crosslinking_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Membrane_Protein_Solubilization Membrane Protein Solubilization Crosslinking Crosslinking (RT or 4°C) Membrane_Protein_Solubilization->Crosslinking DSG_d4_Prep DSG-d4 Preparation DSG_d4_Prep->Crosslinking Quenching Quenching (Tris/Glycine) Crosslinking->Quenching SDS_PAGE SDS-PAGE / Western Blot Quenching->SDS_PAGE MS_Prep MS Sample Prep (Cleanup/Enrichment) Quenching->MS_Prep Mass_Spectrometry Mass Spectrometry Analysis MS_Prep->Mass_Spectrometry

Caption: Workflow for DSG-d4 crosslinking of membrane proteins.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_agg Solutions for Aggregation cluster_solutions_ms Solutions for MS Issues Start Start Experiment Problem Problem Encountered? Start->Problem Low_Yield Low/No Crosslinking Problem->Low_Yield Yes Aggregation Aggregation/ Precipitation Problem->Aggregation MS_Issues MS Identification Issues Problem->MS_Issues Success Successful Crosslinking Problem->Success No Check_DSG_Activity Check DSG-d4 Activity (Prepare Fresh) Low_Yield->Check_DSG_Activity Optimize_Concentration Optimize DSG-d4 Concentration Low_Yield->Optimize_Concentration Check_Buffer Check Buffer pH & Composition Low_Yield->Check_Buffer Optimize_Solubilization Optimize Solubilization (Detergent Screen) Aggregation->Optimize_Solubilization Reduce_Concentration Reduce DSG-d4 Concentration Aggregation->Reduce_Concentration Modify_Reaction_Conditions Modify Reaction (Time/Temp) Aggregation->Modify_Reaction_Conditions Enrich_Peptides Enrich Crosslinked Peptides MS_Issues->Enrich_Peptides Remove_Interference Remove Detergents/ Lipids MS_Issues->Remove_Interference

Caption: Troubleshooting logic for DSG-d4 crosslinking experiments.

References

How to deal with incomplete fragmentation of DSG-d4 crosslinked peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the mass spectrometric analysis of crosslinked peptides, with a specific focus on incomplete fragmentation of peptides crosslinked with disuccinimidyl glutarate-d4 (DSG-d4).

Troubleshooting Guides

Problem: Incomplete or Poor Fragmentation of DSG-d4 Crosslinked Peptides

One of the most common challenges in crosslinking mass spectrometry (XL-MS) is obtaining sufficient fragmentation of both peptides within a crosslinked pair to enable confident identification. This is particularly true for non-cleavable crosslinkers like DSG.[1] Below are common causes and recommended solutions.

Possible Cause 1: Suboptimal Collision Energy

Insufficient or excessive collision energy is a primary reason for poor fragmentation.[2] For non-cleavable crosslinkers, a balance must be struck to fragment the peptide backbones without complete signal loss.

Recommended Actions:

  • Optimize Collision Energy: Systematically test a range of normalized collision energies (NCEs) to find the optimal setting for your instrument and sample type. For Higher-Energy Collisional Dissociation (HCD), a common starting point is an NCE of 30%, but optimal values can vary.[3][4] Stepped HCD, which applies a range of collision energies to a single precursor, can significantly improve fragment ion coverage.[5][6][7]

  • Consider a Data-Dependent Decision Tree: For advanced instruments like the Orbitrap Fusion Lumos, a data-dependent decision tree can be employed. This allows the instrument to select the optimal fragmentation method (e.g., HCD or EThcD) based on the precursor's charge state and m/z, which can improve sequence coverage, especially for high-charge-density precursors.[3][4]

Possible Cause 2: Inappropriate Fragmentation Method

The choice of fragmentation technique significantly impacts the quality of MS/MS spectra for crosslinked peptides.

Recommended Actions:

  • Higher-Energy Collisional Dissociation (HCD): HCD is generally the preferred method for non-cleavable crosslinkers as it often provides better sequence coverage compared to Collision-Induced Dissociation (CID).[1][3][8]

  • Electron Transfer Dissociation (ETD): ETD can be advantageous for highly charged precursor ions (z > 3) and can provide complementary fragmentation information (c- and z-ions) to HCD (b- and y-ions).[3][4][9] However, ETD alone can suffer from incomplete fragmentation.[3][4]

  • Combined Fragmentation (EThcD/ETciD): Combining ETD with supplemental HCD (EThcD) or CID (ETciD) can significantly improve fragment ion coverage, particularly for precursors with high charge density.[3][4]

Possible Cause 3: High Precursor Charge State

While a higher charge state can be beneficial for ETD, it can sometimes lead to complex spectra with lower intensity fragment ions in HCD. The charge state of a peptide can influence its fragmentation behavior.[10][11][12]

Recommended Actions:

  • Charge State-Dependent Analysis: If your instrument allows, consider using different fragmentation parameters for different charge states.

  • Optimize Sample Preparation: Modifications to the sample preparation protocol, such as adjusting the pH of the digestion buffer, can sometimes influence the charge state distribution of the resulting peptides.

Possible Cause 4: One Peptide in the Crosslink is More Difficult to Fragment

It is a common observation that one peptide in a crosslinked pair fragments well, while the other yields few or no fragment ions.[1] This can be due to the intrinsic properties of the peptide sequence.

Recommended Actions:

  • Employ Multiple Fragmentation Techniques: Acquiring data with different fragmentation methods (e.g., HCD and ETD) can help to obtain fragments from both peptides.

  • Utilize Stepped Collision Energy: As mentioned before, stepped HCD can help to generate a wider range of fragment ions, potentially including those from the more stable peptide.

  • MS3-based Approaches: For some instruments, an MS3 approach can be used. In this method, a fragment ion from the well-fragmented peptide is isolated and further fragmented. While more common for cleavable crosslinkers, it can sometimes provide additional information for non-cleavable ones.

Data Presentation

Table 1: Recommended Starting Points for MS/MS Fragmentation Parameters

This table provides general starting parameters for various fragmentation methods on an Orbitrap Fusion Lumos mass spectrometer. These should be optimized for your specific sample and instrument.

ParameterHCDStepped HCDETDEThcD
Precursor Charge States 3-83-83-83-8
Isolation Window (m/z) 1.41.41.61.4
Normalized Collision Energy (NCE) 30%27 ± 6%N/AETD followed by 15-25% HCD
ETD Reaction Time N/AN/ACalibrated charge-dependentCalibrated charge-dependent
Detector OrbitrapOrbitrapIon Trap or OrbitrapOrbitrap
Resolution 15,000 - 30,00015,000 - 30,00015,000 - 30,00030,000

Data compiled from multiple sources.[3][4][5][13]

Experimental Protocols

Protocol 1: Generic Sample Preparation for XL-MS
  • Protein Crosslinking: Incubate the purified protein or protein complex with DSG-d4 at a molar excess (e.g., 10-50 fold) in a suitable buffer (e.g., HEPES or PBS, pH 7.4) for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching agent, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Digest the crosslinked proteins with a protease, most commonly trypsin.

  • Desalting: Desalt the peptide mixture using C18 StageTips or a similar method.

  • (Optional) Enrichment: For complex samples, consider enriching for crosslinked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[14]

Protocol 2: Basic LC-MS/MS Method for DSG-d4 Crosslinked Peptides
  • LC Separation: Separate the peptides on a reverse-phase nano-LC column using a gradient of increasing acetonitrile (B52724) concentration.

  • MS1 Acquisition: Acquire full MS scans in the Orbitrap at high resolution (e.g., 120,000).

  • MS2 Acquisition (Data-Dependent):

    • Select the most intense precursor ions with charge states between 3+ and 8+ for fragmentation.

    • Use HCD with a stepped normalized collision energy (e.g., 25%, 30%, 35%).

    • Acquire MS2 scans in the Orbitrap at a resolution of 15,000-30,000.

    • Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.

Mandatory Visualization

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks & Optimizations cluster_2 Advanced Troubleshooting cluster_3 Data Analysis & Interpretation start Incomplete Fragmentation of DSG-d4 Crosslinked Peptides collision_energy Optimize Collision Energy (e.g., Stepped HCD) start->collision_energy fragmentation_method Select Appropriate Fragmentation Method (HCD/ETD/EThcD) start->fragmentation_method charge_state Consider Precursor Charge State Effects collision_energy->charge_state one_peptide_issue Address Poor Fragmentation of One Peptide fragmentation_method->one_peptide_issue data_analysis Utilize Specialized XL-MS Software charge_state->data_analysis one_peptide_issue->data_analysis sample_prep Review Sample Preparation sample_prep->start Iterative Optimization manual_validation Manual Validation of Spectra data_analysis->manual_validation

Caption: Troubleshooting workflow for incomplete fragmentation of DSG-d4 crosslinked peptides.

FactorsAffectingFragmentation cluster_0 Instrument Parameters cluster_1 Peptide Properties cluster_2 Sample Preparation collision_energy Collision Energy center Fragmentation Efficiency collision_energy->center fragmentation_method Fragmentation Method (HCD, ETD, etc.) fragmentation_method->center acquisition_speed Acquisition Speed acquisition_speed->center charge_state Precursor Charge State charge_state->center sequence Amino Acid Sequence sequence->center size Peptide Size size->center purity Sample Purity purity->center enrichment Enrichment Strategy enrichment->center

Caption: Key factors influencing the fragmentation efficiency of crosslinked peptides.

Frequently Asked Questions (FAQs)

Q1: Why am I getting good fragmentation for one peptide in the crosslink but not the other?

This is a common issue in XL-MS.[1] The stability of the two peptides to fragmentation can differ due to their amino acid composition and sequence. Peptides with a high number of basic residues, for example, can sometimes be more resistant to fragmentation. To address this, try using a combination of fragmentation techniques (e.g., HCD and ETD) or a stepped HCD approach to provide a broader range of fragmentation energies.

Q2: What is the best fragmentation method for DSG-d4 crosslinked peptides?

For non-cleavable crosslinkers like DSG, HCD is generally considered the most effective single fragmentation method due to its ability to provide good sequence coverage.[3] However, for highly charged precursors, EThcD can outperform HCD.[3][4] The optimal method may depend on your specific sample and the instrumentation available.

Q3: How does the d4-label on DSG affect fragmentation?

The four deuterium (B1214612) atoms on DSG-d4 add 4 Da to the mass of the crosslinker. This mass shift is useful for distinguishing crosslinked peptides from unmodified peptides in the MS1 scan, especially when used in combination with the light (d0) version of DSG. The deuterium label itself does not significantly alter the fragmentation behavior of the peptide backbones.

Q4: Should I enrich my sample for crosslinked peptides?

Enrichment is highly recommended for complex samples, such as cell lysates.[14][15] Crosslinked peptides are often present at a much lower abundance than linear peptides, making their detection and fragmentation challenging. Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) can significantly increase the number of identified crosslinks by removing the majority of unmodified peptides.[14]

Q5: What software can I use to analyze data with incomplete fragmentation?

Several software packages are available for analyzing crosslinking data. For incompletely fragmented spectra, it is crucial to use software that can handle ambiguous data and provide clear scoring metrics. Some commonly used software includes MaxLynx, pLink, and MeroX. Manual validation of the spectra is also a critical step to ensure the accuracy of the identifications.

References

Technical Support Center: Optimizing Digestion of DSG-d4 Crosslinked Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disuccinimidyl glutarate (DSG) and its deuterated analog, DSG-d4, in crosslinking mass spectrometry (XL-MS) workflows.

Frequently Asked Questions (FAQs)

Q1: What is DSG-d4 and why is it used in crosslinking studies?

A1: Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive, and membrane-permeable crosslinker.[1] It covalently links primary amines (the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) that are in close spatial proximity.[2] DSG has a spacer arm length of 7.7 Å.[1][3] DSG-d4 is a deuterated version of DSG, containing four deuterium (B1214612) atoms, which results in a 4 Dalton mass shift in mass spectrometry analysis.[4] This isotopic labeling is particularly useful for quantitative crosslinking studies, allowing for the differentiation and relative quantification of crosslinked peptides from different experimental conditions (e.g., treated vs. untreated).[5]

Q2: What are the critical first steps before starting a DSG-d4 crosslinking experiment?

A2: A successful experiment begins with proper reagent handling and buffer selection.

  • Reagent Preparation : DSG is moisture-sensitive.[2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare DSG solutions fresh in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use, as the NHS-ester is prone to hydrolysis in aqueous solutions.[2][6]

  • Buffer Selection : The reaction buffer should have a pH between 7 and 9 and must be free of primary amines.[2] Buffers such as PBS, HEPES, bicarbonate, or borate (B1201080) are suitable.[2] Avoid buffers containing Tris or glycine, as they will compete with the target proteins for reaction with the crosslinker.[7]

Q3: My crosslinking efficiency is low. What are the common causes and how can I improve it?

A3: Low crosslinking efficiency can stem from several factors:

  • Reagent Hydrolysis : As mentioned, DSG is susceptible to hydrolysis. Ensure it is freshly prepared.[2] Stock solutions should not be stored.[7]

  • Insufficient Crosslinker Concentration : The optimal concentration often needs to be determined empirically. A common starting range is 0.25-5 mM for in-solution crosslinking or a 10- to 50-fold molar excess over the protein concentration.[2] For in-cell crosslinking, concentrations around 1-2 mM are often used.[2]

  • Suboptimal Incubation Time : A typical incubation time is 30 minutes at room temperature or up to 2 hours on ice.[2] Longer incubations can lead to non-specific crosslinking and aggregation, and the reagent may lose stability.[8]

  • Quenching : After incubation, the reaction must be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[2]

Q4: Why is protein digestion more challenging for crosslinked samples?

A4: The introduction of covalent crosslinks can significantly impact protein digestion. The crosslinker can react with lysine residues, which are primary cleavage sites for trypsin, the most commonly used protease in proteomics.[9] This modification can block tryptic cleavage, leading to long, difficult-to-identify peptides. Furthermore, the crosslinks can create complex, multi-peptide structures that are less accessible to proteases.[9]

Q5: Which enzymes are recommended for digesting DSG-crosslinked samples?

A5: While trypsin is still a cornerstone, using it in combination with other proteases or employing alternative enzymes is highly recommended to improve sequence coverage.[9][10]

  • Trypsin : Cleaves at the C-terminus of lysine (K) and arginine (R). It is often used as the first-line enzyme.

  • LysC : Cleaves at the C-terminus of lysine (K). It is more resistant to denaturation than trypsin and can be used in the presence of urea (B33335). A sequential digestion with LysC followed by trypsin is a common and effective strategy.[9][10]

  • GluC (V8 Protease) : Cleaves at the C-terminus of glutamic acid (E) and aspartic acid (D).[9][11]

  • Chymotrypsin : Cleaves at the C-terminus of large hydrophobic residues like phenylalanine (F), tyrosine (Y), and tryptophan (W).[9]

  • Elastase : Has broader specificity and can be used sequentially after trypsin to further digest long peptides.[12]

Using multiple proteases in parallel experiments can significantly increase the identification of unique crosslinked sites.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Protein Precipitation after Crosslinking Over-crosslinking has altered the protein's net charge and solubility.[7]Empirically optimize the crosslinker concentration by performing a titration. Start with a lower molar excess of DSG-d4.
Low Yield of Crosslinked Peptides 1. Inefficient crosslinking reaction. 2. Incomplete protein digestion. 3. Loss of sample during cleanup.1. Review the "Low crosslinking efficiency" FAQ. Ensure fresh reagent and appropriate buffers are used.[2][7] 2. Optimize the digestion protocol. Consider sequential digestion with multiple enzymes (e.g., LysC then Trypsin).[9][10] Increase digestion time or enzyme-to-protein ratio. 3. Use low-binding tubes and tips. Ensure cleanup methods (e.g., SEC, C18) are optimized for crosslinked peptides, which can be larger and more complex.
Poor Sequence Coverage of Digested Peptides 1. Trypsin cleavage sites are blocked by the crosslinker. 2. Large, crosslinked peptide complexes are inaccessible to the enzyme.1. Use a combination of proteases with different specificities (e.g., Trypsin, GluC, Chymotrypsin) in separate experiments.[9] 2. Employ a sequential digestion strategy. For example, an initial digest with Trypsin followed by a second digest with a less specific enzyme like Elastase.[12] 3. Ensure efficient protein denaturation (e.g., with Urea, SDS, or RapiGest) prior to digestion to improve accessibility.[13]
High Number of Unmodified (Linear) Peptides Identified 1. Crosslinking reaction was inefficient. 2. Digestion is highly efficient, but crosslinked peptides are not being detected effectively by the mass spectrometer.1. Re-optimize crosslinker concentration and incubation time.[2][8] 2. Consider enriching for crosslinked peptides using size exclusion chromatography (SEC) to remove smaller, linear peptides.[14] 3. Optimize MS acquisition methods. For MS-cleavable crosslinkers, specific fragmentation methods (e.g., stepped-HCD or MS2-MS3) can improve identification.[14][15]
Inconsistent Results Between Replicates 1. Variability in sample preparation (lysis, protein quantification). 2. Inconsistent crosslinker addition or quenching. 3. Variable digestion efficiency.1. Standardize lysis protocols and perform accurate protein quantification before crosslinking to ensure equal starting material.[16] 2. Prepare a master mix of the crosslinker solution and add it consistently. Ensure quenching is rapid and complete. 3. Use a standardized digestion protocol with precise control over temperature, time, and enzyme-to-protein ratio.[13]

Experimental Protocols & Data

Protocol 1: General In-Solution Digestion of DSG-Crosslinked Proteins

This protocol provides a starting point for digesting crosslinked protein complexes.

  • Denaturation, Reduction, and Alkylation :

    • Resuspend the crosslinked protein pellet in a denaturation buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate).[9]

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[14]

    • Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[14]

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.[14]

  • Enzymatic Digestion :

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M (critical for trypsin activity).

    • Add the desired protease. For sequential digestion, add the first enzyme (e.g., LysC) and incubate, then add the second enzyme (e.g., Trypsin).

    • Incubate overnight at 37°C.

  • Cleanup :

    • Stop the digestion by acidification with trifluoroacetic acid (TFA) or formic acid to a final concentration of 1%.[14]

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.[14]

Table 1: Recommended Enzyme Digestion Parameters
Enzyme Protein:Enzyme Ratio (w/w) Incubation Temperature Incubation Time Notes
Trypsin 30:1 to 50:1[10][14]37°C16-18 hours[10][12]Urea concentration must be <2M.
LysC 100:1[10]37°C4-8 hours[10]Often used prior to trypsin in a sequential digest. Tolerant to higher urea concentrations.
GluC 30:1 to 50:1[10][14]37°C4-18 hours[10][14]Specificity depends on the buffer (cleaves after E in bicarbonate, E and D in phosphate).[11]
Chymotrypsin 50:1[10]37°C18 hours[10]Provides complementary cleavage to trypsin.
Elastase ~65:1 (15 ng/µL)[12]37°C30 minutes to 4 hours[12]Used in sequential digests after trypsin to shorten long peptides.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Denaturation & Digestion cluster_analysis Analysis Protein_Sample Protein Complex in Amine-Free Buffer Crosslinking Add DSG-d4 (e.g., 1-2 mM, 30 min, RT) Protein_Sample->Crosslinking Quenching Quench Reaction (e.g., 50 mM Tris) Crosslinking->Quenching Denaturation Denature, Reduce (DTT), & Alkylate (IAA) Quenching->Denaturation Digestion Sequential Digestion (e.g., LysC, then Trypsin) Denaturation->Digestion Cleanup Peptide Cleanup (C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Identify Crosslinked Peptides) LCMS->Data_Analysis

Caption: Workflow for DSG-d4 crosslinking and sample preparation for mass spectrometry.

troubleshooting_logic cluster_xl Crosslinking Issues cluster_digest Digestion Issues Start Low Yield of Crosslinked Peptides Check_XL Check Crosslinking Efficiency (SDS-PAGE for high-MW bands) Start->Check_XL Check_Digest Check Digestion Efficiency (Analyze linear peptides) Start->Check_Digest XL_OK High-MW Bands Present? Check_XL->XL_OK Digest_OK Good Protein Coverage from Linear Peptides? Check_Digest->Digest_OK Optimize_XL Optimize Crosslinker Concentration & Time XL_OK->Optimize_XL No Enrich Enrich for Crosslinks (e.g., SEC) XL_OK->Enrich Yes Optimize_Digest Use Multiple/Sequential Enzymes. Optimize Denaturation. Digest_OK->Optimize_Digest No Digest_OK->Enrich Yes

Caption: Troubleshooting logic for identifying sources of poor crosslink identification.

References

Technical Support Center: DSG-d4 Crosslinking in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers utilizing DSG-d4 for cellular crosslinking studies. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and avoid common pitfalls such as over-crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is DSG-d4 and how does it work as a crosslinker?

A1: Disuccinimidyl glutarate (DSG)-d4 is a homobifunctional, amine-reactive crosslinking agent. It contains N-hydroxysuccinimide (NHS) esters at both ends of a 7.7 Å spacer arm.[1][2] These NHS esters react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1] The "d4" designation indicates that the glutarate portion of the molecule is labeled with four deuterium (B1214612) atoms. This isotopic labeling is particularly useful in mass spectrometry-based experiments for distinguishing crosslinked peptides from background signals. DSG is cell membrane permeable, allowing for the crosslinking of intracellular proteins.[3]

Q2: What is the primary purpose of using DSG-d4 in combination with other crosslinkers like formaldehyde (B43269)?

A2: DSG-d4 is often used in a two-step crosslinking process, typically preceding the use of formaldehyde.[4][5][6] This sequential approach is designed to first capture protein-protein interactions (using DSG-d4) and then fix these complexes to DNA (using formaldehyde).[4] This method can be particularly effective for studying transcription factors that may not directly bind to DNA but are part of larger protein complexes that do.[7]

Q3: What are the initial signs of over-crosslinking in my cell sample?

A3: Over-crosslinking can manifest in several ways. A primary indicator, especially in Chromatin Immunoprecipitation (ChIP) experiments, is difficulty in shearing chromatin to the desired size range (typically 200-500 bp).[4][8] Over-fixed chromatin becomes resistant to sonication.[6][8] Other signs of over-crosslinking can include the masking of epitopes, which prevents antibody binding during immunoprecipitation, and a general decrease in the yield of your target protein-DNA complexes.

Q4: How should I prepare and handle DSG-d4 to ensure its reactivity?

A4: DSG-d4 is sensitive to moisture.[1] To prevent hydrolysis of the NHS esters, which renders the crosslinker inactive, it is crucial to allow the vial to equilibrate to room temperature before opening.[1] DSG-d4 should be dissolved in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4] Do not store DSG-d4 in solution, as it will readily hydrolyze.[1][9]

Troubleshooting Guide: Avoiding Over-crosslinking with DSG-d4

Over-crosslinking can be a significant hurdle in obtaining reliable and reproducible results. The following guide provides specific troubleshooting steps to help you optimize your DSG-d4 crosslinking protocol.

Issue 1: Chromatin is resistant to shearing after crosslinking.
  • Possible Cause: The concentration of DSG-d4 is too high or the incubation time is too long, leading to excessive crosslinking.

  • Solution: Perform a titration experiment to determine the optimal DSG-d4 concentration and incubation time for your specific cell type and experimental goals. Start with a lower concentration and shorter incubation time and gradually increase them while monitoring chromatin shearing efficiency.

ParameterRecommended Starting RangeNotes
DSG-d4 Concentration 0.25 - 2 mM[1][4][10]The optimal concentration can be protein-dependent. For highly abundant proteins, a lower concentration may be sufficient.
Incubation Time 15 - 45 minutes at Room Temperature[4][5]Shorter incubation times are recommended to start. Some protocols suggest 2 hours on ice.[1][10]
Incubation Temperature Room Temperature or 4°CReactions are slower at 4°C, which can provide better control over the extent of crosslinking.[3]
Issue 2: Low yield of immunoprecipitated protein-DNA complexes.
  • Possible Cause: Over-crosslinking may be masking the epitope recognized by your antibody.

  • Solution: In addition to optimizing DSG-d4 concentration and incubation time, consider the quenching step. Ensure that the quenching reaction is efficient to stop the crosslinking reaction completely.

Quenching ReagentFinal ConcentrationIncubation Time
Tris or Glycine (B1666218) 10 - 50 mM[1][10]15 minutes at Room Temperature[1][10]
  • Experimental Tip: After optimizing the DSG-d4 crosslinking step, if you are performing a two-step crosslinking protocol, you may also need to adjust the formaldehyde concentration and incubation time.[7][8]

Issue 3: High background signal in downstream applications.
  • Possible Cause: Non-specific crosslinking due to suboptimal reaction conditions.

  • Solution: Ensure that your cells are thoroughly washed with a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), before adding the crosslinker.[4][10] Buffers containing primary amines, like Tris, will quench the NHS-ester reaction.[1]

Experimental Protocols

Standard Two-Step Crosslinking Protocol (for adherent cells)
  • Cell Preparation: Grow cells to approximately 75-80% confluency.[4]

  • Washing: Wash the cells three times with ice-cold PBS.[4][10]

  • DSG-d4 Crosslinking:

    • Immediately before use, prepare a stock solution of DSG-d4 in dry DMSO.[4]

    • Dilute the DSG-d4 stock solution in PBS to the desired final concentration (e.g., 2 mM).[4]

    • Add the DSG-d4 solution to the cells and incubate for the optimized time (e.g., 30-45 minutes) at room temperature with gentle agitation.[4]

  • Quenching: Add a quenching solution (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1][10]

  • Second Crosslinking (Formaldehyde):

    • Wash the cells three times with PBS.[4]

    • Add a formaldehyde solution (e.g., 1% final concentration in PBS) and incubate for 10 minutes at room temperature.[5]

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the formaldehyde.[5]

  • Cell Lysis and Downstream Processing: Proceed with cell lysis and subsequent steps (e.g., chromatin shearing, immunoprecipitation) as required for your specific application.

Visualizing the Workflow

DSG_Crosslinking_Workflow cluster_prep Cell Preparation cluster_dsg DSG-d4 Crosslinking cluster_formaldehyde Formaldehyde Crosslinking (Optional) cluster_downstream Downstream Processing Cell_Culture 1. Cell Culture (75-80% confluency) Wash1 2. Wash Cells (3x with PBS) Cell_Culture->Wash1 DSG_Addition 3. Add DSG-d4 (e.g., 2mM) Wash1->DSG_Addition DSG_Incubation 4. Incubate (e.g., 30-45 min, RT) DSG_Addition->DSG_Incubation DSG_Quench 5. Quench (Tris or Glycine) DSG_Incubation->DSG_Quench Wash2 6. Wash Cells (3x with PBS) DSG_Quench->Wash2 FA_Addition 7. Add Formaldehyde (e.g., 1%) Wash2->FA_Addition FA_Incubation 8. Incubate (e.g., 10 min, RT) FA_Addition->FA_Incubation FA_Quench 9. Quench (Glycine) FA_Incubation->FA_Quench Cell_Lysis 10. Cell Lysis FA_Quench->Cell_Lysis Chromatin_Shearing 11. Chromatin Shearing Cell_Lysis->Chromatin_Shearing IP 12. Immunoprecipitation Chromatin_Shearing->IP

A generalized workflow for two-step crosslinking using DSG-d4 and formaldehyde.

Overcrosslinking_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Overcrosslinking Problem: Over-crosslinking High_Conc High DSG-d4 Concentration Overcrosslinking->High_Conc Long_Incubation Long Incubation Time Overcrosslinking->Long_Incubation Inefficient_Quench Inefficient Quenching Overcrosslinking->Inefficient_Quench Titrate_Conc Titrate Concentration (0.25 - 2 mM) High_Conc->Titrate_Conc Optimize_Time Optimize Incubation Time (15 - 45 min) Long_Incubation->Optimize_Time Ensure_Quench Ensure Proper Quenching (10 - 50 mM Tris/Glycine) Inefficient_Quench->Ensure_Quench

A logic diagram for troubleshooting over-crosslinking with DSG-d4.

References

Technical Support Center: Accurate Mass Spectrometry for DSG-d4 Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the deuterated crosslinker DSG-d4. The focus is on ensuring accurate mass spectrometer calibration and reliable detection of the +4 Da mass shift indicative of successful labeling.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the precise +4 Dalton mass shift for my DSG-d4 cross-linked peptides?

A: An incorrect mass shift is most commonly a result of issues with mass spectrometer calibration. Instruments must be regularly calibrated to ensure high mass accuracy.[1] Without proper and frequent calibration using known standards, mass measurements can drift, leading to errors in determining the mass of your cross-linked peptides.[1] Non-linearity in calibration curves, which can be caused by matrix effects or detector saturation, can also contribute to mass inaccuracies.[2][3]

Q2: My deuterated (DSG-d4) and non-deuterated (DSG-d0) peptide peaks have different retention times in my LC-MS run. Is this a problem?

A: Yes, this can be a significant issue. A heavily deuterated internal standard may not co-elute perfectly with the target analyte due to slight differences in physicochemical properties.[2] This chromatographic separation can lead to incomplete correction for matrix effects (like ion suppression or enhancement), which can compromise the accuracy and precision of your results.[2][4] The fundamental purpose of a stable isotope-labeled internal standard (SIL-IS) is to experience the same matrix effects as the analyte, and this requires co-elution.[2][3]

Q3: The signal intensity for my DSG-d4 labeled peptides is low or highly variable. What are the potential causes?

A: High variability or low signal can stem from several factors ranging from sample preparation to instrument settings.[5] Potential causes include:

  • Inconsistent Sample Preparation: Variable extraction recovery of the SIL internal standard across samples can lead to inconsistent peak areas.[5]

  • Poor Recovery: Suboptimal extraction conditions, such as the wrong solvent or pH, can cause a significant loss of the internal standard during sample prep.[5]

  • Improper Storage: Ensure the DSG-d4 reagent was stored under the recommended conditions (e.g., -20°C, protected from moisture) to prevent degradation.[5][6]

  • Ion Suppression: Components in the sample matrix can suppress the ionization of your target peptides, leading to a weaker signal.[1][7]

  • Hydrogen/Deuterium (B1214612) (H/D) Exchange: The deuterium labels can sometimes exchange with hydrogen atoms from the solvent, reducing the signal of the +4 Da peak and potentially increasing the signal of lower mass isotopes.[8]

Q4: I observe peaks that are off by +1, +2, or +3 Daltons instead of the expected +4. What is the cause?

A: This indicates a partial or complete loss of the deuterium label. This can happen through two primary mechanisms:

  • In-source Fragmentation: The deuterated standard may lose one or more deuterium atoms in the ion source of the mass spectrometer.[8]

  • H/D Exchange: The deuterium atoms on the crosslinker can be replaced by hydrogen atoms during sample preparation or storage, particularly in acidic or basic solutions.[2][9] It is best to avoid storing deuterated compounds in such conditions.[9]

Q5: How can I confirm the stability of the deuterium labels on DSG-d4 during my experiment?

A: You can perform a time-point analysis to directly test for H/D exchange.[8] Prepare a solution of the DSG-d4 crosslinker or a cross-linked standard peptide in your sample buffer.[8] Analyze this solution at various time points (e.g., 0, 4, 8, 24 hours) under the same conditions as your experimental samples.[8] A significant decrease in the +4 Da signal accompanied by an increase in the signal at the mass of the unlabeled (+0 Da) or partially labeled species over time is a direct indicator of H/D exchange.[8]

Troubleshooting Guide

This guide summarizes common problems, their potential causes, and actionable solutions to ensure accurate detection of the DSG-d4 mass shift.

ProblemPotential CausesRecommended Solutions
Incorrect Mass Shift Poor mass calibration; Instrument drift.Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[1] Verify that mass accuracy is within the instrument's specified tolerance (e.g., < 5 ppm).
Chromatographic Separation of d0/d4 Peptides Different physicochemical properties of deuterated compounds affecting retention time.[2][4]Modify the liquid chromatography gradient to be shallower, which can broaden peaks and improve overlap.[8] Adjust the mobile phase composition to alter selectivity.[8] In some cases, using a column with reduced resolution can effectively force co-elution.[4]
Low or Variable Signal Intensity Inconsistent sample preparation; Ion suppression from matrix effects; H/D exchange; Improper storage of DSG-d4.[1][5]Review the sample preparation workflow for consistency.[5] Evaluate and mitigate matrix effects.[2] Check for H/D exchange by performing a stability test.[8] Always store DSG-d4 according to the manufacturer's guidelines, protecting it from moisture.[6][10]
Partial Deuterium Loss (Mass shifts of +1, +2, +3) In-source fragmentation of the label; H/D exchange during sample preparation or storage.[8]Optimize ion source conditions to use the mildest settings that still provide adequate signal. Avoid storing standards or samples in strongly acidic or basic solutions for extended periods.[9]
No Crosslinking Observed Inactive crosslinker (hydrolyzed); Incompatible buffer; Insufficient crosslinker concentration.Use DSG immediately after dissolving it in a dry organic solvent like DMSO or DMF.[6][10] Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) and is within the optimal pH range of 7-9.[10][11] Optimize the molar excess of DSG to protein.[10][11]

Experimental Protocols & Workflows

Protocol 1: General Protein Crosslinking with DSG-d4

This protocol provides a general guideline for crosslinking proteins using DSG-d4. Optimization may be required based on the specific proteins and their concentrations.

  • Reagent Preparation:

    • Allow the vial of DSG-d4 to equilibrate to room temperature before opening to prevent moisture condensation.[6][10]

    • Immediately before use, prepare a 10-25 mM stock solution of DSG-d4 in a dry, water-free organic solvent such as DMSO or DMF.[10][11] Do not store the DSG-d4 in solution.[10]

  • Protein Sample Preparation:

    • Prepare your protein sample in a non-amine-containing buffer at a pH between 7 and 9 (e.g., PBS, HEPES, or bicarbonate buffer).[10][11]

  • Crosslinking Reaction:

    • Add the DSG-d4 stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[10]

    • Incubate the reaction at room temperature for 30-45 minutes or on ice for 2-3 hours.[6][10]

  • Quenching:

    • Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[10]

    • Incubate for 15 minutes at room temperature to quench any unreacted DSG-d4.[10]

  • Sample Preparation for MS:

    • Proceed with your standard workflow for mass spectrometry, which may include protein digestion, peptide cleanup (e.g., C18 desalting), and LC-MS/MS analysis.[12]

Protocol 2: Mass Spectrometer Calibration Check

A routine check of the instrument's calibration is essential before analyzing samples.

  • Prepare Calibration Solution: Use the manufacturer-recommended calibration standard mixture appropriate for your instrument and the mass range of interest.

  • Infuse and Check Stability: Infuse the calibration solution and monitor the spray stability. The ion signal should be stable and consistent before proceeding.[13]

  • Acquire Data: Acquire spectra across the desired mass range in the same mode (positive/negative) that will be used for your samples.

  • Verify Mass Accuracy: Check the mass accuracy of several known ions in the calibration solution. The measured mass-to-charge ratios should be within the specified tolerance (e.g., < 5 ppm, or < 2 ppm for high-resolution instruments like an Orbitrap) of their theoretical values.[13]

  • Recalibrate if Necessary: If the mass accuracy is outside the acceptable range, perform a full instrument calibration according to the manufacturer's protocol.

Visualizations

XLMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Protein_Sample Protein Sample Crosslinking Crosslinking (DSG-d0 / DSG-d4) Protein_Sample->Crosslinking Quenching Quenching (e.g., Tris) Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Cleanup Peptide Cleanup (e.g., C18) Digestion->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis (Identify d0/d4 pairs) MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for crosslinking mass spectrometry (XL-MS).

Troubleshooting_Tree Problem Incorrect or Missing +4 Da Mass Shift Q_Cal Is Mass Calibration within spec (<5 ppm)? Problem->Q_Cal Sol_Cal ACTION: Recalibrate Mass Spectrometer Q_Cal->Sol_Cal No Q_Coelute Do d0 and d4 Peptides Co-elute? Q_Cal->Q_Coelute Yes Sol_Chrom ACTION: Modify LC Gradient or Mobile Phase Q_Coelute->Sol_Chrom No Q_HD Is Partial Mass Shift Observed (+1, +2, +3)? Q_Coelute->Q_HD Yes Cause_HD CAUSE: Potential H/D Exchange or In-Source Fragmentation Q_HD->Cause_HD Yes Cause_Other CAUSE: Review Sample Prep, Reagent Quality, Buffer Q_HD->Cause_Other No Sol_HD ACTION: Optimize Source Conditions, Check Buffer pH & Stability Cause_HD->Sol_HD

References

Validation & Comparative

A Head-to-Head Comparison of DSG-d4 and DSS-d4 for In Vivo Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture protein-protein interactions within a cellular environment, the choice of crosslinking agent is critical. Disuccinimidyl glutarate (DSG) and disuccinimidyl suberate (B1241622) (DSS) are two commonly used amine-reactive, homobifunctional crosslinkers that are cell membrane permeable, making them suitable for in vivo studies. Their deuterated analogues, DSG-d4 and DSS-d4, are powerful tools for quantitative mass spectrometry-based proteomics, allowing for the precise measurement of crosslinked products.

This guide provides an objective comparison of DSG-d4 and DSS-d4, supported by structural data and established experimental protocols, to aid in the selection of the optimal reagent for your in vivo crosslinking experiments.

Key Differences and Performance Characteristics

The primary distinction between DSG and DSS lies in the length of their spacer arms. DSS possesses a longer spacer arm (11.4 Å) compared to DSG (7.7 Å).[1][2][3][4] This physical difference can influence the number and type of protein-protein interactions captured. Theoretically, the longer spacer of DSS can bridge greater distances between lysine (B10760008) residues on interacting proteins, potentially resulting in a higher number of identified crosslinks.[2] Conversely, the shorter spacer of DSG provides more stringent distance constraints, which can be advantageous for refining the structural models of protein complexes.

Both crosslinkers are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[2][4][5] Their reactivity is directed towards primary amines, primarily the epsilon-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds.[5][6][7] The deuterated (d4) versions of these crosslinkers are chemically identical to their non-deuterated counterparts but contain four deuterium (B1214612) atoms. This mass difference allows for the creation of "heavy" and "light" isotopic pairs, which can be distinguished by mass spectrometry, enabling quantitative analysis of protein interactions under different conditions.[8]

FeatureDSG-d4DSS-d4
Full Chemical Name Disuccinimidyl glutarate-d4Disuccinimidyl suberate-d4
Spacer Arm Length 7.7 Å[1][2]11.4 Å[3][4]
Reactive Groups N-hydroxysuccinimide (NHS) estersN-hydroxysuccinimide (NHS) esters
Target Residues Primary amines (Lysine, N-terminus)[6]Primary amines (Lysine, N-terminus)[6]
Cell Permeability Yes[1][5]Yes[4][5]
Solubility Water-insoluble (requires organic solvent)[2]Water-insoluble (requires organic solvent)[2][4]
Key Application In vivo and in vitro crosslinking for structural proteomics, providing shorter distance constraints.In vivo and in vitro crosslinking for structural proteomics, capable of capturing longer-range interactions.
Quantitative MS Used as the "heavy" counterpart to non-deuterated DSG for quantitative crosslinking studies.Used as the "heavy" counterpart to non-deuterated DSS for quantitative crosslinking studies.[8]

Experimental Protocols

The following are generalized protocols for in vivo crosslinking using DSG-d4 or DSS-d4. Optimization of crosslinker concentration and incubation time is crucial for each specific biological system.

In Vivo Crosslinking of Suspension Cells
  • Cell Preparation: Harvest cells and wash them three times with an ice-cold, amine-free buffer such as PBS (pH 7.4-8.0) to remove any amine-containing components from the culture media.[5] Resuspend the cell pellet in the same buffer to a concentration of approximately 25 x 106 cells/mL.[5]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSG-d4 or DSS-d4 (e.g., 25-50 mM) in a dry organic solvent such as DMSO or DMF.[3][4][9] The crosslinkers are moisture-sensitive, so it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][5]

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to achieve a final concentration typically in the range of 1-5 mM.[5] The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5] Gentle mixing during incubation is recommended.

  • Quenching: Stop the crosslinking reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[5][9] Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[5]

  • Cell Lysis and Downstream Processing: After quenching, the cells can be pelleted and lysed according to the specific requirements of the downstream analysis, such as immunoprecipitation or mass spectrometry.

In Vivo Crosslinking of Adherent Cells
  • Cell Preparation: Wash adherent cells grown in culture plates three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4-8.0).[5]

  • Crosslinker Preparation: Prepare a fresh stock solution of DSG-d4 or DSS-d4 in DMSO or DMF as described above.[3][4][9]

  • Crosslinking Reaction: Add the crosslinker stock solution to the amine-free buffer and overlay the cells with this solution. The final concentration of the crosslinker will typically be in the 1-5 mM range.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature.[5]

  • Quenching: Remove the crosslinking solution and add a quenching buffer (e.g., PBS containing 20-50 mM Tris-HCl, pH 7.5) to the cells. Incubate for 15 minutes at room temperature.[5]

  • Cell Harvesting and Lysis: Wash the cells with PBS and then harvest them for subsequent lysis and downstream applications.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationship between the crosslinkers, the following diagrams are provided.

InVivo_Crosslinking_Workflow cluster_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (Suspension or Adherent) wash_cells 2. Wash Cells (Amine-free buffer, e.g., PBS) cell_culture->wash_cells prep_crosslinker 3. Prepare Crosslinker (DSG-d4 or DSS-d4 in DMSO/DMF) add_crosslinker 4. Add Crosslinker to Cells wash_cells->add_crosslinker prep_crosslinker->add_crosslinker incubate 5. Incubate (Room temp or on ice) add_crosslinker->incubate quench 6. Quench Reaction (e.g., Tris buffer) incubate->quench cell_lysis 7. Cell Lysis quench->cell_lysis protein_digestion 8. Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion ms_analysis 9. LC-MS/MS Analysis protein_digestion->ms_analysis data_analysis 10. Data Analysis (Identification of crosslinked peptides) ms_analysis->data_analysis

Caption: A generalized workflow for in vivo protein crosslinking using DSG-d4 or DSS-d4, from cell preparation to data analysis.

Crosslinker_Comparison cluster_shared Shared Properties DSG_d4 DSG-d4 Spacer Arm: 7.7 Å Provides shorter distance constraints prop1 Amine-reactive DSG_d4->prop1 prop2 Homobifunctional DSG_d4->prop2 prop3 Cell-permeable DSG_d4->prop3 prop4 Quantitative MS DSG_d4->prop4 DSS_d4 DSS-d4 Spacer Arm: 11.4 Å Captures longer-range interactions DSS_d4->prop1 DSS_d4->prop2 DSS_d4->prop3 DSS_d4->prop4

Caption: A logical diagram comparing the distinct and shared properties of DSG-d4 and DSS-d4 crosslinkers.

Conclusion

Both DSG-d4 and DSS-d4 are invaluable reagents for the study of protein-protein interactions in their native cellular context. The choice between them will largely depend on the specific goals of the experiment. For studies aiming to obtain high-confidence, short-distance constraints for structural modeling, the shorter spacer arm of DSG-d4 may be more appropriate. In contrast, for discovery-based experiments where the goal is to identify a broader range of interactions, including those that may be more transient or occur over larger distances, the longer spacer arm of DSS-d4 could be advantageous. In many cases, a combination of both crosslinkers in separate experiments can provide a more comprehensive picture of the protein interactome. As with any crosslinking experiment, careful optimization of reaction conditions is paramount to achieving reliable and reproducible results.

References

Validating DSG-d4 Crosslinking Results: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the study of protein-protein interactions, crosslinking has emerged as a powerful technique to capture transient and stable interactions within a cellular context. Disuccinimidyl glutarate (DSG), a homobifunctional, amine-reactive crosslinker, is frequently used due to its cell membrane permeability and defined spacer arm. The deuterated version, DSG-d4, offers the added advantage of being used in quantitative crosslinking mass spectrometry (XL-MS) studies. However, like any experimental technique, results from DSG-d4 crosslinking must be validated using orthogonal methods to ensure their accuracy and biological relevance.

This guide provides a comprehensive comparison of DSG-d4 with the commonly used crosslinker formaldehyde (B43269), and details experimental protocols for the validation of DSG-d4 crosslinking results using western blotting and mass spectrometry.

Comparison of Crosslinking Agents: DSG-d4 vs. Formaldehyde

Choosing the right crosslinking agent is critical for the success of any protein interaction study. DSG and formaldehyde are two of the most common choices, each with its own set of advantages and disadvantages. A dual-fixation approach, using both DSG and formaldehyde sequentially, can also be employed to capture a wider range of protein interactions.[1][2]

FeatureDSG-d4 (Disuccinimidyl glutarate-d4)Formaldehyde
Reaction Chemistry Reacts with primary amines (lysine ε-amino groups and N-termini) through NHS esters.[3]Forms methylene (B1212753) bridges between a variety of amino acid side chains and DNA.[4][5]
Spacer Arm Length 7.7 Å[3]~2 Å[1]
Reversibility Irreversible amide bond formation.[3]Reversible by heating.[4]
Cell Permeability Permeable to cell membranes.[3]Highly permeable to cell membranes.[4]
Specificity Specific for primary amines.[3]Reacts with a broader range of functional groups.[5]
Quantitative Analysis Deuterated (d4) form allows for quantitative mass spectrometry analysis.[6][7]Quantitative analysis is less direct and often relies on label-free methods.
Crosslinking Efficiency Generally considered to have lower crosslinking efficiency than formaldehyde for whole-cell fixation due to its specificity.[8]High crosslinking efficiency, can lead to the formation of large, insoluble complexes.[5]
Advantages - Defined spacer arm provides distance constraints. - Specific reactivity simplifies data analysis. - d4 label enables quantitative studies.[6][7]- High efficiency in capturing interactions. - Reversibility allows for easier sample preparation for some downstream applications.[4]
Disadvantages - Irreversibility can complicate sample analysis. - May not capture interactions that are not in close proximity.- Short spacer arm may not capture all interactions. - Can form large, heterogeneous crosslinked networks, complicating analysis.[5] - Can mask epitopes for antibody binding.[2]

Orthogonal Validation Methods

To confirm the protein-protein interactions identified through DSG-d4 crosslinking, it is essential to employ orthogonal validation methods. Western blotting and mass spectrometry are two powerful techniques for this purpose.

Western Blot Analysis of DSG-d4 Crosslinked Complexes

Western blotting can be used to visualize the shift in molecular weight of a target protein when it is crosslinked to its interaction partners.[9] The appearance of a higher molecular weight band corresponding to the crosslinked complex provides evidence for the interaction.

This protocol describes the immunoprecipitation of a target protein after in vivo DSG-d4 crosslinking, followed by western blot analysis.

1. In Vivo Crosslinking:

  • Wash cells three times with PBS at room temperature.

  • Add 10 ml of PBS containing 1 mM MgCl2 to each 15 cm plate.

  • Add freshly prepared 0.25 M DSG-d4 in DMSO to a final concentration of 2 mM. Mix immediately by swirling.[1]

  • Incubate at room temperature for 30-45 minutes.[1]

  • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

4. Elution and Sample Preparation:

  • Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and heating at 95°C for 10 minutes.

5. Western Blotting:

  • Separate the protein samples on an SDS-PAGE gel. A lower percentage acrylamide (B121943) gel may be necessary to resolve high molecular weight crosslinked complexes.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein or the putative interaction partner overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mass Spectrometry Analysis of DSG-d4 Crosslinked Proteins

Mass spectrometry is a powerful tool for identifying the specific amino acid residues involved in a protein-protein interaction. By analyzing the peptides generated from the enzymatic digestion of a crosslinked protein complex, it is possible to identify the crosslinked peptides and map the interaction interface.[10]

This protocol outlines the steps for the identification of DSG-d4 crosslinked peptides from a purified protein complex.

1. In Vitro Crosslinking (for purified complexes):

  • Prepare the purified protein complex in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • Add DSG-d4 (dissolved in DMSO) to the protein solution at a 10- to 50-fold molar excess.[3]

  • Incubate at room temperature for 30 minutes or on ice for 2 hours.[3]

  • Quench the reaction with Tris-HCl or ammonium (B1175870) bicarbonate.[3]

2. Protein Denaturation, Reduction, and Alkylation:

3. Enzymatic Digestion:

  • Dilute the sample to reduce the denaturant concentration.

  • Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C. A combination of proteases can improve sequence coverage.[10]

4. Enrichment of Crosslinked Peptides (Optional):

  • Enrich for crosslinked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to reduce sample complexity.[10]

5. LC-MS/MS Analysis:

  • Resuspend the peptide mixture in 0.1% formic acid.

  • Separate the peptides using a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer.

  • Acquire data using a data-dependent acquisition (DDA) method, selecting for precursor ions with a charge state of 3+ or higher, as crosslinked peptides are typically larger and more highly charged.[11]

  • Utilize optimized fragmentation methods, such as stepped higher-energy collisional dissociation (HCD), to fragment the crosslinked peptides effectively.[11]

6. Data Analysis:

  • Use specialized software (e.g., Xi, pLink, MaxQuant) to identify the crosslinked peptides from the MS/MS data.[7]

  • The software will search for pairs of peptides that are linked by a DSG-d4 crosslinker, taking into account the mass shift of the crosslinker and its deuterated label.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the validation process and a relevant signaling pathway.

G cluster_start Sample Preparation cluster_validation Orthogonal Validation cluster_wb Western Blot cluster_ms Mass Spectrometry cluster_results Results cells Cells in Culture crosslinking In Vivo Crosslinking (DSG-d4) cells->crosslinking Treat with DSG-d4 lysis Cell Lysis crosslinking->lysis Quench & Lyse ip Immunoprecipitation (Target Protein) lysis->ip Incubate with Antibody sds_page SDS-PAGE ip->sds_page Elute & Load digest In-gel or In-solution Digestion ip->digest Elute & Digest transfer Membrane Transfer sds_page->transfer blotting Immunoblotting transfer->blotting detection_wb Detection blotting->detection_wb result_wb Higher MW Band Confirms Interaction detection_wb->result_wb lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Crosslink Identification) lcms->data_analysis result_ms Identified Crosslinked Peptides Map Interaction Site data_analysis->result_ms

Caption: Experimental Workflow for Validation of DSG-d4 Crosslinking.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binds EGFR_dimer EGFR (dimer) (Activated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Binds to Phosphotyrosine Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to Nucleus

Caption: Signaling Pathway: EGFR-Grb2 Interaction.

Conclusion

The validation of DSG-d4 crosslinking results through orthogonal methods is a critical step in ensuring the reliability of protein-protein interaction data. By comparing the results with those obtained using alternative crosslinkers like formaldehyde, and by confirming the interactions through western blotting and mass spectrometry, researchers can have greater confidence in their findings. The detailed protocols and workflows provided in this guide offer a framework for the rigorous validation of DSG-d4 crosslinking experiments, ultimately leading to a more accurate understanding of protein interaction networks.

References

A Head-to-Head Comparison: DSG-d4 Outperforms Traditional Formaldehyde Crosslinking for In-Depth Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture a more complete and accurate picture of protein interactions within the cellular landscape, the choice of crosslinking agent is a critical first step. While formaldehyde (B43269) has long been the standard, newer reagents like Disuccinimidyl glutarate (DSG) and its deuterated analogue, DSG-d4, offer significant advantages in preserving protein complexes and enabling more robust quantitative analysis. This guide provides an objective comparison of DSG-d4 and traditional formaldehyde crosslinking, supported by experimental data and detailed protocols, to inform the selection of the optimal crosslinking strategy for your research needs.

Traditional formaldehyde crosslinking, a cornerstone of techniques like Chromatin Immunoprecipitation (ChIP), primarily creates very short, reversible crosslinks between proteins and DNA, as well as between proteins themselves. However, its short spacer arm (2 Å) can be a limitation, often failing to capture larger protein complexes or interactions that are not in immediate proximity to DNA. This can lead to an incomplete understanding of the intricate protein networks that regulate cellular processes.

DSG, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, addresses this limitation with a longer spacer arm (7.7 Å) that is ideal for stabilizing protein-protein interactions within complexes. The deuterated version, DSG-d4, further enhances its utility by introducing a stable isotope label, enabling highly accurate quantitative mass spectrometry-based proteomics. By employing a dual-crosslinking strategy—using DSG-d4 to first preserve protein complexes followed by formaldehyde to fix these complexes to DNA—researchers can achieve a more comprehensive and quantitative analysis of the cellular interactome.

Key Advantages of DSG-d4 over Formaldehyde Crosslinking

The primary advantage of incorporating DSG-d4 lies in its ability to more effectively capture and stabilize protein-protein interactions, particularly for proteins that are part of larger complexes and may not directly bind to DNA. This leads to a more accurate representation of the in vivo state of these interactions.

Enhanced Preservation of Protein Complexes: DSG's longer spacer arm is more effective at crosslinking proteins within a complex, preventing their dissociation during experimental procedures. This is particularly crucial for studying transient or weak interactions that might be missed with formaldehyde alone.

Improved Immunoprecipitation Efficiency: For techniques like ChIP-seq, the dual-crosslinking approach with DSG has been shown to significantly increase the yield of immunoprecipitated protein-DNA complexes, especially for transcription factors that are part of larger regulatory complexes.[1]

Facilitates Quantitative Proteomics: The deuterium (B1214612) labeling of DSG-d4 allows for its use in quantitative mass spectrometry workflows. By comparing the signal from the "heavy" (DSG-d4) and "light" (unlabeled) crosslinker-treated samples, researchers can accurately quantify changes in protein-protein interactions under different experimental conditions.[2]

Reduced Artifacts: While formaldehyde can sometimes lead to the artificial crosslinking of proteins that are not true interaction partners due to its high reactivity, the two-step nature of the DSG-d4/formaldehyde protocol can help to mitigate such artifacts by first stabilizing existing protein complexes. However, it is important to note that excessive crosslinking with either agent can lead to artifacts.[3][4]

Data Presentation: A Quantitative Comparison

The following tables summarize the key differences and performance metrics between DSG-d4 and formaldehyde crosslinking.

FeatureDSG-d4Formaldehyde
Spacer Arm Length 7.7 Å~2 Å
Primary Target Protein-protein (primary amines)Protein-protein, Protein-DNA
Reversibility Irreversible under standard conditionsReversible with heat and high salt
Quantitative Analysis Enables quantitative mass spectrometryIndirect quantification methods
Application Dual-crosslinking (with FA) for ChIP-seq, XL-MSChIP-seq, cell and tissue fixation

Table 1. A summary of the key characteristics of DSG-d4 and formaldehyde crosslinkers.

Experimental OutcomeFormaldehyde OnlyDSG + Formaldehyde
ChIP-seq Peak Enrichment (Transcription Factor X) Baseline~2-4 fold increase[1]
Number of Identified Protein-Protein Interactions (XL-MS) LowerSignificantly Higher
Preservation of Labile Protein Complexes LowHigh[5]
Chromatin Fragmentation Efficiency StandardMay require optimization (longer sonication)[6][7]

Table 2. A comparison of experimental outcomes using formaldehyde-only versus a dual-crosslinking approach with DSG and formaldehyde.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in implementing these crosslinking strategies.

Protocol 1: Traditional Formaldehyde Crosslinking for ChIP

This protocol outlines the standard procedure for crosslinking cells with formaldehyde for subsequent chromatin immunoprecipitation.

  • Cell Culture: Grow cells to the desired confluency in appropriate culture dishes.

  • Crosslinking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of media).

    • Incubate at room temperature for 10 minutes with gentle swirling.

  • Quenching:

    • Add glycine (B1666218) to a final concentration of 125 mM to quench the crosslinking reaction.

    • Incubate at room temperature for 5 minutes.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into a conical tube and pellet by centrifugation.

    • The cell pellet can now be processed for chromatin shearing and immunoprecipitation.

Protocol 2: Dual-Crosslinking with DSG-d4 and Formaldehyde for ChIP-seq

This protocol is designed to enhance the capture of protein complexes associated with chromatin.

  • Cell Culture: Grow cells to the desired confluency.

  • DSG-d4 Crosslinking:

    • Wash cells once with PBS.

    • Add a solution of 2 mM DSG-d4 in PBS to the cells.

    • Incubate at room temperature for 30-45 minutes.[6]

  • Formaldehyde Crosslinking:

    • Without removing the DSG-d4 solution, add formaldehyde to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes.

  • Quenching:

    • Add glycine to a final concentration of 125 mM.

    • Incubate at room temperature for 5 minutes.

  • Cell Harvesting:

    • Proceed with cell harvesting as described in the traditional formaldehyde protocol.

Protocol 3: DSG-d4 Crosslinking for Quantitative Mass Spectrometry (XL-MS)

This protocol is tailored for the quantitative analysis of protein-protein interactions using mass spectrometry.

  • Sample Preparation: Prepare two parallel cell or tissue lysate samples.

  • Isotopic Labeling:

    • To one sample, add "light" (unlabeled) DSG.

    • To the other sample, add "heavy" DSG-d4 at the same concentration. A typical starting concentration is 1-2 mM.

  • Crosslinking Reaction:

    • Incubate the samples at room temperature for 30-60 minutes.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Processing:

    • Combine the "light" and "heavy" samples in a 1:1 ratio.

    • Proceed with protein digestion (e.g., with trypsin).

    • Enrich for crosslinked peptides using techniques like size exclusion or strong cation exchange chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides by LC-MS/MS. The mass difference of 4 Da between the DSG and DSG-d4 crosslinked peptides will allow for their identification and relative quantification.

Mandatory Visualizations

To further illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

Crosslinking_Mechanisms cluster_formaldehyde Formaldehyde Crosslinking cluster_dsg DSG-d4 Crosslinking FA Formaldehyde Protein1 Protein 1 FA->Protein1 Protein2 Protein 2 FA->Protein2 DNA DNA FA->DNA Protein1->Protein2 Protein1->DNA ~2Å DSG DSG-d4 ProteinA Protein A DSG->ProteinA ProteinB Protein B DSG->ProteinB ProteinA->ProteinB 7.7Å Dual_Crosslinking_Workflow start Cells in Culture dsg_crosslink 1. Add DSG-d4 (2mM) Incubate 30-45 min start->dsg_crosslink fa_crosslink 2. Add Formaldehyde (1%) Incubate 10 min dsg_crosslink->fa_crosslink quench 3. Quench with Glycine fa_crosslink->quench harvest 4. Harvest Cells quench->harvest downstream Downstream Applications (ChIP-seq, XL-MS) harvest->downstream Signaling_Pathway_Capture cluster_pathway Protein Complex on DNA cluster_crosslinkers Crosslinkers TF Transcription Factor Coactivator Co-activator TF->Coactivator DNA DNA TF->DNA ~2Å Mediator Mediator Complex Coactivator->Mediator 7.7Å DSG DSG-d4 DSG->Coactivator DSG->Mediator FA Formaldehyde FA->TF FA->DNA

References

A Researcher's Guide to Confirming the Identity of DSG-d4 Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of chemical crosslinking mass spectrometry (XL-MS), the confident identification of crosslinked peptides is paramount. This guide provides a comprehensive comparison of methodologies for confirming the identity of peptides crosslinked with Disuccinimidyl glutarate-d4 (DSG-d4), a deuterated, non-cleavable crosslinker. We will delve into the advantages of isotopic labeling, compare DSG-d4 with alternative crosslinkers, and provide detailed experimental and data analysis workflows.

The use of isotopically labeled crosslinkers, such as DSG-d4, in conjunction with its light counterpart (DSG-d0), offers a significant advantage in the unambiguous identification of crosslinked peptides. When used in a 1:1 molar ratio, crosslinked peptides will appear as characteristic doublet signals in the mass spectrum, separated by the mass difference of the deuterium (B1214612) labels (4 Da for DSG-d4). This unique isotopic signature allows for the rapid and confident differentiation of true crosslinks from the complex background of unmodified peptides, significantly streamlining data analysis and reducing false positives.

Comparing Crosslinking Strategies: DSG-d4 vs. Alternatives

The choice of crosslinker is a critical decision in any XL-MS experiment. Here, we compare DSG-d4 with its non-deuterated analog, Disuccinimidyl suberate (B1241622) (DSS), and a popular MS-cleavable crosslinker, Disuccinimidyl sulfoxide (B87167) (DSSO).

FeatureDSG-d4 (with DSG-d0)DSSDSSO (MS-cleavable)
Identification Strategy Isotopic doublet in MS1 scanSingle peak in MS1 scanCharacteristic reporter ions in MS/MS
Data Analysis Complexity Simplified due to doublet signatureHigh, requires sophisticated algorithmsModerate, requires MSn capabilities
Confidence in Identification High, doublet provides strong evidenceModerate, prone to false positivesHigh, reporter ions are specific
Instrumentation Requirement Standard high-resolution MSHigh-resolution MSMSn capable instrument (e.g., Orbitrap Fusion)
Number of Identified Crosslinks Generally high due to confident identificationCan be high, but with higher FDRCan be very high with optimized fragmentation

Experimental Data Comparison:

A study comparing different crosslinkers on a model protein complex could yield the following representative data:

CrosslinkerNumber of Unique CrosslinksNumber of Peptide-Spectrum Matches (PSMs)False Discovery Rate (FDR)
DSG-d4/d0150450< 1%
DSS120380~5%
DSSO200600< 1%

Note: This is illustrative data and actual results may vary depending on the protein system and experimental conditions.

Experimental Workflow for DSG-d4/d0 Crosslinking

This section provides a detailed protocol for a typical XL-MS experiment using a 1:1 mixture of DSG-d0 and DSG-d4.

I. Protein Sample Preparation
  • Protein Purity: Start with a highly purified protein sample (>95% purity) to minimize non-specific crosslinking.

  • Buffer Exchange: Exchange the protein into an amine-free buffer at a pH between 7.0 and 8.0 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Buffers containing primary amines, such as Tris or glycine, will quench the crosslinking reaction.

  • Protein Concentration: Adjust the protein concentration to 1-2 mg/mL.

II. Crosslinking Reaction
  • Prepare Crosslinker Stock: Immediately before use, prepare a 25 mM stock solution of a 1:1 molar mixture of DSG-d0 and DSG-d4 in anhydrous DMSO.

  • Add Crosslinker to Protein: Add the crosslinker stock solution to the protein sample to achieve a final concentration of 1-2 mM. A 20- to 50-fold molar excess of crosslinker to protein is a good starting point for optimization.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

III. Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein by adding urea (B33335) to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C, followed by alkylation of cysteines with 55 mM iodoacetamide (B48618) for 45 minutes in the dark.

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or equivalent.

Mass Spectrometry Analysis and Data Interpretation

I. LC-MS/MS Analysis

The digested and desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

II. Interpreting the Mass Spectra

MS1 Survey Scan: The key to identifying DSG-d4 crosslinked peptides is the presence of a characteristic doublet in the MS1 survey scan. These doublets will be separated by a specific mass difference corresponding to the number of deuterium atoms. For a crosslinked peptide containing one DSG-d4 molecule, the mass difference will be 4.0251 Da.

MS/MS Fragmentation: Precursor ions corresponding to the isotopic doublets are selected for fragmentation. The resulting MS/MS spectra will contain fragment ions from both peptides in the crosslink. Specialized software is then used to search these complex spectra against a protein sequence database to identify the two peptides and the crosslinked residues.

Data Analysis Workflow

The identification of crosslinked peptides from the raw mass spectrometry data is a complex computational task that requires specialized software.

Caption: Workflow for the analysis of DSG-d4 crosslinking data.

Database Search Parameters:

When setting up a database search for DSG/DSG-d4 crosslinked peptides, the following parameters are crucial:

ParameterRecommended Setting
Crosslinker DSG (with d4 modification)
Mass of d0 crosslinker 198.0582 Da (intra-peptide) / 198.0582 Da (inter-peptide)
Mass of d4 crosslinker 202.0833 Da (intra-peptide) / 202.0833 Da (inter-peptide)
Specificity Lysine, Serine, Threonine, Tyrosine, Protein N-terminus
Enzyme Trypsin (or other specified protease)
Missed Cleavages Up to 2
Precursor Mass Tolerance 5-10 ppm
Fragment Mass Tolerance 0.02 Da (for high-resolution data)
Static Modifications Carbamidomethyl (C)
Variable Modifications Oxidation (M)

Conclusion

Confirming the identity of crosslinked peptides is a critical step in structural proteomics. The use of deuterated crosslinkers like DSG-d4 provides a powerful and straightforward method for the confident identification of crosslinks. By leveraging the characteristic isotopic signature, researchers can significantly simplify their data analysis workflow and obtain high-quality, reliable data to probe protein structure and interactions. When compared to non-labeled or MS-cleavable crosslinkers, the DSG-d4/d0 approach offers a robust and accessible strategy for a wide range of research applications.

A Researcher's Guide to Cross-Validation of Protein Interactions Identified by DSG-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are fundamental to understanding cellular processes and discovering new therapeutic targets. Chemical cross-linking mass spectrometry (XL-MS) using reagents like disuccinimidyl glutarate (DSG) has become a powerful tool for capturing both stable and transient protein interactions in their native environment. The deuterated version, DSG-d4, is particularly valuable for quantitative and comparative studies.

This guide provides an objective comparison of DSG-d4 with alternative cross-linking strategies and validation methods. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to assist in designing robust workflows for PPI analysis.

Comparing DSG-d4 with Alternative Cross-linking Reagents

The choice of a cross-linking reagent is critical and depends on the specific biological question, the nature of the protein complex, and the analytical workflow. DSG is a homobifunctional, amine-reactive, non-cleavable, and membrane-permeant cross-linker with a 7.7 Å spacer arm.[1] Its deuterated form, DSG-d4, allows for the differentiation of cross-linked peptides in mass spectrometry, aiding in quantitative analyses. Here, we compare DSG-d4 with other commonly used cross-linkers.

FeatureDSG / DSG-d4DSS / DSS-d4BS3 / BS3-d4DSSO
Full Name Disuccinimidyl glutarateDisuccinimidyl suberateBis(sulfosuccinimidyl) suberateDisuccinimidyl sulfoxide (B87167)
Reactivity Amine-reactive (Lys, N-terminus)Amine-reactive (Lys, N-terminus)Amine-reactive (Lys, N-terminus)Amine-reactive (Lys, N-terminus)
Spacer Arm Length 7.7 Å11.4 Å11.4 Å10.3 Å
Cleavability Non-cleavableNon-cleavableNon-cleavableMS-cleavable (CID)
Membrane Permeability PermeablePermeableImpermeablePermeable
Water Solubility InsolubleInsolubleSolubleInsoluble
Key Advantage Shorter spacer arm can capture very proximal interactions.Widely used, well-established protocols.Ideal for cell-surface cross-linking due to membrane impermeability.MS-cleavability simplifies data analysis for complex samples.
Deuterated Version DSG-d4DSS-d4BS3-d4Not applicable

Experimental Workflows and Protocols

A typical workflow for the identification and cross-validation of protein interactions involves an initial discovery phase using a cross-linker like DSG-d4, followed by validation using an orthogonal method such as co-immunoprecipitation (Co-IP).

Experimental Workflow for PPI Discovery and Validation

G cluster_0 Discovery Phase: XL-MS cluster_1 Validation Phase: Co-IP start Cell Culture/ Tissue Sample crosslink In vivo Cross-linking (e.g., DSG-d4) start->crosslink lysis Cell Lysis crosslink->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Identification of cross-linked peptides) lcms->data ip Immunoprecipitation (Antibody against protein of interest) data->ip Hypothesized Interaction start2 Cell Culture/ Tissue Sample lysis2 Cell Lysis (Non-denaturing) start2->lysis2 lysis2->ip wash Wash Steps ip->wash elute Elution wash->elute wb Western Blot Analysis elute->wb

Caption: A generalized workflow for protein interaction studies.

Protocol 1: In vivo Cross-linking with DSG

This protocol is adapted from established methods for in vivo cross-linking.[2]

  • Cell Preparation: Wash cultured cells three times with phosphate-buffered saline (PBS) at room temperature.

  • DSG Solution Preparation: Immediately before use, prepare a 0.25 M stock solution of DSG in 100% dimethyl sulfoxide (DMSO).

  • Cross-linking Reaction: Add the DSG stock solution to the cells in PBS to a final concentration of 2 mM. Swirl rapidly to mix. Incubate at room temperature for 45 minutes.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Processing: Proceed with cell lysis, protein extraction, and digestion for mass spectrometry analysis.

Protocol 2: Co-immunoprecipitation for Validation

This protocol provides a general framework for Co-IP to validate interactions identified by XL-MS.[3]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting "prey" protein.

Case Study: Elucidation of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Cross-linking mass spectrometry has been instrumental in mapping the dynamic protein interactions that occur upon ligand binding to cell surface receptors like EGFR.[4] The following diagram illustrates a simplified EGFR signaling pathway with key interacting proteins that can be captured using cross-linking techniques.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment Shc1 Shc1 EGFR->Shc1 Phosphorylation SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shc1->Grb2

Caption: Simplified EGFR signaling pathway.

Conclusion

The cross-validation of protein interactions identified by DSG-d4 is a robust strategy for high-confidence mapping of protein interaction networks. The choice of an appropriate cross-linker should be carefully considered based on the experimental goals. DSG-d4, with its shorter spacer arm and deuterated nature, is well-suited for detailed structural and quantitative studies of proximal protein interactions. Orthogonal validation methods, such as co-immunoprecipitation, are essential to confirm the biological relevance of interactions discovered through XL-MS. The protocols and workflows presented here provide a framework for researchers to design and execute comprehensive studies of protein-protein interactions.

References

Benchmarking DSG-d4 performance against other amine-reactive crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinkers are indispensable tools for stabilizing these interactions, allowing for their identification and characterization. Among these, amine-reactive crosslinkers that target lysine (B10760008) residues are the most widely used. This guide provides an objective comparison of Disuccinimidyl glutarate-d4 (DSG-d4) against other commonly used amine-reactive crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Performance Comparison of Amine-Reactive Crosslinkers

The choice of an amine-reactive crosslinker is dictated by several factors, including its spacer arm length, solubility, cell membrane permeability, and the specific application, such as quantitative cross-linking mass spectrometry (qXL-MS). DSG-d4, a deuterated version of DSG, is particularly valuable for qXL-MS studies, where the mass shift introduced by the deuterium (B1214612) atoms allows for the confident identification and quantification of cross-linked peptides.

Below is a summary of the key characteristics of DSG-d4 and other popular amine-reactive crosslinkers:

FeatureDSG-d4DSGDSSBS3
Full Name Disuccinimidyl glutarate-d4Disuccinimidyl glutarateDisuccinimidyl suberate (B1241622)Bis(sulfosuccinimidyl) suberate
Spacer Arm Length 7.7 Å7.7 Å11.4 Å11.4 Å
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Reactivity Primary amines (e.g., lysine)Primary amines (e.g., lysine)Primary amines (e.g., lysine)Primary amines (e.g., lysine)
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent like DMSO or DMF)Water-soluble
Cell Membrane Permeability PermeablePermeablePermeableImpermeable
Isotopically Labeled Yes (Deuterium)NoNoNo (d0 version), Yes (d4 version available)
MS-Cleavable NoNoNoNo

Experimental Data Insights

The efficiency of a crosslinker, often measured by the number of identified cross-linked peptides, is a critical performance metric. The spacer arm length plays a significant role in this regard. A study comparing Disuccinimidyl suberate (DSS) and Disuccinimidyl glutarate (DSG) on a mixture of seven proteins with known three-dimensional structures revealed that the longer spacer arm of DSS resulted in a higher number of identified cross-links.[1] Specifically, 22 non-redundant cross-links were identified using DSS, whereas only 10 were found with the shorter DSG.[1] This suggests that for capturing a broader range of interactions, a longer spacer arm might be more effective. However, a shorter spacer arm, like that of DSG and DSG-d4, can provide more precise distance constraints for structural modeling.

The choice between a water-soluble crosslinker like BS3 and a water-insoluble one like DSG or DSS depends on the experimental context. For cross-linking proteins on the cell surface, the membrane-impermeable BS3 is ideal.[2] Conversely, for intracellular cross-linking, membrane-permeable reagents like DSG, DSG-d4, and DSS are necessary.[3]

Experimental Protocols

Below are detailed methodologies for typical cross-linking experiments.

In Vitro Cross-linking of a Purified Protein Complex

This protocol is suitable for studying the interactions within a purified protein complex.

Materials:

  • Purified protein complex (e.g., 1 mg/mL)

  • Crosslinker (DSG-d4, DSG, DSS, or BS3)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid amine-containing buffers like Tris.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Organic Solvent (for water-insoluble crosslinkers): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

Procedure:

  • Sample Preparation: Prepare the purified protein complex in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker. For DSG-d4, DSG, and DSS, dissolve the reagent in DMSO or DMF to a concentration of 25 mM. For BS3, dissolve it directly in the reaction buffer.

  • Cross-linking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration should be determined empirically for each system.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Downstream Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

In Vivo Cross-linking of Cellular Proteins

This protocol is designed to capture protein-protein interactions within living cells.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS)

  • Membrane-permeable crosslinker (DSG-d4, DSG, or DSS)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media. Resuspend or re-plate the cells in PBS.

  • Cross-linking: Add the membrane-permeable crosslinker (e.g., DSG-d4) to a final concentration of 1-2 mM.

  • Incubation: Incubate the cells for 10-30 minutes at room temperature.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer to extract the cross-linked protein complexes.

  • Analysis: The cell lysate containing the cross-linked proteins can then be used for downstream applications such as immunoprecipitation and mass spectrometry.

Visualizing Cross-linking Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Caption: Chemical structures of common amine-reactive crosslinkers.

General Workflow for Cross-linking Mass Spectrometry ProteinComplex Protein Complex Crosslinking Cross-linking (e.g., with DSG-d4) ProteinComplex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of cross-linked peptides) LCMS->DataAnalysis StructuralModeling Structural Modeling DataAnalysis->StructuralModeling

Caption: A typical workflow for a cross-linking mass spectrometry experiment.

Decision Tree for Crosslinker Selection start Start q1 Intracellular or Cell Surface Target? start->q1 res1 Use Membrane-Permeable Crosslinker (DSG, DSG-d4, DSS) q1->res1 Intracellular res2 Use Membrane-Impermeable Crosslinker (BS3) q1->res2 Cell Surface q2 Quantitative Analysis (qXL-MS)? res3 Use Isotopically Labeled Crosslinker (DSG-d4, BS3-d4) q2->res3 Yes res4 Use Non-labeled Crosslinker (DSG, DSS, BS3) q2->res4 No q3 Quantitative Analysis (qXL-MS)? q3->res3 Yes q3->res4 No q4 Desired Spacer Arm Length? res5 Short (7.7 Å): DSG / DSG-d4 q4->res5 Short res6 Long (11.4 Å): DSS / BS3 q4->res6 Long q5 Desired Spacer Arm Length? q5->res5 Short q5->res6 Long res1->q2 res2->q3 res3->q4 res4->q5

Caption: A guide for selecting the appropriate amine-reactive crosslinker.

References

Revolutionizing Structural Biology: Validating Protein Structures with DSG-d4 and Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug discovery, precisely understanding the three-dimensional architecture of proteins and their complexes is paramount. Traditional high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful, face limitations when dealing with large, dynamic, or heterogeneous protein assemblies. Enter cross-linking mass spectrometry (XL-MS), a rapidly advancing technique that provides crucial distance restraints to bridge this gap. This guide provides a comprehensive comparison of using the deuterated cross-linker disuccinimidyl glutarate (DSG-d4) coupled with computational modeling to validate protein structures, benchmarked against established methods.

Performance Comparison: DSG-d4 Derived Models vs. High-Resolution Structures

The ultimate test of any structural biology technique is its ability to accurately recapitulate a known structure. While direct head-to-head comparisons of protein structures determined de novo solely from DSG-d4 restraints against crystal structures are emerging, the principles are well-established through analogous studies. A notable case is the quantitative cross-linking mass spectrometry (QCLMS) analysis of the human complement protein C3 and its activated form C3b, which have known crystal structures (PDB IDs: 2A73 and 2I07, respectively). This study utilized a similar deuterated cross-linker, BS3-d4, which, like DSG-d4, allows for the precise quantification of cross-linked peptides.

The key findings from such quantitative studies demonstrate that the distance restraints obtained from XL-MS are highly consistent with the distances observed in the high-resolution crystal structures. This consistency validates the use of isotopically labeled cross-linkers like DSG-d4 for generating reliable structural models.

ParameterXL-MS with DSG-d4 & Computational ModelingX-ray CrystallographyNMR Spectroscopy
Resolution Low to medium (residue-to-residue distances)High (atomic)High (atomic)
Protein Size Limitation No theoretical upper limitCan be challenging for very large or heterogeneous complexesGenerally limited to smaller proteins (<50 kDa)
Sample State Solution (native-like conditions)Crystalline solidSolution
Dynamic Information Can capture different conformational statesTypically provides a static snapshotProvides information on molecular dynamics
Throughput Relatively highCan be low and labor-intensiveModerate
Quantitative Analysis Yes, with isotopic labeling (e.g., DSG-d4)IndirectYes

This table summarizes the general characteristics and performance of each technique.

Experimental Protocols: A Closer Look at the Methodologies

Reproducibility and accuracy in structural biology hinge on meticulous experimental protocols. Below are detailed methodologies for both quantitative XL-MS using a deuterated cross-linker and the benchmark techniques.

Quantitative Cross-Linking Mass Spectrometry (XL-MS) with DSG-d4

This protocol is adapted from studies using isotopically labeled cross-linkers to analyze protein conformations.

1. Protein Preparation and Cross-Linking:

  • Purified proteins of interest are prepared in a suitable non-amine-containing buffer (e.g., HEPES, PBS) at a concentration of 1-2 mg/mL.

  • The protein sample is divided into two aliquots. One is cross-linked with light DSG (d0) and the other with heavy DSG-d4.

  • The cross-linker is dissolved in a dry organic solvent like DMSO or DMF immediately before use to a stock concentration of ~25 mM.

  • The cross-linker is added to the protein solution at a molar excess (typically 25-50 fold) and incubated for 30-60 minutes at room temperature.

  • The reaction is quenched by adding an amine-containing buffer, such as Tris or ammonium (B1175870) bicarbonate, to a final concentration of 50-100 mM.

2. Sample Preparation for Mass Spectrometry:

  • The light and heavy cross-linked samples are mixed in a 1:1 ratio.

  • The protein mixture is denatured, reduced with DTT, and alkylated with iodoacetamide.

  • The protein mixture is then digested with a protease, typically trypsin, overnight at 37°C.

  • The resulting peptide mixture is desalted using C18 solid-phase extraction.

3. Mass Spectrometry Analysis:

  • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • The mass spectrometer is operated in a data-dependent acquisition mode, prioritizing precursor ions with higher charge states (≥3+), which are more likely to be cross-linked peptides.

4. Data Analysis and Distance Restraint Generation:

  • The raw MS data is searched against a protein sequence database using specialized XL-MS search software (e.g., MeroX, pLink, XlinkX).

  • The software identifies the pairs of cross-linked peptides, distinguishing between the light (d0) and heavy (d4) forms.

  • The relative abundance of the light and heavy cross-linked peptides is quantified to assess conformational changes or interaction dynamics.

  • The identified cross-links are converted into distance restraints based on the spacer arm length of the DSG cross-linker (7.7 Å). A tolerance is typically added to account for the flexibility of the amino acid side chains.

X-ray Crystallography

1. Crystallization:

  • The purified protein is concentrated to a high level (typically 5-20 mg/mL).

  • A wide range of crystallization conditions (precipitants, buffers, salts, and additives) are screened to find conditions that promote the formation of well-ordered crystals.

2. Data Collection:

  • A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

  • The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.

3. Structure Determination:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The phases of the structure factors are determined using methods like molecular replacement or experimental phasing.

  • An initial electron density map is calculated, and a model of the protein is built into the density.

  • The model is refined against the experimental data to improve its fit and geometry.

NMR Spectroscopy

1. Sample Preparation:

  • The protein is isotopically labeled (e.g., with 15N and/or 13C) by expressing it in minimal media containing the appropriate isotopes.

  • The purified, labeled protein is dissolved in a suitable buffer at a high concentration.

2. Data Acquisition:

  • A series of multi-dimensional NMR experiments are performed to assign the chemical shifts of the protein's nuclei.

  • Nuclear Overhauser Effect (NOE) experiments are conducted to identify protons that are close in space (< 5-6 Å).

3. Structure Calculation:

  • The NOE cross-peaks are converted into distance restraints.

  • Dihedral angle restraints can also be derived from chemical shift data.

  • A family of structures is calculated that are consistent with the experimental restraints and known geometric parameters.

Visualizing the Workflow and Biological Context

Diagrams are essential for understanding the complex workflows and biological pathways investigated using these techniques.

XL_MS_Workflow cluster_wet_lab Experimental Workflow cluster_computational Computational Workflow Protein Purified Protein Crosslinking_d0 Cross-linking (Light) Protein->Crosslinking_d0 Crosslinking_d4 Cross-linking (Heavy) Protein->Crosslinking_d4 DSG_d0 DSG (d0) DSG_d0->Crosslinking_d0 DSG_d4 DSG-d4 DSG_d4->Crosslinking_d4 Mix 1:1 Mixture Crosslinking_d0->Mix Crosslinking_d4->Mix Digestion Proteolytic Digestion Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis XL-MS Data Analysis (e.g., MeroX, pLink) LC_MS->Data_Analysis Quantification Quantification of Cross-links Data_Analysis->Quantification Restraints Generation of Distance Restraints Quantification->Restraints Modeling Computational Modeling (e.g., Rosetta, HADDOCK) Restraints->Modeling Validated_Model Validated Structural Model Modeling->Validated_Model

Figure 1: Experimental and computational workflow for quantitative XL-MS.

To illustrate the application of this technique in a biological context, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation. Dysregulation of this pathway is a hallmark of many cancers. XL-MS can be used to map the interactions and conformational changes of EGFR and its downstream signaling partners upon ligand binding.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) - Active - EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment EGFR_dimer->Grb2 XL-MS Restraint SOS SOS Grb2->SOS Grb2->SOS XL-MS Restraint Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: EGFR signaling pathway with potential XL-MS applications.

In the context of the EGFR pathway, DSG-d4 based XL-MS could be used to:

  • Quantify Dimerization: By comparing the cross-links in the presence and absence of the EGF ligand, the extent of EGFR dimerization can be quantified.

  • Map Interaction Interfaces: The specific residues involved in the interaction between the activated EGFR and adaptor proteins like Grb2 can be identified, providing precise distance restraints for modeling the complex.

  • Probe Conformational Changes: Changes in intra-protein cross-links within EGFR upon ligand binding can reveal the allosteric changes that lead to its activation.

Conclusion

The integration of quantitative cross-linking mass spectrometry using deuterated reagents like DSG-d4 with computational modeling represents a powerful hybrid approach in structural biology. It provides invaluable distance restraint information that complements high-resolution techniques, especially for large and dynamic protein complexes that are challenging to study by traditional methods. As mass spectrometry technology and computational algorithms continue to advance, this integrative approach is poised to play an increasingly critical role in unraveling the complexities of protein structure and function, thereby accelerating drug discovery and our fundamental understanding of biological systems.

A Head-to-Head Comparison: DSG-d0 vs. DSG-d4 Crosslinking Efficiency for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to elucidate protein-protein interactions and probe protein structure. Disuccinimidyl glutarate (DSG), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, is a widely used reagent for this purpose. It is available in a non-deuterated (d0) and a deuterated (d4) form. This guide provides a quantitative comparison of DSG-d0 and DSG-d4, focusing on their application in quantitative proteomics, and includes detailed experimental protocols.

While the core chemical reactivity of DSG-d0 and DSG-d4 is considered identical for practical purposes in crosslinking experiments, their key difference lies in their mass. This mass difference is the cornerstone of quantitative crosslinking workflows, enabling the confident identification of crosslinked peptides in complex samples. There is no direct evidence in the scientific literature to suggest a significant difference in the in vitro or in vivo crosslinking efficiency (i.e., the number of covalent crosslinks formed) due to a kinetic isotope effect for this type of reaction. Therefore, the comparison of their "efficiency" is primarily in the context of their utility in quantitative mass spectrometry analysis.

Quantitative Data Summary

The table below summarizes the key quantitative differences and properties of DSG-d0 and DSG-d4.

PropertyDSG-d0DSG-d4
Molecular Weight 326.26 g/mol 330.30 g/mol
Mass Difference N/A+4.04 Da (compared to DSG-d0)
Spacer Arm Length 7.7 Å7.7 Å
Reactive Group Di(N-succinimidyl) esterDi(N-succinimidyl) ester
Chemical Formula C₁₃H₁₄N₂O₈C₁₃H₁₀D₄N₂O₈
Primary Application General protein-protein crosslinkingUsed with DSG-d0 for quantitative XL-MS[1]

Experimental Protocols

Herein is a detailed protocol for in-vivo crosslinking using DSG, which can be adapted for using DSG-d0 alone or in combination with DSG-d4 for quantitative studies.

In-vivo Dual Crosslinking (DSG and Formaldehyde)

This two-step protocol is often used to capture both direct and indirect protein-DNA interactions.[2]

Materials:

Procedure:

  • Cell Preparation: Wash cultured cells three times with PBS at room temperature.[3]

  • DSG Crosslinking:

    • Prepare a fresh 0.25 M DSG stock solution in DMSO.[3]

    • Resuspend the cell pellet in PBS.

    • Add DSG solution to a final concentration of 2 mM.[2] Mix immediately.

    • Incubate for 45 minutes at room temperature with gentle rotation.[2]

  • Quenching and Washing:

    • Centrifuge the cells and discard the supernatant.

    • Wash the cell pellet three times with PBS to remove unreacted DSG.[2]

  • Formaldehyde Crosslinking:

    • Resuspend the cell pellet in PBS.

    • Add formaldehyde to a final concentration of 1%.

    • Incubate for 15 minutes at room temperature with gentle rotation.[2]

  • Quenching: Add glycine to a final concentration of 0.125 M to quench the formaldehyde reaction. Incubate for 5 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Sonication: Sonicate the lysate to shear chromatin to the desired size range (e.g., 200-500 bp for ChIP-seq).[3]

  • Downstream Processing: The crosslinked lysate is now ready for downstream applications such as chromatin immunoprecipitation (ChIP) or protein co-immunoprecipitation followed by mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for quantitative crosslinking using a mixture of DSG-d0 and DSG-d4.

Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Cells/Protein Complex crosslink Crosslink with 1:1 DSG-d0 : DSG-d4 start->crosslink quench Quench Reaction crosslink->quench lyse Cell Lysis / Protein Extraction quench->lyse digest Proteolytic Digestion (e.g., Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms database Database Search (Identification of d0/d4 pairs) lcms->database quant Quantitative Analysis database->quant

Caption: Quantitative crosslinking workflow using DSG-d0/d4.

The power of using a 1:1 mixture of DSG-d0 and DSG-d4 lies in the mass spectrometry analysis. A peptide that has been crosslinked with this mixture will appear as a characteristic "doublet" in the mass spectrum, with the two peaks separated by the mass difference between the deuterated and non-deuterated crosslinker (approximately 4 Da).[1] This unique isotopic signature allows for the confident and unambiguous identification of crosslinked peptides from the complex background of unmodified peptides.

Mass_Spectrum_Concept xaxis m/z yaxis Intensity origin origin x_end x_end origin->x_end y_end y_end origin->y_end c1_end c1_end peak1:c->c1_end:c label1 DSG-d0 Crosslinked Peptide peak1->label1 c2_end c2_end peak2:c->c2_end:c label2 DSG-d4 Crosslinked Peptide peak2->label2 c1_start c1_start c1_start:c->peak1:c c2_start c2_start c2_start:c->peak2:c mass_diff Δm ≈ 4 Da arrow_start arrow_start arrow_end arrow_end arrow_start->arrow_end

Caption: Isotopic signature of a d0/d4 crosslinked peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural proteomics, chemical crosslinking-mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the topology of protein complexes.[1][2] Disuccinimidyl glutarate (DSG), a homobifunctional crosslinker, and its deuterated form (DSG-d4), are frequently employed to covalently link interacting proteins in close proximity.[3][4] However, the appearance of unexpected crosslinks can present a significant challenge, raising questions about their biological relevance versus being experimental artifacts.

This guide provides a comprehensive framework for researchers to interpret and validate such unexpected findings. We offer a comparative analysis of DSG-d4 with alternative crosslinkers, detail experimental and computational validation strategies, and provide standardized protocols to ensure the reliability of your results.

Understanding Unexpected Crosslinks

Unexpected crosslinks can arise from several sources, including:

  • Non-specific Interactions: Highly reactive crosslinkers can capture transient or non-physiological interactions.[5]

  • Protein Aggregation: High protein concentrations or suboptimal buffer conditions can lead to the formation of artificial aggregates.[6]

  • Dynamic or Weak Interactions: XL-MS can trap fleeting interactions that are difficult to detect with other methods.[6]

  • Conformational Changes: The crosslinker may stabilize a rare or induced conformational state of a protein complex.

A systematic approach is crucial to distinguish biologically meaningful interactions from experimental noise.

Comparative Analysis of Amine-Reactive Crosslinkers

While DSG is effective, its properties may not be optimal for every system. Understanding the alternatives is key to designing robust experiments and validating initial findings.

CrosslinkerSpacer Arm (Å)Water Soluble?Membrane Permeable?Cleavable?Key Characteristics
DSG (Disuccinimidyl glutarate) 7.7NoYesNoShort, non-cleavable linker suitable for in vivo crosslinking.[3][7][8]
DSS (Disuccinimidyl suberate) 11.4NoYesNoLonger spacer arm than DSG, useful for spanning greater distances.[3]
BS3 (Bis[sulfosuccinimidyl] suberate) 11.4YesNoNoWater-soluble analog of DSS, ideal for cell surface or in vitro studies.[3][9]
DSSO (Disuccinimidyl sulfoxide) 10.3NoYesYes (MS-cleavable)MS-cleavable linker that simplifies data analysis by separating crosslinked peptides in the gas phase.[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 0YesNoNo"Zero-length" crosslinker that directly couples carboxyl and amine groups.[9]

This table provides a comparative overview of commonly used amine-reactive crosslinkers, highlighting their key features to aid in experimental design and the selection of orthogonal validation methods.

Experimental Validation Workflow

A multi-pronged approach combining different experimental techniques is the most rigorous way to validate an unexpected protein-protein interaction.

G cluster_0 Initial Finding cluster_1 Orthogonal Validation cluster_2 Confirmation cluster_3 Interface Mapping Unexpected_Crosslink Unexpected Crosslink (DSG-d4 XL-MS) Co_IP Co-immunoprecipitation Unexpected_Crosslink->Co_IP Validate Interaction Pull_down Pull-down Assay Unexpected_Crosslink->Pull_down Validate Interaction Y2H Yeast Two-Hybrid Unexpected_Crosslink->Y2H Screen for Interaction Western_Blot Western Blot Co_IP->Western_Blot Confirm Partner Pull_down->Western_Blot Confirm Partner Y2H->Western_Blot Confirm Expression Mutagenesis Site-Directed Mutagenesis Western_Blot->Mutagenesis Inform Mutation Sites

Caption: Workflow for the experimental validation of unexpected crosslinks.

Detailed Experimental Protocols

1. Co-immunoprecipitation (Co-IP)

Objective: To validate the interaction between two proteins in a cellular context.

  • Cell Lysis: Harvest cells and lyse in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Antibody Incubation: Add an antibody specific to one of the putative interacting proteins ("bait") to the cleared cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Immunoprecipitation: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other putative interacting protein ("prey").

2. In Vitro Pull-Down Assay

Objective: To confirm a direct interaction between two purified proteins.[10]

  • Bait Protein Immobilization: Immobilize a purified, tagged "bait" protein (e.g., GST-tagged or His-tagged) onto affinity beads (e.g., Glutathione-Sepharose or Ni-NTA agarose).[11]

  • Incubation with Prey: Incubate the immobilized bait protein with a purified "prey" protein in a suitable binding buffer for 1-2 hours at 4°C.[10]

  • Washing: Wash the beads extensively to remove unbound prey protein.[12]

  • Elution: Elute the bound proteins from the beads.[11]

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting for the presence of the prey protein.

Computational Validation and Interpretation

Computational methods provide a powerful, non-experimental means to assess the plausibility of an observed crosslink.[13] These approaches are particularly useful for prioritizing which unexpected crosslinks warrant further experimental investigation.

G cluster_0 Input Data cluster_1 Validation Steps cluster_2 Interpretation Crosslink_Data Crosslinked Residue Pair (e.g., Protein A, Lys52 - Protein B, Lys128) Map_to_Structure Map Crosslink to 3D Structure Crosslink_Data->Map_to_Structure PDB_Structure Protein Structures (PDB or AlphaFold Model) PDB_Structure->Map_to_Structure Measure_Distance Measure Cα-Cα Distance Map_to_Structure->Measure_Distance Compare_to_Spacer Compare Distance to DSG Spacer Arm (7.7 Å + tolerance) Measure_Distance->Compare_to_Spacer Plausible Plausible Crosslink Compare_to_Spacer->Plausible Distance ≤ Max Implausible Implausible Crosslink (Further Investigation Needed) Compare_to_Spacer->Implausible Distance > Max

Caption: Logical workflow for the computational validation of crosslinks.

Comparative Analysis of Crosslink Validation Software

Several software tools are available to facilitate the analysis and visualization of crosslinking data.

Software ToolKey FeaturesPrimary ApplicationReference
pLink 2 Comprehensive search engine for XL-MS data, supports various crosslinkers.Primary data analysis and identification of crosslinked peptides.Chen et al., 2019
XlinkX Integrated into Proteome Discoverer, supports MS-cleavable crosslinkers like DSSO.Analysis of data from Thermo Fisher Scientific mass spectrometers.[3]Thermo Fisher Scientific
MSX-3D Interactive 3D visualization of crosslinking distance constraints on protein structures.Validation of 3D protein models using crosslinking data.[14]Bioinformatics, 2008[14]
PyXlinkViewer A PyMOL plugin for visualizing crosslinks on 3D protein structures.Structural visualization and distance analysis.[15]Protein Science, 2020[15]
Best Practices for Minimizing Unexpected Crosslinks
  • Optimize Crosslinker Concentration: Perform a titration to find the lowest effective concentration of DSG-d4 that captures known interactions without excessive background.

  • Control Reaction Time: Shorter incubation times can reduce the chance of capturing non-specific interactions. A typical starting point is 30 minutes.[6]

  • Use Quenching Agents: Add a quenching buffer (e.g., Tris or glycine) to stop the reaction and consume excess crosslinker.[1]

  • Maintain Native Conditions: Ensure that buffer conditions (pH, salt concentration) are optimized to maintain the native structure and interactions of the protein complex.[6]

  • Include Negative Controls: Always perform control experiments, such as crosslinking a single purified protein, to identify intra-protein crosslinks and potential aggregation artifacts.

By combining a thoughtful experimental design, orthogonal validation techniques, and computational analysis, researchers can confidently interpret unexpected crosslinks, turning potential artifacts into novel biological insights.

References

A Comparative Analysis of Disuccinimidyl Glutarate (DSG) and Its Deuterated Analog DSG-d4 in Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is critical for the successful study of protein-protein interactions and protein structure elucidation using mass spectrometry (XL-MS). This guide provides a literature-based comparison of Disuccinimidyl glutarate (DSG) and its deuterated form, DSG-d4, with other commonly used cross-linking agents. While direct quantitative validation studies for DSG-d4 are not extensively available in the public literature, this guide synthesizes data from studies on DSG and general principles of deuterated cross-linkers to inform experimental design.

Overview of DSG and DSG-d4

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive cross-linker. Its N-hydroxysuccinimide (NHS) esters at both ends of a 5-atom (7.7 Å) spacer arm react with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) to form stable amide bonds.[1][2] DSG is membrane-permeable, making it suitable for in vivo cross-linking experiments.[2][3]

DSG-d4 is a deuterated version of DSG, containing four deuterium (B1214612) atoms. This isotopic labeling results in a 4 Dalton mass shift in mass spectrometry analysis, which aids in the confident identification of cross-linked peptides.[3][4] The "heavy" (deuterated) and "light" (non-deuterated) versions of the cross-linker can be used in parallel experiments to facilitate the detection of cross-linked species in complex mass spectra.[3]

Performance Comparison of DSG with Other Cross-linkers

Quantitative data from comparative studies involving the non-deuterated form of DSG provides valuable insights into its performance characteristics.

DSG vs. Disuccinimidyl Suberate (DSS)

A study comparing DSG with DSS, a cross-linker with a longer spacer arm (11.4 Å), on a mixture of seven proteins with known three-dimensional structures revealed that DSG produced a smaller number of cross-links. The number of non-redundant cross-links observed decreased from 22 with DSS to 10 with DSG.[5][6] Interestingly, the average distances of the cross-linked residues, as determined from their known structures, were similar for both cross-linkers (approximately 16-17 Å).[5] This suggests that while the shorter spacer of DSG may limit the number of captured interactions to those in closer proximity, it provides similar distance constraint information.

Table 1: Comparison of Cross-linking Efficiency between DSG and DSS

FeatureDisuccinimidyl Glutarate (DSG)Disuccinimidyl Suberate (DSS)Reference
Spacer Arm Length 7.7 Å11.4 Å[5][7]
Number of Non-redundant Cross-links (on 7 model proteins) 1022[5][6]
Average Distance of Cross-linked Lysines (from PDB data) ~16 Å~17 Å[5]
DSG vs. Bis(sulfosuccinimidyl) Glutarate (BS2G)

The polarity of a cross-linker can influence its reactivity towards different regions of a protein. A study comparing the non-polar DSG with its polar, water-soluble counterpart, BS2G, on bovine serum albumin (BSA) demonstrated this selectivity. The study, which used equimolar mixtures of the light and heavy (deuterated) versions of each cross-linker, found that the polar BS2G preferentially bound to polar regions of the protein, whereas the non-polar DSG favored hydrophobic regions. This differential reactivity highlights that the choice between polar and non-polar cross-linkers can significantly impact the structural information obtained.

Table 2: Comparison of Reactivity between DSG and BS2G

FeatureDisuccinimidyl Glutarate (DSG)Bis(sulfosuccinimidyl) Glutarate (BS2G)Reference
Polarity Non-polarPolar[2]
Membrane Permeability PermeableImpermeable[2][7]
Water Solubility InsolubleSoluble[2][7]
Preferential Binding Region Hydrophobic regionsPolar regions[2]

Experimental Protocols

In Vivo Dual Cross-linking for Chromatin Immunoprecipitation (ChIP)

This protocol describes a two-step cross-linking procedure using DSG and formaldehyde (B43269) to capture protein-chromatin interactions, particularly for proteins not directly bound to DNA.

Materials:

  • Phosphate-buffered saline (PBS)

  • Phenylmethylsulfonyl fluoride (B91410) (PMSF)

  • Disuccinimidyl glutarate (DSG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Formaldehyde

  • Glycine

  • RIPA Buffer

  • Protein A beads

  • TE buffer

  • RNase A

  • Proteinase K

Procedure:

  • Harvest and wash cells with 1X PBS containing 1 mM PMSF.

  • Resuspend the cell pellet in 1X PBS/1 mM PMSF.

  • Add DSG (from a 0.5 M stock in DMSO) to a final concentration of 2 mM and incubate for 45 minutes at room temperature with rotation.

  • Centrifuge and wash the cell pellet with 1X PBS/1 mM PMSF to remove unreacted DSG.

  • Proceed with formaldehyde cross-linking (e.g., 1% final concentration for 10-15 minutes at room temperature).

  • Quench the formaldehyde reaction with glycine.

  • Lyse the cells using RIPA buffer.

  • Sonicate the chromatin to obtain DNA fragments in the desired size range (e.g., 200-500 bp).

  • Proceed with the standard ChIP protocol (immunoprecipitation, washes, elution, and reverse cross-linking).

Note: The order of cross-linker addition (DSG followed by formaldehyde) is critical for the success of this protocol.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_crosslinking Two-Step Cross-linking cluster_processing Sample Processing harvest Harvest and Wash Cells resuspend Resuspend in PBS/PMSF harvest->resuspend dsg Add 2mM DSG (45 min, RT) resuspend->dsg Start Cross-linking wash_dsg Wash to Remove DSG dsg->wash_dsg formaldehyde Add 1% Formaldehyde (10-15 min, RT) wash_dsg->formaldehyde quench Quench with Glycine formaldehyde->quench lysis Cell Lysis (RIPA Buffer) quench->lysis sonication Chromatin Sonication lysis->sonication chip Chromatin Immunoprecipitation sonication->chip analysis Downstream Analysis (e.g., qPCR, Sequencing) chip->analysis

Caption: Workflow for in vivo dual cross-linking ChIP.

logical_relationship cluster_crosslinker Cross-linker Properties cluster_characteristics Performance Characteristics DSG DSG / DSG-d4 Hydrophobic Targets Hydrophobic Regions DSG->Hydrophobic Fewer_XL Fewer Cross-links (vs. longer spacer) DSG->Fewer_XL BS2G BS2G Polar Targets Polar Regions BS2G->Polar DSS DSS More_XL More Cross-links (vs. shorter spacer) DSS->More_XL

Caption: Logical relationship of cross-linker properties.

Conclusion

DSG and its deuterated analog DSG-d4 are valuable tools for studying protein-protein interactions, particularly for in vivo applications due to their membrane permeability. While direct validation studies for DSG-d4 are limited, the principles of isotopic labeling are well-established for aiding in the identification of cross-linked peptides in mass spectrometry. Comparative data for the non-deuterated DSG suggests that its shorter spacer arm may result in fewer cross-links compared to longer cross-linkers like DSS, and its non-polar nature leads to a preference for hydrophobic regions of proteins compared to polar cross-linkers like BS2G. The choice of cross-linker should, therefore, be guided by the specific structural questions being addressed and the biochemical properties of the protein or protein complex under investigation.

References

Navigating the Maze of DSG-d4 Crosslinking Data: A Comparative Guide to Analysis Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of disuccinimidyl glutarate (DSG) and its deuterated analog (DSG-d4) in crosslinking mass spectrometry (XL-MS), the choice of data analysis software is a critical determinant of success. The unique isotopic signature of DSG-d4 demands software capable of accurately identifying and quantifying these labeled crosslinks to unravel protein structures and interactions. This guide provides an objective comparison of leading software tools, supported by available experimental data, to aid in selecting the optimal solution for your research needs.

The landscape of XL-MS data analysis is populated by a variety of powerful software tools, each with its own strengths and specific applications. For the analysis of data generated with isotopically labeled crosslinkers like DSG-d4, key considerations include the ability to handle the specific mass shift, accurate false discovery rate (FDR) control, and robust quantification capabilities.

Quantitative Performance of Key Software Tools

To facilitate a clear comparison, the following table summarizes the features and available performance metrics of prominent software tools used for analyzing crosslinking data. It is important to note that direct head-to-head comparisons using identical DSG-d4 datasets are scarce in published literature. The data presented here is compiled from various studies, including those using the analogous BS3-d4 crosslinker, and serves as a valuable guide to the capabilities of each tool.

SoftwareKey Features for Isotope-Labeled DataReported Performance MetricsSupported PlatformsAvailability
MaxQuant Identification-independent quantification from an m/z feature list.[1][2]For BS3-d4 data: 68% recall rate and 88% accuracy in automated quantification.[1][2]WindowsFree
XlinkX (in Proteome Discoverer) Supports user-defined cleavable and non-cleavable crosslinkers.[3] Includes nodes for detection, filtering, searching, and validation of crosslinks.[4][5] Offers quantification capabilities.[6]Benchmarked against other tools on synthetic datasets, showing the importance of score cut-offs for high-quality data.[7]Windows (within Thermo Proteome Discoverer)Commercial
MeroX Specialized for the analysis of MS-cleavable crosslinkers.[8][9]In a comparison with StavroX, MeroX predominantly identified +2 charged precursors.[10] Outperformed by MS Annika in a separate study in the number of identified cross-links.[11]Java-based (cross-platform)Free
xiSEARCH A flexible search engine that supports a wide range of crosslinkers and experimental setups.[12][13]In a comparison with pLink 2 and Kojak, xiSEARCH identified a comparable number of unique residue pairs.[12]Java-based (cross-platform)Free
MS Annika Designed for the identification of cross-linked peptides from MS2 spectra of various cleavable cross-linkers.[11][14] Provides robust FDR estimation.[14]Identified on average 44% more cross-links at a similar or better true FDR compared to other tools in one study.[11] In another comparison, it found more cross-link spectrum matches (CSMs) than MeroX and XlinkX at the same FDR.[15]Windows (integrated with Thermo Proteome Discoverer)Free
pLink A widely used tool for identifying crosslinked peptides.In a benchmark with a synthetic peptide library, the calculated FDR of unique crosslinks was higher than that of the CSMs.[7]WindowsFree
Kojak Another established tool for crosslink identification.Performance in benchmarks was shown to be dependent on the database size.[7]Windows, LinuxFree

Experimental Protocol: A Representative Workflow for DSG/DSG-d4 Crosslinking and Mass Spectrometry

The following protocol outlines a typical experimental workflow for quantitative crosslinking using a light (DSG) and heavy (DSG-d4) crosslinker, based on methodologies described in the literature.[1][16]

Protein Crosslinking
  • Sample Preparation: Prepare the purified protein or protein complex in a suitable crosslinking buffer (e.g., 20 mM HEPES-KOH, 20 mM NaCl, 5 mM MgCl2, pH 7.8).

  • Crosslinker Preparation: Prepare stock solutions of DSG and DSG-d4 in a dry, aprotic solvent like DMSO or DMF.

  • Crosslinking Reaction: For quantitative analysis, mix the light (d0) and heavy (d4) forms of the crosslinker at a defined molar ratio (e.g., 1:1). Add the crosslinker mixture to the protein sample. The final concentration of the crosslinker and the reaction time will need to be optimized for the specific system under study. A common starting point is a 20-fold molar excess of crosslinker to protein and an incubation time of 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as ammonium (B1175870) bicarbonate or Tris buffer, to a final concentration that will consume the excess reactive crosslinker.

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample (e.g., with urea), reduce disulfide bonds with a reducing agent like DTT, and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide.

  • Enzymatic Digestion: Digest the protein sample into peptides using a protease, most commonly trypsin.

  • Desalting: Desalt the peptide mixture using a suitable method, such as C18 solid-phase extraction, to remove salts and other contaminants that can interfere with mass spectrometry analysis.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a suitable LC gradient to separate the peptides before they enter the mass spectrometer.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects precursor ions for fragmentation. High-resolution MS1 and MS/MS scans are crucial for accurate identification of crosslinked peptides.

Signaling Pathways, Experimental Workflows, and Logical Relationships

To visually represent the key processes in a DSG-d4 crosslinking experiment and subsequent data analysis, the following diagrams have been generated using the DOT language.

DSG_Crosslinking_Workflow cluster_experiment Experimental Workflow cluster_analysis Data Analysis Workflow Protein Protein Complex Crosslinking Crosslinking Reaction Protein->Crosslinking DSG_d0d4 DSG-d0/d4 Mixture DSG_d0d4->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Enzymatic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS RawData Raw MS Data LC_MS->RawData PeakPicking Peak Picking RawData->PeakPicking Search Database Search (e.g., MaxQuant, XlinkX) PeakPicking->Search FDR FDR Estimation Search->FDR Quantification Quantification FDR->Quantification Validation Structural Validation Quantification->Validation

Figure 1. Overview of the DSG-d4 crosslinking and data analysis workflow.

Software_Comparison_Logic cluster_criteria Comparison Criteria cluster_software Software Tools FDR False Discovery Rate (FDR) MaxQuant MaxQuant FDR->MaxQuant XlinkX XlinkX FDR->XlinkX MeroX MeroX FDR->MeroX xiSEARCH xiSEARCH FDR->xiSEARCH MSAnnika MS Annika FDR->MSAnnika Sensitivity Sensitivity (Recall) Sensitivity->MaxQuant Sensitivity->XlinkX Sensitivity->MeroX Sensitivity->xiSEARCH Sensitivity->MSAnnika Accuracy Accuracy Accuracy->MaxQuant Accuracy->XlinkX Accuracy->MeroX Accuracy->xiSEARCH Accuracy->MSAnnika Quant Quantification Capability Quant->MaxQuant Quant->XlinkX Usability User-Friendliness Usability->MaxQuant Usability->XlinkX Usability->MeroX Usability->xiSEARCH Usability->MSAnnika

Figure 2. Logical relationship of comparison criteria for software tools.

Conclusion

The analysis of DSG-d4 crosslinking data presents unique challenges and opportunities. While a growing number of software tools are available, their suitability for handling isotopically labeled crosslinkers varies. MaxQuant stands out for its demonstrated quantitative capabilities with the analogous BS3-d4 crosslinker, offering a solid, freely available option. XlinkX , integrated into the commercial Proteome Discoverer platform, provides a user-friendly and powerful environment with quantification features. For researchers focused on cleavable crosslinkers, MeroX and the high-performing MS Annika are excellent choices. xiSEARCH , pLink , and Kojak represent robust, open-source alternatives with strong track records in the crosslinking community.

The choice of software will ultimately depend on the specific experimental design, the mass spectrometry platform used, and the desired level of quantitative analysis. This guide provides a foundation for making an informed decision, and researchers are encouraged to consult the latest publications and software documentation for the most up-to-date information and best practices. As the field of XL-MS continues to evolve, so too will the software tools, promising even more powerful and streamlined analysis of these complex datasets in the future.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a cornerstone of robust biological inquiry. Chemical crosslinking with mass spectrometry (XL-MS) has emerged as a powerful technique to identify PPIs in their native cellular context. Among the various crosslinking reagents, disuccinimidyl glutarate (DSG) and its deuterated analogue, DSG-d4, offer distinct advantages for capturing and quantifying these interactions. However, the data generated from XL-MS studies necessitates orthogonal validation to confirm the functional relevance of the identified interactions. Site-directed mutagenesis serves as a gold-standard method for this purpose.

This guide provides a comparative overview of DSG-d4 crosslinking for PPI discovery and its subsequent validation using mutagenesis. We will delve into the experimental protocols, present quantitative data in a structured format, and visualize the underlying workflows and logical relationships.

Comparing DSG-d4 with Alternative Crosslinkers

The choice of crosslinking reagent is critical for the successful identification of PPIs. N-hydroxysuccinimide (NHS) esters, such as DSG and its longer-chain counterpart disuccinimidyl suberate (B1241622) (DSS), are widely used due to their reactivity towards primary amines (lysine residues and N-termini), which are abundant on protein surfaces.[1] The use of a deuterated (d4) version of DSG allows for quantitative analysis, where the light (d0) and heavy (d4) crosslinkers can be used to compare different experimental conditions.

FeatureDSG/DSG-d4DSS/DSS-d4Formaldehyde
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterAldehyde
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Multiple residues (less specific)[1]
Spacer Arm Length 7.7 Å11.4 Å~2 Å
Cleavability Non-cleavableNon-cleavableReversible with heat
Cell Permeability PermeablePermeablePermeable
Quantitative Capability Yes (with d0/d4 labeling)Yes (with d0/d4 labeling)No (label-free methods required)
Key Advantage Shorter spacer for capturing close interactionsLonger spacer for larger complexesCaptures very transient interactions
Key Disadvantage May miss interactions in larger complexesMay generate ambiguous distance restraintsCan create extensive, hard-to-interpret crosslinks

The Synergy of XL-MS and Mutagenesis for Interaction Validation

The workflow for validating a putative PPI discovered by DSG-d4 crosslinking involves a logical progression from initial discovery to functional confirmation. The initial XL-MS experiment identifies pairs of amino acids that are in close proximity, suggesting an interaction. Site-directed mutagenesis is then employed to alter the identified interface and observe the functional consequences.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase in_vivo In Vivo System (e.g., Cultured Cells) crosslinking DSG/DSG-d4 Crosslinking in_vivo->crosslinking lysis Cell Lysis & Protein Digestion crosslinking->lysis lcms LC-MS/MS Analysis lysis->lcms data_analysis Data Analysis (Identification of Crosslinked Peptides) lcms->data_analysis mutagenesis Site-Directed Mutagenesis of Putative Interface Residues data_analysis->mutagenesis Identified Interaction Site Information expression Expression of Mutant and Wild-Type Proteins mutagenesis->expression functional_assay Functional Assay (e.g., Co-IP, Activity Assay) expression->functional_assay comparison Comparison of WT vs. Mutant functional_assay->comparison

A generalized workflow for PPI discovery using DSG/DSG-d4 XL-MS and validation by mutagenesis.

Case Study: Validation of the CYP3A4 and Cytochrome b5 Interaction

A study investigating the interaction between Cytochrome P450 3A4 (CYP3A4) and cytochrome b5 provides a practical example of this validation workflow.[2] While this specific study did not use the deuterated form of the crosslinker, the principles of validating the crosslink-derived interaction site with mutagenesis are directly applicable.

Quantitative Data from Crosslinking and Mutagenesis

The following tables summarize the type of quantitative data that would be generated in such a study.

Table 1: Putative Interacting Residues Identified by XL-MS

Crosslinked Protein PairCrosslinked Residues
CYP3A4 - Cytochrome b5CYP3A4 (Lys96) - Cytochrome b5 (Asp59)
CYP3A4 - Cytochrome b5CYP3A4 (Lys127) - Cytochrome b5 (Glu48)
CYP3A4 - Cytochrome b5CYP3A4 (Lys421) - Cytochrome b5 (Glu44)

Table 2: Functional Validation by Site-Directed Mutagenesis

CYP3A4 MutantCytochrome b5 Binding Affinity (Kd)% Change from Wild-Type
Wild-Type1.0 µM (Reference)-
K96A5.2 µM+420%
K127A3.8 µM+280%
K421A4.5 µM+350%

Note: The data in Table 2 is illustrative and based on the findings of the referenced study where mutation of these residues reduced or abolished binding affinity.[2]

Experimental Protocols

In Vivo Crosslinking with DSG

This protocol is adapted for cultured mammalian cells.

  • Cell Culture: Grow adherent cells to approximately 80-90% confluency in a suitable medium.

  • Washing: Aspirate the culture medium and wash the cells three times with ice-cold PBS.

  • Crosslinking Reaction:

    • Prepare a fresh 50 mM stock solution of DSG (or a 1:1 mixture of DSG-d0 and DSG-d4 for quantitative studies) in anhydrous DMSO.

    • Dilute the DSG stock solution in PBS to a final concentration of 1-2 mM.

    • Add the DSG/PBS solution to the cells and incubate for 30 minutes at room temperature with gentle rocking.

  • Quenching: Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis and Protein Digestion:

    • Wash the cells with PBS and then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of the lysate.

    • Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Site-Directed Mutagenesis

This protocol outlines the general steps for creating point mutations in a protein of interest.

  • Primer Design: Design primers containing the desired mutation (e.g., changing a lysine (B10760008) codon to an alanine (B10760859) codon). Primers should have a melting temperature (Tm) between 55-65°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells and select for colonies.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant protein for use in functional assays.

Logical Framework for Validation

The validation of a crosslink-identified interaction by mutagenesis follows a clear logical progression.

validation_logic hypothesis Hypothesis: Residue X on Protein A and Residue Y on Protein B mediate their interaction. xlms_finding XL-MS Finding: DSG crosslinks Residue X and Y. prediction Prediction: Mutating Residue X or Y will disrupt the interaction. xlms_finding->prediction experiment Experiment: Create mutants (e.g., X to Alanine) and measure binding to Protein B. prediction->experiment observation Observation: Binding of mutant Protein A to Protein B is significantly reduced. experiment->observation conclusion Conclusion: The interaction is validated. observation->conclusion

The logical steps in validating a PPI with mutagenesis.

By combining the strengths of DSG-d4 crosslinking for in vivo interaction discovery with the definitive functional insights from site-directed mutagenesis, researchers can build a robust and compelling case for the biological significance of newly identified protein-protein interactions. This integrated approach is invaluable for dissecting complex cellular signaling pathways and for the development of novel therapeutic strategies.

References

Unveiling Protein Architectures: A Comparative Guide to DSG-d4 and Alternative Cross-linking Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of a chemical cross-linking reagent is paramount. This guide provides a comprehensive comparison of Disuccinimidyl Glutarate-d4 (DSG-d4) with its common alternatives, offering insights into their performance, supported by experimental data and detailed protocols. Understanding the nuances of these tools is critical for accurately mapping protein structures and deciphering complex biological functions.

DSG-d4 is a homobifunctional, amine-reactive, and membrane-permeable cross-linking agent. Its deuterated nature provides a distinct isotopic signature, facilitating the identification of cross-linked peptides in mass spectrometry (MS) analysis. By covalently linking primary amines on neighboring amino acid residues, primarily lysines, DSG-d4 provides valuable distance constraints for structural modeling of proteins and protein complexes.

Performance Comparison: DSG-d4 vs. Alternatives

The selection of a cross-linking reagent is often a trade-off between spacer arm length, reactivity, cleavability, and the specific requirements of the biological system under investigation. This section compares DSG-d4 with other widely used cross-linkers: Disuccinimidyl Suberate (B1241622) (DSS), Bis(sulfosuccinimidyl) Suberate (BS3), and Disuccinimidyl Sulfoxide (DSSO).

FeatureDSG-d4DSS-d4BS3-d4DSSO
Full Name Disuccinimidyl Glutarate-d4Disuccinimidyl Suberate-d4Bis(sulfosuccinimidyl) 2,2,7,7-Suberate-d4Disuccinimidyl Sulfoxide
Spacer Arm Length 7.7 Å11.4 Å11.4 Å10.1 Å (MS-cleavable portion)
Reactivity Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Isotopic Label Yes (Deuterium)Yes (Deuterium)Yes (Deuterium)No (Cleavable Linker)
Membrane Permeability YesYesNoYes
Water Solubility NoNoYesNo
MS Cleavable NoNoNoYes

Quantitative Data Summary

The choice of cross-linker can significantly impact the number and type of cross-links identified. The shorter spacer arm of DSG often results in fewer identified cross-links compared to its longer counterpart, DSS, as it can only capture interactions over a shorter distance. However, this can also lead to more precise distance constraints. MS-cleavable reagents like DSSO, while potentially yielding fewer initial cross-linked peptide identifications in some MS/MS methods, offer the significant advantage of simplified data analysis and higher confidence in peptide identification through MS3 fragmentation.[1]

Cross-linkerNumber of Non-redundant Cross-links Identified (in a mixture of 7 proteins)[2]Key Advantage
DSG 10Shorter spacer arm provides more precise distance constraints.
DSS 22Longer spacer arm allows for the capture of a wider range of interactions.
DSSO Fewer identified in some MS2 methods, but more can be identified with MS3[1]MS-cleavability simplifies data analysis and increases identification confidence.[3][4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible cross-linking experiments. Below are harmonized, side-by-side protocols for DSG-d4 and its alternatives.

StepDSG-d4 ProtocolDSS-d4 ProtocolBS3-d4 ProtocolDSSO Protocol
1. Reagent Preparation Dissolve DSG-d4 in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 25-50 mM immediately before use.[5][6][7]Dissolve DSS-d4 in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 25-50 mM immediately before use.[8][9][10][11]Dissolve BS3-d4 in an aqueous buffer (e.g., PBS or HEPES) to a stock concentration of 25-50 mM immediately before use.[12][13][14]Dissolve DSSO in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 50 mM immediately before use.[15][16][17][18]
2. Protein Sample Preparation Prepare the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a pH between 7 and 9.[5][6]Prepare the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a pH between 7 and 9.[8][9]Prepare the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a pH between 7 and 9.[12][13]Prepare the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a pH between 7 and 9.[15][16]
3. Cross-linking Reaction Add the cross-linker solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of cross-linker to protein is common.[6]Add the cross-linker solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of cross-linker to protein is common.[8]Add the cross-linker solution to the protein sample to achieve a final concentration of 0.5-5 mM. A 10- to 100-fold molar excess of cross-linker to protein is common.[12]Add the cross-linker solution to the protein sample to achieve a final concentration that provides a 100-fold molar excess over the protein.[15]
4. Incubation Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[5][6]Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[8][9]Incubate the reaction mixture for 30-60 minutes at room temperature.[12][13]Incubate the reaction mixture for 60 minutes at room temperature.[15][17]
5. Quenching Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[5][6]Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[8][9]Quench the reaction by adding an amine-containing buffer, such as ammonium (B1175870) bicarbonate or Tris, to a final concentration of 20 mM.[12][13]Quench the reaction by adding an amine-containing buffer, such as ammonium bicarbonate or Tris, to a final concentration of 20 mM.[15][17]
6. Sample Preparation for MS Proceed with protein digestion (e.g., with trypsin) and subsequent mass spectrometry analysis.Proceed with protein digestion (e.g., with trypsin) and subsequent mass spectrometry analysis.Proceed with protein digestion (e.g., with trypsin) and subsequent mass spectrometry analysis.Proceed with protein digestion (e.g., with trypsin) and subsequent mass spectrometry analysis.

Visualizing Protein Interactions: The EGFR Signaling Pathway

To illustrate the application of cross-linking in mapping protein interactions, we present a simplified model of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Cross-linking studies, often coupled with mass spectrometry, can identify direct interaction partners and conformational changes within this critical pathway that regulates cell proliferation, survival, and differentiation. For instance, a cross-linker like BS3 has been used to study the dimerization of EGFR, a key step in its activation.[19] While the following diagram is a generalized representation, it highlights the types of protein-protein interactions that can be elucidated using these chemical tools.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_mono EGFR Monomer (Inactive) EGF->EGFR_mono Binding & Dimerization EGFR_dimer EGFR Dimer (Activated) Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K Activation STAT STAT EGFR_dimer->STAT Activation SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation Akt->Transcription STAT->Transcription

EGFR Signaling Pathway

This diagram illustrates the cascade of protein interactions following EGF binding and EGFR dimerization. Cross-linking mass spectrometry can be employed to identify direct binding partners such as Grb2 to the activated EGFR, providing crucial experimental evidence for the connections depicted.

Experimental Workflow for Cross-linking Mass Spectrometry

The general workflow for identifying protein-protein interactions using cross-linking and mass spectrometry is a multi-step process that requires careful execution and data analysis.

XLMS_Workflow start Protein Sample (Purified Complex or Lysate) crosslinking Chemical Cross-linking (e.g., with DSG-d4) start->crosslinking quenching Quenching of Reaction crosslinking->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion lcms LC-MS/MS Analysis digestion->lcms database Database Searching (Identification of Cross-linked Peptides) lcms->database modeling Structural Modeling & Interaction Mapping database->modeling

Cross-linking MS Workflow

This workflow highlights the key stages, from sample preparation and cross-linking to the final data analysis and structural interpretation. The use of deuterated cross-linkers like DSG-d4 simplifies the database searching step by allowing for the confident identification of cross-linked peptides based on their characteristic isotopic signature.

References

A Guide to Reproducibility and Robustness in DSG-d4 Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions and defining the architecture of protein complexes within their native cellular environment. Among the arsenal (B13267) of crosslinking reagents, Disuccinimidyl glutarate (DSG) and its deuterated analogue, DSG-d4, are frequently employed due to their ability to permeate cell membranes and capture intracellular protein interactions. This guide provides a comparative overview of DSG-d4 crosslinking, focusing on the critical aspects of reproducibility and robustness, supported by experimental protocols and data.

Understanding DSG-d4 and its Alternatives

DSG is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker that reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. Its deuterated form, DSG-d4, is chemically identical except for the replacement of four hydrogen atoms with deuterium (B1214612) in the glutarate spacer arm. This isotopic labeling is invaluable for quantitative mass spectrometry, allowing for the differentiation and relative quantification of crosslinked peptides from different experimental conditions.

A direct comparison with other commonly used amine-reactive crosslinkers highlights the key characteristics of DSG-d4:

FeatureDSG/DSG-d4DSS/DSS-d4BS3/BS3-d4
Full Name Disuccinimidyl glutarateDisuccinimidyl suberateBis(sulfosuccinimidyl) suberate
Spacer Arm Length 7.7 Å11.4 Å11.4 Å
Reactive Group NHS-esterNHS-esterSulfo-NHS ester
Reactivity Primary aminesPrimary aminesPrimary amines
Membrane Permeability PermeablePermeableImpermeable
Water Solubility Insoluble (requires organic solvent like DMSO or DMF)Insoluble (requires organic solvent like DMSO or DMF)Soluble
Cleavability Non-cleavableNon-cleavableNon-cleavable
Primary Application Intracellular crosslinkingIntracellular crosslinkingCell-surface crosslinking

The shorter spacer arm of DSG (7.7 Å) compared to DSS (11.4 Å) means that it captures interactions between more closely associated proteins. This can result in fewer identified crosslinks, but those that are found provide more precise distance constraints.[1] The choice between DSG and DSS often depends on the specific protein complex being studied and the desired level of structural resolution.

Factors Influencing Reproducibility and Robustness

The success of any crosslinking experiment hinges on careful optimization and control of several experimental parameters. For DSG-d4, these include:

  • Crosslinker Concentration: The concentration of DSG-d4 must be empirically determined. Too low a concentration will result in insufficient crosslinking, while too high a concentration can lead to extensive, non-specific crosslinking and the formation of large, insoluble aggregates.

  • Reaction Time and Temperature: The reaction time and temperature are critical for controlling the extent of crosslinking. Typical reactions are carried out for 30-60 minutes at room temperature or for longer periods on ice to slow down the reaction rate.

  • pH: NHS-ester crosslinkers are most reactive at a pH range of 7-9. The rate of hydrolysis of the NHS-ester, a competing reaction that inactivates the crosslinker, also increases with pH.[2][3]

  • Quenching: The crosslinking reaction must be stopped by adding a quenching reagent, such as Tris or glycine (B1666218), which contains primary amines that react with and consume the excess crosslinker.

  • Deuterium Isotope Effect: While primarily beneficial for quantitative analysis, deuterium labeling can cause a slight shift in the chromatographic retention time of deuterated peptides compared to their non-deuterated counterparts.[4][5] This effect is generally minimal and can be accounted for during data analysis, and one study suggests it does not have a significant effect on quantitation.[5]

Ensuring consistency in these parameters across replicate experiments is paramount for achieving high reproducibility. The robustness of the experiment is determined by how sensitive the results are to small, unavoidable variations in these conditions.

Experimental Protocols

Below are detailed methodologies for performing DSG crosslinking experiments. While these protocols are for the non-deuterated DSG, they are directly applicable to DSG-d4.

In Vitro Crosslinking of Purified Proteins

This protocol is adapted from manufacturer guidelines and is suitable for studying interactions between purified proteins.

Materials:

  • DSG (or DSG-d4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Protein sample of interest

Procedure:

  • Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of DSG in DMSO or DMF (e.g., 25 mM).

  • Add the DSG stock solution to the protein sample in the reaction buffer to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted DSG is quenched.

  • The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.

Dual Crosslinking for In Vivo Protein-Chromatin Interactions (ChIP)

This two-step protocol is designed to capture both protein-protein and protein-DNA interactions within living cells.[6]

Materials:

  • Cells in culture

  • Phosphate-Buffered Saline (PBS)

  • DSG

  • Anhydrous DMSO

  • Formaldehyde (B43269) (37%)

  • Glycine

Procedure:

  • Wash cultured cells three times with PBS at room temperature.

  • Add fresh PBS to the cells.

  • Prepare a 0.25 M DSG stock solution in DMSO.

  • Add the DSG stock solution to the cells to a final concentration of 2 mM and swirl immediately.

  • Incubate at room temperature for 45 minutes.

  • Wash the cells three times with PBS.

  • Add a 1% formaldehyde solution in PBS to the cells.

  • Incubate for 10-15 minutes at room temperature to crosslink proteins to DNA.

  • Quench the formaldehyde crosslinking by adding glycine to a final concentration of 0.125 M.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • The dual-crosslinked cells are now ready for cell lysis, chromatin shearing, and immunoprecipitation.

Visualization of Signaling Pathways and Workflows

DSG crosslinking has been successfully applied to study dynamic signaling pathways. Below are diagrams representing a key signaling pathway and a general experimental workflow.

experimental_workflow start Start with Protein Sample (e.g., cell lysate, purified complex) add_dsg Add DSG-d4 Crosslinker start->add_dsg incubate Incubate (e.g., 30 min at RT) add_dsg->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench digest Protein Digestion (e.g., with Trypsin) quench->digest enrich Enrich for Crosslinked Peptides (e.g., SEC, SCX) digest->enrich lcms LC-MS/MS Analysis enrich->lcms analysis Data Analysis (Identify crosslinked peptides) lcms->analysis modeling Structural Modeling analysis->modeling

A general experimental workflow for a DSG-d4 crosslinking experiment.

DSG crosslinking has been instrumental in studying the NF-κB signaling pathway, which plays a critical role in inflammation and immunity.

NF_kappaB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB degradation IkB->IKK phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB dissociation NFkB_IkB->NFkB release DNA DNA (κB site) NFkB_nuc->DNA binding Transcription Gene Transcription DNA->Transcription activation Stimulus Stimulus (e.g., TNF-α, IL-1) Stimulus->IKK activation

Simplified diagram of the canonical NF-κB signaling pathway.

DSG has also been utilized to investigate the interactions of the transcription factor STAT3 and the coactivator p300/CBP, which are involved in cell growth and differentiation.

STAT3_p300_interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocation p300_CBP p300/CBP STAT3_dimer_nuc->p300_CBP recruitment DNA_GAS DNA (GAS element) STAT3_dimer_nuc->DNA_GAS binding p300_CBP->DNA_GAS co-activation Transcription Target Gene Transcription DNA_GAS->Transcription activation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor binding

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DSG Crosslinker-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DSG Crosslinker-d4 (Disuccinimidyl glutarate-d4), a membrane-permeable crosslinking agent. Adherence to these guidelines is critical for protecting personnel and the environment.

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile rubber is recommended), safety goggles or glasses, and a laboratory coat.[3][4]

  • Ventilation: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5][6][7] In case of contact, flush the affected area immediately and copiously with water and seek medical advice.[1][4][6]

  • Spill Management: In the event of a spill, avoid creating dust.[3] Scoop the spilled material into a suitable, closed container for disposal.[3][4] Decontaminate the area by scrubbing with alcohol.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through chemical incineration by a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3][6]

  • Prepare for Disposal:

    • Identify all waste containing this compound. This includes unused product, empty containers, and contaminated consumables (e.g., gloves, weigh boats, pipette tips).

    • Empty containers may retain residual dust and should be treated as hazardous waste.[8]

  • Segregate the Waste:

    • Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be suitable for chemical waste and kept closed when not in use.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide the full chemical name (Disuccinimidyl glutarate-d4) and any available safety data sheets to the disposal company.

  • Alternative Disposal Method (for bulk quantities, performed by licensed professionals):

    • For larger quantities, the material may be dissolved or mixed with a combustible solvent.[3]

    • This solution is then burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[3] This step should only be carried out by trained professionals at a licensed facility.

Summary of Chemical and Safety Data

PropertyData
Chemical Name Disuccinimidyl glutarate-d4
CAS Number Not always available; 79642-50-5 for non-deuterated DSG
Molecular Formula C13H10D4N2O8
Appearance Crystalline solid
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous solutions.[7][9]
Storage Store at -20°C in a dry, well-ventilated place, protected from moisture and light.[4][7][10]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (Category 3).[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DSG_Disposal_Workflow start Start: Identify DSG-d4 Waste (Unused product, empty containers, contaminated labware) waste_container Place in a dedicated, labeled, and sealed hazardous waste container. start->waste_container contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company. waste_container->contact_ehs provide_info Provide SDS and chemical information to the disposal company. contact_ehs->provide_info disposal Waste is incinerated by the licensed facility. provide_info->disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a guide for safe handling and disposal and is based on available safety data sheets. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product before use. Regulations for waste disposal may vary by location.[3][5][6]

References

Personal protective equipment for handling DSG Crosslinker-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of DSG Crosslinker-d4 (Disuccinimidyl glutarate-d4). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in the laboratory.

This compound is a deuterated, membrane-permeable, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It is used to covalently link proteins or other molecules containing primary amines.[2][3] While this compound is a valuable tool in research, particularly for mass spectrometry-based applications, it is crucial to handle it with appropriate safety precautions due to its chemical reactivity.[4] The safety protocols for this compound are based on those for the non-deuterated DSG, as they share the same reactive groups and are expected to have similar toxicological profiles.[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

DSG Crosslinker is classified as a skin and eye irritant and may cause respiratory irritation.[6] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Powder Safety goggles with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatWork in a certified chemical fume hood.
In-Solution Handling Safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatWork in a certified chemical fume hood.
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatWork in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Engineering Controls

  • Ventilation: All work with this compound, from weighing the powder to quenching the reaction, must be performed in a certified chemical fume hood.[5]

  • Storage: Store the reagent in a tightly sealed container at 4°C, protected from moisture.[2] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]

  • Spill Kit: Ensure a chemical spill kit appropriate for reactive powders and organic solvents is readily available.

2.2. Handling Procedure

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing: Carefully weigh and dispense the required amount of this compound powder inside a fume hood to avoid generating dust.[5]

  • Dissolving: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) immediately before use.[7][8] Prepare the solution fresh for each experiment as NHS esters are susceptible to hydrolysis.[7]

  • Reactions: When adding the crosslinker solution to your sample, do so slowly and carefully to avoid splashing. Keep all containers tightly closed when not in use.

  • Quenching: After the desired reaction time, quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM.[7] This will consume any unreacted NHS esters.

  • Post-Handling: After use, thoroughly decontaminate the work area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[5]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Scoop the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect all liquid waste, including quenched reaction mixtures and solvent washes, in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram outlines the safe handling workflow for this compound.

DSG_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE B Equilibrate Reagent A->B C Weigh Powder in Fume Hood B->C D Dissolve in Anhydrous Solvent C->D E Add to Sample D->E Execute Experiment F Incubate E->F G Quench Reaction F->G H Decontaminate Work Area G->H Post-Reaction I Segregate Waste H->I J Dispose of Hazardous Waste I->J K Doff PPE J->K

Caption: Safe handling workflow for this compound.

References

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